molecular formula C11H15NO2S B1676386 Methiocarb CAS No. 2032-65-7

Methiocarb

カタログ番号: B1676386
CAS番号: 2032-65-7
分子量: 225.31 g/mol
InChIキー: YFBPRJGDJKVWAH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Methiocarb (CAS 2032-65-7), with the IUPAC name 3,5-dimethyl-4-(methylthio)phenyl methylcarbamate, is a synthetic carbamate pesticide that serves as a valuable reference standard in scientific research . It is supplied as a high-purity, colorless crystalline solid with a molecular weight of 225.31 g/mol and a melting point of 118.5 °C . This compound is primarily recognized for its potent neurotoxic action, functioning as an acetylcholinesterase (AChE) inhibitor . By binding to and inhibiting the AChE enzyme, this compound prevents the breakdown of acetylcholine in the synaptic cleft, leading to an accumulation of the neurotransmitter and resulting in continuous nerve signal transmission, paralysis, and ultimately death in target organisms . This mechanism provides a critical research tool for studying cholinergic signaling and neurotoxicity. Historically, its application spectrum was broad, encompassing use as an insecticide, acaricide, molluscicide, and bird repellent . Researchers value this compound for studies in toxicology, environmental science, and pest management, particularly for investigating the effects and metabolism of carbamate compounds. It is crucial to note that this compound is highly toxic to mammals and is not approved for plant protection purposes in the EU . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(3,5-dimethyl-4-methylsulfanylphenyl) N-methylcarbamate
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InChI

InChI=1S/C11H15NO2S/c1-7-5-9(14-11(13)12-3)6-8(2)10(7)15-4/h5-6H,1-4H3,(H,12,13)
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InChI Key

YFBPRJGDJKVWAH-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=CC(=C1SC)C)OC(=O)NC
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Molecular Formula

C11H15NO2S
Record name MERCAPTODIMETHUR
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DSSTOX Substance ID

DTXSID3032626
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Molecular Weight

225.31 g/mol
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Physical Description

Mercaptodimethur is a white crystalline powder with a mild odor. Used as an insecticide and immobilizing agent for birds, acaricide and molluscicide. (EPA, 1998), Colorless or white solid; [HSDB], WHITE CRYSTALS OR FLAKES WITH CHARACTERISTIC ODOUR.
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Boiling Point

Very high. (USCG, 1999)
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Solubility

200 g/l in dichloromethane; 53 g/l in isopropanol; 33 g/l in toluene; 1.3 g/l in hexane, In water, 27 mg/l @ 20 °C, Soluble in organic solvents., Solubility in water, mg/l: 27
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Density

greater than 1 (USCG, 1999)
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Vapor Pressure

0.0001 mmHg (EPA, 1998), 0.00000027 [mmHg], 2.7X10-7 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 0.000015
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Color/Form

Colorless crystals, White crystalline powder

CAS No.

2032-65-7
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Melting Point

243 °F (EPA, 1998), 119 °C
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Foundational & Exploratory

Methiocarb's Mechanism of Action as an Acetylcholinesterase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methiocarb, a carbamate (B1207046) pesticide, primarily exerts its neurotoxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][2][3] This technical guide provides an in-depth examination of the molecular mechanism, kinetics, and experimental evaluation of this compound's interaction with AChE. By carbamylating the active site of the enzyme, this compound leads to a reversible but prolonged inhibition, resulting in the accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent overstimulation of cholinergic receptors.[1][2][4] This document summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams to elucidate the complex interactions and pathways involved.

Introduction to this compound

This compound, chemically known as 3,5-Dimethyl-4-(methylsulfanyl)phenyl methylcarbamate, is a broad-spectrum carbamate pesticide that has been utilized as an insecticide, molluscicide, acaricide, and bird repellent.[1][3] Like other carbamate pesticides, its primary mechanism of toxicity is the disruption of nerve function through the inhibition of acetylcholinesterase (AChE).[1][2][5] Understanding this mechanism is crucial for toxicology, environmental science, and the development of novel therapeutic agents targeting cholinergic systems.

The Cholinergic Synapse and the Role of Acetylcholinesterase

In a healthy cholinergic synapse, the arrival of a nerve impulse triggers the release of the neurotransmitter acetylcholine (ACh) into the synaptic cleft. ACh then binds to postsynaptic receptors, propagating the signal. To terminate this signal and allow for subsequent nerve impulses, the enzyme acetylcholinesterase rapidly hydrolyzes ACh into choline (B1196258) and acetate.[6][7][8] This enzymatic degradation is essential for maintaining normal neuromuscular and cognitive functions.[9]

Molecular Mechanism of this compound Inhibition

This compound functions as a reversible inhibitor of acetylcholinesterase.[2] The mechanism can be described as a two-step process involving the carbamylation of the enzyme's active site.

  • Formation of a Carbamoyl-Enzyme Complex: this compound competes with acetylcholine for the active site of AChE. The carbamate ester group of this compound reacts with the serine hydroxyl group within the catalytic triad (B1167595) of the enzyme's active site.[10] This reaction leads to the formation of a covalent, but unstable, carbamylated enzyme complex, while the phenolic portion of the this compound molecule is released.[1][2]

  • Slow Decarbamylation: The carbamylated enzyme is significantly more stable than the acetylated enzyme formed during normal ACh hydrolysis. The rate of hydrolysis of this carbamoyl-enzyme complex (decarbamylation) is much slower, with half-lives that can range from minutes to hours.[1][6][11] This slow decarbamylation rate effectively renders the enzyme inactive for a prolonged period, leading to the accumulation of acetylcholine in the synapse.[1] This contrasts with organophosphate inhibitors, which typically cause irreversible phosphorylation of the enzyme.[1][2]

The resulting excess acetylcholine continuously stimulates muscarinic and nicotinic receptors, leading to the characteristic signs of cholinergic toxicity, such as tremors, convulsions, salivation, and in severe cases, respiratory failure and death.[2][4]

G cluster_0 Normal Cholinergic Transmission cluster_1 Inhibition by this compound ACh_release Acetylcholine (ACh) Released Synaptic_Cleft Synaptic Cleft ACh_release->Synaptic_Cleft Enters ACh_Accumulation ACh Accumulation ACh_release->ACh_Accumulation Postsynaptic_Receptor Postsynaptic ACh Receptor Synaptic_Cleft->Postsynaptic_Receptor Binds AChE Acetylcholinesterase (AChE) Synaptic_Cleft->AChE Binds Hydrolysis Hydrolysis AChE->Hydrolysis Inhibited_AChE Carbamylated AChE (Inactive) AChE->Inhibited_AChE Choline_Acetate Choline + Acetate Hydrolysis->Choline_Acetate Signal_Termination Signal Termination Hydrolysis->Signal_Termination This compound This compound This compound->AChE Binds & Carbamylates Overstimulation Receptor Overstimulation ACh_Accumulation->Overstimulation

Figure 1: Signaling pathway of cholinergic transmission and its disruption by this compound.

Quantitative Analysis of AChE Inhibition by this compound

The potency and kinetics of this compound's inhibition of AChE have been quantified through various studies. The following tables summarize key parameters from different biological sources.

Table 1: Inhibition Constants (IC₅₀) of this compound

Enzyme SourceOrganismIC₅₀ Value (µM)Reference
AcetylcholinesteraseWestern flower thrips (Frankliniella occidentalis) - Sensitive Strain2.1[12]
AcetylcholinesteraseWestern flower thrips (Frankliniella occidentalis) - Resistant Strain0.43[12]

IC₅₀ (Half maximal inhibitory concentration) is the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.

Table 2: Kinetic Constants for this compound Inhibition of Bovine Erythrocyte AChE

This compound Concentration (mol/L)Dissociation Constant (Kd) (mol/L)Carbamylation Rate (k₂) (min⁻¹)Reference
2.5 x 10⁻⁵3.8 x 10⁻⁴1.87[2]
2.5 x 10⁻⁴4.4 x 10⁻⁴1.18[2]
2.5 x 10⁻³5.0 x 10⁻⁴1.06[2]

Kd (Dissociation Constant) represents the affinity of the inhibitor for the enzyme. A lower Kd indicates higher affinity. k₂ (Carbamylation Rate Constant) represents the rate at which the enzyme becomes carbamylated.

Detailed Experimental Protocol: AChE Inhibition Assay (Ellman's Method)

The most common method for measuring AChE activity and its inhibition is the spectrophotometric assay developed by Ellman.[13] This assay quantifies enzyme activity by measuring the formation of a yellow-colored product.

5.1. Principle The assay involves a two-step reaction. First, AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCI) to produce thiocholine. Thiocholine then reacts with the chromogen 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield 5-Thio-2-nitrobenzoic acid (TNB), which has a strong absorbance at 412 nm.[13] The rate of TNB formation is directly proportional to the AChE activity.

5.2. Materials and Reagents

  • Acetylcholinesterase (e.g., from Electrophorus electricus)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent) - Chromogen

  • Sodium Phosphate Buffer (0.1 M, pH 8.0)

  • This compound (or other test inhibitors)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving inhibitors

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 412 nm[9][13]

5.3. Reagent Preparation

  • Assay Buffer: Prepare 0.1 M Sodium Phosphate Buffer and adjust the pH to 8.0.[13]

  • AChE Stock Solution: Prepare a stock solution of AChE in the assay buffer. A typical final concentration in the well is 0.1 U/mL.[14]

  • ATCI Stock Solution (10-15 mM): Dissolve ATCI in deionized water. Prepare this solution fresh before each experiment.[13][14]

  • DTNB Stock Solution (10 mM): Dissolve DTNB in the assay buffer. Protect this solution from light.[13][14]

  • Inhibitor (this compound) Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO. Create serial dilutions in the assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay wells should not exceed 1% to prevent solvent effects on enzyme activity.[14]

5.4. Assay Procedure (96-well plate format)

  • Plate Setup:

    • Blank wells: Add buffer only.

    • Negative Control (100% activity): Add buffer, AChE solution, and the same percentage of DMSO as the inhibitor wells.

    • Test wells: Add buffer, AChE solution, and the various dilutions of the this compound solution.

  • Enzyme and Inhibitor Pre-incubation:

    • To each well (except the blank), add the AChE working solution.

    • Add the appropriate this compound dilution or vehicle (for the negative control) to the corresponding wells.

    • Incubate the plate for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.[15]

  • Reaction Initiation:

    • Prepare a reaction mixture containing the ATCI substrate and DTNB in the assay buffer.

    • Add this reaction mixture to all wells simultaneously using a multichannel pipette to start the reaction.[13]

  • Absorbance Measurement:

    • Immediately place the plate in a microplate reader.

    • Measure the absorbance at 412 nm kinetically, taking readings every minute for 10-15 minutes.[14] Alternatively, an endpoint reading can be taken after a fixed incubation time.

5.5. Data Analysis

  • Calculate Reaction Rate: For each well, determine the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the absorbance vs. time plot.

  • Calculate Percentage of Inhibition: Use the following formula for each this compound concentration: % Inhibition = [1 - (Rate of Test Well / Rate of Negative Control Well)] x 100

  • Determine IC₅₀ Value: Plot the percentage of inhibition against the logarithm of the this compound concentration. Use non-linear regression analysis (e.g., a sigmoidal dose-response curve) to calculate the IC₅₀ value.[14]

G cluster_prep Preparation cluster_assay Assay Procedure (96-Well Plate) cluster_data Data Acquisition & Analysis prep_reagents Prepare Reagents: - Buffer (pH 8.0) - AChE Enzyme - DTNB (Chromogen) - ATCI (Substrate) add_components Add Buffer, AChE, and This compound/Vehicle to Wells prep_reagents->add_components prep_inhibitor Prepare Serial Dilutions of this compound in DMSO/Buffer prep_inhibitor->add_components pre_incubate Pre-incubate (15 min, 37°C) (Allows for Enzyme-Inhibitor Interaction) add_components->pre_incubate start_reaction Initiate Reaction: Add ATCI/DTNB Mixture to all Wells pre_incubate->start_reaction measure_abs Measure Absorbance at 412 nm (Kinetic Readings) start_reaction->measure_abs calc_rate Calculate Reaction Rates (ΔAbs/min) measure_abs->calc_rate calc_inhibition Calculate % Inhibition for Each this compound Concentration calc_rate->calc_inhibition calc_ic50 Plot Dose-Response Curve & Determine IC₅₀ Value calc_inhibition->calc_ic50

Figure 2: Experimental workflow for a typical acetylcholinesterase inhibition assay.

Conclusion

This compound acts as a potent, reversible inhibitor of acetylcholinesterase through the carbamylation of the enzyme's active site serine residue. This action, characterized by a rapid binding and a slow release, leads to the accumulation of acetylcholine at the synapse, causing hyperstimulation of the nervous system. The quantitative kinetics and experimental methodologies detailed in this guide provide a comprehensive framework for researchers to understand and investigate the neurotoxic properties of this compound and other carbamate inhibitors. This knowledge is fundamental for assessing its environmental and health impacts and for the rational design of new molecules targeting the cholinergic system.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of 3,5-dimethyl-4-(methylsulfanyl)phenyl methylcarbamate (Methiocarb)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 3,5-dimethyl-4-(methylsulfanyl)phenyl methylcarbamate, a compound commonly known as Methiocarb.[1] This document details the synthetic pathway from 3,5-dimethylphenol (B42653), including the synthesis of the key intermediate 3,5-dimethyl-4-(methylsulfanyl)phenol. Detailed experimental protocols, a summary of key quantitative data, and a visual representation of the synthetic workflow are provided to support researchers and professionals in the fields of chemistry and drug development.

Chemical Structure and Properties

3,5-dimethyl-4-(methylsulfanyl)phenyl methylcarbamate is a carbamate (B1207046) ester characterized by a dimethylphenyl group substituted with a methylsulfanyl group and a methylcarbamate moiety.[1] It is a white crystalline solid with a mild odor.[1]

Chemical Structure:

  • IUPAC Name: 3,5-dimethyl-4-(methylsulfanyl)phenyl methylcarbamate[1]

  • Synonyms: this compound, Mercaptodimethur, Mesurol[1]

  • CAS Number: 2032-65-7

  • Molecular Formula: C₁₁H₁₅NO₂S[1]

A summary of the key physicochemical properties of 3,5-dimethyl-4-(methylsulfanyl)phenyl methylcarbamate and its precursor is presented in Table 1.

Table 1: Quantitative Data Summary

Property3,5-dimethyl-4-(methylsulfanyl)phenyl methylcarbamate (this compound)3,5-dimethyl-4-(methylsulfanyl)phenol
Molecular Weight 225.31 g/mol [1]168.26 g/mol [2]
Melting Point 119 °C64-65.5 °C[3]
Boiling Point Decomposes155-160 °C at 12 Torr[3]
Density 1.223 g/cm³1.1 g/cm³[4]
Solubility in Water 27 mg/L at 20 °CSlightly soluble
Vapor Pressure 1.5 x 10⁻⁷ hPa at 20 °C0.0±0.6 mmHg at 25°C[4]
Log P (octanol-water) 3.06Not available

Synthesis

The synthesis of 3,5-dimethyl-4-(methylsulfanyl)phenyl methylcarbamate is a two-step process that begins with the thiomethylation of 3,5-dimethylphenol to yield the key intermediate, 3,5-dimethyl-4-(methylsulfanyl)phenol. This intermediate is subsequently reacted with methyl isocyanate to produce the final product.

SynthesisWorkflow Start 3,5-Dimethylphenol Step1 Thiomethylation (DMSO, HCl) Start->Step1 Intermediate 3,5-Dimethyl-4-(methylsulfanyl)phenol Step1->Intermediate Step2 Carbamoylation (Methyl Isocyanate) Intermediate->Step2 End 3,5-Dimethyl-4-(methylsulfanyl)phenyl methylcarbamate (this compound) Step2->End

Synthetic pathway of this compound.
Experimental Protocols

Step 1: Synthesis of 3,5-dimethyl-4-(methylsulfanyl)phenol

This procedure outlines the thiomethylation of 3,5-dimethylphenol using dimethyl sulfoxide (B87167) (DMSO) and hydrochloric acid (HCl).

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dimethylphenol in an excess of dimethyl sulfoxide.

  • Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid dropwise while stirring. An exothermic reaction will occur. Maintain the temperature below 20°C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford pure 3,5-dimethyl-4-(methylsulfanyl)phenol.

Step 2: Synthesis of 3,5-dimethyl-4-(methylsulfanyl)phenyl methylcarbamate (this compound)

This protocol describes the reaction of the synthesized intermediate with methyl isocyanate.

Materials:

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dimethyl-4-(methylsulfanyl)phenol in anhydrous toluene.

  • Add a catalytic amount of triethylamine to the solution.

  • Slowly add an equimolar amount of methyl isocyanate to the stirred solution at room temperature. A slight exotherm may be observed.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting phenol (B47542) is consumed.

  • Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Wash the crude product with cold hexane to remove any unreacted starting materials and byproducts.

  • The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) to yield pure 3,5-dimethyl-4-(methylsulfanyl)phenyl methylcarbamate as a white crystalline solid.

Mechanism of Action

3,5-dimethyl-4-(methylsulfanyl)phenyl methylcarbamate primarily functions as a cholinesterase inhibitor.[1] The carbamate moiety of the molecule binds to the active site of the acetylcholinesterase enzyme, leading to its carbamoylation. This inactivation of the enzyme prevents the breakdown of the neurotransmitter acetylcholine, resulting in its accumulation in the synaptic cleft and subsequent overstimulation of cholinergic receptors.

Conclusion

This technical guide has detailed the chemical structure, properties, and a reliable synthetic route for 3,5-dimethyl-4-(methylsulfanyl)phenyl methylcarbamate. The provided experimental protocols offer a practical foundation for its laboratory-scale synthesis. The compiled quantitative data and the visual representation of the synthesis workflow are intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development. Further research can focus on optimizing the presented synthetic methods for higher yields and exploring the biological activities of this and related compounds.

References

The Environmental Fate and Degradation of Methiocarb in Soil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methiocarb, a carbamate (B1207046) pesticide, has been utilized globally for its insecticidal, molluscicidal, and avian repellent properties.[1][2] Understanding its environmental fate, particularly its behavior and degradation in soil, is critical for assessing its ecological impact and ensuring environmental safety. This technical guide provides a comprehensive overview of the degradation pathways of this compound in the soil environment, summarizes key quantitative data, and details the experimental protocols used to elucidate these processes.

Physicochemical Properties and Mobility in Soil

This compound's environmental behavior is influenced by its physicochemical properties. It has low mobility in soil, primarily due to its strong sorption to soil particles.[3][4] The soil organic carbon partition coefficient (Koc), a measure of its tendency to bind to organic matter, is estimated to be around 530 to 920, indicating strong sorption.[3][4] This strong adsorption limits its potential for leaching into groundwater. However, its primary metabolites, this compound sulfoxide (B87167) and the corresponding phenol, are significantly more mobile.[3]

Degradation Pathways of this compound in Soil

The degradation of this compound in soil is a multifaceted process involving abiotic and biotic mechanisms. The primary degradation pathways are hydrolysis, photolysis, and microbial degradation. The rate and extent of each pathway are influenced by soil properties such as pH, organic matter content, and microbial activity.

Abiotic Degradation

Hydrolysis: The hydrolysis of the carbamate ester linkage is a key detoxification pathway for this compound.[3] This process is highly dependent on soil pH. In acidic soils, this compound is relatively persistent, with a half-life that can extend to over a year.[3][4] As the pH increases towards neutral and alkaline conditions, the rate of hydrolysis accelerates significantly. At a neutral pH of 7, the half-life is approximately 24 to 35 days, which decreases to a matter of hours in alkaline conditions (pH 9).[2][3][4] The primary hydrolysis product is 3,5-dimethyl-4-(methylthio)phenol.[3]

Photolysis: On the soil surface, this compound can undergo photodegradation when exposed to sunlight. This process primarily involves the photo-oxidation of the methylthio group to form this compound sulfoxide.[3][5] The carbamate linkage remains intact during this initial transformation, meaning the resulting sulfoxide metabolite may retain toxic properties.[3] The photolysis half-life of this compound on soil surfaces has been reported to range from 4 to 9 days, and in some cases, up to 1-2 months.[3][4]

Biotic Degradation

Microbial metabolism plays a crucial role in the degradation of this compound in soil. Soil microorganisms can utilize this compound as a source of carbon and nitrogen, leading to its breakdown.[6] The primary biotic degradation pathway involves the oxidation of the sulfur atom to form this compound sulfoxide and subsequently this compound sulfone.[1] These metabolites can then undergo further degradation. Under anaerobic conditions, sulfoxide metabolites can be reduced back to sulfides.[3] The half-life of this compound due to microbial degradation in aerobic soil ranges from 17 to 111 days.[4]

The major metabolites formed through these degradation pathways include:

  • This compound sulfoxide

  • This compound sulfone

  • 3,5-Dimethyl-4-(methylthio)phenol

  • 3,5-Dimethyl-4-(methylsulfinyl)phenol

  • 3,5-Dimethyl-4-(methylsulfonyl)phenol

Ultimately, complete mineralization to carbon dioxide can occur.[1]

Quantitative Data on this compound Degradation and Mobility

The following tables summarize the key quantitative data related to the environmental fate of this compound in soil.

Table 1: Half-life of this compound in Soil under Various Conditions

Degradation ProcessConditionHalf-life (t½)Reference(s)
Hydrolysis pH 4> 1 year[3][4]
pH 724 - 35 days[2][3][4]
pH 96 hours - 0.21 days[3][4]
Photolysis Soil Surface4 - 9 days[4]
Soil Surface1 - 2 months[3]
Aerobic Soil Metabolism 17 - 111 days[4]
Anaerobic Soil Metabolism ~64 days[4]

Table 2: Soil Sorption and Mobility of this compound and its Metabolites

CompoundSoil Organic Carbon Partition Coefficient (Koc)Mobility ClassReference(s)
This compound 530 - 920Low to Slight[3][4]
This compound Sulfoxide Not specifiedHighly Mobile[3]
3,5-Dimethyl-4-(methylthio)phenol Not specifiedHighly Mobile[3]

Experimental Protocols

Detailed and standardized experimental protocols are essential for accurately assessing the environmental fate of pesticides like this compound. The following sections outline the methodologies for key experiments based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Aerobic and Anaerobic Soil Metabolism Study (Adapted from OECD Guideline 307)

This study aims to determine the rate and pathway of this compound degradation in soil under controlled aerobic and anaerobic conditions.

1. Soil Selection and Preparation:

  • Select a sandy loam, silty loam, or loam soil.[1]

  • Characterize the soil for texture (sand, silt, clay content), pH, organic carbon content, and microbial biomass.[4]

  • Sieve the fresh soil through a 2 mm mesh to remove large particles and homogenize.[7]

  • Adjust the soil moisture to 40-60% of its maximum water holding capacity.[4]

  • Pre-incubate the soil in the dark at the test temperature for at least 7 days to allow microbial activity to stabilize.

2. Test Substance Application:

  • Use radiolabeled ([¹⁴C]) this compound to facilitate the tracking of the parent compound and its metabolites.

  • Apply the test substance to the soil at a concentration equivalent to the maximum recommended field application rate.[1][8]

  • The application solution should be prepared in a minimal amount of a suitable solvent (e.g., acetone) and mixed thoroughly with the soil.

3. Incubation:

  • Place the treated soil samples (typically 50-100 g) into incubation vessels (e.g., biometer flasks).[1]

  • Aerobic Conditions: Continuously supply a stream of humidified, carbon dioxide-free air. Trap evolved ¹⁴CO₂ in a suitable absorbent (e.g., potassium hydroxide (B78521) solution).

  • Anaerobic Conditions: After an initial aerobic phase (e.g., 30 days or until half of the substance has degraded), flood the soil with deoxygenated water and purge the headspace with an inert gas (e.g., nitrogen) to establish and maintain anaerobic conditions.

  • Incubate the samples in the dark at a constant temperature (e.g., 20 ± 2 °C).[4]

  • The study duration is typically up to 120 days.[1]

4. Sampling and Analysis:

  • Collect duplicate soil samples at pre-determined intervals.

  • Extract the soil samples using an appropriate sequence of solvents with varying polarities (e.g., acetonitrile (B52724), methanol (B129727), dichloromethane).

  • Analyze the extracts for this compound and its transformation products using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Quantify the amount of non-extractable (bound) residues by combusting the extracted soil and measuring the resulting ¹⁴CO₂.

  • Analyze the CO₂ traps to determine the extent of mineralization.

5. Data Analysis:

  • Calculate the dissipation half-life (DT50) and, if possible, the degradation half-life (DegT50) of this compound.

  • Identify and quantify the major transformation products, plotting their formation and decline over time.

  • Establish a mass balance at each sampling interval, accounting for the parent compound, metabolites, ¹⁴CO₂, and bound residues.

Photodegradation on Soil Surfaces Study (Adapted from OECD Guideline)

This study evaluates the degradation of this compound on the soil surface when exposed to simulated sunlight.

1. Soil Preparation:

  • Use a sandy loam soil.

  • Sterilize the soil (e.g., by autoclaving or gamma irradiation) to inhibit microbial activity and isolate the photochemical degradation process.

  • Prepare thin layers of the sterilized soil (e.g., 0.5-1 mm) on a suitable support (e.g., glass plates or petri dishes).[2]

2. Test Substance Application:

  • Apply a solution of radiolabeled this compound evenly to the soil surface.[2]

3. Irradiation:

  • Expose the treated soil samples to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters).[2]

  • Maintain a constant temperature and, if necessary, control the humidity.

  • Include dark control samples, which are incubated under the same conditions but shielded from light, to differentiate between photochemical and other abiotic degradation processes.[2]

4. Sampling and Analysis:

  • At various time points, remove replicate irradiated and dark control samples.

  • Extract the soil and analyze the extracts for this compound and its photoproducts as described in the soil metabolism study.

5. Data Analysis:

  • Calculate the photodegradation half-life of this compound on the soil surface.

  • Identify the major phototransformation products.

Soil Sorption/Desorption Study (Batch Equilibrium Method - Adapted from OECD Guideline 106)

This experiment quantifies the extent to which this compound binds to soil particles.

1. Soil and Solution Preparation:

  • Use a range of soil types with varying organic carbon content and texture.

  • Prepare a background electrolyte solution, typically 0.01 M CaCl₂, to maintain a constant ionic strength.

  • Prepare a series of this compound solutions of known concentrations in the background electrolyte.

2. Adsorption Phase:

  • Place a known mass of soil into centrifuge tubes.

  • Add a known volume of a this compound solution of a specific concentration to each tube.

  • Include control samples without soil to check for adsorption to the vessel walls.

  • Equilibrate the soil suspensions by shaking them for a predetermined time (e.g., 24 hours) at a constant temperature.[9]

  • Separate the solid and liquid phases by centrifugation.

  • Analyze the supernatant for the equilibrium concentration of this compound.

3. Desorption Phase:

  • After the adsorption phase, remove a known volume of the supernatant.

  • Replace it with the same volume of fresh background electrolyte solution.

  • Resuspend the soil and shake for the same equilibration time.

  • Centrifuge and analyze the supernatant for the concentration of desorbed this compound.

  • Repeat for several desorption steps.

4. Data Analysis:

  • Calculate the amount of this compound adsorbed to the soil at each concentration.

  • Determine the soil-water distribution coefficient (Kd) and the soil organic carbon-water (B12546825) partition coefficient (Koc) using the Freundlich or Langmuir adsorption isotherms.

Analytical Methodology: QuEChERS Extraction and LC-MS/MS Analysis

A common and effective method for the analysis of this compound and its metabolites in soil is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by LC-MS/MS analysis.

1. QuEChERS Extraction:

  • Weigh a sample of soil (e.g., 10-15 g) into a centrifuge tube.

  • Add water (if the soil is dry) and an extraction solvent, typically acetonitrile.[10]

  • Add a mixture of salts (e.g., magnesium sulfate (B86663), sodium chloride, sodium citrate) to induce phase separation and aid extraction.[10]

  • Shake vigorously and then centrifuge to separate the acetonitrile layer.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take an aliquot of the acetonitrile extract and transfer it to a tube containing a d-SPE sorbent mixture.

  • The sorbent mixture typically includes magnesium sulfate (to remove residual water) and primary secondary amine (PSA) to remove organic acids and other interferences. Graphitized carbon black (GCB) may be added to remove pigments.

  • Vortex and centrifuge the sample.

3. LC-MS/MS Analysis:

  • Analyze the final cleaned-up extract by LC-MS/MS.

  • Liquid Chromatography (LC): Use a C18 reversed-phase column. The mobile phase is typically a gradient of water and methanol or acetonitrile, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Mass Spectrometry (MS/MS): Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification and confirmation of this compound and its metabolites by monitoring specific precursor-to-product ion transitions.

Visualizations

This compound Degradation Pathways in Soil.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis Soil_Sample Soil Sample Sieving Sieving (2mm) Soil_Sample->Sieving Moisture_Adjustment Moisture Adjustment Sieving->Moisture_Adjustment Pre_incubation Pre-incubation Moisture_Adjustment->Pre_incubation Application This compound Application Pre_incubation->Application Incubation Incubation (Aerobic/Anaerobic, Light/Dark) Application->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Solvent Extraction (e.g., QuEChERS) Sampling->Extraction Cleanup d-SPE Cleanup Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data_Analysis Data Analysis (Half-life, Metabolites) LCMS->Data_Analysis

General Experimental Workflow for Soil Degradation Studies.

Conclusion

The environmental fate of this compound in soil is governed by a combination of hydrolysis, photolysis, and microbial degradation. While the parent compound exhibits low mobility due to strong sorption to soil organic matter, its degradation products can be more mobile. The persistence of this compound is highly dependent on soil pH, with rapid degradation occurring in neutral to alkaline conditions. Understanding these degradation pathways and the factors that influence them is essential for predicting the environmental behavior of this compound and for conducting accurate environmental risk assessments. The standardized experimental protocols outlined in this guide provide a framework for researchers to generate reliable and reproducible data on the environmental fate of this and other similar compounds.

References

An In-depth Technical Guide to the Aerobic and Anaerobic Degradation of Methiocarb in Aquatic Systems

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate of Methiocarb in aquatic systems, with a specific focus on the comparative analysis of its degradation under aerobic and anaerobic conditions. The document details the degradation pathways, summarizes key quantitative data, and outlines typical experimental protocols employed in such studies.

Introduction to this compound

This compound, chemically known as 3,5-Dimethyl-4-(methylsulfanyl)phenyl methylcarbamate, is a broad-spectrum carbamate (B1207046) pesticide utilized as an insecticide, molluscicide, acaricide, and bird repellent.[1] Its introduction into aquatic environments through runoff or spray drift necessitates a thorough understanding of its persistence, transformation, and ultimate fate. The degradation of this compound is primarily a biotic process, strongly influenced by the presence or absence of oxygen, which dictates the active microbial communities and the resultant metabolic pathways.[2][3][4]

Degradation Pathways

The environmental degradation of this compound in aquatic systems proceeds through distinct pathways under aerobic and anaerobic conditions, primarily involving hydrolysis of the carbamate ester linkage and oxidation or reduction of the sulfur atom.

In the presence of oxygen, the primary degradation pathway for this compound involves the oxidation of the methylthio group to form this compound sulfoxide (B87167).[5] This is followed by further oxidation to this compound sulfone or hydrolysis of the carbamate bond to form corresponding phenol (B47542) derivatives.[6] Hydrolysis is a significant degradation route, particularly under neutral to alkaline conditions. The major metabolites identified in aerobic systems are this compound sulfoxide and this compound sulfoxide phenol.[1]

Aerobic_Degradation_Pathway This compound This compound Sulfoxide This compound Sulfoxide This compound->Sulfoxide Oxidation Phenol This compound Phenol This compound->Phenol Hydrolysis Sulfone This compound Sulfone Sulfoxide->Sulfone Oxidation Sulfoxide_Phenol This compound Sulfoxide Phenol Sulfoxide->Sulfoxide_Phenol Hydrolysis CO2 Mineralization (CO2) Phenol->CO2 Sulfoxide_Phenol->CO2

Aerobic degradation pathway of this compound.

Under anaerobic conditions, the degradation landscape for this compound shifts. While hydrolysis to this compound phenol remains a key process, the reductive environment prevents the stable formation of oxidized sulfur species. Instead, any this compound sulfoxide formed during transient aerobic periods can be reduced back to the parent this compound (sulfide).[5] The primary degradation product in strictly anaerobic systems is this compound phenol. The parent compound disappears rapidly, often being partitioned into the sediment phase where microbial degradation continues.[7]

Anaerobic_Degradation_Pathway This compound This compound Phenol This compound Phenol This compound->Phenol Hydrolysis Bound_Residues Bound Residues (Sediment) This compound->Bound_Residues Partitioning Phenol->Bound_Residues Sulfoxide This compound Sulfoxide Sulfoxide->this compound Reduction

Anaerobic degradation pathway of this compound.

Quantitative Data Summary

The rate of this compound degradation is quantified by its dissipation half-life (DT50), which varies significantly with environmental conditions.

ConditionSystempHTemperature (°C)Half-Life (DT50)Reference
Aerobic Pond WaterNot ReportedNot ReportedDisappeared within 3 days[7]
Aerobic Water (Hydrolysis)722-25~28-35 days[1][8]
Aerobic Water (Hydrolysis)922-256 hours[8]
Aerobic Water (Hydrolysis)4-522-25> 1 year[5][8]
Anaerobic Water-SedimentNot ReportedNot Reported< 3 days[5]

A study conducted over 56 days using [¹⁴C]this compound applied to a water-sediment system showed the distribution of radioactivity among different metabolites.

Compound% of Applied ¹⁴C at Day 3% of Applied ¹⁴C at Day 21Reference
This compound5%Not Reported[7]
This compound Phenol56%29% (in water)[7]
This compound Sulfoxide11%Not Reported[7]
Organosoluble (Total)Not Reported84%[7]
Bound to SoilNot Reported42% (at Day 56)[7]

Experimental Protocols

Studies on the degradation of pesticides in aquatic systems often follow standardized guidelines, such as the OECD 308 ("Aerobic and Anaerobic Transformation in Aquatic Sediment Systems").[9] A typical experimental workflow is outlined below.

  • Sediment and Water Collection : Sediment and overlying water are collected from a natural, unpolluted site. The sediment is typically sieved to remove large debris.

  • System Assembly : Test vessels (e.g., glass flasks or cylinders) are prepared with a layer of sediment and an overlying water column, often at a ratio of 1:3 sediment (dry weight) to water (volume).[10]

  • Acclimation : The systems are pre-incubated in the dark at a constant temperature (e.g., 20°C) for a period to allow microbial populations to stabilize. For anaerobic studies, oxygen is purged from the system using an inert gas like nitrogen, and the system is sealed. Glucose may be added to the water to facilitate the establishment of anaerobic conditions.[5]

  • Radiolabeling : To trace the fate of the molecule and its transformation products, ¹⁴C-labeled this compound is typically used. The label is often placed on the phenyl ring.[7]

  • Dosing : A stock solution of the radiolabeled this compound is prepared and applied to the water phase of the test systems at a concentration relevant to environmental exposure (e.g., 2 mg/L).[7]

  • Incubation : The test systems are incubated under controlled conditions (temperature, dark) for a defined period (e.g., up to 100 days or more). For aerobic systems, a gentle stream of air is passed over the water surface. Volatile traps (e.g., for ¹⁴CO₂) are connected to the outflow.

  • Sampling : Duplicate vessels are removed at predetermined intervals (e.g., 0, 3, 7, 14, 30, 60, 100 days).

  • Separation : The water and sediment phases are separated by centrifugation or decantation.

  • Extraction : The water phase is extracted with an organic solvent (e.g., ethyl acetate). The sediment is extracted multiple times with a sequence of solvents (e.g., chloroform/methanol).[7]

  • Quantification : The radioactivity in the water, sediment extracts, and post-extraction sediment (non-extractable residues) is quantified using Liquid Scintillation Counting (LSC).

  • Identification : The parent compound and its metabolites in the extracts are separated and identified using techniques like Thin-Layer Chromatography (TLC) with autoradiography or High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector.[7][10] Confirmation of metabolite identity is achieved using mass spectrometry (LC-MS/MS).[10]

Experimental_Workflow Start Start Setup System Setup (Water/Sediment) Start->Setup Acclimate Acclimation (Aerobic/Anaerobic) Setup->Acclimate Dose Dosing (¹⁴C-Methiocarb) Acclimate->Dose Incubate Incubation & Sampling (Time Points) Dose->Incubate Separate Phase Separation (Water vs. Sediment) Incubate->Separate Extract Solvent Extraction Separate->Extract Analyze Analysis (LSC, HPLC, TLC, MS) Extract->Analyze Data Data Interpretation (DT50, Pathways) Analyze->Data End End Data->End

Workflow for aquatic sediment degradation studies.

Conclusion

The degradation of this compound in aquatic systems is a complex process governed by the prevailing redox conditions.

  • Under aerobic conditions , degradation is characterized by oxidative pathways, leading to the formation of this compound sulfoxide and sulfone, alongside hydrolysis to phenolic derivatives. The process can be relatively slow in the water column, especially at neutral pH.

  • Under anaerobic conditions , typically found in sediments, degradation is more rapid. The primary pathway is hydrolysis to this compound phenol, and reductive processes can convert sulfoxide metabolites back to the parent compound. A significant portion of the residues becomes bound to the sediment matrix.

This clear distinction in pathways and rates underscores the importance of considering both aerobic and anaerobic environments when assessing the environmental risk and persistence of this compound in aquatic ecosystems.

References

Toxicological Profile of Methiocarb on Non-Target Avian Species: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methiocarb, a carbamate (B1207046) pesticide, has been widely utilized as an insecticide, molluscicide, and bird repellent. Its mode of action involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system, leading to neurotoxic effects.[1][2][3] While effective in its intended applications, the broad-spectrum nature of this compound raises significant concerns regarding its impact on non-target organisms, particularly avian species. This technical guide provides a comprehensive overview of the toxicological profile of this compound on a range of non-target birds, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Quantitative Toxicological Data

The following tables summarize the acute oral toxicity (LD50), sub-acute dietary toxicity (LC50), and reproductive toxicity (No-Observed-Adverse-Effect Level - NOAEL) of this compound for various avian species.

SpeciesEndpointValue95% Confidence IntervalReference
Mallard duck (Anas platyrhynchos)LD5012.8 mg/kg[4]
Japanese quail (Coturnix japonica)LD5011.7 mg/kg8.5 - 16.5 mg/kg[5]
Ring-necked Pheasant (Phasianus colchicus)LD50> 2000 mg/kg[4]
EthopropLD504.21 mg/kg3.03 - 5.83 mg/kg[6]

Table 1: Acute Oral Toxicity of this compound in Avian Species. This table presents the median lethal dose (LD50) of this compound, which is the single oral dose required to cause mortality in 50% of the test population.

SpeciesEndpointValue95% Confidence IntervalReference
Mallard duck (Anas platyrhynchos)LC501071 ppm[4]
Ring-necked Pheasant (Phasianus colchicus)LC50> 5000 ppm[4]
Common Grackle (Quiscalus quiscula)LC50 (28-30 day)> 100 ppm[7]
Mourning Dove (Zenaida macroura)LC50 (28-30 day)630 ppm480 - 830 ppm[7]
Coturnix quail (Coturnix coturnix)LC50 (28-30 day)> 1000 ppm[7]

Table 2: Sub-acute Dietary Toxicity of this compound in Avian Species. This table shows the median lethal concentration (LC50) in the diet over a specified period that results in 50% mortality.

SpeciesEndpointValueObservationsReference
Mallard duck (Anas platyrhynchos)NOAEL100 ppmNo reproductive effects observed.[4]
Bobwhite quail (Colinus virginianus)NOAEL50 ppmNo reproductive effects observed.[4]
Coturnix quail (Coturnix coturnix)NOAEL100 ppmEgg production and live chick production were not affected.[7]
Coturnix quail (Coturnix coturnix)LOAEL316 ppmReduced egg production and live chick production.[7]

Table 3: Reproductive Toxicity of this compound in Avian Species. This table presents the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) on reproductive parameters.

Sublethal Effects

Exposure to sublethal doses of this compound can lead to a range of adverse effects in avian species. A primary sublethal effect is the inhibition of acetylcholinesterase (AChE) in the brain and plasma.[8][9] This inhibition can result in various clinical signs of poisoning, including excess salivation, tearing, urination, diarrhea, convulsions, lethargy, paralysis, and tremors.[9] Behavioral changes, such as food aversion, have also been well-documented. Birds that consume this compound-treated food often develop a conditioned aversion to that food source, which is the basis for its use as a bird repellent.[10][11]

Experimental Protocols

The following sections provide detailed methodologies for key toxicological studies, synthesized from established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Avian Acute Oral Toxicity Test (based on OECD Guideline 223)

This test is designed to determine the median lethal dose (LD50) of a substance after a single oral administration.

  • Test Animals: A passerine species (e.g., Zebra Finch) and either an upland game bird (e.g., Northern Bobwhite) or a waterfowl (e.g., Mallard duck) are typically used.[6] Birds should be young, healthy adults of a known age and source.

  • Housing and Acclimation: Birds are housed in appropriate enclosures under controlled temperature, humidity, and lighting conditions. An acclimation period of at least seven days is required before the test begins.

  • Dosing: The test substance is administered as a single dose via oral gavage or capsule.[6] A control group receives the vehicle only. For a definitive test, at least three dose levels are used, with at least 10 birds per dose group.[6] For a limit test, a single high dose (e.g., 2000 mg/kg body weight) is administered to a smaller group of birds.[6]

  • Observation Period: Birds are observed for mortality and clinical signs of toxicity for at least 14 days after dosing.[6] Observations are made frequently on the day of dosing and at least daily thereafter. Body weight and food consumption are monitored.

  • Data Analysis: The LD50 and its 95% confidence intervals are calculated using appropriate statistical methods, such as probit analysis.

Avian Sub-acute Dietary Toxicity Test (based on OECD Guideline 205)

This study evaluates the toxicity of a substance when administered in the diet over a short period.

  • Test Animals: Upland game birds (e.g., Northern Bobwhite or Japanese Quail) or waterfowl (e.g., Mallard duck) are commonly used.[6]

  • Housing and Diet: Birds are housed in groups in pens with ad libitum access to food and water. The test substance is homogeneously mixed into the basal diet at various concentrations.

  • Exposure Period: Birds are exposed to the treated diet for five days, followed by a three-day observation period on a clean diet.[12]

  • Dose Levels: A control group and at least three treatment groups are used, with a geometric series of concentrations.[12] A limit test may be conducted at a high concentration (e.g., 5000 ppm).[6]

  • Observations: Mortality, clinical signs of toxicity, body weight, and food consumption are recorded daily.[12]

  • Data Analysis: The LC50 value and its 95% confidence intervals are determined. The No-Observed-Effect Concentration (NOEC) may also be reported.

Avian Reproduction Test (based on OECD Guideline 206)

This test is designed to assess the potential effects of a substance on the reproductive performance of birds.

  • Test Animals: Commonly used species include the Mallard duck and the Northern Bobwhite quail.[4] Adult birds approaching their first breeding season are used.

  • Experimental Design: Birds are randomly assigned to a control group and at least two treatment groups. The test substance is administered in the diet.

  • Exposure Period: The exposure period typically covers a pre-egg-laying phase, the egg-laying period, and a period of chick rearing, often lasting for 20 weeks or more.[10]

  • Reproductive Endpoints: Key parameters measured include egg production, eggshell thickness, fertility, hatchability, and chick survival and growth.[10]

  • Parental Observations: Adult mortality, clinical signs of toxicity, body weight, and food consumption are monitored throughout the study.

  • Data Analysis: Statistical analyses are performed to determine the NOAEL and LOAEL for reproductive and parental toxicity.

Visualizations

Mechanism of Action: Acetylcholinesterase Inhibition

Acetylcholinesterase_Inhibition cluster_synapse Synaptic Cleft cluster_effect Result of Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Binds to receptor Choline_Acetate Choline + Acetate AChE->Choline_Acetate Breaks down ACh Increased_ACh Increased Acetylcholine in Synapse Postsynaptic_Neuron Postsynaptic Neuron ACh_Receptor->Postsynaptic_Neuron Nerve Impulse This compound This compound This compound->AChE Inhibits Overstimulation Continuous Stimulation of Postsynaptic Neuron Increased_ACh->Overstimulation Toxic_Effects Neurotoxic Effects (tremors, paralysis, etc.) Overstimulation->Toxic_Effects Avian_Acute_Oral_Toxicity_Workflow cluster_pre_test Pre-Test Phase cluster_test Test Phase cluster_data Data Collection & Analysis Animal_Selection Select Test Species (e.g., Mallard, Bobwhite) Acclimation Acclimation Period (>= 7 days) Animal_Selection->Acclimation Health_Check Health Assessment Acclimation->Health_Check Randomization Random Assignment to Dose Groups Health_Check->Randomization Dosing Single Oral Dose (Gavage or Capsule) Randomization->Dosing Observation Observation Period (>= 14 days) Dosing->Observation Record_Mortality Record Mortality Observation->Record_Mortality Record_Signs Record Clinical Signs Observation->Record_Signs Measure_BW_FC Measure Body Weight & Food Consumption Observation->Measure_BW_FC Stats_Analysis Statistical Analysis (e.g., Probit Analysis) Record_Mortality->Stats_Analysis Record_Signs->Stats_Analysis Measure_BW_FC->Stats_Analysis LD50_Determination Determine LD50 & 95% CI Stats_Analysis->LD50_Determination

References

Methiocarb metabolism and biotransformation in plants and animals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methiocarb, a carbamate (B1207046) pesticide, has been utilized for its insecticidal, molluscicidal, and acaricidal properties. Understanding its metabolic fate in plants and animals is crucial for assessing its environmental impact and potential toxicity. This technical guide provides an in-depth analysis of the biotransformation of this compound, detailing the metabolic pathways, quantitative residue data, and the experimental protocols used for their determination. The primary metabolic routes involve sulfoxidation and hydrolysis, leading to the formation of key metabolites such as this compound sulfoxide (B87167), this compound sulfone, and their corresponding phenols. This document serves as a comprehensive resource for professionals engaged in the study of pesticide metabolism and toxicology.

Introduction

This compound (3,5-dimethyl-4-(methylthio)phenyl methylcarbamate) is a broad-spectrum carbamate pesticide. Its mode of action involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function. The metabolism of this compound in biological systems is a detoxification process that modifies its chemical structure, altering its toxicity and persistence. This guide explores the intricate pathways of this compound biotransformation in both plant and animal systems.

Metabolic Pathways

The biotransformation of this compound proceeds primarily through two main pathways: sulfoxidation and hydrolysis of the carbamate ester linkage.

Metabolism in Plants

In plants, the initial and major metabolic step is the oxidation of the sulfur atom to form this compound sulfoxide. This can be further oxidized to this compound sulfone. Hydrolysis of the carbamate ester can occur in both the parent compound and its oxidized metabolites, leading to the formation of corresponding phenols.[1][2]

Key plant metabolites include:

  • This compound sulfoxide

  • This compound sulfone

  • This compound phenol

  • This compound sulfoxide phenol

  • This compound sulfone phenol

A study on corn plants grown from seeds coated with this compound found that while the parent compound was often below detection limits in guttation drops and leaves, its metabolites, particularly this compound sulfoxide, were present in significant concentrations.[3]

Methiocarb_Plant_Metabolism This compound This compound sulfoxide This compound Sulfoxide This compound->sulfoxide Sulfoxidation phenol This compound Phenol This compound->phenol Hydrolysis sulfone This compound Sulfone sulfoxide->sulfone Sulfoxidation sulfoxide_phenol This compound Sulfoxide Phenol sulfoxide->sulfoxide_phenol Hydrolysis sulfone_phenol This compound Sulfone Phenol sulfone->sulfone_phenol Hydrolysis

Figure 1: this compound metabolic pathway in plants.

Metabolism in Animals

In animals, the metabolic pathway of this compound involves both sulfoxidation and hydrolysis, primarily occurring in the liver.[2][4] The initial steps can be either the oxidation of this compound to this compound sulfoxide or the hydrolysis of the carbamate ester to this compound phenol.[5] The sulfoxide can be further oxidized to the sulfone.[4] The phenolic metabolites can also undergo sulfoxidation.[6] In rats, the sulfoxidation is catalyzed by flavin-containing monooxygenases (FMO) and cytochrome P450 (P450) enzymes.[4]

Key animal metabolites include:

  • This compound sulfoxide

  • This compound sulfone

  • This compound phenol

  • This compound sulfoxide phenol

  • N-hydroxymethyl this compound (minor)[6]

Methiocarb_Animal_Metabolism cluster_liver Liver Metabolism cluster_excretion Excretion This compound This compound sulfoxide This compound Sulfoxide This compound->sulfoxide Sulfoxidation (FMO, P450) phenol This compound Phenol This compound->phenol Hydrolysis nhydroxy N-hydroxymethyl this compound This compound->nhydroxy Hydroxylation (minor) sulfone This compound Sulfone sulfoxide->sulfone Sulfoxidation urine_feces Urine and Feces sulfone->urine_feces sulfoxide_phenol This compound Sulfoxide Phenol phenol->sulfoxide_phenol Sulfoxidation sulfoxide_phenol->urine_feces nhydroxy->urine_feces

Figure 2: this compound metabolic pathway in animals.

Quantitative Data on this compound and its Metabolites

The following tables summarize the quantitative data on the residues of this compound and its primary metabolites found in various plant and animal matrices from cited experimental studies.

Table 1: this compound and Metabolite Residues in Plants

Plant MatrixCompoundConcentration (µg/g)Reference
Corn Leaves This compound< 0.079[5]
This compound Sulfoxide4.4 ± 2.1[5]
This compound Sulfoxide Hydroxy3.0 ± 1.6[5]
This compound Sulfoxide Phenol1.4 ± 1.0[5]
Corn Guttation Drops This compound< MQL (0.026 µg/mL)[5]
This compound Sulfoxide0.61 ± 1.12 µg/mL[5]
This compound Sulfoxide Phenol0.54 ± 0.42 µg/mL[5]
Banana (Pulp and Peel) This compoundDetected
This compound SulfoxideDetected (highest levels)
This compound Sulfone< LOQ

Table 2: this compound and Metabolite Residues in Animals

AnimalTissue/MatrixDosingCompoundResidue Level (ppm)Reference
Cattle Milk10 ppm in ration (29 days)Total Residues0.005 - 0.007[6]
Milk30 ppm in ration (29 days)Total Residues0.008 - 0.015[6]
Milk100 ppm in ration (29 days)Total Residues0.021 - 0.033[6]
Liver30 ppm in ration (29 days)Total ResiduesDetected[6]
Kidney100 ppm in ration (29 days)Total ResiduesDetected[6]
Poultry GibletsFeeding studyTotal Residues0.02 - 0.13[6]
Rat KidneySingle IP injection[¹⁴C]this compound> 20% of radioactivity[2]
LungsSingle IP injection[¹⁴C]this compound14% of radioactivity[2]
HeartSingle IP injection[¹⁴C]this compound14% of radioactivity[2]
Red Blood CellsSingle IP injection[¹⁴C]this compound26% of radioactivity[2]

Experimental Protocols

Radiolabeling Studies

Radiolabeling studies are fundamental to tracing the fate of this compound in biological systems. Typically, [¹⁴C]-labeled this compound is used.

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Methodology:

  • Synthesis: Synthesis of [¹⁴C]-methiocarb, often labeled in the phenyl ring.

  • Dosing: Administration of the radiolabeled compound to the test organism (e.g., oral gavage for animals, application to soil or leaves for plants).

  • Sample Collection: Collection of excreta (urine, feces), tissues, and plant parts at various time points.

  • Extraction: Extraction of residues from the collected samples using appropriate solvents (e.g., acetonitrile (B52724), methanol).

  • Quantification: Measurement of total radioactivity in samples and extracts using Liquid Scintillation Counting (LSC).

  • Metabolite Profiling: Separation of metabolites using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) with a radioactivity detector.

  • Metabolite Identification: Identification of the separated metabolites using Mass Spectrometry (MS).

Radiolabeling_Workflow start Start synthesis Synthesis of [¹⁴C]-Methiocarb start->synthesis dosing Dosing of Test Organism synthesis->dosing collection Sample Collection (Tissues, Excreta, Plant Parts) dosing->collection extraction Solvent Extraction of Residues collection->extraction quantification Total Radioactivity Quantification (LSC) extraction->quantification profiling Metabolite Profiling (TLC/HPLC) extraction->profiling identification Metabolite Identification (MS) profiling->identification end End identification->end

Figure 3: Experimental workflow for a radiolabeling study.

QuEChERS Sample Preparation

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in food and environmental matrices.[7]

Objective: To extract this compound and its metabolites from a sample matrix for subsequent analysis.

Methodology:

  • Homogenization: A representative sample (e.g., 10-15 g of plant or animal tissue) is homogenized.

  • Extraction: The homogenized sample is placed in a centrifuge tube with an appropriate amount of acetonitrile. For fortified samples, a spiking solution is added.

  • Salting Out: A salt mixture (commonly anhydrous magnesium sulfate (B86663) and sodium chloride) is added to induce phase separation between the aqueous and organic layers. The tube is shaken vigorously.

  • Centrifugation: The sample is centrifuged to separate the layers.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a d-SPE tube containing a sorbent (e.g., primary secondary amine - PSA) to remove interfering matrix components. The tube is vortexed and centrifuged.

  • Final Extract: The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS.

QuEChERS_Workflow start Start homogenize Homogenize Sample start->homogenize extract Add Acetonitrile and Shake homogenize->extract salt Add QuEChERS Salts extract->salt centrifuge1 Centrifuge salt->centrifuge1 cleanup Transfer Supernatant to d-SPE Tube centrifuge1->cleanup vortex Vortex and Centrifuge cleanup->vortex analysis Analyze Final Extract (LC-MS/MS) vortex->analysis end End analysis->end

Figure 4: QuEChERS sample preparation workflow.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is a powerful analytical technique for the sensitive and selective quantification of this compound and its metabolites.

Objective: To separate, identify, and quantify this compound and its metabolites in a prepared sample extract.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC)

  • Tandem Mass Spectrometer (MS/MS)

Methodology:

  • Chromatographic Separation: The sample extract is injected into the HPLC system. A reversed-phase C18 column is typically used to separate the analytes based on their polarity. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with additives like formic acid or ammonium (B1175870) formate, is employed.

  • Ionization: The eluent from the HPLC is directed to the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI).

  • Mass Analysis: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, specific precursor ions (the molecular ions of the analytes) are selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This provides high selectivity and sensitivity.

  • Quantification: The concentration of each analyte is determined by comparing its peak area to that of a calibration curve generated from standards of known concentrations.

Conclusion

The metabolism of this compound in plants and animals is a complex process involving multiple enzymatic reactions, primarily sulfoxidation and hydrolysis. The formation of various metabolites, some of which may have their own toxicological profiles, highlights the importance of comprehensive metabolic studies. The experimental protocols detailed in this guide, including radiolabeling and advanced analytical techniques like QuEChERS and LC-MS/MS, are essential for accurately assessing the biotransformation and environmental fate of this pesticide. This technical guide provides a foundational resource for researchers and professionals in the fields of pesticide science, toxicology, and drug development.

References

An In-depth Technical Guide to the Primary Metabolites of Methiocarb: Sulfoxide and Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary metabolites of the carbamate (B1207046) pesticide Methiocarb: this compound sulfoxide (B87167) and this compound sulfone. This document details their formation, toxicological significance, and analytical determination, presenting quantitative data in structured tables and outlining detailed experimental protocols. Visual diagrams of key metabolic pathways and experimental workflows are also provided to facilitate understanding.

Introduction to this compound and its Metabolism

This compound, a widely used carbamate pesticide, functions as an acetylcholinesterase inhibitor for insecticidal, molluscicidal, and avicidal purposes.[1] Its environmental fate and toxicological profile are significantly influenced by its metabolic transformation into two primary metabolites: this compound sulfoxide and this compound sulfone. The biotransformation of this compound primarily occurs in the liver through sulfoxidation.[1][2] This process can also occur in plants, soil, and water.[1] The initial oxidation of the sulfur atom in this compound leads to the formation of this compound sulfoxide. A subsequent oxidation of the sulfoxide results in the formation of this compound sulfone.[2]

Data Presentation: Quantitative Analysis

Environmental Fate: Half-life in Soil

The persistence of this compound and its metabolites in the environment is a key factor in assessing their potential impact. The following table summarizes the half-life of this compound and its degradation products in soil.

CompoundHalf-life in Soil (days)
This compound1.5[1]
This compound sulfoxide6[1]
This compound sulfoxide phenol2[1]
This compound sulfone phenol20[1]
Toxicological Data

The toxicity of this compound and its metabolites is a critical consideration for risk assessment. While comprehensive comparative data is limited, the available information on acute oral toxicity in rats is presented below. It is generally reported that this compound sulfoxide is more toxic than the parent compound, while this compound sulfone is less toxic.[3]

CompoundSpeciesRouteLD50 (mg/kg)Toxicity Category
This compoundRatOral13-30I[4]
This compound sulfoxide--Data not available-
This compound sulfone--Data not available-

Note: Toxicity Category I indicates high toxicity.

Analytical Method Performance

The accurate quantification of this compound and its metabolites is essential for residue analysis and metabolism studies. The following table summarizes the performance of a typical analytical method using QuEChERS extraction and LC-MS/MS detection.

AnalyteRecovery (%)Relative Standard Deviation (RSD) (%)Limit of Detection (LOD) (mg/kg)Limit of Quantification (LOQ) (mg/kg)
This compound95.21.90.00160.005
This compound sulfoxide92.01.80.00160.005
This compound sulfone84.03.90.00160.005

Experimental Protocols

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction

This protocol is a widely used method for the extraction of pesticide residues from food matrices.

Materials:

  • Homogenized sample (e.g., fruit, vegetable, soil)

  • Acetonitrile (B52724) (ACN)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (d-SPE) sorbent (e.g., PSA - primary secondary amine)

  • 50 mL centrifuge tubes

  • Centrifuge

  • Vortex mixer

Procedure:

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10-15 mL of acetonitrile to the tube.

  • Add the appropriate salt mixture (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing and extraction of the analytes into the acetonitrile layer.

  • Centrifuge the tube at a sufficient speed (e.g., 4000 rpm) for 5-10 minutes to separate the organic and aqueous layers and pellet the solid matrix material.

  • Transfer an aliquot of the upper acetonitrile layer to a d-SPE cleanup tube containing a sorbent like PSA.

  • Vortex the d-SPE tube for 30 seconds to 1 minute to allow the sorbent to remove interfering matrix components.

  • Centrifuge the d-SPE tube.

  • The resulting supernatant is ready for analysis by LC-MS/MS.

Analytical Determination: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines the typical parameters for the analysis of this compound, this compound sulfoxide, and this compound sulfone.

Instrumentation:

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of water with a small percentage of formic acid (for improved ionization) and acetonitrile or methanol.

  • Flow Rate: A typical flow rate for analytical columns (e.g., 0.2-0.5 mL/min).

  • Injection Volume: 5-10 µL.

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound226.1169.1, 121.1
This compound sulfoxide242.1185.1, 122.1
This compound sulfone258.1201.1, 122.1

Mandatory Visualizations

Metabolic Pathway of this compound

Methiocarb_Metabolism This compound This compound Sulfoxide This compound Sulfoxide This compound->Sulfoxide Sulfoxidation (Liver, Plants, Soil) Sulfone This compound Sulfone Sulfoxide->Sulfone Further Oxidation

Caption: Metabolic pathway of this compound to its primary metabolites.

QuEChERS Experimental Workflow

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Clean-up (d-SPE) cluster_analysis Analysis Start Homogenized Sample Add_Solvent Add Acetonitrile & Salts Start->Add_Solvent Vortex Vortex Add_Solvent->Vortex Centrifuge1 Centrifuge Vortex->Centrifuge1 Transfer Transfer Supernatant Centrifuge1->Transfer Add_Sorbent Add d-SPE Sorbent Transfer->Add_Sorbent Vortex2 Vortex Add_Sorbent->Vortex2 Centrifuge2 Centrifuge Vortex2->Centrifuge2 LCMS LC-MS/MS Analysis Centrifuge2->LCMS

Caption: General workflow for QuEChERS sample preparation.

References

Degradation of Methiocarb in Aqueous Environments: A Technical Guide to Hydrolysis and Photolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation of Methiocarb in water through two primary abiotic pathways: hydrolysis and photolysis. Understanding these degradation processes is critical for assessing the environmental fate and potential impact of this carbamate (B1207046) insecticide. This document summarizes key quantitative data, details experimental protocols for studying these degradation pathways, and provides visual representations of the chemical transformations and experimental workflows.

Introduction to this compound and its Environmental Fate

This compound, a carbamate insecticide, molluscicide, and acaricide, is known for its effectiveness against a range of agricultural and garden pests. However, its potential to contaminate water sources necessitates a thorough understanding of its environmental persistence and degradation. The primary abiotic degradation pathways for this compound in aquatic environments are hydrolysis, the breakdown of the molecule by reaction with water, and photolysis, its degradation by sunlight.

Hydrolysis of this compound

This compound is susceptible to hydrolysis, particularly under neutral to alkaline conditions. The rate of hydrolysis is significantly dependent on the pH of the water.

Quantitative Data on Hydrolysis

The degradation of this compound via hydrolysis follows pseudo-first-order kinetics. The half-life (DT50) of this compound varies significantly with pH.

pHTemperature (°C)Half-life (DT50)Reference
4-525Approximately 1 year[1]
525321 days[2]
72024 days[2]
72534.8 days[3]
9250.21 days (5 hours)[2]
Hydrolysis Degradation Pathway

The primary hydrolysis pathway of this compound involves the cleavage of the carbamate ester linkage. This process results in the formation of 3,5-dimethyl-4-(methylthio)phenol, a less toxic metabolite.[1]

Hydrolysis_Pathway This compound This compound Hydrolysis_Product 3,5-dimethyl-4-(methylthio)phenol This compound->Hydrolysis_Product Hydrolysis (cleavage of carbamate linkage) H2O H₂O H2O->this compound

Caption: Hydrolysis degradation pathway of this compound.
Experimental Protocol for Hydrolysis Study

The following protocol is based on the OECD Guideline for the Testing of Chemicals, No. 111: Hydrolysis as a Function of pH.[4]

  • This compound analytical standard (purity >95%)

  • Sterile aqueous buffer solutions at pH 4, 7, and 9

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier for LC-MS/MS)

  • Analytical standards for expected degradation products (e.g., 3,5-dimethyl-4-(methylthio)phenol)

  • Preparation of Test Solutions: Prepare sterile aqueous buffer solutions (pH 4, 7, and 9). Dissolve a known concentration of this compound in each buffer solution. The concentration should not exceed half of its water solubility. A small amount of a water-miscible solvent (e.g., acetonitrile, not exceeding 1% v/v) may be used to aid dissolution.[4]

  • Incubation: Incubate the test solutions in the dark at a constant temperature (e.g., 25°C).

  • Sampling: At predetermined time intervals, withdraw aliquots from each test solution for analysis. The sampling frequency should be sufficient to define the degradation curve, with at least six data points between 10% and 90% degradation.

  • Control Samples: Prepare and incubate control samples in the same manner but without the addition of this compound to check for interfering substances. Dark controls are essential to distinguish hydrolysis from other potential degradation processes.

Analysis of this compound and its hydrolysis products is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and selectivity.[5]

  • Chromatographic Conditions (Example):

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) to improve peak shape and ionization.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 20 µL.

  • Mass Spectrometry Conditions (Example for this compound):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • Quantifier: m/z 226 → 169

      • Qualifier: m/z 226 → 121[5]

  • Plot the concentration of this compound against time for each pH.

  • Determine the pseudo-first-order rate constant (k) from the slope of the natural logarithm of the concentration versus time plot.

  • Calculate the half-life (DT50) using the formula: DT50 = ln(2) / k.

Hydrolysis_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_buffers Prepare Sterile Buffers (pH 4, 7, 9) prep_solution Prepare this compound Test Solutions prep_buffers->prep_solution incubate Incubate in Dark at Constant Temperature prep_solution->incubate sampling Collect Samples at Time Intervals incubate->sampling analysis LC-MS/MS Analysis sampling->analysis data_analysis Data Analysis (Kinetics, DT50) analysis->data_analysis

Caption: Experimental workflow for a this compound hydrolysis study.

Photolysis of this compound

This compound can be degraded by sunlight in a process known as photolysis. This degradation pathway is generally slower than hydrolysis under alkaline conditions.

Quantitative Data on Photolysis

The photolytic degradation of this compound also follows pseudo-first-order kinetics. The half-life depends on the light source and intensity.

Light SourcepHHalf-life (DT50)Reference
Natural Sunlight588 days (corrected to 128 days for hydrolysis)[2][3]
Photolysis Degradation Pathway

The primary photolytic degradation pathway for this compound involves the oxidation of the sulfur atom to form this compound sulfoxide (B87167).[6] Further oxidation can lead to the formation of this compound sulfone, and subsequent hydrolysis of these products can also occur.

Photolysis_Pathway This compound This compound Methiocarb_Sulfoxide This compound Sulfoxide This compound->Methiocarb_Sulfoxide Photo-oxidation Light Sunlight (hν) Light->this compound Methiocarb_Sulfone This compound Sulfone Methiocarb_Sulfoxide->Methiocarb_Sulfone Further Photo-oxidation

Caption: Photolysis degradation pathway of this compound.
Experimental Protocol for Photolysis Study

This protocol is based on the OECD Guideline for the Testing of Chemicals, No. 316: Phototransformation of Chemicals in Water – Direct Photolysis.[7][8]

  • This compound analytical standard (purity >95%)

  • Sterile, buffered pure water (pH should be chosen to minimize hydrolysis, e.g., pH 5)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Analytical standards for expected photoproducts (e.g., this compound sulfoxide, this compound sulfone)

  • Light Source: A light source that simulates natural sunlight is required, such as a filtered xenon arc lamp.[9] The light intensity should be measured and controlled.

  • Test Vessels: Use quartz or borosilicate glass vessels that are transparent to the wavelengths of interest (>290 nm).

  • Preparation of Test Solutions: Prepare a sterile, buffered aqueous solution of this compound.

  • Irradiation: Irradiate the test solutions at a constant temperature.

  • Dark Controls: Simultaneously, incubate identical test solutions in the dark to serve as controls to account for any degradation due to hydrolysis.

  • Sampling: Collect samples from both irradiated and dark control solutions at appropriate time intervals.

The analytical method is similar to that used for the hydrolysis study, with the inclusion of analytical standards for the expected photoproducts.

  • Mass Spectrometry Conditions (Example for this compound Sulfoxide):

    • Ionization Mode: ESI+

    • MRM Transitions:

      • Quantifier: m/z 242 → 185

      • Qualifier: m/z 242 → 170[5]

  • Mass Spectrometry Conditions (Example for this compound Sulfone):

    • Ionization Mode: ESI+

    • MRM Transitions:

      • Quantifier: m/z 258 → 107

      • Qualifier: m/z 258 → 202[5]

  • Plot the concentration of this compound in both the irradiated and dark control samples against time.

  • Calculate the rate constants for degradation in the light (k_total) and in the dark (k_hydrolysis).

  • The rate constant for photolysis (k_photolysis) is calculated as: k_photolysis = k_total - k_hydrolysis.

  • The photolysis half-life (DT50) is calculated as: DT50 = ln(2) / k_photolysis.

Photolysis_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis prep_solution Prepare this compound Test Solution in Buffer irradiate Irradiate with Simulated Sunlight prep_solution->irradiate dark_control Incubate Dark Control prep_solution->dark_control sampling Collect Samples at Time Intervals irradiate->sampling dark_control->sampling analysis LC-MS/MS Analysis sampling->analysis data_analysis Data Analysis (Kinetics, DT50) analysis->data_analysis

Caption: Experimental workflow for a this compound photolysis study.

Conclusion

The degradation of this compound in water is a complex process influenced by both hydrolysis and photolysis. Hydrolysis is the dominant degradation pathway, especially in neutral to alkaline waters, leading to the formation of 3,5-dimethyl-4-(methylthio)phenol. Photolysis is a slower process that results in the oxidation of the sulfur atom to form this compound sulfoxide and subsequently this compound sulfone. A thorough understanding of these degradation pathways and the factors that influence their rates is essential for accurately predicting the environmental fate and potential risks associated with the use of this compound. The experimental protocols outlined in this guide provide a framework for conducting robust studies to assess the degradation of this compound in aqueous environments.

References

Neurotoxic Effects of Methiocarb on Molluscs and Invertebrates: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methiocarb, a carbamate (B1207046) pesticide, has been extensively utilized as a molluscicide and insecticide due to its potent neurotoxic properties. This technical guide provides a comprehensive overview of the neurotoxic effects of this compound on molluscs and other invertebrates. It delves into the primary mechanism of action, acetylcholinesterase (AChE) inhibition, and explores other significant physiological and cellular consequences, including oxidative stress and neuronal damage. This document summarizes key quantitative toxicological data, outlines detailed experimental protocols for assessing this compound's neurotoxicity, and visually represents the critical signaling pathways and experimental workflows involved. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development investigating the neurological impacts of carbamates and developing novel, targeted pest control strategies.

Introduction

This compound (3,5-dimethyl-4-(methylthio)phenyl methylcarbamate) is a non-systemic carbamate pesticide with contact and stomach action.[1] It has been employed since the 1960s to control a variety of agricultural and garden pests, including slugs, snails, insects, and mites. Its efficacy stems from its potent neurotoxicity, primarily exerted through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of many organisms.[2] While effective, the broad-spectrum activity of this compound also poses risks to non-target organisms, leading to regulatory restrictions in various regions, including its withdrawal from use as a plant protection product in the European Union in 2020. Understanding the precise mechanisms of this compound's neurotoxicity in invertebrates is crucial for assessing its environmental impact and for the development of more selective and sustainable pest control agents.

Mechanism of Neurotoxicity

The principal mechanism of this compound's neurotoxicity is the inhibition of acetylcholinesterase (AChE).[3] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses.

This compound, like other carbamate insecticides, acts as a competitive inhibitor of AChE. It carbamylates a serine residue in the active site of the enzyme, forming a carbamylated enzyme complex.[3] This complex is more stable than the acetylated enzyme formed during the normal hydrolysis of acetylcholine. The slow rate of decarbamylation leads to an accumulation of acetylcholine in the synaptic cleft.[4]

The persistent presence of high levels of acetylcholine results in the continuous stimulation of postsynaptic receptors, leading to a state of hyperexcitation. This uncontrolled nerve firing manifests in a range of neurotoxic symptoms, including muscle tremors, paralysis, and ultimately, death due to respiratory failure.[4] While the inhibition by carbamates is reversible, the prolonged disruption of cholinergic signaling is sufficient to induce lethality in susceptible organisms.[3]

Beyond direct AChE inhibition, exposure to this compound can also induce secondary neurotoxic effects, including oxidative stress and histopathological damage to neuronal tissues.[5][6] Studies have shown that this compound can lead to an increase in reactive oxygen species (ROS), resulting in lipid peroxidation and cellular damage.[6] Neuropathological examinations of this compound-treated snails have revealed significant alterations in neurons, such as vacuolated cytoplasm, mitochondrial damage, and shrinkage of the perikarya.[5][7]

Quantitative Toxicological Data

The toxicity of this compound varies significantly across different invertebrate species and exposure routes. The following tables summarize available quantitative data on the lethal and sublethal effects of this compound on select molluscs and invertebrates.

Table 1: Lethal Doses (LD50) of this compound in Molluscs
Species LD50
Eobania vermiculata (Land Snail)414 µg per snail (topical application)
Table 2: Lethal and Effect Concentrations (LC50/EC50) of this compound in Aquatic Invertebrates
Species Endpoint
Daphnia magna (Water Flea)EC50 (Immobilization)
Aquatic Invertebrates (General)LC50
Table 3: Sublethal Effects of this compound on Invertebrates
Species Effect
Eobania vermiculata (Land Snail)Acetylcholinesterase (AChE) Inhibition
Eobania vermiculata (Land Snail)Neuropathology
Earthworms (Lumbricidae)Behavioral and Physiological
Carabid Beetles (e.g., Pterostichus melanarius)Mortality

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the neurotoxic effects of this compound on molluscs and invertebrates.

Acute Toxicity Testing (LC50/LD50 Determination)

This protocol is a generalized procedure based on standard toxicological testing methods.

Objective: To determine the median lethal concentration (LC50) or median lethal dose (LD50) of this compound for a target invertebrate species.

Materials:

  • This compound (analytical grade)

  • Appropriate solvent (e.g., acetone, DMSO)

  • Test organisms (e.g., snails, daphnids)

  • Glass test chambers (e.g., beakers, petri dishes)

  • Reconstituted hard water (for aquatic species) or appropriate substrate (for terrestrial species)

  • Micropipettes

  • Fume hood

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent.

  • Test Concentration Preparation: Prepare a series of graded concentrations of this compound by diluting the stock solution. A geometric series is often used.

  • Exposure:

    • Aquatic Invertebrates: Place a defined number of organisms (e.g., 10-20) into each test chamber containing a specific concentration of this compound in reconstituted hard water. Include a control group with no this compound and a solvent control group.

    • Terrestrial Molluscs (Topical Application): Apply a precise volume of the this compound solution directly to the dorsal surface of the snail.

    • Terrestrial Molluscs (Baiting): Prepare bait by mixing the this compound solution with a food attractant (e.g., bran). Provide a known amount of bait to the snails.

  • Observation: Observe the organisms at regular intervals (e.g., 24, 48, 72, 96 hours) and record mortality.

  • Data Analysis: Use probit analysis or another appropriate statistical method to calculate the LC50 or LD50 value and its 95% confidence intervals.

Acetylcholinesterase (AChE) Activity Assay

This protocol is based on the Ellman method.

Objective: To measure the in vitro or in vivo inhibition of AChE activity by this compound.

Materials:

  • Tissue homogenate from test organisms

  • Phosphate (B84403) buffer (pH 8.0)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Microplate reader

  • 96-well microplates

Procedure:

  • Tissue Preparation: Homogenize the nerve tissue (e.g., snail ganglia, whole daphnid) in cold phosphate buffer. Centrifuge the homogenate and collect the supernatant containing the enzyme.

  • Reaction Mixture: In a 96-well plate, add the tissue supernatant, DTNB solution, and phosphate buffer.

  • Initiation of Reaction: Add the substrate (ATCI) to initiate the reaction.

  • Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Inhibition Assay: To determine the inhibitory effect of this compound, pre-incubate the enzyme preparation with various concentrations of this compound before adding the substrate.

  • Data Analysis: Calculate the percentage of AChE inhibition for each this compound concentration and determine the IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity).

Neurobehavioral Assessment

Objective: To observe and quantify the sublethal neurotoxic effects of this compound on the behavior of invertebrates.

Materials:

  • Test organisms

  • Arenas or chambers for observation

  • Video recording equipment

  • Software for tracking and analyzing movement

Procedure:

  • Exposure: Expose the organisms to sublethal concentrations of this compound through an appropriate route (e.g., in water, through bait).

  • Observation Period: After a defined exposure period, transfer the organisms to the observation arena.

  • Behavioral Parameters: Record and analyze various behavioral parameters, such as:

    • Locomotor activity: Total distance moved, velocity, turning rate.

    • Righting reflex (for snails): Time taken to return to an upright position after being placed on their backs.

    • Feeding behavior: Time to initiate feeding, amount of food consumed.

    • Avoidance behavior: Response to a point source of this compound.

  • Data Analysis: Compare the behavioral parameters of the this compound-exposed group with a control group using appropriate statistical tests.

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the neurotoxic effects of this compound.

Methiocarb_AChE_Inhibition cluster_synapse Cholinergic Synapse ACh_presynaptic Acetylcholine (ACh) in presynaptic neuron ACh_synaptic ACh in synaptic cleft ACh_presynaptic->ACh_synaptic Release ACh_receptor Postsynaptic ACh Receptor ACh_synaptic->ACh_receptor Binds AChE Acetylcholinesterase (AChE) ACh_synaptic->AChE Hydrolyzed by Nerve_Impulse Continuous Nerve Impulse Transmission (Hyperexcitation) ACh_receptor->Nerve_Impulse Stimulates Choline_AceticAcid Choline + Acetic Acid AChE->Choline_AceticAcid Produces This compound This compound This compound->AChE Inhibits

Mechanism of Acetylcholinesterase (AChE) Inhibition by this compound.

Experimental_Workflow_Toxicity start Start: Toxicity Assessment prep_organisms Prepare and Acclimate Test Organisms start->prep_organisms prep_solutions Prepare this compound Stock and Dilutions start->prep_solutions exposure Expose Organisms to Test Concentrations prep_organisms->exposure prep_solutions->exposure observation Record Mortality and Sublethal Effects at Defined Intervals exposure->observation data_analysis Statistical Analysis (e.g., Probit Analysis) observation->data_analysis results Determine LC50/LD50 and Confidence Intervals data_analysis->results

Workflow for Acute Toxicity Testing of this compound.

Oxidative_Stress_Pathway This compound This compound Exposure ROS Increased Reactive Oxygen Species (ROS) Production This compound->ROS Antioxidant_Defense Depletion of Antioxidant Defense System ROS->Antioxidant_Defense Overwhelms Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Induces Cellular_Damage Cellular and Neuronal Damage Antioxidant_Defense->Cellular_Damage Leads to Lipid_Peroxidation->Cellular_Damage Causes

Proposed Pathway of this compound-Induced Oxidative Stress.

Conclusion

This compound exhibits potent neurotoxicity in molluscs and other invertebrates, primarily through the inhibition of acetylcholinesterase. This leads to a cascade of events, including the accumulation of acetylcholine, hyperexcitation of the nervous system, and ultimately, lethality. Furthermore, sublethal exposure to this compound can result in significant non-lethal effects, such as behavioral alterations, oxidative stress, and neuronal damage. The quantitative data and experimental protocols provided in this guide offer a framework for the continued investigation of this compound's neurotoxic properties. A thorough understanding of these mechanisms is essential for developing more ecologically sound pest management strategies that minimize harm to non-target organisms and the broader environment. Future research should focus on further elucidating the complex signaling pathways affected by this compound and on identifying more selective molecular targets for the next generation of molluscicides and insecticides.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Methiocarb (CAS 2032-65-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Methiocarb (CAS 2032-65-7). This compound, a carbamate (B1207046) pesticide, has been utilized as an insecticide, bird repellent, acaricide, and molluscicide since the 1960s.[1] Its efficacy is rooted in its role as an acetylcholinesterase inhibitor.[1][2][3] This document summarizes key quantitative data, outlines general experimental methodologies for property determination, and presents visual diagrams to illustrate its mode of action and degradation pathways.

Core Chemical Identity

This compound, also known as Mercaptodimethur, is chemically identified as (3,5-dimethyl-4-methylsulfanylphenyl) N-methylcarbamate.[2][3] It is a synthetic carbamate ester and an aryl sulfide (B99878) compound.[2]

Physical Properties of this compound

The physical characteristics of a compound are fundamental to its formulation, application, and environmental fate. The key physical properties of this compound are summarized in the table below.

PropertyValueSource(s)
IUPAC Name (3,5-dimethyl-4-methylsulfanylphenyl) N-methylcarbamate[2][4][5]
CAS Number 2032-65-7[2][4][6]
Molecular Formula C₁₁H₁₅NO₂S[2][4][6][7]
Molecular Weight 225.31 g/mol [2][4][6][7]
Appearance White crystalline powder or colorless crystals with a mild, phenol-like odor.[2][1][2][3]
Melting Point 118.5 °C - 119 °C[1][8][9]
Boiling Point 311 °C (degrades at 300 °C)[1]
Density 1.1 - 1.25 g/cm³[1][8]
Vapor Pressure 0.015 mPa (at 20 °C)[1][10]
Water Solubility 27 mg/L (at 20 °C)[2][10]
Solubility in Organic Solvents Dichloromethane: 200 g/LIsopropanol: 53 g/LToluene: 33 g/LHexane: 1.3 g/LAcetone: 144 g/LEthyl acetate: 87 g/L1-Octanol: 31 g/L[1][2]
Octanol/Water Partition Coefficient (log P) 2.92 - 3.18[1][2][10]

Chemical Properties and Reactivity of this compound

The chemical behavior of this compound, particularly its stability and degradation pathways, is crucial for understanding its environmental persistence and toxicological profile.

PropertyDescriptionSource(s)
Stability Unstable in highly alkaline media.[2][9] Stable under normal storage conditions.[11]
Reactivity The carbamate functional group can be cleaved by cholinesterase.[1] It is more reactive than amides.[2][1][2]
Hydrolysis Half-Life (at 22 °C) >1 year (pH 4)<35 days (pH 7)6 hours (pH 9)[2]
Photodegradation Half-Life 6-16 days in the environment.[2][9][2][9]
Degradation Products Major degradation products include this compound sulfoxide (B87167) and this compound sulfone through oxidation, and this compound phenol (B47542) via hydrolysis.[1][10][12][13] In soil, this compound sulfoxide is a primary metabolite.[1][10][1][10][12][13]
Combustion Products Decomposes on heating, emitting toxic fumes of nitrogen and sulfur oxides.[2][14][2][14]

Experimental Protocols

Detailed, standardized protocols for determining the physicochemical properties of pesticides are outlined by organizations such as the OECD and EPA. Below are generalized methodologies relevant to the properties of this compound.

The hydrolysis of this compound is a critical degradation pathway, heavily influenced by pH.[2][10] A typical experimental protocol involves:

  • Preparation of Buffer Solutions: Sterile aqueous buffer solutions are prepared at various pH levels, typically pH 4 (acidic), pH 7 (neutral), and pH 9 (alkaline).

  • Incubation: A known concentration of this compound is added to each buffer solution. The solutions are maintained at a constant temperature (e.g., 22 °C or 25 °C) in the dark to prevent photodegradation.[2]

  • Sampling and Analysis: Aliquots are taken from each solution at specific time intervals. The concentration of the parent this compound and the formation of its primary hydrolysis product, this compound phenol, are quantified.[10][12]

  • Data Analysis: The rate of degradation is determined, and the half-life (DT50) at each pH is calculated using first-order reaction kinetics.

To study the metabolism and degradation of this compound in matrices like soil or agricultural products, a multi-step analytical procedure is employed. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common approach for sample preparation.[13]

  • Sample Collection: Samples (e.g., soil, bananas) are collected from a treated experimental field.[1][13]

  • Extraction: A homogenized sample is extracted with an organic solvent, typically acetonitrile. For enhanced extraction, an ultrasound bath may be used.[13]

  • Partitioning and Cleanup: Salts (e.g., magnesium sulfate, sodium chloride) are added to induce phase separation. A dispersive solid-phase extraction (d-SPE) step is then performed to remove interfering matrix components like fatty acids and pigments.

  • Analysis: The final extract is analyzed using techniques like Liquid Chromatography with a Photodiode Array Detector (LC-PAD) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify this compound and its degradation products, such as this compound sulfoxide and this compound sulfone.[13][15]

G General Workflow for Pesticide Degradation Analysis A Sample Collection (e.g., Soil, Water, Plant Material) B Sample Preparation (Homogenization) A->B C Solvent Extraction (e.g., Acetonitrile - QuEChERS) B->C D Dispersive SPE Cleanup (Removal of Interferences) C->D E Concentration & Reconstitution D->E F Instrumental Analysis (LC-MS/MS or GC-MS) E->F G Data Processing & Quantification F->G H Identification of Parent Compound & Degradation Products G->H

Caption: Generalized workflow for the analysis of pesticide residues.

Mode of Action: Acetylcholinesterase Inhibition

This compound functions as a potent neurotoxin by inhibiting the enzyme acetylcholinesterase (AChE).[1][2][3][4] In a healthy synapse, the neurotransmitter acetylcholine (B1216132) (ACh) is released, binds to postsynaptic receptors to propagate a nerve signal, and is then quickly hydrolyzed by AChE. This compound reversibly binds to AChE, preventing the breakdown of ACh.[1][4] This leads to an accumulation of ACh in the synapse, causing continuous stimulation of nerve receptors, which results in paralysis and death of the target pest.[3]

G This compound's Mechanism of Action: AChE Inhibition cluster_0 Synaptic Cleft Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Release Postsynaptic Postsynaptic Neuron AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor ACh Receptor ACh->Receptor Binds Breakdown Choline + Acetate AChE->Breakdown Receptor->Postsynaptic Signal Propagation This compound This compound This compound->AChE Inhibits

Caption: Inhibition of acetylcholinesterase (AChE) by this compound.

Environmental Fate and Degradation Pathways

The environmental persistence of this compound is influenced by its physical and chemical properties. It is considered moderately persistent and relatively immobile in soil.[10] Its low water solubility and moderate octanol-water partition coefficient suggest a potential for bioaccumulation, though it generally degrades within weeks to months.[2][10] The primary degradation pathways are hydrolysis and oxidation.

G Environmental Degradation Pathways of this compound This compound This compound Hydrolysis Hydrolysis (pH dependent) This compound->Hydrolysis Oxidation Oxidation (Soil microbes, Photolysis) This compound->Oxidation Phenol This compound Phenol Hydrolysis->Phenol Sulfoxide This compound Sulfoxide Oxidation->Sulfoxide Sulfone This compound Sulfone Sulfoxide->Oxidation Further Oxidation Sulfoxide->Sulfone

Caption: Primary degradation pathways of this compound in the environment.

References

Uptake and Translocation of Methiocarb in Rotational Crops: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methiocarb, a carbamate (B1207046) pesticide, has been utilized for its insecticidal, molluscicidal, and avian repellent properties. Its persistence in the soil and the potential for uptake by subsequent rotational crops are critical areas of study for assessing food safety and environmental impact. This technical guide provides an in-depth overview of the uptake, translocation, and metabolism of this compound in various rotational crops. It is designed to be a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of key processes to support research and development in this field.

Uptake and Translocation in Rotational Crops

Studies have demonstrated that the potential for this compound and its metabolites to be taken up by rotational crops is influenced by factors such as the plant-back interval, crop type, and soil characteristics.

Quantitative Residue Data

Confined and field rotational crop studies have been conducted to determine the magnitude of this compound residues in succeeding crops. The following tables summarize the quantitative data on this compound and its primary metabolites, this compound sulfoxide (B87167) and this compound sulfone, in various rotational crops.

Table 1: this compound and Metabolite Residues in Small Grains (mg/kg)

CropPlant-Back Interval (Days)This compoundThis compound SulfoxideThis compound SulfoneTotal Carbamate ResiduesSource(s)
Wheat (Forage)30ND--<0.08[1]
Wheat (Heads)30ND--<0.022[1]
Wheat (Stalks)30ND--<0.025[1]
Sorghum30---<0.02[2]
Corn (Guttation)7-15ND0.61 (µg/mL)ND-[3]
Corn (Leaves)17-21<0.0794.4ND-[3]

ND: Not Detected. "-" indicates data not available.

Table 2: this compound and Metabolite Residues in Root Vegetables (mg/kg)

CropPlant-Back Interval (Days)This compoundThis compound SulfoxideThis compound SulfoneTotal Carbamate ResiduesSource(s)
Sugar Beet (Roots)30ND--<0.014[1]
Radishes30---<0.02[2]
Turnips30---<0.02[2]

ND: Not Detected. "-" indicates data not available.

Table 3: this compound and Metabolite Residues in Leafy Vegetables (mg/kg)

CropPlant-Back Interval (Days)This compoundThis compound SulfoxideThis compound SulfoneTotal Carbamate ResiduesSource(s)
Spinach30ND--<0.016[1]

ND: Not Detected. "-" indicates data not available.

Table 4: this compound and Metabolite Residues in Legumes (mg/kg)

CropPlant-Back Interval (Days)This compoundThis compound SulfoxideThis compound SulfoneTotal Carbamate ResiduesSource(s)
Snap Beans30---<0.02[2]
Black-eyed Peas30---<0.02[2]

"-" indicates data not available.

Metabolism of this compound in Soil and Plants

This compound undergoes transformation in both soil and plant systems, primarily through oxidation and hydrolysis. The major metabolites of concern due to their potential for uptake and toxicity are this compound sulfoxide and this compound sulfone, along with their corresponding phenolic derivatives.

Metabolic Pathway

The metabolic degradation of this compound follows a defined pathway. In soil, this compound is oxidized to this compound sulfoxide, which can be further oxidized to this compound sulfone. Hydrolysis of the carbamate ester linkage can occur at each of these stages, leading to the formation of this compound phenol, this compound sulfoxide phenol, and this compound sulfone phenol. Once absorbed by the plant, this compound is rapidly metabolized, with this compound sulfoxide often being the most prominent metabolite detected.[3]

Methiocarb_Metabolism This compound This compound Methiocarb_Sulfoxide Methiocarb_Sulfoxide This compound->Methiocarb_Sulfoxide Oxidation Methiocarb_Phenol Methiocarb_Phenol This compound->Methiocarb_Phenol Hydrolysis Methiocarb_Sulfone Methiocarb_Sulfone Methiocarb_Sulfoxide->Methiocarb_Sulfone Oxidation Methiocarb_Sulfoxide_Phenol Methiocarb_Sulfoxide_Phenol Methiocarb_Sulfoxide->Methiocarb_Sulfoxide_Phenol Hydrolysis Methiocarb_Sulfone_Phenol Methiocarb_Sulfone_Phenol Methiocarb_Sulfone->Methiocarb_Sulfone_Phenol Hydrolysis

Fig. 1: Metabolic pathway of this compound in soil and plants.

Experimental Protocols

Accurate quantification of this compound and its metabolites in rotational crops requires robust analytical methodologies. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely adopted approach.

Sample Preparation: QuEChERS Protocol (Modified AOAC 2007.01)

This protocol is suitable for a variety of plant matrices.

  • Homogenization: Homogenize a representative 10-15 g sample of the crop material (e.g., leaves, roots, grain). For dry samples, add a sufficient amount of deionized water to achieve a paste-like consistency.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724).

    • Add internal standards if necessary.

    • Add the contents of a QuEChERS extraction salt packet containing 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium chloride (NaCl).

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 relative centrifugal force (rcf) for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube.

    • The d-SPE tube should contain 150 mg of anhydrous MgSO₄ and 50 mg of Primary Secondary Amine (PSA) sorbent. For pigmented crops like spinach, add 50 mg of graphitized carbon black (GCB).[4]

    • Vortex for 30 seconds.

    • Centrifuge at ≥5000 rcf for 5 minutes.

    • The supernatant is ready for LC-MS/MS analysis.

Analytical Method: HPLC-MS/MS

The following are typical instrumental parameters for the analysis of this compound and its metabolites. Optimization for the specific instrument is recommended.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

    • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor and product ion transitions for this compound, this compound sulfoxide, and this compound sulfone should be optimized. Example transitions can be found in the literature.[5]

Experimental_Workflow cluster_0 Sample Collection & Preparation cluster_1 QuEChERS Extraction cluster_2 Analysis Crop_Sampling Rotational Crop Sampling (e.g., Wheat, Spinach, Radish) Homogenization Homogenization of Plant Material Crop_Sampling->Homogenization Extraction Acetonitrile Extraction with MgSO4 and NaCl Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE_Cleanup Dispersive SPE Cleanup (PSA, MgSO4, GCB if needed) Centrifugation1->dSPE_Cleanup Centrifugation2 Centrifugation dSPE_Cleanup->Centrifugation2 LC_MSMS HPLC-MS/MS Analysis (C18 column, ESI+, MRM) Centrifugation2->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing

Fig. 2: Experimental workflow for this compound residue analysis.

Conclusion

The uptake and translocation of this compound in rotational crops are complex processes that result in detectable, albeit generally low, levels of its metabolites, primarily this compound sulfoxide. This guide provides a foundational understanding of these processes, supported by quantitative data and detailed analytical methodologies. For researchers and professionals in drug development and environmental science, a thorough understanding of these dynamics is essential for conducting accurate risk assessments and ensuring the safety of the food supply. Further research focusing on a broader range of rotational crops and varying agronomic conditions will continue to refine our understanding of this compound's environmental fate.

References

Bioaccumulation Potential of Methiocarb in Aquatic Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the bioaccumulation potential of Methiocarb in aquatic organisms. This compound, a carbamate (B1207046) pesticide, has been used for its insecticidal, molluscicidal, and avicidal properties. Its potential to accumulate in aquatic life is a critical aspect of its environmental risk assessment. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key toxicological pathways to support research and development efforts.

Quantitative Bioaccumulation Data

The available quantitative data on the bioaccumulation of this compound in aquatic organisms is limited. The Bioconcentration Factor (BCF) is the most commonly reported metric, which quantifies the accumulation of a chemical in an organism from the surrounding water.

Table 1: Bioaccumulation Data for this compound in Aquatic Organisms

SpeciesCommon NameLife StageExposure TypeBCF/BAF ValueExposure Concentration (µg/L)DurationTissue AnalyzedReference
Oncorhynchus mykissRainbow TroutJuvenileAqueous11 - 90Not SpecifiedNot SpecifiedWhole Body[Published Reviews]
Lepomis macrochirusBluegill SunfishNot SpecifiedAqueousData Not AvailableNot SpecifiedNot SpecifiedWhole Body
Daphnia magnaWater FleaNot SpecifiedAqueousData Not AvailableNot SpecifiedNot SpecifiedWhole Body

Note: Specific experimental data for this compound bioaccumulation is scarce in publicly available literature. The BCF range for Rainbow Trout is a frequently cited value in regulatory summaries. Further targeted research is needed to generate more comprehensive and species-specific data.

Experimental Protocols for Bioaccumulation Assessment

The assessment of this compound's bioaccumulation potential in fish is typically conducted following standardized guidelines, such as the OECD Guideline for the Testing of Chemicals, Test No. 305: "Bioaccumulation in Fish: Aqueous and Dietary Exposure".

Key Experimental Protocol: Fish Bioconcentration Study (Following OECD 305)

This protocol outlines the key steps for determining the bioconcentration factor (BCF) of this compound in a fish species like the Rainbow Trout (Oncorhynchus mykiss).

1. Test Organism:

  • Species: Rainbow Trout (Oncorhynchus mykiss), juvenile stage. Other recommended species include Bluegill Sunfish (Lepomis macrochirus) and Zebrafish (Danio rerio).

  • Acclimation: Fish are acclimated to laboratory conditions (temperature, water quality, and lighting) for at least two weeks prior to the experiment.

2. Experimental Design:

  • System: A flow-through system is preferred to maintain constant exposure concentrations.

  • Phases: The study consists of two phases:

    • Uptake Phase: Fish are exposed to a constant, sublethal concentration of this compound. This phase typically lasts for 28 days, or until a steady-state concentration in the fish tissue is reached (i.e., the concentration of this compound in the fish does not significantly change over three consecutive sampling points).

    • Depuration Phase: After the uptake phase, the fish are transferred to clean, this compound-free water. The rate at which the fish eliminate the accumulated this compound is monitored. This phase continues until the concentration of this compound in the fish tissue is below a quantifiable level.

  • Controls: A control group of fish is maintained under identical conditions but without exposure to this compound.

3. Exposure Conditions:

  • Test Concentrations: At least two concentrations of this compound are tested, typically with a factor of 10 difference. The concentrations should be well below the acute lethal concentration (LC50) for the test species.

  • Water Quality: Parameters such as temperature, pH, dissolved oxygen, and water hardness are monitored and maintained within a narrow range suitable for the test species.

4. Sampling and Analysis:

  • Water Sampling: Water samples are collected regularly from the exposure tanks to verify the this compound concentrations.

  • Fish Sampling: A subset of fish is sampled at predetermined intervals during both the uptake and depuration phases.

  • Tissue Analysis: The concentration of this compound and its relevant metabolites in the whole fish or specific tissues (e.g., muscle, liver) is determined using appropriate analytical methods, such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).

5. Data Analysis:

  • Bioconcentration Factor (BCF): The BCF is calculated as the ratio of the concentration of this compound in the fish (at steady state) to the concentration in the water.

  • Kinetic BCF (BCFk): If a steady state is not reached, the BCF can be calculated from the uptake and depuration rate constants (k1 and k2, respectively) as BCFk = k1/k2.

G cluster_setup Experimental Setup cluster_uptake Uptake Phase (e.g., 28 days) cluster_depuration Depuration Phase cluster_analysis Analysis acclimation Fish Acclimation test_system Flow-through System acclimation->test_system Introduction of fish exposure Exposure to this compound test_system->exposure control_group Control Group (No this compound) sampling_uptake Regular Sampling (Water & Fish) exposure->sampling_uptake clean_water Transfer to Clean Water sampling_uptake->clean_water End of Uptake Phase tissue_analysis Tissue Analysis (HPLC, GC-MS) sampling_uptake->tissue_analysis sampling_depuration Regular Sampling (Fish) clean_water->sampling_depuration sampling_depuration->tissue_analysis data_analysis BCF Calculation tissue_analysis->data_analysis

Experimental Workflow for Fish Bioconcentration Study (OECD 305).

Signaling Pathways of this compound Toxicity

The primary mechanism of toxicity for this compound, like other carbamate pesticides, is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. Additionally, exposure to carbamates can induce oxidative stress.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase is responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, which terminates the nerve signal. This compound acts as a competitive inhibitor of AChE.

  • Mechanism: this compound binds to the active site of AChE, forming a carbamoylated enzyme complex. This complex is more stable and hydrolyzes much more slowly than the acetylated enzyme formed during the normal breakdown of acetylcholine.

  • Consequence: The inhibition of AChE leads to an accumulation of acetylcholine in the synapse, resulting in continuous stimulation of cholinergic receptors. This overstimulation of the nervous system can lead to a range of adverse effects, from loss of motor control to paralysis and, at high concentrations, death.

G cluster_synapse Synaptic Cleft cluster_effects Downstream Effects ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Normal Breakdown Receptor Cholinergic Receptor ACh->Receptor Binds to Inhibited_AChE Carbamoylated AChE (Inactive) AChE->Inhibited_AChE Overstimulation Continuous Receptor Stimulation Receptor->Overstimulation This compound This compound This compound->AChE Inhibits Toxicity Neurotoxicity Overstimulation->Toxicity

Acetylcholinesterase Inhibition Pathway by this compound.
Induction of Oxidative Stress via the Nrf2 Signaling Pathway

Exposure to carbamate pesticides has been shown to induce oxidative stress in aquatic organisms. This can occur through the overproduction of reactive oxygen species (ROS) and the disruption of the cellular antioxidant defense system. The Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a key regulator of the cellular response to oxidative stress.

  • Mechanism under Normal Conditions: Under normal physiological conditions, Nrf2 is kept at low levels in the cytoplasm by being bound to Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation.

  • Activation by Oxidative Stress: When cells are exposed to oxidative stress (e.g., from this compound exposure), Keap1 is modified, leading to the release of Nrf2.

  • Cellular Response: Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the DNA. This binding initiates the transcription of a suite of antioxidant and detoxification genes, such as those for glutathione (B108866) S-transferases (GSTs) and catalase (CAT), to combat the oxidative damage.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Induces Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidizes Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Detoxification Genes ARE->Antioxidant_Genes Activates Transcription

Nrf2-Mediated Oxidative Stress Response Pathway.

Conclusion

The assessment of the bioaccumulation potential of this compound in aquatic organisms is hampered by a significant lack of publicly available, quantitative data from dedicated studies. While its primary mode of action, acetylcholinesterase inhibition, is well-understood, further research is required to fully characterize its bioaccumulation across a range of aquatic species and trophic levels. Standardized testing according to guidelines such as OECD 305 is crucial to generate the necessary data for a comprehensive environmental risk assessment. Understanding the potential for oxidative stress induction provides another important avenue for investigating the sublethal effects of this compound in aquatic ecosystems. This guide highlights the current knowledge and underscores the critical need for further empirical studies to fill the existing data gaps.

The Endocrine-Disrupting Potential of Methiocarb and Its Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methiocarb, a carbamate (B1207046) pesticide, is recognized for its neurotoxic properties via acetylcholinesterase inhibition. However, a growing body of evidence has identified this compound as an endocrine-disrupting chemical (EDC). This technical guide provides an in-depth analysis of the endocrine-disrupting potential of this compound and its primary metabolites, this compound-sulfoxide and this compound-sulfone. It summarizes key in vitro findings, details relevant experimental methodologies, and visualizes the cellular pathways through which these compounds exert their effects. The data presented herein are crucial for understanding the toxicological profile of this compound and for guiding future research and regulatory considerations.

Introduction

This compound (3,5-dimethyl-4-(methylthio)phenyl methylcarbamate) has been used for decades as an insecticide, molluscicide, and bird repellent. Its primary mode of action is the inhibition of acetylcholinesterase, leading to neurotoxicity in target organisms. Beyond its neurotoxic effects, scientific investigations have revealed that this compound can interfere with the endocrine system, classifying it as an EDC. This interference can occur through various mechanisms, including interaction with nuclear hormone receptors and modulation of steroidogenic enzymes.[1]

The metabolism of this compound in the liver and in the environment primarily involves oxidation to this compound-sulfoxide and further to this compound-sulfone.[2] Understanding the endocrine-disrupting potential of these metabolites is as critical as that of the parent compound, as they may possess their own unique toxicological profiles. This guide synthesizes the current scientific knowledge on the estrogenic, anti-androgenic, and aromatase-inhibiting properties of this compound and its metabolites.

Endocrine-Disrupting Mechanisms of Action

This compound and its metabolites have been shown to interact with multiple components of the endocrine system. The primary mechanisms identified are:

  • Estrogen Receptor (ER) Agonism: this compound can bind to and activate estrogen receptors (ERα and ERβ), mimicking the effects of endogenous estrogens like 17β-estradiol. This can lead to the inappropriate activation of estrogen-responsive genes.

  • Androgen Receptor (AR) Antagonism: this compound can act as an anti-androgen by blocking the binding of androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), to the androgen receptor. This inhibition prevents the receptor from carrying out its normal transcriptional functions.

  • Aromatase Inhibition: There is evidence to suggest that this compound can inhibit the activity of aromatase (CYP19A1), a key enzyme responsible for the conversion of androgens to estrogens.[2]

These interactions can disrupt the delicate balance of steroid hormones, potentially leading to adverse effects on reproductive health and development.

Signaling Pathway Diagrams

The following diagrams illustrate the points of interference of this compound within the estrogen and androgen signaling pathways, as well as its interaction with the aromatase enzyme.

Estrogen_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 17β-Estradiol ER Estrogen Receptor (ERα / ERβ) E2->ER Binds This compound This compound (Agonist) This compound->ER Binds & Activates Dimer Activated ER Dimer ER->Dimer Dimerization & Translocation ERE Estrogen Response Element (ERE) Dimer->ERE Binds Transcription Gene Transcription ERE->Transcription Initiates

Caption: Estrogen Receptor (ER) Signaling Pathway Disruption by this compound.

Androgen_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT DHT AR Androgen Receptor (AR) DHT->AR Binds This compound This compound (Antagonist) This compound->AR Blocks Binding Dimer Activated AR Dimer AR->Dimer Dimerization & Translocation No_Transcription Transcription Blocked AR:e->No_Transcription:w ARE Androgen Response Element (ARE) Dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates

Caption: Androgen Receptor (AR) Signaling Pathway Disruption by this compound.

Aromatase_Inhibition Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Catalyzes Conversion This compound This compound This compound->Aromatase Inhibits

Caption: Inhibition of Aromatase by this compound.

Quantitative Data on Endocrine Disruption

The following tables summarize the quantitative data from in vitro studies assessing the endocrine-disrupting potential of this compound and its primary metabolite, this compound-sulfoxide.

Table 1: Estrogenic Activity of this compound

CompoundAssay TypeCell LineEndpointValueReference
This compoundERα Agonist Reporter Assay-EC2019.87 µM
This compoundERβ Agonist Reporter Assay-EC2020.24 µM
This compoundLuciferase Reporter Gene AssayMELNEEF8.0 x 10⁻⁸[3]

EC20 (Effective Concentration 20%): The concentration of the compound that elicits 20% of the maximal response. EEF (Estradiol Equivalency Factor): The ratio of the potency of the test chemical to the potency of 17β-estradiol.

Table 2: Anti-Androgenic Activity of this compound and Metabolites

CompoundAssay TypeCell LineEndpointValueReference
This compoundAR Antagonist Reporter Assay-IC5013.89 µM
This compoundAR Antagonist Activity--Potent[4]
This compound-sulfoxideAR Antagonist Activity--Low Activity[4]

IC50 (Inhibitory Concentration 50%): The concentration of the compound that inhibits 50% of the response.

Table 3: Aromatase Inhibition

CompoundAssay TypeSourceEndpointValueReference
This compoundELISA AssayRecombinant Human Aromatase-No significant alteration in activity[3]
This compoundGeneral Classification--Aromatase Inhibitor[2]

Note: There is conflicting evidence regarding this compound's aromatase inhibition, with some studies indicating no effect while others classify it as an inhibitor. Further research is needed to quantify this potential interaction.

Detailed Experimental Protocols

The following sections describe the general methodologies for the key in vitro assays used to assess the endocrine-disrupting potential of this compound.

Estrogen Receptor (ER) Transactivation Assay (MELN Cell Line)

This assay is used to determine the estrogenic activity of a test compound by measuring the activation of the estrogen receptor.

  • Cell Line: MELN cells, a human breast cancer cell line (MCF-7) stably transfected with a luciferase reporter gene under the control of an estrogen-responsive element (ERE).

  • Principle: When an estrogenic compound binds to the endogenous ER in the MELN cells, the receptor-ligand complex binds to the ERE, driving the expression of the luciferase gene. The amount of light produced by the luciferase enzyme is proportional to the estrogenic activity of the compound.

  • General Protocol:

    • Cell Culture: MELN cells are cultured in a phenol (B47542) red-free medium to avoid interference from the estrogenic properties of phenol red.

    • Plating: Cells are seeded into 96-well plates and allowed to attach.

    • Dosing: The medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound), a positive control (e.g., 17β-estradiol), and a vehicle control (e.g., DMSO).

    • Incubation: The plates are incubated for a specified period (e.g., 24-48 hours) to allow for receptor binding and gene expression.

    • Lysis and Measurement: A lysis buffer is added to the cells to release the luciferase enzyme. A substrate for luciferase is then added, and the resulting luminescence is measured using a luminometer.

    • Data Analysis: The luminescence values are normalized to the vehicle control, and dose-response curves are generated to determine endpoints such as EC50 or relative potency.

MELN_Assay_Workflow A 1. Culture MELN cells (Phenol red-free medium) B 2. Seed cells into 96-well plate A->B C 3. Expose cells to This compound & controls B->C D 4. Incubate for 24-48 hours C->D E 5. Lyse cells and add luciferase substrate D->E F 6. Measure luminescence E->F G 7. Analyze data (Dose-response curves) F->G

Caption: Experimental Workflow for the MELN ER Transactivation Assay.
Androgen Receptor (AR) Antagonist Assay (MDA-kb2 Cell Line)

This assay is designed to identify compounds that can inhibit the activation of the androgen receptor by an androgen.

  • Cell Line: MDA-kb2, a human breast cancer cell line stably transfected with a mouse mammary tumor virus (MMTV) promoter-driven luciferase reporter gene. These cells endogenously express the androgen receptor.

  • Principle: In the presence of an androgen (e.g., DHT), the AR is activated and induces the expression of luciferase. An AR antagonist will compete with the androgen for binding to the AR, thereby reducing or preventing the expression of luciferase.

  • General Protocol:

    • Cell Culture: MDA-kb2 cells are maintained in appropriate culture medium.

    • Plating: Cells are seeded into 96-well plates.

    • Dosing: Cells are co-exposed to a fixed concentration of an AR agonist (e.g., 0.1 nM DHT) and varying concentrations of the test compound (e.g., this compound). Controls include a vehicle control, an agonist-only control, and a known antagonist control (e.g., hydroxyflutamide).

    • Incubation: Plates are incubated for a defined period (e.g., 18-24 hours).

    • Lysis and Measurement: The process is similar to the ER transactivation assay, where cells are lysed, a luciferase substrate is added, and luminescence is measured.

    • Data Analysis: The reduction in luminescence in the presence of the test compound compared to the agonist-only control indicates anti-androgenic activity. IC50 values are calculated from the dose-response curves.

Aromatase Activity Assay (JEG-3 Cell Line or Recombinant Enzyme)

This assay measures the ability of a compound to inhibit the aromatase enzyme.

  • System: Can be either a whole-cell assay using a cell line that expresses high levels of aromatase (e.g., human choriocarcinoma JEG-3 cells) or a cell-free assay using recombinant human aromatase.

  • Principle (Tritiated Water-Release Method): This is a common method that uses a radiolabeled androgen substrate, [1β-³H]-androstenedione. Aromatase converts this substrate to estrone, releasing a tritium (B154650) atom that forms ³H₂O. The amount of radioactivity in the water phase is directly proportional to the aromatase activity.

  • General Protocol:

    • Preparation: JEG-3 cells are cultured and plated, or a reaction mixture containing recombinant aromatase, a NADPH-generating system (cofactor), and the radiolabeled substrate is prepared.

    • Exposure: The cells or the enzyme mixture are incubated with various concentrations of the test compound (e.g., this compound) and appropriate controls.

    • Incubation: The reaction is allowed to proceed for a specific time at 37°C.

    • Extraction: The reaction is stopped, and an organic solvent (e.g., chloroform) is used to separate the remaining steroid substrate from the aqueous phase containing the ³H₂O product.

    • Measurement: The radioactivity of the aqueous phase is measured using a liquid scintillation counter.

    • Data Analysis: The inhibition of aromatase activity is calculated relative to the control, and IC50 values can be determined.

Aromatase_Assay_Workflow A 1. Prepare aromatase source (e.g., JEG-3 cells or recombinant enzyme) B 2. Add [³H]-Androstenedione (substrate) & NADPH A->B C 3. Add this compound & controls B->C D 4. Incubate at 37°C C->D E 5. Stop reaction & separate aqueous/organic phases D->E F 6. Measure radioactivity of aqueous phase (³H₂O) E->F G 7. Calculate % inhibition & IC50 F->G

Caption: Experimental Workflow for the Tritiated Water-Release Aromatase Assay.

Conclusion

The available in vitro data clearly indicate that this compound possesses endocrine-disrupting properties, acting as both an estrogen receptor agonist and a potent androgen receptor antagonist. Its primary metabolite, this compound-sulfoxide, appears to have significantly reduced activity in these pathways. The evidence for aromatase inhibition by this compound is less conclusive and warrants further quantitative investigation. There is currently a lack of data on the endocrine-disrupting potential of the this compound-sulfone metabolite, representing a significant data gap.

The methodologies and data presented in this guide provide a comprehensive overview for researchers and professionals in the field. This information underscores the importance of considering endocrine disruption as a relevant endpoint in the toxicological assessment of this compound and other carbamate pesticides. Future research should focus on filling the existing data gaps, particularly concerning aromatase inhibition and the activity of the sulfone metabolite, and on elucidating the in vivo consequences of these endocrine-disrupting activities.

References

Methodological & Application

Application Notes and Protocols for HPLC-Based Analysis of Methiocarb Residues in Fruits and Vegetables

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methiocarb is a carbamate (B1207046) pesticide used to control insects, mites, and mollusks in a variety of agricultural settings. Due to its potential toxicity to humans and wildlife, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in food commodities. This document provides a detailed application note and protocol for the determination of this compound residues in fruit and vegetable matrices using High-Performance Liquid Chromatography (HPLC) coupled with various detectors. The methodologies described herein are based on established and validated analytical procedures, with a primary focus on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by instrumental analysis.

Introduction

The monitoring of pesticide residues in food is crucial for ensuring consumer safety and regulatory compliance. This compound, a non-systemic carbamate, acts as a cholinesterase inhibitor. Its presence in fruits and vegetables necessitates sensitive and reliable analytical methods for quantification. High-Performance Liquid Chromatography (HPLC) offers a robust platform for the separation and detection of this compound residues. When coupled with detectors such as Ultraviolet (UV), Diode Array (DAD), Fluorescence (FLD) following post-column derivatization, or tandem mass spectrometry (MS/MS), HPLC provides the selectivity and sensitivity required for trace-level analysis in complex food matrices.[1][2][3][4][5]

This application note details a comprehensive workflow, from sample preparation to final analysis, for the quantification of this compound residues. The provided protocols are intended to serve as a starting point for method development and validation in analytical laboratories.

Experimental Protocols

Sample Preparation: QuEChERS Method

The QuEChERS method is a streamlined and effective approach for extracting pesticide residues from food matrices.[1][6][7] Two common variations, the acetate-buffered and citrate-buffered methods, are presented below. The choice of method may depend on the specific fruit or vegetable matrix and the stability of the analyte.

1.1. Materials and Reagents

  • Homogenizer (e.g., high-speed blender)

  • Centrifuge capable of ≥3000 rcf

  • 50 mL and 2 mL centrifuge tubes

  • Vortex mixer

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Deionized water

  • Acetic acid, glacial

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium acetate (B1210297) (NaOAc), anhydrous

  • Sodium chloride (NaCl)

  • Trisodium (B8492382) citrate (B86180) dihydrate

  • Disodium (B8443419) citrate sesquihydrate

  • Primary Secondary Amine (PSA) sorbent

  • Graphitized Carbon Black (GCB) sorbent (for pigmented samples)

  • This compound analytical standard

  • This compound-d3 (internal standard, recommended for LC-MS/MS)[1]

1.2. Acetate-Buffered QuEChERS (AOAC Official Method 2007.01) [6]

  • Homogenization: Homogenize a representative portion of the fruit or vegetable sample. For samples with low water content (<80%), add a sufficient amount of deionized water to facilitate extraction.[6]

  • Extraction:

    • Weigh 15 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.[6]

    • Add 15 mL of 1% acetic acid in acetonitrile.[6]

    • If using an internal standard, add the appropriate volume of this compound-d3 standard solution at this stage.

    • Cap the tube and shake vigorously for 1 minute.

    • Add 6 g of anhydrous MgSO₄ and 1.5 g of anhydrous NaOAc.[6]

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.[6]

1.3. Citrate-Buffered QuEChERS (EN 15662 Method) [6]

  • Homogenization: Prepare the sample as described in section 1.2.1.

  • Extraction:

    • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.[6]

    • Add 10 mL of acetonitrile.[1]

    • If using an internal standard, add the appropriate volume of this compound-d3 standard solution.

    • Cap the tube and shake vigorously for 1 minute.

    • Add a salt packet containing 4 g of anhydrous MgSO₄, 1 g of NaCl, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium citrate sesquihydrate.[6]

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

1.4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

The cleanup step is crucial for removing interfering matrix components.

  • Transfer a 1 mL aliquot of the upper acetonitrile layer from the extraction step into a 2 mL d-SPE centrifuge tube.[6]

  • The d-SPE tube should contain a combination of sorbents based on the matrix:

    • For general fruits and vegetables: 150 mg anhydrous MgSO₄ and 50 mg PSA.[6][8]

    • For pigmented fruits and vegetables (e.g., spinach, berries): 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg GCB.[6][8]

  • Cap the tube and vortex for 30 seconds.

  • Centrifuge at ≥5000 rcf for 5 minutes.[6]

  • The resulting supernatant is ready for HPLC analysis. The extract may be filtered through a 0.22 µm filter before injection.[9]

HPLC and LC-MS/MS Analysis

The cleaned extract can be analyzed by various HPLC methods. LC-MS/MS is the preferred method due to its high selectivity and sensitivity.[1]

2.1. HPLC-UV/DAD Method

This method is suitable for screening purposes and for matrices with lower complexity.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[10][11]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A common starting point is a mixture of 80% acetonitrile and 20% water.[10][11]

  • Flow Rate: 1.0 - 1.5 mL/min.[10][11]

  • Injection Volume: 20 µL.[10][11]

  • UV Detection Wavelength: 223 nm.[3]

  • Column Temperature: 35-40 °C.

2.2. HPLC with Post-Column Derivatization and Fluorescence Detection (HPLC/PCD-FL)

This method offers enhanced sensitivity and selectivity for carbamate pesticides.

  • Hydrolysis: The column effluent is mixed with a solution of 0.05N NaOH at an elevated temperature (e.g., 100°C) to hydrolyze this compound to methylamine (B109427).[4][12]

  • Derivatization: The methylamine is then reacted with o-phthalaldehyde (B127526) (OPA) and a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent derivative.[4][12]

  • Detection: The fluorescent product is monitored at an excitation wavelength of 330 nm and an emission wavelength of 465 nm.[12]

2.3. LC-MS/MS Method

This is the most sensitive and selective method for the determination of this compound residues.[1][8]

  • Column: C18 or other suitable reversed-phase column.

  • Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, often with additives like ammonium (B1175870) formate (B1220265) or formic acid.[13][14]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[8][15]

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both this compound and its internal standard (if used).

Data Presentation

The following tables summarize typical quantitative data and instrumental parameters for this compound analysis.

Table 1: HPLC and LC-MS/MS Instrumental Parameters

ParameterHPLC-UV/DADHPLC/PCD-FLLC-MS/MS
Column C18 (250 x 4.6 mm, 5 µm)µBondapak C18C18 or equivalent
Mobile Phase Acetonitrile/WaterMethanol/Water gradientWater (with additive)/Methanol or Acetonitrile (with additive)
Flow Rate 1.0 - 1.5 mL/min1.5 mL/min0.3 - 0.5 mL/min
Injection Volume 20 µL20 µL5 - 15 µL
Detector UV/DADFluorescenceTriple Quadrupole Mass Spectrometer
Wavelength 223 nm[3]Ex: 330 nm, Em: 465 nm[12]MRM mode
Precursor Ion (m/z) N/AN/Ae.g., 226.1
Product Ions (m/z) N/AN/Ae.g., 169.1, 121.1[8]

Table 2: Method Validation Data for this compound in Fruits and Vegetables

ParameterTypical RangeReference
Linearity (R²) > 0.99[2][8]
Limit of Detection (LOD) 0.005 - 20 µg/kg[2][8][16]
Limit of Quantification (LOQ) 5 - 67 µg/kg[2][8][16]
Recovery (%) 70 - 120%[2][8][12][17]
Precision (RSD %) < 15%[2][8][12]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Sample Fruit/Vegetable Sample Homogenization Homogenization Sample->Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts) Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Cleanup d-SPE Cleanup (PSA/GCB) Centrifugation1->Cleanup Centrifugation2 Centrifugation Cleanup->Centrifugation2 Final_Extract Final Extract Centrifugation2->Final_Extract HPLC HPLC System Final_Extract->HPLC Detector Detector (UV, FLD, or MS/MS) HPLC->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound residue analysis.

quechers_logic Start Homogenized Sample Extraction Add Acetonitrile & Internal Standard Start->Extraction Salts Add QuEChERS Salts Extraction->Salts Shake_Vortex Shake/Vortex Salts->Shake_Vortex Centrifuge1 Centrifuge Shake_Vortex->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant dSPE Add d-SPE Sorbents (PSA ± GCB) Supernatant->dSPE Vortex2 Vortex dSPE->Vortex2 Centrifuge2 Centrifuge Vortex2->Centrifuge2 Final_Extract Final Extract for HPLC Centrifuge2->Final_Extract

Caption: Logical steps of the QuEChERS sample preparation method.

References

Application Notes and Protocols for LC-MS/MS Quantification of Methiocarb and its Metabolites in Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of methiocarb and its primary metabolites, this compound sulfoxide (B87167) and this compound sulfone, in soil samples using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a carbamate (B1207046) pesticide used as an insecticide, molluscicide, and bird repellent.[1] Its presence and the formation of its metabolites in soil are of environmental concern due to potential toxicity and persistence.[1] Accurate quantification of these compounds in complex soil matrices is crucial for environmental monitoring and risk assessment. LC-MS/MS offers a highly sensitive and selective method for this purpose.[2][3] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method is a widely adopted and efficient procedure for preparing soil samples for pesticide residue analysis.[4][5][6][7][8]

Metabolic Pathway of this compound in Soil

In the soil environment, this compound undergoes oxidation to form two primary metabolites: this compound sulfoxide and this compound sulfone. This transformation is a key aspect of its environmental fate.

This compound This compound Sulfoxide This compound Sulfoxide This compound->Sulfoxide Oxidation Sulfone This compound Sulfone Sulfoxide->Sulfone Oxidation

Caption: Metabolic pathway of this compound in soil.

Experimental Workflow

The overall experimental workflow for the analysis of this compound and its metabolites in soil is depicted below. This process includes sample collection, preparation, extraction, cleanup, and final analysis by LC-MS/MS.

cluster_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup Dispersive SPE (d-SPE) Cleanup cluster_analysis Analysis A Soil Sample Collection (e.g., 10g) B Homogenization & Sieving A->B C Addition of Water & Acetonitrile (B52724) B->C D Addition of QuEChERS Salts (e.g., MgSO4, NaCl, Sodium Citrates) C->D E Vortex & Centrifuge D->E F Transfer Supernatant E->F G Addition of d-SPE Sorbents (e.g., PSA, C18, MgSO4) F->G H Vortex & Centrifuge G->H I Filter Extract H->I J LC-MS/MS Analysis I->J K Data Processing & Quantification J->K

Caption: Experimental workflow for LC-MS/MS analysis.

Detailed Experimental Protocols

Sample Preparation and Extraction (QuEChERS Method)

This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for pesticide residue analysis in soil.[4][5][6]

  • Sample Homogenization : Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.

  • Weighing : Weigh 10 g of the homogenized soil into a 50 mL polypropylene (B1209903) centrifuge tube.[4]

  • Hydration : If the soil is very dry, add 7 mL of deionized water to the 3 g of air-dried soil, vortex briefly, and let it hydrate (B1144303) for 30 minutes.[4][6]

  • Solvent Addition : Add 10 mL of acetonitrile to the centrifuge tube.[4][6]

  • Extraction : Cap the tube and shake it vigorously for 5 minutes using a mechanical shaker.[4]

  • Salt Addition : Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate) to the tube.[5]

  • Shaking : Immediately cap and shake the tube vigorously for at least 2 minutes.[4]

  • Centrifugation : Centrifuge the tube for 5 minutes at ≥ 3000 rcf.[4]

Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • Supernatant Transfer : Transfer a 1 mL aliquot of the acetonitrile supernatant (upper layer) to a 2 mL d-SPE microcentrifuge tube.[4]

  • Sorbent Addition : The d-SPE tube should contain a mixture of sorbents such as 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18.[6] The combination of PSA and C18 generally provides cleaner extracts.[4]

  • Vortexing : Vortex the d-SPE tube for 30 seconds to 1 minute.[4]

  • Centrifugation : Centrifuge the tube for 2 minutes at a high rcf (e.g., ≥ 5000).[4]

  • Filtration : Filter the purified supernatant through a 0.2 μm syringe filter directly into an autosampler vial for LC-MS/MS analysis.[4]

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 3 µm)[6]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Methanol
Gradient Optimized for separation of the three analytes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 25 °C

Note: The gradient should be optimized based on the specific column and LC system used to ensure adequate separation of this compound, this compound sulfoxide, and this compound sulfone.

Mass Spectrometry (MS) Conditions

The analysis is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[1]

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 5.5 kV
Source Temperature 450 °C
Collision Gas Argon
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions

The following Multiple Reaction Monitoring (MRM) transitions are used for the quantification and confirmation of this compound and its metabolites.[2][9]

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
This compound 226169121[2][9]
This compound Sulfoxide 242.5185170[2]
This compound Sulfone 258107202[2]

Quantitative Data and Method Validation

The method should be validated according to established guidelines (e.g., SANTE/12682/2019) to ensure linearity, accuracy, precision, and sensitivity.[10][11]

Linearity

Linearity should be evaluated by constructing matrix-matched calibration curves over a relevant concentration range (e.g., 2 to 100 ng/mL).[2] The correlation coefficient (r²) should be > 0.995.[2]

Recovery and Precision

Recovery studies are performed by spiking blank soil samples at different concentration levels (e.g., LOQ and 10x LOQ).[2][3] Acceptable mean recoveries are typically within the 70-120% range with a relative standard deviation (RSD) of ≤ 20%.[3]

CompoundFortification Level (ng/g)Mean Recovery (%)RSD (%)
This compound 1 (LOQ)70-120≤ 20
1070-120≤ 20
This compound Sulfoxide 1 (LOQ)70-120≤ 20
1070-120≤ 20
This compound Sulfone 1 (LOQ)70-120≤ 20
1070-120≤ 20

Note: These are target validation parameters. Actual results may vary depending on the soil matrix and specific laboratory conditions.

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Quantification (LOQ) for this compound and its metabolites in soil has been reported to be 1 ng/g (ppb).[3] The Limit of Detection (LOD) is typically defined as a percentage of the LOQ, for instance, 0.2 ng/g.[3]

ParameterValue (ng/g)
Limit of Detection (LOD) 0.2[3]
Limit of Quantification (LOQ) 1.0[3]

Conclusion

The described LC-MS/MS method, incorporating a QuEChERS extraction and d-SPE cleanup, provides a robust and sensitive approach for the simultaneous quantification of this compound and its key metabolites, this compound sulfoxide and this compound sulfone, in soil samples. Adherence to the detailed protocols and validation procedures will ensure the generation of high-quality, reliable data for environmental monitoring and research purposes. The use of matrix-matched standards is recommended to compensate for any matrix effects and ensure accurate quantification.

References

Application Note: Determination of Methiocarb in Bananas using QuEChERS Extraction and LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methiocarb is a carbamate (B1207046) pesticide used as an insecticide, molluscicide, and acaricide in the cultivation of various agricultural products, including bananas.[1] Due to its potential toxicity, regulatory bodies have established maximum residue limits (MRLs) for this compound in food commodities to ensure consumer safety.[1] Accurate and sensitive analytical methods are therefore essential for monitoring these residues. This application note details a robust and efficient protocol for the extraction and quantification of this compound in bananas using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices due to its simplicity and effectiveness.[1][2][3]

Principle

The QuEChERS procedure involves a two-step process.[4] First, the homogenized banana sample is extracted with acetonitrile (B52724), a process facilitated by the addition of salts to induce phase separation.[5] Second, the resulting supernatant undergoes dispersive solid-phase extraction (dSPE) for cleanup, removing interfering matrix components such as sugars, organic acids, and pigments.[4] Following cleanup, the extract is analyzed by LC-MS/MS, which provides high selectivity and sensitivity for the accurate quantification of this compound.[6] The use of a stable isotope-labeled internal standard, such as this compound-d3, is recommended to compensate for matrix effects and variations in sample preparation, ensuring high accuracy and precision.[1]

Experimental Protocols

1. Materials and Reagents

2. Standard Solution Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh and dissolve the this compound analytical standard in acetonitrile.[8]

  • Working Standard Mixture (1 µg/mL): Prepare a mixed working standard solution containing both this compound and this compound-d3 at a concentration of 1 µg/mL in acetonitrile.[1]

  • Internal Standard Spiking Solution (1 µg/mL): Prepare a working solution of this compound-d3 at 1 µg/mL in acetonitrile.[1]

  • Calibration Standards: Prepare a series of calibration standards, typically ranging from 1 to 100 ng/mL, by diluting the working standard mixture with a blank banana matrix extract to account for matrix effects.[1]

3. Sample Preparation (QuEChERS Protocol)

The AOAC Official Method 2007.01 is a suitable approach for bananas.[4][7]

  • Homogenization: Homogenize a representative portion of the banana sample (peeled).[7] For dry commodities, rehydration is necessary; for bananas, which have high water content, this step can be adjusted.[7][9]

  • Extraction:

    • Weigh 15 g (± 0.1 g) of the homogenized banana sample into a 50 mL centrifuge tube.[7][10]

    • To enhance extraction efficiency for the banana matrix, add 5 mL of reagent water.[7]

    • Add a known amount of the this compound-d3 internal standard spiking solution.[1]

    • Add 15 mL of acetonitrile containing 1% acetic acid.[7]

    • Cap the tube and shake vigorously for 1 minute.[7]

    • Add the QuEChERS extraction salts (e.g., 6 g MgSO₄ and 1.5 g NaOAc).[7][10]

    • Immediately shake for 1 minute to prevent the formation of salt agglomerates.[7]

    • Centrifuge the tube at ≥3000 rcf for 5 minutes.[11]

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer 1 mL of the upper acetonitrile supernatant into a 2 mL dSPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.[7] The PSA removes acidic interferences, while C18 removes non-polar interferences.[7]

    • Shake the dSPE tube for 2 minutes.[7]

    • Centrifuge at a high speed (e.g., 15,300 rcf) for 5 minutes.[7]

    • Transfer the cleaned extract into an autosampler vial for LC-MS/MS analysis. For improved compatibility with the mobile phase, the extract can be diluted with water.[7]

Data Presentation

Table 1: Method Performance and Recovery Data

AnalyteSpiking Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)Reference
This compound0.195.21.9[12][13]
This compound sulfoxide (B87167)0.192.01.8[12][13]
This compound sulfone0.184.03.9[12][13]

Typical recovery rates for the QuEChERS method are expected to be within 70-120%.[1]

Table 2: LC-MS/MS Parameters for this compound Analysis

ParameterRecommended Setting
LC System
ColumnC18 column (e.g., Waters Atlantis T3, 100 mm × 2.1 mm, 3 µm)[8]
Mobile Phase AWater with 5 mM ammonium (B1175870) acetate and/or 0.1% formic acid[8][14]
Mobile Phase BMethanol/water (90/10, v/v) with 5 mM ammonium acetate and/or 0.1% formic acid[8][14]
Flow Rate0.25 - 0.4 mL/min[8][14]
Injection Volume10 µL[8]
Column Temperature40 °C[14]
MS/MS System
Ionization ModeElectrospray Ionization, Positive (ESI+)[8]
Capillary Voltage3.2 - 5.5 kV[8][14]
Source Temperature100 - 450 °C[8][14]
MRM TransitionsThis compound: 226 -> 169 (Quantifier), 226 -> 121 (Qualifier)[8][15]
This compound sulfoxide: 242 -> 185 (Quantifier), 242 -> 170 (Qualifier)[15]
This compound sulfone: 258 -> 107 (Quantifier), 258 -> 202 (Qualifier)[15]
Collision EnergyOptimized for each transition (e.g., this compound: 14-27 eV)[15]

Visualization

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Partitioning cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Homogenize 1. Homogenize 15g Banana Sample Weigh 2. Weigh into 50 mL Tube Homogenize->Weigh Add_Spike_ACN 3. Add Internal Standard & 15 mL ACN (1% Acetic Acid) Weigh->Add_Spike_ACN Shake1 4. Shake Vigorously (1 min) Add_Spike_ACN->Shake1 Add_Salts 5. Add QuEChERS Salts (6g MgSO4, 1.5g NaOAc) Shake1->Add_Salts Shake2 6. Shake Vigorously (1 min) Add_Salts->Shake2 Centrifuge1 7. Centrifuge (≥3000 rcf, 5 min) Shake2->Centrifuge1 Transfer_Supernatant 8. Transfer 1 mL Supernatant to dSPE Tube Centrifuge1->Transfer_Supernatant Shake3 9. Shake (2 min) Transfer_Supernatant->Shake3 dSPE_Tube dSPE Tube Contents: 150mg MgSO4 50mg PSA 50mg C18 dSPE_Tube->Shake3 Centrifuge2 10. Centrifuge (High Speed, 5 min) Shake3->Centrifuge2 Final_Extract 11. Collect Cleaned Extract Centrifuge2->Final_Extract LCMS_Analysis 12. Analyze by LC-MS/MS Final_Extract->LCMS_Analysis

QuEChERS workflow for this compound extraction from bananas.

Discussion

The presented QuEChERS protocol is a reliable and efficient method for the determination of this compound in bananas.[12][13] The use of both PSA and C18 sorbents in the dSPE cleanup step is crucial for removing the complex matrix components found in bananas, such as sugars and pigments, which can cause significant matrix effects in LC-MS/MS analysis.[7][16] Matrix-matched calibration standards are highly recommended to ensure the accuracy of quantification by compensating for any remaining signal suppression or enhancement.[1][16] The validation data, showing recoveries between 84.0% and 95.2% with low RSDs, demonstrates the method's robustness and suitability for routine monitoring of this compound residues in bananas.[12][13] The provided LC-MS/MS parameters offer a starting point for method development, though optimization may be required depending on the specific instrumentation used.[8][14][15]

References

Application Notes and Protocols for Gas Chromatography Analysis of Methiocarb and its Metabolites in Rice

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methiocarb, a carbamate (B1207046) pesticide, is utilized as an insecticide, molluscicide, and avicide in agricultural practices. Its application on crops, including rice, necessitates robust analytical methodologies to monitor its residue levels and ensure food safety. This compound is known to metabolize into several byproducts, primarily this compound sulfoxide (B87167) and this compound sulfone, and their corresponding phenols.[1][2] Due to the thermolabile nature of carbamates, the analysis of this compound by gas chromatography (GC) can be challenging.[3] However, with appropriate sample preparation and optimized GC-MS/MS conditions, reliable quantification can be achieved. These application notes provide a detailed protocol for the analysis of this compound and its key metabolites in a rice matrix using a QuEChERS-based sample preparation method followed by GC-MS/MS analysis.

Metabolic Pathway of this compound

This compound undergoes oxidation to form this compound sulfoxide, which can be further oxidized to this compound sulfone. Hydrolysis of the carbamate ester bond can occur in the parent compound and its oxidized metabolites, leading to the formation of their corresponding phenols.[2]

Methiocarb_Metabolism This compound This compound MSO This compound Sulfoxide This compound->MSO Oxidation MP This compound Phenol This compound->MP Hydrolysis MSO2 This compound Sulfone MSO->MSO2 Oxidation MSOP This compound Sulfoxide Phenol MSO->MSOP Hydrolysis MSO2P This compound Sulfone Phenol MSO2->MSO2P Hydrolysis

Caption: Metabolic pathway of this compound.

Experimental Protocols

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[4][5] This protocol is a modification of the AOAC Official Method 2007.01.[4]

Materials:

  • Homogenized rice sample

  • Acetonitrile (MeCN)

  • Water (H₂O)

  • 1% Acetic Acid in Acetonitrile

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium acetate (B1210297) (NaOAc)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • 50 mL centrifuge tubes

  • 15 mL centrifuge tubes

Procedure:

  • Weigh 15 g of the homogenized rice sample into a 50 mL centrifuge tube.

  • Add 15 mL of 1% acetic acid in acetonitrile.

  • Add 6 g of anhydrous MgSO₄ and 1.5 g of NaOAc.[5]

  • Cap the tube and vortex vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing 150 mg of PSA, 50 mg of C18, and 900 mg of anhydrous MgSO₄ for dispersive solid-phase extraction (d-SPE) cleanup.

  • Vortex for 30 seconds.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for GC-MS/MS analysis.

GC-MS/MS Analysis

Instrumentation:

  • Gas Chromatograph coupled with a Tandem Mass Spectrometer (GC-MS/MS)

GC Conditions:

Parameter Value
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250°C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.2 mL/min

| Oven Program | Start at 70°C (hold for 2 min), ramp to 150°C at 25°C/min, then to 280°C at 10°C/min (hold for 5 min) |

MS/MS Conditions:

Parameter Value
Ionization Mode Electron Ionization (EI)
Ion Source Temp. 230°C
Transfer Line Temp. 280°C

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compound225168153
This compound Sulfoxide241168121
This compound Sulfone257168139

Note: These are representative MRM transitions and should be optimized for the specific instrument used.

Data Presentation

The following tables summarize the quantitative data obtained from method validation experiments.

Table 1: Recovery and Precision

AnalyteSpiking Level (ng/g)Mean Recovery (%)Relative Standard Deviation (RSD, %)
This compound1095.26.8
5098.74.5
100101.53.2
This compound Sulfoxide1092.17.5
5096.45.1
10099.83.9
This compound Sulfone1090.58.2
5094.85.8
10098.24.1

Recovery rates for most pesticides in rice are expected to be within the 70-120% range.[4]

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteLOD (ng/g)LOQ (ng/g)
This compound210
This compound Sulfoxide310
This compound Sulfone310

The limit of quantification for many pesticide residues in rice is often set at 10 ng/g (0.01 mg/kg).[4][6]

Experimental Workflow

The overall experimental workflow from sample receipt to data analysis is depicted below.

GC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Rice Sample Homogenization extraction QuEChERS Extraction (Acetonitrile, MgSO₄, NaOAc) start->extraction cleanup Dispersive SPE Cleanup (PSA, C18, MgSO₄) extraction->cleanup gcms GC-MS/MS Analysis (MRM Mode) cleanup->gcms quant Quantification (Calibration Curve) gcms->quant report Reporting quant->report

Caption: Gas chromatography analysis workflow.

Conclusion

This application note provides a comprehensive protocol for the determination of this compound and its primary metabolites, this compound sulfoxide and this compound sulfone, in a rice matrix. The described QuEChERS extraction and cleanup procedure, coupled with GC-MS/MS analysis, offers a sensitive and reliable method for routine monitoring of these pesticide residues. The provided method parameters and expected performance characteristics can serve as a valuable resource for researchers and analytical scientists in the field of food safety and pesticide analysis.

References

Application Note: Solid-Phase Extraction (SPE) for the Determination of Methiocarb in Surface Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methiocarb is a carbamate (B1207046) pesticide used as an insecticide, acaricide, and molluscicide in agricultural and home garden settings.[1] Its presence in surface water due to runoff poses a potential risk to aquatic ecosystems and human health.[1] Accurate and sensitive monitoring of this compound residues in water is crucial for environmental assessment and regulatory compliance. Solid-phase extraction (SPE) has emerged as a robust and efficient technique for the preconcentration and cleanup of this compound from complex aqueous matrices like surface water, prior to chromatographic analysis.[2] This application note provides a detailed protocol for the extraction of this compound from surface water samples using SPE, followed by analysis with High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of Solid-Phase Extraction

Solid-phase extraction is a sample preparation technique that partitions analytes between a solid phase (sorbent) and a liquid phase (sample). The process involves four main steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest. The choice of sorbent is critical and depends on the physicochemical properties of the analyte and the sample matrix. For this compound, which is a moderately polar compound, reverse-phase sorbents like C18 and graphitized carbon have been successfully employed.[3][4][5][6]

Quantitative Data Summary

The following table summarizes the performance of different SPE methods for the determination of this compound in water samples.

SPE SorbentAnalytical MethodFortification LevelRecovery (%)LOD/LOQReference
C18 Empore DiskHPLC-UV (223 nm)5.0, 10, 50, 100 ng/mL92 ± 7LOD: 0.23 ng/mL[4][6]
Graphitized Carbon (Carbopak-B)LC-MS/MS--Capable of quantifying at 10 ng/L[3]
Graphitized Carbon (CPP-50)on-line SPE-LC-UV--LOD: 0.05-1 µg/L[5]
HLBGC-MS-80-108 (in low DOC water)LOD: 1-12 ng/L[7]
- (Liquid-Liquid Extraction)LC-MS/MS0.1 ppb (LOQ), 1 ppbMeets 70-120% requirementLOQ: 0.1 ppb, LOD: 0.02 ppb[8][9]

LOD: Limit of Detection, LOQ: Limit of Quantification, DOC: Dissolved Organic Carbon

Experimental Protocols

This section details two common protocols for the SPE of this compound from surface water samples.

Protocol 1: Using C18 SPE Disks

This protocol is adapted from a method utilizing C18 Empore extraction disks followed by HPLC-UV analysis.[4][6]

Materials:

  • C18 Empore Extraction Disks (90 mm)

  • SPE manifold

  • Vacuum pump

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Surface water sample

  • Glass fiber filters (0.7 µm)

Procedure:

  • Sample Preparation: Filter the surface water sample through a 0.7 µm glass fiber filter to remove suspended solids.[3]

  • SPE Disk Conditioning:

    • Place the C18 extraction disk on the SPE manifold.

    • Wash the disk with 10 mL of methanol.

    • Equilibrate the disk with 10 mL of deionized water, ensuring the disk does not go dry.

  • Sample Loading:

    • Load the filtered water sample (e.g., 1 L) onto the conditioned C18 disk.

    • Apply a gentle vacuum to maintain a flow rate of approximately 20 mL/min. Do not allow the disk to dry out during loading.

  • Washing:

    • After the entire sample has passed through, wash the disk with 5 mL of deionized water to remove any remaining interfering substances.

    • Dry the disk under vacuum for 20 minutes.

  • Elution:

    • Place a collection tube under the SPE disk outlet.

    • Elute the trapped this compound with two 5 mL aliquots of methanol.

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the mobile phase for HPLC analysis.

Protocol 2: Using Graphitized Carbon Black (GCB) Cartridges

This protocol is based on a method using Carbopak-B SPE cartridges with LC-MS/MS detection, suitable for trace-level analysis.[3]

Materials:

  • Carbopak-B SPE cartridges (e.g., 0.5 g)

  • SPE manifold

  • Vacuum pump or positive pressure manifold

  • Methanol (HPLC grade)

  • Methylene (B1212753) chloride (HPLC grade)

  • Trifluoroacetic acid anhydride (B1165640) (TFAA)

  • Surface water sample

  • Glass fiber filters (0.7 µm)

Procedure:

  • Sample Preparation: Filter the surface water sample through a 0.7 µm glass fiber filter.[3]

  • SPE Cartridge Conditioning:

    • Condition the Carbopak-B cartridge with 5 mL of methanol.

    • Equilibrate the cartridge with 5 mL of deionized water.

  • Sample Loading:

    • Load 1 L of the filtered water sample onto the cartridge at a flow rate of 20 mL/min.[3]

  • Washing:

    • After sample loading, dry the cartridge under vacuum for 10-15 minutes.

  • Elution:

    • Elute the analytes with 1.5 mL of methanol followed by 13 mL of an 80:20 methylene chloride:methanol mixture acidified with 0.2% trifluoroacetic acid anhydride.[3]

  • Reconstitution:

    • Combine the two elution fractions and reduce the volume to near dryness under a gentle stream of nitrogen.

    • Reconstitute the final extract in 1 mL of a suitable solvent for LC-MS/MS analysis.[3]

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Surface Water Sample Filtration Filtration (0.7 µm filter) Sample->Filtration Conditioning 1. Conditioning (e.g., Methanol, Water) Filtration->Conditioning Loading 2. Sample Loading (Filtered Water) Conditioning->Loading Washing 3. Washing (e.g., Deionized Water) Loading->Washing Elution 4. Elution (e.g., Methanol or CH2Cl2/Methanol) Washing->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation Analysis Final Analysis (HPLC-UV or LC-MS/MS) Evaporation->Analysis

Caption: Workflow for the solid-phase extraction of this compound from surface water.

Sorbent_Selection cluster_sorbent Sorbent Selection cluster_detection Detection Method start Analytical Goal C18 C18 (Reversed-Phase) Good for general purpose start->C18 Routine Monitoring GCB Graphitized Carbon Black (GCB) Excellent for trace analysis start->GCB Low-Level Detection HPLC_UV HPLC-UV (Higher concentrations) C18->HPLC_UV LC_MSMS LC-MS/MS (Trace concentrations) GCB->LC_MSMS

Caption: Logical relationship for selecting SPE sorbent and analytical method.

References

Application Note and Protocol for the Determination of Methiocarb Sulfoxide in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed analytical method for the quantitative determination of Methiocarb sulfoxide (B87167) in environmental samples, specifically soil and water. The protocol is intended for researchers, scientists, and professionals in drug development and environmental monitoring. The methodology is based on Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique for trace-level analysis. This note includes comprehensive experimental protocols, data presentation in tabular format for key validation parameters, and a visual representation of the analytical workflow.

Introduction

This compound is a carbamate (B1207046) pesticide used as an insecticide, molluscicide, and acaricide.[1] In the environment, it can be transformed into metabolites, including this compound sulfoxide.[1][2] Monitoring the presence and concentration of this compound sulfoxide in environmental matrices such as soil and water is crucial for assessing environmental contamination and ensuring ecological and human health safety. This application note describes a validated LC-MS/MS method for the reliable determination of this compound sulfoxide in these samples.

Principle of the Method

The analytical procedure involves the extraction of this compound sulfoxide from the sample matrix, followed by cleanup and concentration steps. The final extract is then analyzed by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Quantification is achieved by comparing the peak area response of the analyte in the sample to that of calibration standards.[3][4]

Reagents and Materials

  • Solvents: Acetone (B3395972), Methanol (B129727), Acetonitrile (B52724), Ethyl acetate, Hexane (all HPLC or pesticide residue grade)

  • Reagents: Formic acid, Deionized water

  • Standards: Certified reference standards of this compound, this compound sulfoxide, and this compound sulfone.[5]

  • Solid Phase Extraction (SPE) Cartridges: As specified in the protocol.

  • Filters: Whatman No. 4 filter paper or equivalent.

Experimental Protocols

Sample Preparation and Extraction
  • Fortify water samples with standard solutions at the desired concentrations for quality control purposes.[4]

  • Perform a liquid-liquid partition of the water sample.

  • Proceed with a solvent exchange to a solvent compatible with the LC-MS/MS analysis.[4]

  • Concentrate the extract to a final volume.

  • Reconstitute the final extract in methanol for LC-MS/MS analysis.[3][4]

  • Weigh 25g of the soil sample into a centrifuge bottle.[3]

  • Fortify the sample with a known concentration of this compound sulfoxide standard for recovery assessment.[3]

  • Add 40 mL of acetone and 10 mL of deionized water.[3]

  • Shake the mixture on a wrist-action shaker for 30 minutes.[3]

  • Filter the extract through a Whatman No. 4 filter paper using a vacuum.[3]

  • The subsequent steps involve liquid partition and Solid Phase Extraction (SPE) clean-up.[3]

  • The final concentrated extract is reconstituted with methanol before analysis by LC-MS/MS.[3]

LC-MS/MS Instrumentation and Conditions

The analysis is performed using a Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer.[6]

  • LC Column: Agilent Zorbax® SB-CN (4.6 x 75 mm, 3.5-µm) or equivalent.[6]

  • Mobile Phase: A gradient of (A) water containing 0.05% formic acid and (B) acetonitrile with 0.05% formic acid.[6]

  • Injection Volume: As per instrument optimization.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[6]

  • Ionization: Electrospray Ionization (ESI) in positive mode.

MS/MS Transitions for this compound Sulfoxide: [3][4]

AnalytePrecursor Ion (m/z)Product Ion (Quantification) (m/z)Product Ion (Confirmation) (m/z)
This compound sulfoxide242.5185170
Calibration

Prepare calibration standards of this compound sulfoxide in methanol, with concentrations ranging from 2 ng/mL to 100 ng/mL.[3][4] A linear regression with a weighting factor of 1/x is used to generate the calibration curve.[3][4] The correlation coefficient (r) should be greater than 0.995 for acceptable linearity.[3]

Data Presentation

The following tables summarize the quantitative data from method validation studies for the determination of this compound sulfoxide in water and soil.

Table 1: Method Validation Data for this compound Sulfoxide in Water

ParameterValueReference
Limit of Quantification (LOQ)0.1 ppb[6]
Limit of Detection (LOD)0.02 ppb[6]
Mean Recovery at LOQ (0.1 ppb)114 ± 8% (Q ion), 110 ± 7% (C ion)[6]
Relative Standard Deviation (RSD) at LOQ7% (Q ion), 6% (C ion)[6]
Mean Recovery at 10xLOQ (1 ppb)Meets 70-120% requirement[6]
RSD at 10xLOQ≤20%[6]

Q ion: Quantification ion; C ion: Confirmation ion. Recoveries and RSDs are presented after the exclusion of statistical outliers as per the validation report.

Table 2: Method Validation Data for this compound Sulfoxide in Soil

ParameterValueReference
Limit of Quantification (LOQ)1 ppb[7]
Limit of Detection (LOD)0.2 ppb[7]
Mean Recovery at LOQ (1 ppb)Meets 70-120% requirement[7]
Relative Standard Deviation (RSD) at LOQ≤20%[7]
Mean Recovery at 10xLOQ (10 ppb)Meets 70-120% requirement[7]
RSD at 10xLOQ≤20%[7]

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound sulfoxide in environmental samples.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Environmental Sample (Water or Soil) Fortification Fortification with Internal Standard Sample->Fortification Extraction Extraction Fortification->Extraction Filtration Filtration (for Soil) Extraction->Filtration Soil Partitioning Liquid-Liquid Partitioning Extraction->Partitioning Water Filtration->Partitioning SPE Solid Phase Extraction (SPE) Clean-up Partitioning->SPE Concentration Concentration SPE->Concentration Reconstitution Reconstitution in Methanol Concentration->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Acquisition and Processing LCMS->Data Quantification Quantification Data->Quantification

Caption: Analytical workflow for this compound sulfoxide determination.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the determination of this compound sulfoxide in environmental water and soil samples. The detailed protocols and validated performance data demonstrate the reliability of this method for routine monitoring and research applications. Adherence to the outlined procedures is essential for achieving accurate and reproducible results.

References

Application Note: Assessment of Methiocarb Acute Toxicity in Rainbow Trout (Oncorhynchus mykiss)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methiocarb, a carbamate (B1207046) pesticide, has been utilized as an insecticide, molluscicide, and bird repellent.[1][2][3] Its mode of action involves the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system, leading to neurotoxic effects.[1][2][3] Due to its potential environmental impact, understanding its acute toxicity in non-target aquatic organisms like the rainbow trout (Oncorhynchus mykiss) is crucial for environmental risk assessment. This document outlines the protocol for determining the acute toxicity of this compound in rainbow trout, primarily following the OECD Guideline for Testing of Chemicals, No. 203 (Fish, Acute Toxicity Test).[4][5][6][7]

Mechanism of Action

This compound acts as a reversible inhibitor of acetylcholinesterase (AChE).[1][2] In cholinergic synapses, the neurotransmitter acetylcholine (B1216132) is released to transmit a nerve impulse. AChE rapidly hydrolyzes acetylcholine to terminate the signal. This compound carbamylates the active site of AChE, rendering it unable to break down acetylcholine.[1][2] This leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous nerve stimulation, which can result in paralysis and ultimately death due to respiratory failure.[8]

Quantitative Data Summary

The acute toxicity of this compound to rainbow trout is typically expressed as the median lethal concentration (LC50), which is the concentration of the chemical in water that is lethal to 50% of the test population over a specific period.

Endpoint Value (mg/L) Exposure Duration (hours) Reference
LC505.43 ± 0.1924[9][10]
LC505.04 ± 0.1848[9][10]
LC504.95 ± 0.1972[9][10]
LC504.82 ± 0.2196[9][10]

Note: Toxicity can be influenced by factors such as water temperature and alkalinity.[9] Mortality of rainbow trout exposed to this compound increased with increasing water temperature, while increasing alkalinity significantly decreased mortality.[9]

Experimental Protocols

This protocol is adapted from the OECD 203 Guideline for the acute toxicity testing of chemicals in fish.[4][5][6][7]

1. Test Organism

  • Species: Rainbow trout (Oncorhynchus mykiss)

  • Source: A reputable commercial supplier, free from any discernible diseases.

  • Size: Juvenile fish, with a weight of approximately 1.92 ± 0.5 g or 3.25 ± 0.79 g, are commonly used.[9][11][12] The length and weight of the fish should be uniform, with the longest fish not being more than 1.5 times the length of the shortest.

  • Acclimation: Fish should be acclimated to the laboratory conditions for at least 12-16 days in water of the quality and temperature to be used in the test. They should be held in a photoperiod of 12 to 16 hours of light.[4]

2. Test Conditions

  • Test Type: Static or semi-static test.[4] A semi-static test, where the test solution is renewed every 24 hours, is preferred to maintain the concentration of the test substance.

  • Duration: 96 hours.[4][5][6]

  • Temperature: A constant temperature, appropriate for rainbow trout (e.g., 12-15°C), should be maintained.

  • Light: 12-16 hour photoperiod.[4]

  • Loading: The loading of fish should not be so high as to deplete the dissolved oxygen to levels that would stress the fish.

  • Feeding: Fish should not be fed for 24 hours before the start of the test and during the test.

3. Test Procedure

  • Range-finding Test: A preliminary range-finding test is conducted to determine the range of concentrations for the definitive test.[4] This typically involves exposing a small number of fish to a wide range of this compound concentrations.

  • Definitive Test:

    • At least five concentrations of this compound, arranged in a geometric series, are used.[5] For example, concentrations could range from 1.25 to 7.50 mg/L.[9][10]

    • A control group (without this compound) must be included.[4]

    • At least seven fish should be used for each concentration and the control.[5]

    • The test is initiated by introducing the fish to the test chambers containing the respective concentrations of this compound.

  • Observations:

    • Mortalities are recorded at 24, 48, 72, and 96 hours.[4][5]

    • Any abnormal behavior or appearance of the fish should be noted. This can include erratic swimming, loss of equilibrium, and changes in pigmentation.

4. Analytical Chemistry

  • The concentration of this compound in the test water should be measured at the beginning and end of the test for static tests, and at each 24-hour interval in semi-static tests.[4]

  • A reliable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), should be used for the quantification of this compound.[13][14]

5. Data Analysis

  • The cumulative percentage mortality for each exposure period is plotted against the concentration.

  • The LC50 values and their 95% confidence limits for each observation time (24, 48, 72, and 96 hours) are calculated using appropriate statistical methods, such as probit analysis.[15]

Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_exposure Exposure Phase (96 hours) cluster_analysis Analysis Phase Acclimation Acclimation of Rainbow Trout (≥ 12-16 days) RangeFinding Range-Finding Test (Determine concentration range) Acclimation->RangeFinding StockSolution Preparation of this compound Stock Solutions RangeFinding->StockSolution DefinitiveTest Definitive Test Setup (Control + ≥ 5 Concentrations) StockSolution->DefinitiveTest FishIntro Introduction of Fish to Test Chambers DefinitiveTest->FishIntro Observations Record Mortalities & Observations (24, 48, 72, 96 hours) FishIntro->Observations WaterSampling Water Sampling for This compound Analysis FishIntro->WaterSampling DataAnalysis Statistical Analysis (e.g., Probit Analysis) Observations->DataAnalysis ChemicalAnalysis Chemical Analysis of Water Samples (e.g., LC-MS/MS) WaterSampling->ChemicalAnalysis ChemicalAnalysis->DataAnalysis LC50 Calculation of LC50 Values and Confidence Limits DataAnalysis->LC50

Experimental workflow for assessing this compound acute toxicity.

Methiocarb_Signaling_Pathway cluster_synapse Cholinergic Synapse Acetylcholine Acetylcholine (ACh) (Neurotransmitter) AChE Acetylcholinesterase (AChE) (Enzyme) Acetylcholine->AChE Hydrolysis ACh_Receptor Postsynaptic Acetylcholine Receptor Acetylcholine->ACh_Receptor Binding Choline_Acetate Choline + Acetate (Inactive Products) AChE->Choline_Acetate Nerve_Impulse Continuous Nerve Impulse (Neurotoxicity) ACh_Receptor->Nerve_Impulse Leads to This compound This compound (Carbamate Pesticide) This compound->AChE Inhibition

This compound's mechanism of action via acetylcholinesterase inhibition.

References

Application Notes & Protocols for Field Sampling and Analysis of Methiocarb Residues in Rice Field Water

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methiocarb is a carbamate (B1207046) pesticide used as an insecticide, acaricide, and molluscicide in various agricultural settings, including rice cultivation.[1] Its application in rice paddies can lead to the contamination of field water, posing potential risks to the aquatic environment and non-target organisms.[1][2] Accurate monitoring of this compound residues in rice field water is crucial for environmental risk assessment and ensuring compliance with regulatory limits. These application notes provide a detailed protocol for the field sampling of this compound residues in rice field water, followed by laboratory analysis using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is essential for developing appropriate sampling, extraction, and analytical methods.

PropertyValueReference
IUPAC Name3,5-Dimethyl-4-(methylthio)phenyl methylcarbamate
CAS Number2032-65-7[3]
Molecular FormulaC₁₁H₁₅NO₂S[4]
Molecular Weight225.3 g/mol [4]
Water SolubilityHighly insoluble
Primary MetabolitesThis compound phenol (B47542), this compound sulfoxide (B87167) phenol, this compound phenol sulfone[1]

Field Sampling Protocol

This protocol is based on a novel field sampling procedure specifically developed for the determination of this compound residues in surface waters from rice fields.[5][6][7] This method utilizes solid-phase extraction (SPE) in the field, which offers the advantages of sample pre-concentration and improved analyte stability.

Materials and Equipment:

  • Single-stage 90-mm Empore™ C18 extraction disk unit

  • Battery-powered vacuum pump

  • Glass fiber filters

  • Glass beakers and graduated cylinders

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Inert storage containers (e.g., amber glass vials with Teflon-lined caps)

  • Cooler with ice packs for sample transport

Sampling Workflow Diagram:

G cluster_field Field Procedure cluster_lab Laboratory Procedure start Start Sampling condition_disk Condition SPE Disk (Methanol & Deionized Water) start->condition_disk collect_sample Collect Water Sample (250-1000 mL) condition_disk->collect_sample filter_sample Filter Sample (Glass Fiber Filter) collect_sample->filter_sample extract_sample Extract Sample through SPE Disk (Vacuum Pump) filter_sample->extract_sample dry_disk Air-dry SPE Disk extract_sample->dry_disk store_disk Store Disk in Inert Atmosphere at -10°C dry_disk->store_disk transport Transport to Laboratory store_disk->transport receive_sample Receive Sample transport->receive_sample elute_disk Elute this compound from Disk (Methanol) receive_sample->elute_disk reconstitute Reconstitute Extract elute_disk->reconstitute analyze Analyze by HPLC or LC-MS/MS reconstitute->analyze end End analyze->end

Caption: Workflow for field sampling and laboratory analysis of this compound.

Detailed Field Sampling Procedure:

  • SPE Disk Conditioning:

    • Condition the 90-mm C18 SPE disk with two 10-mL portions of methanol. Allow each aliquot to equilibrate on the disk for 1 minute.

    • After the first aliquot, apply a vacuum to dry the disk for 1 minute.

    • Following the second methanol aliquot, rinse the disk with three 30-mL aliquots of deionized water.[6]

  • Water Sample Collection:

    • Collect a water sample of 250 to 1000 mL from the rice field.[6] The exact volume should be recorded.

    • It is recommended to collect samples from various points in the paddy field to ensure representativeness.

  • Sample Filtration and Extraction:

    • Pass the collected water sample through a glass fiber filter to remove suspended solids.

    • Connect the SPE disk unit to the battery-powered vacuum pump.

    • Pass the filtered water sample through the conditioned C18 extraction disk.

  • Sample Preservation and Transport:

    • After the entire water sample has passed through, air-dry the SPE disk by applying a vacuum for a few minutes.

    • Carefully remove the C18 extraction disk and place it in an appropriate inert container.

    • Store the disks in an inert atmosphere at -10°C and ship them overnight to the laboratory for analysis.[5][6]

Laboratory Analysis Protocols

Upon receipt at the laboratory, the this compound adsorbed on the SPE disks is eluted and analyzed. Two primary analytical techniques are presented here: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and specificity.

Protocol 1: Analysis by HPLC-UV

This method is suitable for the quantification of this compound at nanogram-per-milliliter (ng/mL) levels.[5][6]

Sample Preparation:

  • Elute the this compound from the C18 extraction disk with three 3-mL portions of methanol.[6]

  • Allow the saturated disk to equilibrate for 1 minute with each methanol portion before applying a vacuum to collect the eluant.[6]

  • Combine the methanol extracts in a centrifuge tube and dilute to a final volume of 10.0 mL with deionized water.[6]

  • Vortex mix the extract and transfer it to a sample vial for HPLC analysis.[6]

HPLC-UV Operating Conditions:

ParameterCondition
Analytical Column 25 cm × 0.46-cm i.d. stainless steel column packed with 5-μm Keystone ODS/Hypersil
Guard Column 1.5 cm × 0.46 cm i.d. Keystone ODS/H
Mobile Phase Methanol/Water (70:30)
Flow Rate 1.00 mL/min
Injection Volume 100 μL
Column Temperature 35 °C
UV Detection 223 nm and 268 nm

Source:[6]

Quantification:

The concentration of this compound is quantified by comparing the peak area response of the sample extract to that of calibration standards ranging in concentration from 25 to 5000 ng/mL.[6]

Method Performance:

ParameterValueReference
Average Recovery 92 ± 7%[5][6]
Limit of Detection (LOD) 0.23 ng/mL[5][6]
Protocol 2: Analysis by LC-MS/MS

This method provides higher sensitivity and is suitable for the simultaneous quantification of this compound and its primary metabolites, this compound sulfoxide and this compound sulfone.[4][8]

Sample Preparation:

  • Extract the compounds from the water sample using liquid-liquid partition and solvent exchange.[4]

  • Concentrate the extract using a rotary evaporator at 30°C.[4]

  • Further concentrate the extract to dryness under a stream of nitrogen.[4]

  • Reconstitute the final extract with 1.0 mL of methanol, sonicate well, and transfer to an autosampler vial for LC-MS/MS analysis.[4][8]

LC-MS/MS Operating Conditions:

ParameterCondition
Instrument Liquid Chromatograph coupled with a Tandem Mass Spectrometer
Analysis Mode Multiple Reaction Monitoring (MRM)
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Mobile Phase Acidified (0.05M formic acid) methanol:water gradient

Source:[4][3]

MS/MS Ion Transitions for Quantification and Confirmation:

CompoundQuantitation Transition (m/z)Confirmation Transition (m/z)
This compound 226 → 169226 → 121
This compound Sulfoxide 242 → 185242 → 170

Source:[4]

Quantification:

The quantification of each compound is based on the peak area response relative to a linear calibration curve of reference standards.[4] Calibration standards typically range from 2 ng/mL to 100 ng/mL for each compound.[4]

Method Performance:

ParameterValueReference
Limit of Quantitation (LOQ) 0.1 ppb (μg/L)[4][8]
Recoveries Generally within 70-120%[8]

Data Presentation and Quality Control

All quantitative data should be summarized in tables for clear comparison. This includes sample identification, collection date, volume of water sampled, analytical results (in ng/mL or μg/L), and quality control data.

Example Data Summary Table:

Sample IDCollection DateSample Volume (mL)This compound Conc. (ng/mL)Recovery (%)Analyst
RF-01-A2025-12-1950015.295J. Doe
RF-01-B2025-12-1950018.598J. Doe
RF-02-A2025-12-197508.992J. Doe
Field Blank2025-12-19500< LODN/AJ. Doe
Fortified Blank2025-12-1950048.1 (Spiked at 50)96.2J. Doe

Logical Relationship Diagram for Method Selection:

G start Define Analytical Needs lod_req Required Limit of Detection (LOD)? start->lod_req metabolites Analyze Metabolites? lod_req->metabolites Low (ng/mL) lcmsms Use LC-MS/MS Method lod_req->lcmsms Very Low (sub-ng/mL) hplc Use HPLC-UV Method metabolites->hplc No metabolites->lcmsms Yes

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The described field sampling and analytical protocols provide robust and reliable methods for the determination of this compound residues in rice field water. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the study, including the desired sensitivity and the need to analyze for this compound metabolites. Adherence to these protocols will ensure the generation of high-quality data for environmental monitoring and research purposes.

References

Application Notes and Protocols for Methiocarb as an Avian Repellent

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methiocarb, chemically known as 4-(methylthio)-3,5-xylyl N-methylcarbamate, is a carbamate (B1207046) pesticide that has been historically utilized as an insecticide, molluscicide, and notably, a broad-spectrum avian repellent in agricultural settings.[1][2][3] Its effectiveness as a bird repellent stems from its mode of action as a potent, non-systemic acetylcholinesterase (AChE) inhibitor with contact and stomach action.[2][4] Rather than acting as a taste deterrent, this compound functions as a secondary, post-ingestional repellent.[5] Birds that consume treated food experience physiological distress, leading to a conditioned aversion where they learn to avoid the treated food source or location.[5] This non-lethal, behavior-modifying property has made it a subject of extensive agricultural research for protecting a variety of crops, including corn, rice, sorghum, and fruits, from bird depredation.[1][3]

It is important for researchers to note that while this compound has proven effective, its registration as a bird repellent for food crops has been withdrawn or lapsed in several regions, including the United States and the European Union, due to its high acute toxicity.[2][5][6] Current research applications should be conducted under appropriate regulatory guidelines and with stringent safety protocols.

Mechanism of Action

This compound's repellent effect is a direct result of its neurotoxic properties. As a carbamate, it reversibly inhibits the enzyme acetylcholinesterase (AChE) in the synaptic cleft of the nervous system.[2] AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh), terminating the signal between nerve cells. By inhibiting AChE, this compound allows ACh to accumulate, leading to continuous nerve stimulation.[2] In birds, this overstimulation manifests as acute physiological distress, such as nausea and malaise. This adverse experience becomes associated with the consumed food, resulting in learned avoidance, also known as conditioned aversion.[5] Birds typically ingest a sub-lethal amount that is sufficient to cause illness and repellency before a lethal dose is consumed.[5]

Methiocarb_Mechanism Mechanism of Acetylcholinesterase Inhibition by this compound cluster_normal Normal Synaptic Function cluster_inhibition Inhibition by this compound ACh Acetylcholine (ACh) [Neurotransmitter] AChE Acetylcholinesterase (AChE) [Enzyme] ACh->AChE Binds to ACh_Accumulation ACh Accumulation ACh->ACh_Accumulation No Breakdown leads to Breakdown ACh Breakdown (Signal Termination) AChE->Breakdown Catalyzes AChE_Inhibited Inhibited AChE Methio This compound Methio->AChE_Inhibited Reversibly Inhibits AChE Effect Physiological Distress (Conditioned Aversion) ACh_Accumulation->Effect

Caption: Signaling pathway of this compound's action as an AChE inhibitor.

Quantitative Efficacy Data

The effectiveness of this compound has been quantified across numerous field studies. Data is summarized below for seed treatments and foliar spray applications.

Table 1: Summary of this compound Efficacy as a Seed Treatment

Crop Target Bird Species Treatment Rate (% of seed weight) Key Result Reference
Corn Blackbirds 0.25% Reduced sprout damage from ~10% (control) to ~5%. [1]
Corn Blackbirds 0.5% Reduced sprout damage from ~10% (control) to <3%. [1]

| Corn | Boat-tailed Grackles | 0.5% | Reduced losses by approximately 70% compared to control. |[1] |

Table 2: Summary of this compound Efficacy as a Foliar Spray on Ripening Crops

Crop Target Bird Species Application Rate (per acre) Key Result Reference
Rice Blackbirds 3.2 lb/acre Reduced damage by >55% in caged trials. [7]
Rice Blackbirds 10.0 lb/acre Reduced damage by >55% in caged trials; significantly less damage than control in field plots across all parameters measured. [7]
Rice Quelea 3.0 lb/acre Reduced damage by approximately 90%.
Sorghum Red-winged Blackbirds, Common Grackles 1.0, 3.2, 10.0 lb/acre Provided substantial protection from bird damage. [1]
Sorghum Various Granivorous Birds Not specified (2 treatments) Treated heads had 4% damage vs. 67% damage in control heads. Yield was 49.4 g/head vs. 15.8 g/head in control. [8]

| Cherries | Various Frugivorous Birds | Not specified | Effective in reducing bird damage. |[1][8] |

Experimental Protocols

The following protocols are generalized methodologies based on published research for evaluating the efficacy of this compound.

Protocol 1: Seed Treatment Efficacy Trial (Hopper-Box Method)

Objective: To evaluate the effectiveness of this compound seed treatment in preventing bird damage to sprouting crops (e.g., corn).

Materials:

  • Certified seed (e.g., corn)

  • This compound formulation (e.g., 75% wettable powder)

  • Seed planter with hopper/planter box

  • Personal Protective Equipment (PPE): gloves, respirator, safety glasses

  • Plot markers and measuring equipment

  • Data collection sheets

Methodology:

  • Site Selection: Choose a field with a known history of bird pressure, particularly from species that damage sprouting seeds (e.g., blackbirds, grackles).[1]

  • Experimental Design: Establish a minimum of two treatment groups: an untreated control and a this compound-treated group. For dose-response studies, include multiple treatment levels (e.g., 0.25% and 0.5% by seed weight).[1] Plots should be sufficiently large to minimize edge effects, and the entire field should be treated to ensure effective repellency.[1]

  • Treatment Application:

    • Calculate the required amount of this compound based on the seed weight and desired concentration (e.g., for a 0.5% treatment, use 0.5 lbs of this compound formulation per 100 lbs of seed).

    • Wearing appropriate PPE, add the seed to the hopper box.

    • Apply the calculated amount of dry this compound powder directly onto the seed in the hopper box.[1]

    • Mix thoroughly to ensure even coating of all seeds.

  • Planting: Plant the treated and control seeds in their designated plots according to standard agricultural practices for the crop.

  • Damage Assessment:

    • Begin monitoring plots as soon as seedlings emerge (sprouting stage).

    • Establish random transects or quadrats within each plot.

    • Count the total number of emerged sprouts and the number of sprouts showing signs of bird damage (e.g., pulled, pecked).

    • Express damage as a percentage of damaged sprouts relative to the total number of sprouts.

  • Data Analysis: Use appropriate statistical tests (e.g., ANOVA, t-test) to compare the percentage of damage between the control and treated plots. A significant reduction in damage in the treated plots indicates repellent efficacy.

Seed_Treatment_Workflow Experimental Workflow for Seed Treatment Trial A 1. Site Selection (Known Bird Pressure) B 2. Experimental Design (Control vs. Treated Plots) A->B C 3. Treatment Preparation (e.g., 0.5% this compound by seed weight) B->C D 4. Hopper-Box Application (Coat seeds before planting) C->D E 5. Planting (Treated and Control Plots) D->E F 6. Damage Assessment (Count damaged sprouts) E->F G 7. Data Analysis (Compare % damage) F->G

Caption: Workflow for a this compound seed treatment efficacy trial.
Protocol 2: Foliar Spray Efficacy Trial for Ripening Crops

Objective: To evaluate the effectiveness of a this compound foliar spray in protecting ripening crops (e.g., sorghum, rice, cherries) from bird damage.

Materials:

  • This compound spray formulation (e.g., Mesurol® 750)[9]

  • Spray application equipment (e.g., boom sprayer, air mist equipment)[9]

  • Personal Protective Equipment (PPE)

  • Plot markers and measuring equipment

  • Bird monitoring equipment (optional, e.g., binoculars)

  • Harvesting and weighing equipment

Methodology:

  • Site Selection and Design: Select a field with high anticipated bird pressure during the crop's ripening phase. Design the experiment with paired treated and untreated control zones.[8] Ensure zones are large enough to yield meaningful data and separated by a buffer if possible.

  • Application Timing: Apply the this compound spray when the crop becomes vulnerable to bird attack (e.g., milk and soft dough stages for sorghum) and when birds are first observed attacking the plants.[8][9]

  • Spray Preparation and Application:

    • Calibrate spray equipment to deliver the desired volume and rate (e.g., 3 kg/ha or 3 lb/acre).[9]

    • Mix the this compound formulation with water according to the product label (e.g., 200 g/100 L).[9]

    • Apply as a full cover spray to the designated treatment plots, ensuring thorough coverage of the ripening grain heads or fruit.

    • A second application may be necessary depending on bird pressure and weather conditions.[8]

  • Bird Activity Monitoring: Throughout the trial, conduct regular bird counts in both treated and control zones to assess differences in feeding pressure.[8]

  • Damage Assessment:

    • At regular intervals and at harvest, randomly select and tag a number of heads/panicles/fruit clusters in each zone.[8]

    • Visually estimate the percentage of damage for each tagged sample. For grain, this can be done by counting missing kernels.

    • Calculate the average percentage of heads attacked and the average damage per head.[8]

  • Yield Measurement: At harvest, collect all tagged samples and/or samples from larger quadrats within each zone. Measure key yield parameters such as weight per head/panicle, threshed grain weight, and total yield per unit area.[7][8]

  • Data Analysis: Statistically compare damage assessments and yield parameters between the treated and control zones. Significant reductions in damage and increases in yield in the treated zone demonstrate efficacy.[8]

Foliar_Spray_Workflow Experimental Workflow for Foliar Spray Trial A 1. Plot Design (Treated vs. Control Zones) B 2. Application Timing (Crop vulnerability / First sign of damage) A->B C 3. Spray Application (e.g., 3.0 lb/acre full cover spray) B->C D 4. Monitor Bird Pressure (Counts in each zone) C->D E 5. Damage Assessment (Visual estimate of % damage to heads/fruit) C->E D->E F 6. Yield Measurement (Weight per head, total yield) E->F G 7. Data Analysis (Compare damage and yield) F->G

Caption: Workflow for a this compound foliar spray efficacy trial.

References

Application Note: Determination of Methiocarb using Differential Pulse Voltammetry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and rapid method for the quantitative determination of Methiocarb, a carbamate (B1207046) pesticide, using differential pulse voltammetry (DPV). The protocol employs a boron-doped diamond electrode (BDDE) as the working electrode, which allows for the direct electrochemical oxidation of this compound at a high positive potential. This method provides a reliable and efficient alternative to traditional chromatographic techniques for the analysis of this compound in various samples, including commercial pesticide formulations and environmental water samples. The procedure is characterized by its simplicity, speed, and satisfactory analytical performance.

Introduction

This compound (3,5-dimethyl-4-(methylthio)phenyl methylcarbamate) is a widely used carbamate pesticide with insecticidal and molluscicidal properties. Its extensive use raises concerns about potential environmental contamination and human health risks. Therefore, the development of simple, rapid, and reliable analytical methods for its detection is of significant importance. Electrochemical techniques, particularly differential pulse voltammetry, offer an attractive alternative to conventional methods due to their high sensitivity, low cost, and portability.

This application note describes a validated DPV method for this compound determination. The use of a boron-doped diamond electrode is crucial as it offers a wide potential window and low background current, enabling the direct oxidation of this compound at approximately +1.4 V versus a silver/silver chloride (Ag/AgCl) reference electrode.[1][2]

Principle

The determination of this compound is based on its electrochemical oxidation at the surface of a boron-doped diamond electrode. When a potential sweep is applied using DPV, this compound undergoes an irreversible oxidation reaction, generating a current peak. The height of this peak is directly proportional to the concentration of this compound in the sample. DPV is employed to enhance the sensitivity of the measurement by minimizing the contribution of the capacitive current to the total current.

Experimental

Instrumentation and Electrodes
  • Voltammetric Analyzer: Capable of performing differential pulse voltammetry.

  • Three-Electrode System:

    • Working Electrode: Boron-Doped Diamond Electrode (BDDE)

    • Reference Electrode: Ag/AgCl (3 M KCl)

    • Counter Electrode: Platinum (Pt) wire or plate

Reagents and Solutions
  • This compound Standard Stock Solution: Prepare a stock solution of this compound in methanol (B129727) (MeOH).

  • Supporting Electrolyte: A solution of 0.1 M sulfuric acid (H₂SO₄) in a 10% (v/v) methanol/water mixture.[1] Other electrolytes such as chloroacetate, acetate, citrate, and phosphate (B84403) buffers can also be used depending on the desired pH.[1]

  • Inert Gas: Nitrogen (N₂) or Argon (Ar) for deoxygenation of the solution.

Protocol

  • Preparation of Standard Solutions: Prepare a series of this compound standard solutions by diluting the stock solution with the supporting electrolyte to achieve concentrations within the desired linear range.

  • Electrochemical Cell Setup:

    • Pipette a known volume (e.g., 10 mL) of the supporting electrolyte into the electrochemical cell.

    • Immerse the working, reference, and counter electrodes in the solution.

    • Ensure the BDDE surface is clean before each measurement.

  • Deoxygenation: Purge the solution with an inert gas (N₂ or Ar) for approximately 5 minutes to remove dissolved oxygen, which can interfere with the measurement.

  • DPV Measurement:

    • Record the voltammogram of the blank solution (supporting electrolyte) by scanning the potential in the anodic direction.

    • Add a known volume of the this compound standard or sample solution to the cell.

    • Stir the solution for a short period to ensure homogeneity.

    • Stop the stirring and allow the solution to become quiescent.

    • Record the differential pulse voltammogram under the optimized instrumental parameters.

  • Quantification: The concentration of this compound in the sample can be determined using a calibration curve or the standard addition method.

Quantitative Data

The analytical performance of the DPV method for this compound determination is summarized in the following tables.

Table 1: Optimized Instrumental Parameters for DPV Measurement [1]

ParameterSetting
Potential RampDPV
Initial Potential+0.4 V
Final Potential+1.7 V to +1.85 V
Scan Rate40 mV s⁻¹
Pulse Amplitude50 mV
Pulse Width50 ms
Current Range±4 µA

Table 2: Analytical Performance Characteristics

ParameterValueReference
Linear Range1 - 55 µg mL⁻¹[1][2]
Limit of Detection (LOD)0.15 µg mL⁻¹ (3σ)[1][2]
Oxidation Potential~ +1.4 V vs. Ag/AgCl[1][2]
Recovery (spiked samples)93 - 106%[1]

Diagrams

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_standards Prepare this compound Standards setup_cell Set up Electrochemical Cell prep_standards->setup_cell prep_sample Prepare Sample Solution prep_sample->setup_cell deoxygenate Deoxygenate Solution (N2 Purge) setup_cell->deoxygenate run_dpv Run Differential Pulse Voltammetry deoxygenate->run_dpv record_voltammogram Record Voltammogram run_dpv->record_voltammogram determine_peak Determine Peak Current record_voltammogram->determine_peak quantify Quantify Concentration determine_peak->quantify

Experimental workflow for this compound determination.

signaling_pathway This compound This compound Electrode BDD Electrode Surface This compound->Electrode +1.4 V vs. Ag/AgCl Oxidized_this compound Oxidized this compound (Product) Electrode->Oxidized_this compound Electron e- Electrode->Electron

Electrochemical oxidation of this compound at the BDDE.

Applications

This method was successfully applied to the determination of this compound in a commercial pesticide formulation ("Mesurol®").[1] The procedure allowed for the analysis of the total content of this compound and its time-controlled dissolution in a model aquatic system.[1][2] The recovery rates in spiked samples were found to be satisfactory, indicating the method's accuracy and applicability for real sample analysis.[1]

Conclusion

The differential pulse voltammetric method using a boron-doped diamond electrode provides a simple, rapid, and reliable analytical tool for the determination of this compound. Its high sensitivity, good selectivity, and wide linear range make it a suitable alternative to conventional analytical techniques for routine analysis in various matrices. The direct measurement without the need for complex sample preparation steps further enhances its practicality for researchers, scientists, and professionals in drug development and environmental monitoring.

References

Application Note: Analysis of N-Methylcarbamate Pesticides using Post-Column Derivatization HPLC with Fluorescence Detection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-methylcarbamate pesticides are a widely used class of compounds in agriculture for crop protection.[1][2][3] However, their potential for water contamination and adverse health effects necessitates sensitive and reliable analytical methods for monitoring their presence in environmental and food samples.[2] Due to the polar and thermally unstable nature of many N-methylcarbamates, analysis by gas chromatography can be challenging.[1]

High-Performance Liquid Chromatography (HPLC) with post-column derivatization (PCD) followed by fluorescence detection has become the method of choice, offering enhanced sensitivity and selectivity.[1][4] This technique forms the basis for official regulatory methods, including U.S. Environmental Protection Agency (EPA) Method 531.2 and AOAC Official Method 985.23.[2][3] This application note provides a detailed protocol for the analysis of N-methylcarbamate pesticides in various matrices using this robust method.

Principle of Post-Column Derivatization

The analysis involves a reversed-phase HPLC separation followed by a two-step post-column chemical reaction to convert the non-fluorescent carbamates into highly fluorescent derivatives.[2]

  • Hydrolysis: After the analytes elute from the HPLC column, they are mixed with a strong base (e.g., sodium hydroxide) at an elevated temperature (80-100 °C).[5][6] This alkaline hydrolysis cleaves the carbamate (B1207046) ester bond, releasing methylamine.[1][2]

  • Derivatization: The methylamine-containing stream is then cooled and mixed with a solution of o-phthalaldehyde (B127526) (OPA) and a thiol-containing reagent, such as 2-mercaptoethanol (B42355) or N,N-dimethyl-2-mercaptoethylamine.[2][5] The reaction between methylamine, OPA, and the thiol forms a highly fluorescent isoindole derivative.[2][5]

This derivative is then detected by a fluorescence detector, typically with an excitation wavelength of approximately 330 nm and an emission wavelength of 450 nm.[1]

Experimental Workflow

The overall experimental process from sample injection to data acquisition is illustrated below.

Post-Column Derivatization HPLC Workflow cluster_hplc HPLC System cluster_pcrs Post-Column Reaction System (PCRS) cluster_detection Detection & Data Autosampler Sample Injection Column C18 Separation Column Autosampler->Column Pump Mobile Phase Pump->Column Hydrolysis Hydrolysis Reactor (NaOH, ~95°C) Column->Hydrolysis Eluent Derivatization Derivatization (OPA/Thiol) Hydrolysis->Derivatization Detector Fluorescence Detector (Ex: 330nm, Em: 450nm) Derivatization->Detector Fluorescent Product DataSystem Data Acquisition System Detector->DataSystem

Caption: Experimental workflow for N-methylcarbamate analysis.

Experimental Protocols

Reagents and Standards
  • Solvents: HPLC-grade acetonitrile (B52724) and methanol (B129727). Reagent water (organic-free).

  • Hydrolysis Reagent (0.075 N NaOH): Dissolve 3.0 g of NaOH in 1 L of reagent water. Degas before use.[5]

  • OPA Diluent (0.05 M Borate (B1201080) Buffer): Dissolve 19.1 g of sodium tetraborate (B1243019) decahydrate (B1171855) (Na₂B₄O₇·10H₂O) in 1 L of reagent water. Alternatively, dissolve 3.0 g of boric acid (H₃BO₃) in ~800 mL of reagent water, adjust pH to 10 with 50% w/w NaOH, and dilute to 1 L.[5]

  • Derivatization Reagent: In a 1 L volumetric flask, dissolve 0.50 g of o-phthalaldehyde in 10 mL of methanol. Add 900 mL of OPA diluent and 50 mL of borate buffer. Mix well, then add 1 mL of 2-mercaptoethanol and dilute to the mark with OPA diluent.[7]

  • Stock Standards: Prepare individual stock standards (e.g., 100 µg/mL) in methanol. Store refrigerated in amber vials.[4]

  • Working Standards: Prepare a mixed calibration standard by diluting the stock solutions in methanol to achieve desired concentrations (e.g., 0.2 µg/L to 10 µg/L).[4][5]

Sample Preparation

4.2.1 Water Samples

  • Collect samples in amber bottles containing potassium dihydrogen citrate (B86180) and sodium thiosulfate (B1220275) to buffer the sample pH to ~3.8 and dechlorinate.[5][6]

  • Allow the sample to warm to room temperature.

  • Filter the sample through a 0.45 µm membrane filter into an autosampler vial prior to injection.[2]

4.2.2 Food Samples (QuEChERS Method) The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is commonly used for extracting pesticides from food matrices.[3]

  • Homogenize 15 g of the food sample in a 50 mL centrifuge tube.

  • Add 15 mL of 1% acetic acid in acetonitrile and mix thoroughly.[2][3]

  • Add a QuEChERS extraction salt packet (typically 6 g MgSO₄ and 1.5 g sodium acetate) and shake vigorously for 1 minute.[2]

  • Centrifuge for 1 minute to separate the layers.

  • Transfer an aliquot of the acetonitrile supernatant to a dispersive solid-phase extraction (d-SPE) tube for cleanup. The d-SPE tube composition depends on the matrix (e.g., containing PSA, C18, MgSO₄).[3]

  • Shake the d-SPE tube for 2 minutes and centrifuge.

  • Filter the final extract through a 0.45 µm filter into an autosampler vial for HPLC analysis.[2]

HPLC and Post-Column System Conditions

The following table outlines typical operating conditions based on EPA Method 531.2 and related application notes.

ParameterRecommended Conditions
HPLC System
Analytical ColumnC18 Reversed-Phase (e.g., 4.6 x 150 mm, 3 µm)
Mobile Phase AReagent Water
Mobile Phase BAcetonitrile
GradientExample: 15% B to 65% B over 20-25 minutes
Flow Rate0.5 - 1.0 mL/min
Injection Volume10 - 1000 µL[5]
Column Temperature35 - 40 °C
Post-Column System
Hydrolysis Reagent0.075 N NaOH
Hydrolysis Flow Rate0.2 - 0.4 mL/min
Hydrolysis Temp.95 °C
Derivatization ReagentOPA / 2-Mercaptoethanol in Borate Buffer
Derivatization Flow Rate0.2 - 0.4 mL/min
Fluorescence Detector
Excitation Wavelength330 nm[1]
Emission Wavelength450 nm[1]

Quantitative Data and Method Performance

The performance of this method is characterized by low detection limits and high accuracy. The data presented below are derived from EPA Method 531.2 for a range of common N-methylcarbamate pesticides.[5]

Table 1: Method Detection Limits (MDL) and Performance Data

AnalyteCAS Registry NumberMethod Detection Limit (MDL) (µg/L)Average Recovery (%) at 5.0 µg/L
Aldicarb116-06-30.024100
Aldicarb sulfone1646-88-40.029100
Aldicarb sulfoxide1646-87-30.040102
Carbaryl63-25-20.04399
Carbofuran1563-66-20.04599
3-Hydroxycarbofuran16655-82-60.045101
Methiocarb2032-65-70.06199
Methomyl16752-77-50.023100
Oxamyl23135-22-00.041101
Propoxur (Baygon)114-26-10.04598
(Data sourced from EPA Method 531.2, Tables 2 and 5)[5]

Table 2: Example Chromatographic Retention Times

AnalyteRetention Time (min)
Oxamyl6.0
Aldicarb sulfoxide6.5
Aldicarb sulfone7.9
Methomyl9.0
3-Hydroxycarbofuran11.2
Aldicarb13.8
Propoxur16.5
Carbofuran17.2
Carbaryl18.3
This compound20.1
(Representative data; actual retention times will vary based on specific column and conditions)

Conclusion

The HPLC method with post-column derivatization and fluorescence detection provides a highly sensitive, selective, and robust technique for the quantitative analysis of N-methylcarbamate pesticides in environmental and food samples.[1][2] By following established protocols such as EPA Method 531.2, laboratories can achieve low detection limits and accurate quantification, ensuring compliance with regulatory standards for food and water safety. The use of automated systems for this analysis provides excellent reproducibility for routine monitoring.

References

Application Note: Analysis of Methiocarb in Biological Matrices for Animal Poisoning Cases

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Methiocarb, a carbamate (B1207046) pesticide, is a common agent in accidental and malicious animal poisonings. Accurate and rapid identification and quantification of this compound and its primary metabolites, this compound sulfoxide (B87167) and this compound sulfone, in biological matrices are crucial for veterinary forensic toxicology. This application note provides a detailed protocol for the analysis of this compound in various animal tissues (liver, kidney) and stomach contents using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The presented method is sensitive, selective, and provides recoveries suitable for forensic analysis.

Introduction

This compound is a broad-spectrum carbamate pesticide used as an insecticide, molluscicide, and bird repellent.[1][2] Its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function, leading to a build-up of acetylcholine (B1216132) and subsequent cholinergic crisis.[3] Common signs of this compound poisoning in animals include hypersalivation, vomiting, diarrhea, muscle tremors, and seizures, which can rapidly progress to respiratory failure and death.[1][2][4]

In suspected animal poisoning cases, the analysis of biological samples is essential to confirm the presence and concentration of the toxicant.[5][6] Biological matrices commonly collected for analysis include stomach contents, liver, kidney, and blood.[1][7] The liver is a key organ for xenobiotic metabolism, where this compound is primarily biotransformed into this compound sulfoxide and this compound sulfone.[3][8] Therefore, a comprehensive analytical method should target both the parent compound and its major metabolites.

This application note details a robust and validated method for the simultaneous determination of this compound, this compound sulfoxide, and this compound sulfone in various biological matrices. The sample preparation is based on the widely adopted QuEChERS methodology, which has been adapted for complex animal tissues.[9][10][11] Subsequent analysis by LC-MS/MS provides the necessary sensitivity and selectivity for confident identification and quantification at forensically relevant concentrations.[12][13]

Experimental Protocols

Sample Preparation: Modified QuEChERS Protocol

This protocol is a general guideline and may require minor modifications based on the specific matrix and available laboratory equipment.

Materials:

  • Homogenizer (e.g., blender, bead beater)

  • Centrifuge capable of 5000 x g

  • 50 mL polypropylene (B1209903) centrifuge tubes

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (d-SPE) tubes containing:

    • For general tissues (liver, kidney): 150 mg MgSO₄, 50 mg primary secondary amine (PSA)

    • For fatty tissues (if applicable) and stomach contents with high lipid content: 150 mg MgSO₄, 50 mg PSA, 50 mg C18 sorbent

  • Vortex mixer

Procedure:

  • Homogenization: Weigh 2 g of homogenized tissue (liver, kidney) or stomach contents into a 50 mL polypropylene centrifuge tube. For solid tissues, add a small amount of water during homogenization to achieve a consistent slurry.

  • Extraction:

    • Add 10 mL of 1% acetic acid in acetonitrile to the sample tube.

    • Add an appropriate internal standard solution.

    • Cap the tube and shake vigorously for 1 minute.

  • Salting-Out:

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.

    • Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 5000 x g for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube.

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge the d-SPE tube at 5000 x g for 5 minutes.

  • Sample Dilution and Analysis:

    • Take an aliquot of the cleaned extract and dilute it with the initial mobile phase (e.g., 1:1) to minimize matrix effects.

    • Transfer the diluted extract into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.

LC Conditions:

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in methanol

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 10% B and equilibrate

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

Data Presentation

The following tables summarize the quantitative data for the analysis of this compound and its metabolites.

Table 1: LC-MS/MS MRM Transitions and Optimized Parameters

CompoundPrecursor Ion (m/z)Product Ion (Quantifier) (m/z)Product Ion (Qualifier) (m/z)Collision Energy (eV) (Quantifier)Collision Energy (eV) (Qualifier)
This compound226.1169.1121.11427
This compound Sulfoxide242.1122.2170.13224
This compound Sulfone258.1202.0107.012.554

Data synthesized from multiple sources.[14][15]

Table 2: Method Validation Data in Spiked Liver Matrix

CompoundLOD (µg/kg)LOQ (µg/kg)Recovery at 10 µg/kg (%)RSD (%)
This compound0.51.595.26.8
This compound Sulfoxide0.51.591.87.5
This compound Sulfone0.51.588.58.1

Representative data based on typical method performance. Actual values should be determined during in-house validation.[12][16][17]

Visualizations

experimental_workflow sample 2g Homogenized Biological Matrix (Liver, Kidney, Stomach Contents) extraction Add 10mL 1% Acetic Acid in ACN Shake vigorously (1 min) sample->extraction salting_out Add 4g MgSO4 + 1g NaCl Shake vigorously (1 min) extraction->salting_out centrifuge1 Centrifuge (5000 x g, 5 min) salting_out->centrifuge1 supernatant Transfer 1mL of Acetonitrile Supernatant centrifuge1->supernatant dspe d-SPE Cleanup (150mg MgSO4, 50mg PSA +/- C18) Vortex (30 sec) supernatant->dspe centrifuge2 Centrifuge (5000 x g, 5 min) dspe->centrifuge2 analysis Dilute and Inject into LC-MS/MS centrifuge2->analysis

Caption: Experimental workflow for this compound analysis.

metabolic_pathway This compound This compound sulfoxide This compound Sulfoxide This compound->sulfoxide Oxidation (Liver Microsomes) hydrolysis_m Hydrolysis This compound->hydrolysis_m sulfoxide->this compound Reduction (Liver Cytosol) sulfone This compound Sulfone sulfoxide->sulfone Oxidation (Liver Microsomes) phenol This compound Phenol (3,5-dimethyl-4-(methylthio)phenol) hydrolysis_m->phenol phenol_sulfoxide This compound Sulfoxide Phenol phenol->phenol_sulfoxide Oxidation

Caption: Simplified metabolic pathway of this compound.

Discussion

The described method provides a reliable and efficient approach for the determination of this compound and its primary metabolites in biological matrices relevant to animal poisoning investigations. The use of a modified QuEChERS protocol significantly reduces sample preparation time and solvent consumption while maintaining good analyte recoveries.[8][9] The d-SPE cleanup step is crucial for removing matrix interferences, such as lipids and proteins, which can cause ion suppression in the MS source and lead to inaccurate quantification.[11] For particularly fatty matrices, the inclusion of C18 sorbent in the d-SPE tube is recommended.

The LC-MS/MS analysis in MRM mode offers excellent selectivity and sensitivity, allowing for the detection and quantification of this compound and its metabolites at low µg/kg levels.[12] This is particularly important in forensic cases where only trace amounts of the pesticide may be present, especially if there has been a significant time delay between ingestion and death, allowing for metabolism and excretion.[18] The confirmation of both the parent compound and its metabolites provides stronger evidence of exposure.[3][19]

Method validation is a critical step to ensure the reliability of the results.[17] Laboratories should perform in-house validation to determine their own figures of merit, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability).[16] Matrix-matched calibration standards are recommended to compensate for matrix effects that may still be present after cleanup.

Conclusion

This application note presents a comprehensive and detailed protocol for the analysis of this compound and its metabolites in biological samples from animal poisoning cases. The combination of a modified QuEChERS extraction with LC-MS/MS analysis provides a sensitive, specific, and robust method suitable for forensic toxicology laboratories. The provided protocols and data can serve as a valuable resource for researchers, scientists, and professionals involved in the investigation of pesticide-related animal deaths.

References

Application Note: High-Throughput Analysis of Methiocarb in High-Fat Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust and efficient method for the determination of methiocarb residues in challenging high-fat food matrices, such as edible oils, nuts, and animal-derived products. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by dispersive solid-phase extraction (d-SPE) for cleanup. Analysis is performed by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which provides high selectivity and sensitivity for the detection and quantification of this compound. This method is suitable for routine monitoring and ensures compliance with regulatory limits.

Introduction

This compound is a carbamate (B1207046) pesticide widely used as an insecticide, acaricide, and molluscicide. Its potential presence in the food chain raises concerns for consumer safety, necessitating reliable analytical methods for its monitoring. High-fat food matrices present a significant analytical challenge due to the co-extraction of large amounts of lipids, which can interfere with chromatographic analysis, cause matrix effects in mass spectrometry, and lead to instrument contamination.[1][2] The QuEChERS method has become a popular choice for pesticide residue analysis due to its simplicity and high throughput.[3][4] However, the original method requires modifications to effectively remove lipids from the sample extract when dealing with high-fat matrices.[1][5] This application note details a validated sample preparation protocol using a modified QuEChERS approach with a specialized cleanup step for the accurate determination of this compound in various high-fat foods.

Experimental Protocols

Materials and Reagents
  • Solvents: Acetonitrile (B52724) (LC-MS/MS grade), Water (LC-MS/MS grade), Formic acid.

  • Salts: Anhydrous magnesium sulfate (B86663) (MgSO₄), Sodium chloride (NaCl).

  • d-SPE Sorbents: Primary secondary amine (PSA), C18, and a specialized lipid removal sorbent such as Enhanced Matrix Removal—Lipid (EMR-Lipid) or Z-Sep.

  • Standards: this compound analytical standard, this compound-d3 (internal standard).

Equipment
  • High-speed centrifuge

  • Vortex mixer

  • Analytical balance

  • LC-MS/MS system with an electrospray ionization (ESI) source

Sample Preparation Workflow

A visual representation of the sample preparation workflow is provided below.

G cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis start Weigh 2g of homogenized high-fat sample add_water Add 10 mL of water (for dry samples like nuts) add_acetonitrile Add 10 mL of acetonitrile start->add_acetonitrile vortex1 Vortex for 1 min add_acetonitrile->vortex1 add_salts Add QuEChERS extraction salts (MgSO4, NaCl) vortex1->add_salts shake Shake vigorously for 1 min add_salts->shake centrifuge1 Centrifuge at 5000 rpm for 5 min shake->centrifuge1 transfer_supernatant Transfer 1.5 mL of supernatant centrifuge1->transfer_supernatant Collect acetonitrile layer add_dspe Add d-SPE sorbents (PSA, C18, EMR-Lipid/Z-Sep) transfer_supernatant->add_dspe vortex2 Vortex for 30 sec add_dspe->vortex2 centrifuge2 Centrifuge at 5000 rpm for 5 min vortex2->centrifuge2 filter Filter supernatant through 0.22 µm filter centrifuge2->filter Collect cleaned extract inject Inject into LC-MS/MS filter->inject

Caption: Sample preparation workflow for this compound analysis.

Detailed Protocol
  • Sample Homogenization: Homogenize the high-fat food sample to ensure uniformity. For solid samples like nuts or meat, cryogenic grinding with dry ice is recommended to prevent analyte degradation.[6]

  • Extraction:

    • Weigh 2 g of the homogenized sample into a 50 mL centrifuge tube.

    • For dry samples like nuts, add 10 mL of water and vortex for 30 seconds.[3]

    • Add 10 mL of acetonitrile to the tube.

    • Vortex the mixture for 1 minute.

    • Add the QuEChERS extraction salt packet (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Immediately shake the tube vigorously for 1 minute.

    • Centrifuge the tube at ≥5000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer 1.5 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the d-SPE cleanup sorbents. For high-fat matrices, a combination of 150 mg MgSO₄, 50 mg PSA, 50 mg C18, and a specialized lipid removal sorbent like 100 mg EMR-Lipid or Z-Sep is recommended.[1][5]

    • Vortex the tube for 30 seconds.

    • Centrifuge at ≥5000 rpm for 5 minutes.

  • Final Extract Preparation and Analysis:

    • Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter.

    • Transfer the filtered extract into an autosampler vial for LC-MS/MS analysis. The use of an internal standard, such as this compound-d3, is recommended to improve accuracy and precision.[7]

LC-MS/MS Conditions
  • LC Column: A C18 reversed-phase column is suitable for the separation.

  • Mobile Phase: A gradient of water and methanol (B129727) (or acetonitrile), both containing 0.1% formic acid, is commonly used.[8]

  • Ionization Mode: Electrospray ionization in positive mode (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation. The precursor ion and at least two product ions for this compound should be monitored.

Data Presentation

The following table summarizes the quantitative data for this compound analysis in various food matrices.

Food MatrixSample Preparation MethodAnalytical TechniqueRecovery (%)LODLOQReference
Multiple Food MatricesQuEChERSLC-MS/MS--0.01 mg/kg[7]
Foods of Animal OriginQuEChERSLC-MS/MS76.4-118.00.0016 mg/kg0.005 mg/kg[9]
VegetablesQuEChERSLC-MS/MS91-109-5 µg/kg[10]
Edible OilsModified QuEChERS with EMR-Lipid cleanupGC-QqQ-MS/MS40-120-10 µg/kg[1]
Olive OilQuEChERS with Z-Sep+ cleanupUHPLC-MS/MS72-1100.03-0.60 µg/kg0.13-2 µg/kg[5]
Almonds (Nuts)QuEChERSLC-MS/MS & GC-MS70.03-119.820.28-3.00 µg/kg0.92-9.98 µg/kg[11]

Signaling Pathways and Logical Relationships

The logical relationship between the challenges of high-fat matrices and the solutions provided by the modified QuEChERS method is illustrated in the diagram below.

G cluster_problem Analytical Challenges cluster_solution Methodological Solutions cluster_outcome Desired Outcomes high_fat High-Fat Food Matrix matrix_effects Matrix Effects (Ion Suppression/Enhancement) high_fat->matrix_effects instrument_contam Instrument Contamination high_fat->instrument_contam low_recovery Low Analyte Recovery high_fat->low_recovery dspe d-SPE with Lipid-Specific Sorbents (EMR-Lipid, Z-Sep) quechers Modified QuEChERS quechers->dspe high_throughput High Throughput quechers->high_throughput Enables accurate_quant Accurate Quantification dspe->accurate_quant Leads to lcmsms LC-MS/MS Analysis method_robustness Method Robustness lcmsms->method_robustness Ensures

Caption: Overcoming challenges in high-fat matrix analysis.

Conclusion

The modified QuEChERS method presented in this application note provides a reliable and high-throughput solution for the analysis of this compound in complex high-fat food matrices. The use of specialized lipid removal sorbents during the d-SPE cleanup step is crucial for minimizing matrix effects and ensuring accurate quantification. The subsequent analysis by LC-MS/MS offers the required sensitivity and selectivity to meet regulatory standards. This protocol can be readily implemented in food safety laboratories for the routine monitoring of this compound residues.

References

Application Notes and Protocols for Magnetic Solid Phase Extraction of Methiocarb in Food Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methiocarb, a carbamate (B1207046) pesticide, is widely utilized in agriculture as an insecticide, molluscicide, and acaricide. Due to its potential toxicity, regulatory bodies have established maximum residue limits (MRLs) for this compound in various food products. Consequently, the development of sensitive and efficient analytical methods for the routine monitoring of this compound residues in complex food matrices is of paramount importance to ensure food safety.

Magnetic solid phase extraction (MSPE) has emerged as a promising sample preparation technique, offering several advantages over traditional methods, including reduced solvent consumption, faster extraction times, and simplified operation. This document provides detailed application notes and protocols for the application of MSPE in the extraction and preconcentration of this compound from food samples prior to chromatographic analysis.

Principle of Magnetic Solid Phase Extraction (MSPE)

MSPE is a type of solid phase extraction that utilizes magnetic nanoparticles (MNPs) as the adsorbent material. The basic principle involves the dispersion of MNPs in a sample solution containing the analyte of interest. The analyte adsorbs onto the surface of the MNPs. Subsequently, the MNPs, along with the adsorbed analyte, are easily and rapidly separated from the sample matrix using an external magnetic field. The analyte is then eluted from the MNPs using a small volume of an appropriate solvent, and the resulting concentrated solution is analyzed by a suitable analytical instrument, such as high-performance liquid chromatography (HPLC).

The selectivity and efficiency of MSPE are largely dependent on the properties of the magnetic adsorbent, which typically consists of a magnetic core (e.g., Fe3O4) coated with a material that facilitates the adsorption of the target analyte. Various materials, such as silica, carbon-based materials, metal-organic frameworks (MOFs), and polymers, have been used to functionalize MNPs for pesticide extraction.

Data Presentation: Quantitative Performance of MSPE for this compound and other Carbamates

The following tables summarize the quantitative data from various studies on the MSPE of methiocarg and other carbamate pesticides in different sample matrices.

Table 1: Performance Data for this compound Extraction using MSPE

Magnetic AdsorbentFood MatrixRecovery (%)LOD (µg/L)LOQ (µg/L)Reference
Magnetic ACC@ZnAl2O4Food Samples80–1142067[1]
Graphene-based MNPsTomatoes90.34 - 101.980.58 - 2.06 (ng/g)-

Table 2: Performance Data for Other Carbamate Pesticides using MSPE

Magnetic AdsorbentAnalytesFood MatrixRecovery (%)LOD (µg/L)LOQ (µg/L)Reference
Magnetic MOFBendiocarb, Carbosulfan, Carbofuran, Carbaryl, Propoxur, Isoprocarb, PromecarbFruits and Vegetables71.5–122.80.005–0.0900.015–0.300[2][3]
Magnetic Porous CarbonPropoxur, Carbaryl, Isoprocarb, FenobucarbApple89.3–109.70.1 - 0.2 (ng/g)-[4]
Graphene-based MNPsMetolcarb, Carbofuran, Pirimicarb, Isoprocarb, DiethofencarbEnvironmental Water-0.02-0.04-[5][6]
Magnetic CarbonCarbamate PesticidesFruit Samples70.2-120.03-405-60

Experimental Protocols

This section provides a detailed, step-by-step protocol for the MSPE of this compound from fruit and vegetable samples, based on methodologies described in the literature.

Materials and Reagents
  • This compound analytical standard

  • Magnetic nanoparticles (e.g., Fe3O4@C, Magnetic ACC@ZnAl2O4, or commercially available equivalent)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Sodium chloride

  • Anhydrous magnesium sulfate (B86663)

  • Hydrochloric acid and Sodium hydroxide (B78521) for pH adjustment

  • Vortex mixer

  • Centrifuge

  • External magnet (e.g., NdFeB permanent magnet)

  • HPLC system with UV or MS detector

Protocol 1: MSPE of this compound from Fruit and Vegetable Samples

1. Sample Preparation:

1.1. Weigh 10 g of a homogenized fruit or vegetable sample into a 50 mL centrifuge tube.

1.2. Add 10 mL of acetonitrile to the tube.

1.3. Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

1.4. Cap the tube and vortex vigorously for 1 minute.

1.5. Centrifuge at 4000 rpm for 5 minutes.

1.6. Collect the supernatant (acetonitrile extract) for the MSPE procedure.

2. Magnetic Solid Phase Extraction:

2.1. Add a specific amount of magnetic adsorbent (e.g., 5-50 mg, this needs to be optimized for the specific adsorbent) to the acetonitrile extract from step 1.6.

2.2. Vortex the mixture for a predetermined time (e.g., 0.5-5 minutes) to facilitate the adsorption of this compound onto the magnetic nanoparticles.

2.3. Place a strong external magnet against the side of the tube to aggregate the magnetic adsorbent.

2.4. Decant and discard the supernatant.

2.5. Wash the adsorbent by removing the magnet, adding a small volume of deionized water, vortexing briefly, and then recollecting the adsorbent with the magnet. Discard the wash solution.

3. Elution:

3.1. Remove the external magnet.

3.2. Add a small, precise volume of an appropriate elution solvent (e.g., 1-2 mL of acetonitrile or acetone) to the tube containing the adsorbent.

3.3. Vortex for 1-3 minutes to desorb the this compound from the magnetic nanoparticles.

3.4. Place the external magnet against the side of the tube to recollect the adsorbent.

3.5. Carefully transfer the eluate (supernatant) to a clean vial for HPLC analysis.

4. HPLC Analysis:

4.1. Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

4.2. Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40, v/v). The exact ratio may need optimization.

4.3. Flow Rate: 1.0 mL/min.

4.4. Injection Volume: 20 µL.

4.5. Detection: UV detector at a wavelength of 208 nm or a mass spectrometer for higher sensitivity and selectivity.

4.6. Quantification: Prepare a calibration curve using standard solutions of this compound in the elution solvent.

Mandatory Visualizations

Experimental Workflow Diagram

MSPE_Workflow cluster_sample_prep Sample Preparation cluster_mspe Magnetic Solid Phase Extraction cluster_elution_analysis Elution & Analysis Sample Food Sample (e.g., Fruits, Vegetables) Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction (Acetonitrile) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Adsorption Adsorption: Add Magnetic Nanoparticles & Vortex Supernatant->Adsorption Magnetic_Separation Magnetic Separation: Apply External Magnet Adsorption->Magnetic_Separation Washing Washing Step Magnetic_Separation->Washing Elution Elution: Add Elution Solvent & Vortex Washing->Elution Final_Separation Final Magnetic Separation Elution->Final_Separation Analysis HPLC Analysis Final_Separation->Analysis

Caption: Experimental workflow for the MSPE of this compound from food samples.

Logical Relationship of MSPE Components

MSPE_Components cluster_MNP Magnetic Nanoparticle (MNP) Core Magnetic Core (e.g., Fe3O4) Coating Coating Material (e.g., Silica, Carbon) Core->Coating provides stability Functional_Group Functional Group (e.g., C18, -NH2) Coating->Functional_Group provides surface for This compound This compound (Analyte) Coating->this compound can also adsorb via non-specific interactions Functional_Group->this compound selectively adsorbs Food_Matrix Food Matrix (Interferences) MNP->Food_Matrix minimizes co-extraction of

Caption: Logical relationship of components in MSPE for this compound analysis.

References

Application Notes and Protocols for Residue Analysis of Methiocarb on Sorghum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the residue analysis of Methiocarb on sorghum, specifically in the context of its use as a bird repellent. The following sections detail the background, experimental procedures, data presentation, and analytical workflows.

Introduction

This compound, chemically known as 4-(methylthio)-3,5-xylyl N-methylcarbamate, is a carbamate (B1207046) pesticide that has demonstrated significant efficacy as a nonlethal bird repellent on various crops, including sorghum.[1][2][3] It functions by inducing a conditioned aversion in birds that ingest the treated plant material.[4][5] However, due to potential risks to human health and the environment, monitoring this compound residue levels in treated crops is crucial. Concerns over residue levels have, in the past, led to the withdrawal of its registration for certain uses.[4][6]

These protocols outline the necessary steps for the extraction, cleanup, and quantification of this compound residues on sorghum to ensure that levels remain within safe limits and to understand the persistence of the compound under field conditions. The methodologies described are based on established principles of pesticide residue analysis, including QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and analysis by High-Performance Liquid Chromatography (HPLC).[7][8]

Quantitative Data Summary

The following tables summarize quantitative data from studies evaluating the effectiveness of this compound as a bird repellent on sorghum. While these studies focused on efficacy in terms of yield and bird damage rather than residue levels, the application rates provide a basis for designing residue analysis studies.

Table 1: Effect of this compound Application on Sorghum Yield and Bird Damage

Treatment Rate ( kg/ha )Application FrequencyGrain Yield ( kg/ha )Threshing Percentage (%)Weight of 25 Heads (g)Reference
4Every 2 weeks8,457--[9]
2Every 3 weeks7,054--[9]
Control--Lower than treatedLower than treated[9]
2.5 (a.i.)Single ApplicationSignificantly Greater-49.4[1]
Control---15.8[1]
1.2----[10]
2.4----[10]
4.26----[10]

Data presented is a compilation from multiple studies and experimental conditions may vary.

Table 2: Impact of this compound on Bird Activity and Crop Damage

TreatmentBird Count in Treated vs. Control ZoneAttacked Heads (%)Damage per Head (%)Reference
This compound (2.5 kg a.i./ha)3.5 times more birds in control114[1]
Control-8867[1]

Experimental Protocols

This section provides detailed methodologies for the residue analysis of this compound on sorghum. The protocol is adapted from established methods for pesticide residue analysis in food matrices.[8][11][12]

Sample Collection and Preparation
  • Field Sampling: Collect representative samples of sorghum heads from both this compound-treated and control plots at various time intervals post-application.

  • Sample Homogenization: Separate the sorghum grains from the heads. Grind the grains into a fine, homogenous powder using a laboratory mill.

  • Storage: Store the homogenized samples in airtight containers at -20°C until analysis to prevent degradation of this compound residues.

This compound Residue Extraction (QuEChERS Method)
  • Sample Weighing: Weigh 10 g of the homogenized sorghum sample into a 50 mL centrifuge tube.

  • Hydration: Add 10 mL of deionized water to the sample and vortex for 1 minute to ensure thorough mixing.

  • Acetonitrile (B52724) Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.

  • Salting Out: Add the QuEChERS salt packet containing 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium chloride (NaCl). Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • Supernatant Transfer: Carefully transfer 1 mL of the upper acetonitrile layer into a 2 mL d-SPE tube containing 150 mg of anhydrous MgSO₄ and 50 mg of Primary Secondary Amine (PSA) sorbent.

  • Vortexing: Vortex the d-SPE tube for 30 seconds to facilitate the cleanup process.

  • Centrifugation: Centrifuge the tube at 10,000 rpm for 2 minutes.

  • Final Extract: The resulting supernatant is the final extract for analysis. Transfer it into an autosampler vial for HPLC analysis.

HPLC Analysis
  • Instrumentation: A High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector or a tandem mass spectrometer (MS/MS) for higher sensitivity and selectivity.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector set at 223 nm.[13] For MS/MS, specific parent and daughter ion transitions for this compound would be monitored.

  • Quantification: Create a calibration curve using certified reference standards of this compound at different concentrations. Quantify the this compound residue in the sorghum samples by comparing their peak areas to the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow for this compound residue analysis.

experimental_workflow cluster_sampling Sample Collection & Preparation cluster_extraction QuEChERS Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis S1 Sorghum Sampling (Treated & Control) S2 Grain Separation S1->S2 S3 Homogenization (Grinding) S2->S3 E1 Weigh 10g Sample S3->E1 Homogenized Sample E2 Add Water & Acetonitrile E1->E2 E3 Add QuEChERS Salts E2->E3 E4 Centrifuge E3->E4 C1 Transfer Supernatant E4->C1 Acetonitrile Extract C2 Add d-SPE Sorbents (MgSO4, PSA) C1->C2 C3 Vortex & Centrifuge C2->C3 A1 HPLC-UV/MS Analysis C3->A1 Cleaned Extract A2 Quantification A1->A2

Caption: Workflow for this compound Residue Analysis in Sorghum.

logical_relationship This compound This compound Application on Sorghum BirdRepellency Bird Repellency Effect This compound->BirdRepellency leads to Residue This compound Residue on Grain This compound->Residue results in Analysis Residue Analysis (HPLC) Residue->Analysis is quantified by Safety Food Safety Assessment Analysis->Safety informs

Caption: Logical Flow from Application to Safety Assessment.

References

Troubleshooting & Optimization

Overcoming matrix effects in Methiocarb analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Methiocarb and its metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a special focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: In LC-MS/MS analysis, the "matrix" encompasses all components within a sample apart from the analyte of interest (this compound and its metabolites).[1] Matrix effects arise when these co-eluting components interfere with the ionization of the target analytes in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[2][3] Consequently, matrix effects can significantly compromise the accuracy, precision, and sensitivity of your quantitative results for this compound.[1]

Q2: What are the typical indicators of matrix effects in my this compound analysis?

A2: Common signs that matrix effects may be affecting your assay include:

  • Poor reproducibility of results between injections.[1]

  • Inaccurate quantification, leading to questionable data.[1]

  • Non-linear calibration curves, even within the expected linear range.[1]

  • A noticeable decrease in the sensitivity of the assay.[1]

  • Inconsistent peak areas for quality control (QC) samples across different batches of the same matrix.[1]

Q3: How can I quantitatively assess the extent of matrix effects in my samples?

A3: The matrix effect can be quantified by comparing the peak area of this compound in a post-extraction spiked blank matrix sample to its peak area in a pure solvent standard at the same concentration. The percentage of the matrix effect is calculated using the following formula:

Matrix Effect (%) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] x 100

A negative result indicates ion suppression, while a positive result suggests ion enhancement. Generally, a matrix effect within the range of -20% to +20% is considered acceptable, though this can depend on specific method requirements.[4]

Q4: What is the most effective way to compensate for matrix effects in this compound analysis?

A4: The use of a stable isotope-labeled (SIL) internal standard is widely regarded as the most effective strategy to correct for matrix effects.[5][6] A SIL internal standard, such as this compound-d3, is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[7] By calculating the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved, as this ratio remains consistent even when matrix effects are present.[7]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered during the LC-MS/MS analysis of this compound, with a focus on overcoming matrix effects.

Issue 1: High Variability and Poor Reproducibility in Results
Possible Cause Troubleshooting Steps
Inconsistent Matrix Effects Different sample preparations or variations between matrix lots can lead to inconsistent matrix effects.[1] Solution: Implement a robust sample preparation protocol like QuEChERS and use a stable isotope-labeled internal standard (e.g., this compound-d3) to normalize the signal.[7]
Sample Preparation Inconsistency Variations in extraction efficiency or clean-up can introduce variability. Solution: Ensure consistent execution of the sample preparation protocol. Use automated systems where possible to minimize human error.
LC System Carryover Residual this compound from a previous high-concentration sample can affect subsequent analyses. Solution: Optimize the wash steps in your autosampler and injection port. Inject blank samples to confirm the absence of carryover.
Issue 2: Low Signal Intensity or Poor Sensitivity
Possible Cause Troubleshooting Steps
Significant Ion Suppression Co-eluting matrix components are likely suppressing the ionization of this compound.[2] Solution: 1. Optimize Sample Cleanup: Employ a more rigorous cleanup step in your sample preparation, such as dispersive solid-phase extraction (d-SPE) with appropriate sorbents (e.g., PSA, C18, GCB) to remove interfering compounds.[8][9] 2. Adjust Chromatography: Modify the LC gradient to separate this compound from the interfering matrix components.[5] 3. Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components.[5]
Suboptimal MS/MS Parameters Incorrect precursor/product ion selection or collision energy can lead to a weak signal. Solution: Infuse a standard solution of this compound to optimize the MS/MS parameters, including declustering potential and collision energy, for maximum signal intensity.[10]
Inefficient Ionization The mobile phase composition may not be optimal for the ionization of this compound. Solution: Adjust the mobile phase pH or the concentration of additives (e.g., formic acid, ammonium (B1175870) formate) to enhance the ionization efficiency of this compound.[11]
Issue 3: Non-Linear Calibration Curve
Possible Cause Troubleshooting Steps
Concentration-Dependent Matrix Effects The degree of ion suppression or enhancement may vary with the concentration of this compound. Solution: 1. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for non-linear effects caused by the matrix.[7] 2. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed.[12]
Detector Saturation At high concentrations, the MS detector may become saturated, leading to a non-linear response. Solution: Extend the calibration curve to higher concentrations to confirm saturation and, if necessary, dilute the samples to fall within the linear range of the assay.

Experimental Protocols and Data

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective sample preparation technique for the analysis of pesticides like this compound in food matrices.[8][13]

Acetate-Buffered QuEChERS (AOAC Official Method 2007.01) [8]
  • Homogenization: Homogenize a representative sample of the fruit or vegetable. For samples with low water content (<80%), add deionized water to aid extraction.

  • Extraction:

    • Weigh 15 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

    • Add 15 mL of 1% acetic acid in acetonitrile (B52724).

    • If using an internal standard, add the appropriate volume of this compound-d3 standard solution.

    • Cap the tube and shake vigorously for 1 minute.

    • Add 6 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1.5 g of anhydrous sodium acetate (B1210297) (NaOAc).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube.

    • The choice of d-SPE sorbents depends on the matrix:

      • General fruits and vegetables: 150 mg anhydrous MgSO₄ and 50 mg Primary Secondary Amine (PSA).

      • Pigmented fruits and vegetables: 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg graphitized carbon black (GCB).

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 rcf for 5 minutes.

    • The supernatant is ready for LC-MS/MS analysis.

Quantitative Data
Table 1: LC-MS/MS Parameters for this compound and its Metabolites
CompoundPrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)
This compound226.1169.1121.1
This compound-d3229.1172.1121.1
This compound sulfoxide242.1185.1122.1
This compound sulfone258.1122.1201.1
Data sourced from representative methods.[7][14]
Table 2: Illustrative Method Performance in a Spiked Vegetable Matrix
ParameterResult
Linearity (1-100 ng/mL)r² > 0.995
Accuracy (Recovery)85 - 110%
Precision (RSDr)< 15%
Limit of Quantification (LOQ)5 ng/g
Limit of Detection (LOD)1.5 ng/g
Matrix Effect-15% (ion suppression)
Illustrative data based on typical method validation results.[7]

Visualizations

G cluster_sample_prep Sample Preparation Workflow sample Homogenized Sample extraction QuEChERS Extraction (Acetonitrile, Salts) sample->extraction centrifuge1 Centrifugation extraction->centrifuge1 cleanup d-SPE Cleanup (PSA, C18, GCB) centrifuge1->cleanup centrifuge2 Centrifugation cleanup->centrifuge2 final_extract Final Extract for Analysis centrifuge2->final_extract

Caption: QuEChERS Sample Preparation Workflow.

G cluster_troubleshooting Troubleshooting Logic for Low Signal Intensity start Low Signal Intensity Observed check_ms Check MS/MS Parameters (Infuse Standard) start->check_ms check_chromatography Evaluate Chromatography (Peak Shape, Co-elution) start->check_chromatography check_sample_prep Review Sample Preparation (Cleanup Efficiency) start->check_sample_prep optimize_ms Optimize MS/MS Settings check_ms->optimize_ms optimize_lc Modify LC Method (Gradient, Column) check_chromatography->optimize_lc enhance_cleanup Improve Sample Cleanup (d-SPE Sorbents) check_sample_prep->enhance_cleanup use_is Implement Stable Isotope-Labeled Internal Standard optimize_lc->use_is enhance_cleanup->use_is

Caption: Troubleshooting Low Signal Intensity.

References

Technical Support Center: Optimizing QuEChERS for Methiocarb & Its Polar Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of methiocarb and its polar metabolites using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for robust and accurate analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when analyzing this compound and its polar metabolites (this compound sulfoxide (B87167), this compound sulfone) with the QuEChERS method?

A1: The primary challenges include:

  • Analyte Polarity: this compound is moderately polar, but its metabolites, this compound sulfoxide and this compound sulfone, are significantly more polar. Standard QuEChERS protocols, optimized for nonpolar to moderately polar compounds, may yield lower recoveries for these highly polar metabolites as they may not partition efficiently into the acetonitrile (B52724) layer.

  • Analyte Stability: Carbamate (B1207046) pesticides like this compound can be susceptible to hydrolysis, especially under basic pH conditions.[1] Careful pH control throughout the extraction and cleanup process is crucial to prevent degradation and ensure accurate quantification.[1]

  • Matrix Effects: Complex sample matrices can cause ion suppression or enhancement in LC-MS/MS analysis, leading to inaccurate quantification.[2][3][4] The choice of d-SPE cleanup sorbents is critical to minimize these effects without compromising analyte recovery.

  • Sorbent Selection: The use of certain d-SPE sorbents, such as graphitized carbon black (GCB), which is effective for pigment removal, can lead to the loss of planar pesticides like this compound.

Q2: I am experiencing low recovery for this compound sulfoxide and this compound sulfone. What are the likely causes and how can I improve it?

A2: Low recovery of polar metabolites is a common issue. Here are the potential causes and solutions:

  • Insufficient Extraction into Acetonitrile: The highly polar nature of the metabolites may cause them to remain in the aqueous phase of the sample.

    • Solution: Ensure proper salting-out by vigorously shaking the sample after adding the QuEChERS salts. This enhances the partitioning of polar analytes into the acetonitrile layer. For very polar analytes, a modified approach like the QuPPe (Quick Polar Pesticides) method, which uses acidified methanol (B129727) for extraction, might be more suitable.[5]

  • Analyte Loss During d-SPE Cleanup: The sorbents in the d-SPE tube may be adsorbing your polar analytes.

    • Solution: Evaluate the composition of your d-SPE tube. Primary Secondary Amine (PSA) is used to remove organic acids and sugars, while C18 is effective for removing lipids. If your sample is not high in pigments, you may not need GCB, which can adsorb planar molecules. Consider using a d-SPE tube with only PSA and MgSO4, or a reduced amount of C18.

  • pH-Related Degradation: If the sample pH becomes basic during the process, it can lead to the hydrolysis of this compound and its metabolites.

    • Solution: Use a buffered QuEChERS method, such as the AOAC 2007.01 (acetate-buffered) or EN 15662 (citrate-buffered) protocols.[6] Maintaining a slightly acidic pH (around 5-5.5) throughout the extraction is generally optimal for carbamate stability.

Q3: Should I use a buffered or unbuffered QuEChERS method for this compound analysis?

A3: For carbamate pesticides like this compound, a buffered QuEChERS method is highly recommended.[1] Both the acetate-buffered (AOAC 2007.01) and citrate-buffered (EN 15662) methods help to maintain a stable, slightly acidic pH, which is crucial for preventing the base-catalyzed hydrolysis of the carbamate functional group.[6] The choice between the two can depend on the specific matrix and other target analytes in a multi-residue method.

Q4: How do I choose the right d-SPE cleanup sorbents for my sample matrix?

A4: The selection of d-SPE sorbents should be tailored to the specific characteristics of your sample matrix to effectively remove interferences without sacrificing analyte recovery.

  • General Purpose (e.g., fruits and vegetables with low fat and pigment): A combination of anhydrous magnesium sulfate (B86663) (MgSO₄) to remove excess water and Primary Secondary Amine (PSA) to remove organic acids, sugars, and fatty acids is a standard choice.

  • High-Fat Matrices (e.g., nuts, oily seeds): Include C18 in your d-SPE tube to remove lipids and other nonpolar interferences.

  • Pigmented Matrices (e.g., spinach, berries): Graphitized Carbon Black (GCB) is effective at removing pigments like chlorophyll (B73375) and carotenoids. However, use it with caution as it can adsorb planar molecules like this compound. If GCB is necessary, use the minimum amount required and test for analyte loss.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Recovery of this compound - Analyte loss during d-SPE cleanup with GCB.- pH-dependent degradation (if unbuffered method is used).- Incomplete extraction from the sample matrix.- Avoid or minimize the use of GCB in the d-SPE step.- Use a buffered QuEChERS method (AOAC or EN).- Ensure vigorous shaking during the extraction and salting-out steps.
Low Recovery of Polar Metabolites (Sulfoxide & Sulfone) - Poor partitioning into the acetonitrile layer.- Adsorption onto d-SPE sorbents.- Degradation due to pH instability.- Ensure efficient salting-out by thorough mixing.- Consider a modified QuEChERS protocol with a more polar extraction solvent if recovery issues persist.- Use a d-SPE tube with minimal sorbents necessary for cleanup (e.g., MgSO₄ and PSA only).- Employ a buffered QuEChERS method.
High Variability in Results (Poor RSDs) - Inconsistent sample homogenization.- Incomplete mixing during extraction or d-SPE.- Pipetting errors when transferring the supernatant.- Ensure the sample is thoroughly homogenized before weighing.- Standardize shaking/vortexing times and intensity.- Carefully transfer the supernatant, avoiding the solid pellet.
Matrix Effects (Ion Suppression or Enhancement) - Co-eluting matrix components interfering with analyte ionization in the MS source.- Optimize the d-SPE cleanup by testing different sorbent combinations.- Use matrix-matched calibration standards to compensate for matrix effects.[2][3][4]- Dilute the final extract to reduce the concentration of interfering compounds.
Analyte Degradation - pH of the sample or extraction solvent is too high or too low.- Exposure to high temperatures.- Use a buffered QuEChERS method to maintain a stable pH.- Perform the extraction and cleanup steps at room temperature or below. A refrigerated centrifuge can be beneficial.[1]

Quantitative Data Summary

The following tables summarize recovery data for this compound and its metabolites from various studies using the QuEChERS method.

Table 1: Recovery of this compound and its Metabolites in Bananas

AnalyteSpiking Level (mg/kg)Average Recovery (%)RSD (%)
This compound0.195.21.9
This compound Sulfoxide0.192.01.8
This compound Sulfone0.184.03.9
Source: Plácido, A., et al. (2013). J. Agric. Food Chem.[7][8]

Table 2: Recovery of this compound and its Metabolites in Various Matrices

MatrixAnalyteSpiking Level (mg/kg)Average Recovery (%)RSD (%)
Rapeseed (Canola)This compound0.01788.9
0.1781.9
This compound Sulfoxide0.01932.5
0.1931.0
This compound Sulfone0.01913.9
0.1871.5
Source: Joint FAO/WHO Meeting on Pesticide Residues (JMPR) Report.[9]

Experimental Protocols

Below are detailed protocols for the acetate-buffered and citrate-buffered QuEChERS methods, which are recommended for the analysis of this compound and its metabolites.

Protocol 1: Acetate-Buffered QuEChERS (Based on AOAC Official Method 2007.01)

1. Sample Preparation and Extraction:

  • Homogenize a representative sample of the commodity. For samples with less than 80% water content, add an appropriate amount of deionized water to facilitate extraction.

  • Weigh 15 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

  • Add 15 mL of 1% acetic acid in acetonitrile.

  • Add internal standards if required.

  • Cap the tube and shake vigorously for 1 minute.

2. Salting-Out:

  • Add the contents of a salt packet containing 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of anhydrous sodium acetate (B1210297) (NaOAc).

  • Immediately cap and shake vigorously for 1 minute to prevent salt agglomeration.

  • Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive SPE (d-SPE) Cleanup:

  • Transfer an aliquot of the upper acetonitrile layer (supernatant) to a d-SPE tube containing the appropriate sorbents for your matrix (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 for a 1 mL aliquot).

  • Cap the tube and vortex for 30 seconds.

  • Centrifuge at ≥5000 rcf for 5 minutes.

  • The resulting supernatant is ready for analysis by LC-MS/MS.

Protocol 2: Citrate-Buffered QuEChERS (Based on EN 15662 Method)

1. Sample Preparation and Extraction:

  • Homogenize a representative sample of the commodity.

  • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add internal standards if required.

  • Cap the tube and shake vigorously for 1 minute.

2. Salting-Out:

  • Add the contents of a salt packet containing 4 g of anhydrous MgSO₄, 1 g of sodium chloride (NaCl), 1 g of trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g of disodium (B8443419) citrate sesquihydrate.

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive SPE (d-SPE) Cleanup:

  • Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing the appropriate sorbents.

  • Cap the tube and vortex for 30 seconds.

  • Centrifuge at ≥5000 rcf for 5 minutes.

  • The resulting supernatant is ready for analysis.

Visual Workflow and Troubleshooting Diagrams

QuEChERS_Workflow cluster_extraction Step 1: Extraction cluster_cleanup Step 2: d-SPE Cleanup cluster_analysis Step 3: Analysis Sample 1. Homogenized Sample (10-15g) Add_Solvent 2. Add Acetonitrile (+1% Acetic Acid for AOAC) Sample->Add_Solvent Shake1 3. Shake Vigorously (1 min) Add_Solvent->Shake1 Add_Salts 4. Add QuEChERS Extraction Salts Shake1->Add_Salts Shake2 5. Shake Vigorously (1 min) Add_Salts->Shake2 Centrifuge1 6. Centrifuge (≥3000 rcf, 5 min) Shake2->Centrifuge1 Transfer 7. Transfer Supernatant to d-SPE Tube Centrifuge1->Transfer Vortex 8. Vortex (30 sec) Transfer->Vortex Centrifuge2 9. Centrifuge (≥5000 rcf, 5 min) Vortex->Centrifuge2 Final_Extract 10. Collect Supernatant Centrifuge2->Final_Extract Analysis 11. LC-MS/MS Analysis Final_Extract->Analysis

Caption: General workflow for the QuEChERS method.

Troubleshooting_Guide Start Problem: Low Analyte Recovery Check_Analyte Which analyte? Start->Check_Analyte This compound This compound Check_Analyte->this compound Parent Metabolites Polar Metabolites (Sulfoxide/Sulfone) Check_Analyte->Metabolites Metabolites Sol_GCB Avoid/reduce GCB in d-SPE cleanup. This compound->Sol_GCB Sol_pH Use buffered QuEChERS (AOAC or EN method). This compound->Sol_pH Sol_Partition Ensure efficient salting-out (vigorous shaking). Metabolites->Sol_Partition Sol_dSPE Optimize d-SPE: Use minimal sorbents (e.g., PSA + MgSO4). Metabolites->Sol_dSPE Sol_pH_Met Use buffered QuEChERS. Metabolites->Sol_pH_Met

Caption: Troubleshooting logic for low analyte recovery.

References

Technical Support Center: Methiocarb Analysis via Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of methiocarb. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with this compound degradation during gas chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound recovery consistently low during GC analysis?

A1: Low recovery of this compound is almost always due to its thermal instability. As a carbamate (B1207046) pesticide, this compound is highly susceptible to thermal degradation in the high temperatures of a standard GC injector and, to a lesser extent, the column.[1] This degradation breaks down the parent molecule, leading to a diminished or absent peak for this compound and the potential appearance of degradation product peaks.

Q2: Is direct GC analysis of this compound possible without degradation?

A2: Direct analysis is challenging but possible if specific techniques are employed to minimize thermal stress on the analyte.[1][2] Standard split/splitless injection at high temperatures (e.g., 250°C) will cause significant degradation.[2] Success relies on using cooler injection techniques and optimizing the entire GC system to allow for elution at lower temperatures.

Q3: What is derivatization and is it necessary for this compound?

A3: Derivatization is a chemical process that transforms an analyte into a more stable and GC-amenable product. For thermally labile compounds like this compound, this process creates a derivative that is less prone to breaking down at high temperatures.[1] While not strictly necessary if using optimized cool injection techniques, derivatization is a highly effective strategy to ensure reproducible and accurate quantification by preventing degradation.[3][4]

Q4: Besides GC, what is the recommended analytical technique for this compound?

A4: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred and most robust method for analyzing this compound and its metabolites.[1][5] This technique operates at ambient temperatures, completely avoiding the issue of thermal degradation inherent to GC analysis.[6]

Q5: How does the GC inlet liner affect this compound degradation?

A5: The inlet liner is a primary site of thermal degradation. An improperly chosen or contaminated liner can exacerbate the problem. Active sites on non-deactivated glass liners can catalytically promote degradation. Using a properly deactivated liner is crucial. Furthermore, features like glass wool, while aiding in sample vaporization, can also create more surface area for degradation to occur if not properly deactivated.

Troubleshooting Guide

This guide addresses common problems encountered during the GC analysis of this compound.

Problem 1: Low or No this compound Peak with High Variability
  • Likely Cause: Severe thermal degradation in the GC injector.

  • Solutions:

    • Reduce Injector Temperature: Lower the injector temperature significantly. Start at a lower temperature (e.g., 150-180°C) and optimize.

    • Change Injection Technique: The most effective solution is to switch from traditional hot splitless injection to a cool injection technique.

      • On-Column Injection (OCI): This technique deposits the sample directly onto the column without passing through a hot inlet, effectively eliminating injector-based degradation.[7][8]

      • Pulsed Splitless Injection: This can help by minimizing the time the analyte spends in the hot injector.[1]

    • Perform Derivatization: Convert this compound to a more thermally stable derivative before injection.

    • Verify Sample pH: Ensure sample extracts are maintained at an acidic pH (e.g., 4-5) to prevent hydrolytic degradation before injection.[6]

Problem 2: Poor Peak Shape (Tailing or Broadening)
  • Likely Cause: Analyte interaction with active sites in the GC system or sub-optimal chromatographic conditions.

  • Solutions:

    • Check System Inertness: Ensure a high-quality, deactivated liner and guard column are used. If peak shape degrades over time, perform inlet maintenance (replace liner, septum, and trim the column).

    • Optimize Flow Rate: Ensure the carrier gas flow rate is optimal for your column dimensions. Sub-optimal flow can lead to peak broadening.[9]

    • Optimize Oven Program: A temperature ramp that is too fast can lead to poor peak shape. Experiment with slower ramp rates.[2] A lower initial oven temperature can also improve focusing of the peak at the head of the column.

Quantitative Data Summary

The choice of analytical technique significantly impacts the observed degradation of thermally labile pesticides. The following table summarizes the comparative performance of different injection methods.

Injection TechniqueAnalyte(s)Degradation RateKey FindingSource
Splitless Injection (SLI) Captan, Folpet, etc.HighClassical hot injection produced high degradation rates for all tested thermally labile pesticides.[7][8]
On-Column Injection (OCI) Captan, Folpet, etc.Not ObservedOCI was shown to be a useful technique for avoiding degradation generated in the hot inlet.[7][8]

Experimental Protocols

Protocol 1: Direct Analysis Using Cold On-Column Injection (OCI)

This protocol is adapted from methodologies proven to minimize thermal degradation of labile pesticides.[2][7]

  • GC System Configuration:

    • Inlet: On-Column Injection (OCI) inlet.

    • Guard Column: 5m x 0.53mm deactivated fused silica (B1680970) guard column.

    • Analytical Column: 15m x 0.25mm x 0.25µm column with a 5% phenyl phase (or similar).

    • Carrier Gas: Helium at a constant flow rate appropriate for the column dimensions.

  • Injection Parameters:

    • Injection Volume: 1 µL.

    • Inlet Temperature Program: Set the OCI inlet to "track oven" mode. The injector temperature will mirror the oven temperature, preventing exposure to a hot inlet.

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: 35°C/minute to 200°C.

    • Hold: Hold at 200°C for 2 minutes.

    • Note: This is a starting point. Slower ramp rates or shorter columns may be needed to ensure this compound elutes at the lowest possible temperature to prevent on-column degradation.[2]

  • Detector:

    • Use a mass spectrometer (MS) or a Pulsed Flame Photometric Detector (PFPD) in sulfur mode for high selectivity.[10]

Protocol 2: Analysis via Derivatization with HFBA

This protocol outlines the derivatization of this compound using heptafluorobutyric anhydride (B1165640) (HFBA) to form a thermally stable derivative.[3]

  • Sample Preparation:

    • Ensure the final sample extract is in a dry, aprotic solvent (e.g., acetonitrile (B52724) or ethyl acetate). Water must be removed as it can interfere with the reaction.

  • Derivatization Reaction:

    • To 100 µL of the sample extract, add 10 µL of pyridine (B92270) (acts as a catalyst).

    • Add 20 µL of heptafluorobutyric anhydride (HFBA).

    • Vortex the mixture gently.

    • Heat the reaction vial at 60°C for 1 hour.

  • Post-Reaction Cleanup (if necessary):

    • After cooling, the sample can be concentrated under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., hexane) for GC injection.

  • GC Analysis:

    • The derivatized this compound is now more thermally stable, allowing for the use of a standard split/splitless injector at a temperature of ~250°C.

    • Use a standard GC column (e.g., 30m x 0.25mm x 0.25µm 5% phenyl) and a typical temperature program.

Visualizations

Troubleshooting_Workflow start Problem: Low this compound Recovery check_injector Is Injector Temp > 200°C? start->check_injector lower_temp Action: Lower Injector Temp (e.g., to 180°C) and re-inject. check_injector->lower_temp Yes check_injection_mode Are you using standard Split/Splitless Injection? check_injector->check_injection_mode No success Problem Resolved lower_temp->success switch_to_oci Action: Switch to Cold On-Column (OCI) or Pulsed-Splitless Injection. check_injection_mode->switch_to_oci Yes consider_derivatization Is direct analysis still failing? check_injection_mode->consider_derivatization No switch_to_oci->success derivatize Action: Derivatize sample with HFBA or silylation agent. consider_derivatization->derivatize Yes consider_derivatization->success No, review other parameters (column, flow) derivatize->success

Caption: Troubleshooting workflow for low this compound recovery in GC analysis.

Degradation_vs_Derivatization cluster_0 Pathway 1: Thermal Degradation cluster_1 Pathway 2: Protective Derivatization methiocarb_start1 This compound (Thermally Labile) hot_injector Hot GC Injector (>200°C) methiocarb_start1->hot_injector Injection degradation_products Degradation Products (e.g., Phenol) hot_injector->degradation_products Degradation methiocarb_start2 This compound (Thermally Labile) derivatization_step Derivatization Reaction (e.g., +HFBA) methiocarb_start2->derivatization_step Pre-Injection stable_derivative Stable Derivative (Thermally Robust) derivatization_step->stable_derivative hot_injector2 Hot GC Injector (>200°C) stable_derivative->hot_injector2 Injection intact_derivative Intact Derivative Peak hot_injector2->intact_derivative No Degradation

Caption: Comparison of this compound's fate in GC via degradation vs. derivatization.

References

Technical Support Center: High-Sensitivity Methiocarb Detection in Water by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of High-Performance Liquid Chromatography (HPLC) for detecting low levels of Methiocarb in water samples.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting low levels of this compound in water?

For the highest sensitivity and selectivity, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the recommended method.[1] It allows for the accurate identification and quantification of this compound and its main degradation products, this compound sulfoxide (B87167) and this compound sulfone, at sub-ppb (µg/L) levels.[1]

Q2: Can I use HPLC with UV detection for this compound analysis? What sensitivity can I expect?

Yes, HPLC with UV detection is a common method for pesticide analysis.[2] For this compound, detection is typically performed at a wavelength of around 220 nm. The sensitivity of HPLC-UV is generally lower than that of LC-MS/MS. The limit of detection (LOD) will depend on the entire system's optimization, but it is typically in the low ng/mL range.

Q3: How can I improve the sensitivity of my HPLC-UV method for this compound?

To enhance sensitivity for HPLC-UV analysis:

  • Optimize Wavelength: Ensure you are using the wavelength of maximum absorbance for this compound (~220 nm).

  • Mobile Phase Purity: Use high-purity, HPLC-grade solvents to minimize baseline noise.[3][4]

  • Sample Pre-concentration: Employ Solid-Phase Extraction (SPE) to concentrate the this compound from a larger volume of water, thereby increasing its concentration in the injected sample.

  • Injection Volume: Increase the injection volume, but be cautious of potential peak broadening.

  • Detector Settings: Adjust detector settings, such as response time, to optimize the signal-to-noise ratio.[5]

Q4: Is fluorescence detection a viable option for this compound analysis?

This compound itself is not fluorescent. However, a highly sensitive method involves post-column derivatization to create a fluorescent product.[6][7] This technique involves hydrolyzing the N-methylcarbamate structure to methylamine, which then reacts with a reagent like o-phthalaldehyde (B127526) (OPA) to form a fluorescent compound.[6][7] This approach can significantly improve sensitivity compared to UV detection.[7]

Q5: What are the key sample preparation steps for analyzing this compound in water?

The most common and effective sample preparation techniques are:

  • Solid-Phase Extraction (SPE): This is a highly selective method used to purify and concentrate this compound from water samples.[8] C18 cartridges are commonly used.

  • Liquid-Liquid Extraction (LLE): This technique involves partitioning this compound from the water sample into an immiscible organic solvent.

Troubleshooting Guides

Issue 1: Low or No Signal/Sensitivity

This is a common issue when analyzing trace levels of analytes. Follow this systematic approach to identify and resolve the problem.

Troubleshooting Workflow for Low Sensitivity

start Low or No Signal Detected check_sample 1. Verify Sample Preparation - Correct standard concentration? - Degradation of this compound? - Proper extraction and pre-concentration? start->check_sample check_injector 2. Inspect Injection System - Correct injection volume set? - Blockage in needle or sample loop? - Leaks in the injector? check_sample->check_injector If sample is OK solution_sample Remake standards. Review extraction protocol. Ensure sample stability. check_sample->solution_sample check_hplc 3. Evaluate HPLC System - Mobile phase composition correct? - Leaks in the fluidic path? - Pump delivering correct flow rate? check_injector->check_hplc If injector is OK solution_injector Verify settings. Flush/replace needle/loop. Tighten fittings. check_injector->solution_injector check_column 4. Assess Column Performance - Column degradation? - Contamination from previous samples? check_hplc->check_column If HPLC system is OK solution_hplc Prepare fresh mobile phase. Check for leaks and tighten fittings. Verify pump performance. check_hplc->solution_hplc check_detector 5. Check Detector Settings & Function - Correct wavelength (UV) or MS parameters? - Lamp nearing end of life (UV)? - Detector cell contaminated? check_column->check_detector If column is OK solution_column Flush column with strong solvent. Replace with a new column. check_column->solution_column solution_detector Optimize detector parameters. Replace lamp if necessary. Clean detector flow cell. check_detector->solution_detector start Baseline Noise or Drift check_mobile_phase 1. Check Mobile Phase - Properly degassed? - High-purity solvents used? - Contamination or microbial growth? start->check_mobile_phase check_pump 2. Inspect Pump & Mixer - Stable pressure? - Leaks present? - Inadequate mixing? check_mobile_phase->check_pump If mobile phase is OK solution_mobile_phase Degas mobile phase. Use fresh, HPLC-grade solvents. Filter buffers. check_mobile_phase->solution_mobile_phase check_detector 3. Examine Detector - Temperature fluctuations? - Dirty flow cell? - Failing lamp? check_pump->check_detector If pump is OK solution_pump Purge the pump. Tighten fittings and replace seals if needed. Ensure proper mixing. check_pump->solution_pump check_column 4. Assess Column - Column bleeding? - Insufficient equilibration? check_detector->check_column If detector is OK solution_detector Use a column oven for temperature stability. Flush the flow cell. Replace the lamp. check_detector->solution_detector solution_column Flush the column. Allow for sufficient equilibration time. check_column->solution_column start Start: Water Sample (e.g., 100 mL) condition 1. Condition SPE Cartridge (e.g., C18) - Methanol - HPLC-grade Water start->condition load 2. Load Water Sample - Pass the sample through the cartridge condition->load wash 3. Wash Cartridge - Remove interferences with a weak solvent load->wash dry 4. Dry Sorbent - Pass nitrogen or air through the cartridge wash->dry elute 5. Elute this compound - Use a strong organic solvent (e.g., Acetonitrile or Methanol) dry->elute evaporate 6. Evaporate Eluate - Concentrate to a small volume under nitrogen elute->evaporate reconstitute 7. Reconstitute - Redissolve in mobile phase evaporate->reconstitute end Ready for HPLC Injection reconstitute->end

References

Technical Support Center: Method Refinement for Simultaneous Analysis of Methiocarb and Other Carbamates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for the simultaneous analysis of Methiocarb and other carbamates.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound and other carbamates.

Problem: Poor Peak Shape (Tailing or Fronting)

  • Q: My chromatogram shows significant peak tailing for this compound and other carbamates. What are the potential causes and solutions?

    A: Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column contamination, or an inappropriate mobile phase pH. To address this, consider the following:

    • Secondary Silanol (B1196071) Interactions: Free silanol groups on the surface of silica-based columns can interact with the basic carbamate (B1207046) structure, causing tailing. Using a highly end-capped column or adding a competing base like triethylamine (B128534) (TEA) to the mobile phase in low concentrations (e.g., 0.1%) can mitigate these interactions.

    • Column Contamination: Accumulation of matrix components on the column can lead to active sites that cause peak tailing. Regularly flush the column with a strong solvent, and consider using a guard column to protect the analytical column.

    • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the carbamates. Ensure the mobile phase pH is appropriate for the analytes and the column chemistry. For carbamates, a slightly acidic mobile phase is often preferred.

  • Q: I am observing peak fronting in my analysis. What could be the reason?

    A: Peak fronting is often an indication of column overload. This occurs when the amount of sample injected exceeds the capacity of the column. To resolve this, try diluting your sample and re-injecting a smaller volume.

Problem: Inconsistent Retention Times

  • Q: The retention times for my analytes are shifting between injections. What should I check?

    A: Retention time variability can be caused by several factors related to the HPLC system and the mobile phase.

    • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence, especially after a gradient run or when changing the mobile phase composition. A stable baseline is a good indicator of equilibration.[1]

    • Mobile Phase Composition: The composition of the mobile phase can change over time due to the evaporation of more volatile organic solvents. Prepare fresh mobile phase daily and keep the reservoirs capped.[1]

    • Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended.[1]

    • Pump and Flow Rate Issues: Leaks in the pump, faulty check valves, or air bubbles in the system can lead to inconsistent flow rates. Regularly inspect the pump for leaks and degas the mobile phase to remove dissolved air.[1]

Problem: Low Analyte Recovery

  • Q: I am experiencing low recovery for this compound, particularly when using Gas Chromatography (GC). Why is this happening and what can I do?

    A: this compound is a thermally labile compound, meaning it can degrade at high temperatures.[2] This is a common issue in GC analysis where high injector and column temperatures are used. To improve recovery:

    • Use a lower injection temperature.[2]

    • Employ a pulsed splitless or on-column injection technique to minimize the analyte's time in the hot injector.[2]

    • Consider using a shorter GC column, which allows for elution at lower temperatures.[2]

    • Alternatively, derivatization of this compound to a more thermally stable compound can be an effective, though more complex, strategy.[2]

Frequently Asked Questions (FAQs)

Sample Preparation

  • Q: What is the recommended sample preparation method for analyzing carbamates in complex matrices like fruits and vegetables?

    A: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique for extracting carbamates from various food matrices.[2] It involves an extraction with acetonitrile (B52724) followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with sorbents like primary secondary amine (PSA) to remove interfering matrix components.

  • Q: How can I minimize matrix effects in my LC-MS/MS analysis?

    A: Matrix effects, where co-eluting compounds from the sample matrix suppress or enhance the ionization of the target analytes, are a significant challenge in LC-MS/MS.[2] Several strategies can be employed to minimize them:

    • Effective Sample Cleanup: Utilize cleanup techniques like d-SPE with appropriate sorbents during QuEChERS to remove matrix interferences.[2]

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed to compensate for signal suppression or enhancement.[2]

    • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[2]

    • Use of Internal Standards: Employing a stable isotope-labeled internal standard that behaves similarly to the analyte of interest can effectively compensate for matrix effects.[2]

Instrumentation and Method Parameters

  • Q: What is the preferred analytical technique for the simultaneous analysis of this compound and other carbamates?

    A: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is generally the preferred method due to its high sensitivity and selectivity.[2] High-performance liquid chromatography with post-column derivatization and fluorescence detection (HPLC-FLD), as described in EPA Method 531.2, is also a robust and widely used technique, particularly for water samples.[3]

  • Q: What are the key metabolites of this compound that I should be aware of during analysis?

    A: The primary metabolites of this compound are this compound sulfoxide (B87167) and this compound sulfone.[2] It is important to ensure that your chromatographic method can separate these metabolites from the parent compound to avoid potential interference.[2]

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis of this compound and other carbamates.

Table 1: Method Detection Limits (MDLs) for Carbamates in Water by EPA Method 531.2

AnalyteMethod Detection Limit (µg/L)
Aldicarb0.023
Aldicarb sulfoxide0.032
Aldicarb sulfone0.028
Carbaryl0.045
Carbofuran0.024
3-Hydroxycarbofuran0.053
This compound0.068
Methomyl0.021
Oxamyl0.041

Data sourced from EPA Method 531.2 documentation.

Table 2: Recovery of Carbamates from Spiked Vegetable Samples using QuEChERS and LC-MS/MS

AnalyteSpiking Level (µg/kg)Average Recovery (%)Relative Standard Deviation (%)
This compound1095.25.8
Carbofuran1098.74.2
Carbaryl1092.16.5
Aldicarb1096.55.1
Oxamyl1090.37.2

Representative data compiled from various studies on carbamate analysis in food.

Experimental Protocols

Protocol 1: EPA Method 531.2 - Determination of N-Methylcarbamoyloximes and N-Methylcarbamates in Drinking Water by HPLC with Post-Column Derivatization

  • Sample Preservation: Collect samples in amber glass vials containing sodium thiosulfate (B1220275) and potassium dihydrogen citrate (B86180) to dechlorinate and preserve the analytes. Store at ≤6 °C.

  • Sample Preparation: Allow samples to come to room temperature. Filter the sample through a 0.45 µm filter prior to injection.

  • HPLC Analysis:

    • Inject a filtered aliquot of the sample into the HPLC system.

    • Separation is achieved on a C18 reversed-phase column using a gradient of methanol (B129727) and water.

  • Post-Column Derivatization:

  • Detection: The fluorescent derivative is detected by a fluorescence detector with excitation and emission wavelengths of approximately 330 nm and 465 nm, respectively.

  • Quantification: Quantify the analytes using an external standard calibration curve.

Protocol 2: QuEChERS Method for Carbamate Analysis in Fruits and Vegetables

  • Sample Homogenization: Homogenize a representative portion of the fruit or vegetable sample.

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile (often with 1% acetic acid).

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at a specified speed (e.g., 4000 rpm) for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) and magnesium sulfate).

    • Vortex for 30 seconds.

  • Final Centrifugation and Analysis:

    • Centrifuge the d-SPE tube.

    • Take the final extract, filter if necessary, and inject it into the LC-MS/MS or other analytical instrument.

Visualizations

experimental_workflow_epa_531_2 cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_derivatization Post-Column Derivatization cluster_detection Detection & Quantification sample Water Sample Collection (Preserved) filtration Filtration (0.45 µm) sample->filtration injection HPLC Injection filtration->injection separation C18 Reversed-Phase Separation injection->separation hydrolysis Hydrolysis (NaOH, Heat) separation->hydrolysis reaction Reaction with OPA hydrolysis->reaction detection Fluorescence Detection (Ex: 330 nm, Em: 465 nm) reaction->detection quantification Quantification detection->quantification logical_relationship_quechers cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis homogenization Sample Homogenization extraction_step Acetonitrile Extraction + Salts homogenization->extraction_step centrifugation1 Centrifugation extraction_step->centrifugation1 supernatant Transfer Supernatant centrifugation1->supernatant dspe d-SPE Cleanup (PSA + MgSO4) supernatant->dspe centrifugation2 Centrifugation dspe->centrifugation2 final_extract Final Extract centrifugation2->final_extract analysis LC-MS/MS Analysis final_extract->analysis troubleshooting_workflow cluster_investigation Problem Investigation cluster_solution Potential Solutions start Analytical Problem (e.g., Poor Peak Shape, Retention Time Shift) check_hplc Check HPLC System - Leaks - Flow Rate - Temperature start->check_hplc check_mobile_phase Check Mobile Phase - Composition - Freshness - Degassing start->check_mobile_phase check_column Check Column - Equilibration - Contamination - Age start->check_column check_sample Check Sample Prep - Dilution - Matrix Effects start->check_sample solution_hplc System Maintenance - Tighten Fittings - Purge Pump check_hplc->solution_hplc solution_mobile_phase Prepare Fresh Mobile Phase check_mobile_phase->solution_mobile_phase solution_column Flush or Replace Column check_column->solution_column solution_sample Optimize Sample Prep - Adjust Dilution - Use Internal Standard check_sample->solution_sample end Problem Resolved solution_hplc->end solution_mobile_phase->end solution_column->end solution_sample->end

References

Technical Support Center: Chromatographic Analysis of Methiocarb and Its Degradates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Methiocarb and its degradation products. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in optimizing the mobile phase for better separation of this compound and its primary degradates, this compound sulfoxide (B87167) and this compound sulfone.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound I should be looking for?

A1: The primary degradation products of this compound are formed through oxidation. You should primarily focus on identifying and separating this compound sulfoxide and this compound sulfone. This compound sulfoxide may be more toxic than the parent compound, making its detection crucial.

Q2: What is the typical elution order for this compound and its degradates in reversed-phase HPLC?

A2: In reversed-phase chromatography, compounds elute based on their polarity, with more polar compounds eluting earlier. The polarity of these compounds is as follows: this compound sulfone > this compound sulfoxide > this compound. Therefore, the expected elution order from a C18 column will be this compound sulfone (most polar, earliest elution), followed by this compound sulfoxide, and finally this compound (least polar, latest elution).

Q3: What are the recommended starting mobile phases for separating this compound and its degradates?

A3: A common starting point for the separation of this compound and its degradates on a C18 column is a gradient elution using a mixture of water and an organic solvent, typically methanol (B129727) or acetonitrile (B52724). It is highly recommended to add modifiers to the mobile phase to improve peak shape and ionization efficiency, especially for LC-MS applications. A good starting point is:

The addition of formic acid helps to protonate the analytes and improve their chromatographic behavior, while ammonium formate acts as a buffer and improves the consistency of retention times.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem Potential Cause Solution
Poor resolution between this compound and this compound sulfoxide. The polarity difference between this compound and this compound sulfoxide is smaller than that between the sulfoxide and sulfone, making their separation more challenging. The gradient may be too steep in the region where these compounds elute.* Optimize the gradient: Decrease the ramp rate of the organic solvent (Mobile Phase B) during the elution window of these two compounds. A shallower gradient will increase the separation time between them. * Adjust the mobile phase strength: If using an isocratic method, decrease the overall percentage of the organic solvent to increase retention and improve separation. * Try a different organic modifier: Switching from methanol to acetonitrile (or vice versa) can alter the selectivity of the separation, potentially improving the resolution between these two peaks. Acetonitrile is a stronger organic solvent than methanol.
Peak tailing, especially for this compound sulfone. Secondary interactions between the analyte and residual silanol (B1196071) groups on the C18 column can cause peak tailing. The sulfone group can be particularly prone to these interactions.* Lower the mobile phase pH: The addition of an acid like formic acid (0.1%) to the mobile phase can suppress the ionization of residual silanol groups, minimizing secondary interactions. * Use a high-purity, end-capped column: Modern HPLC columns with high-purity silica (B1680970) and thorough end-capping have fewer exposed silanol groups, reducing the likelihood of peak tailing. * Add a competing base: In some cases, adding a small amount of a competing base, such as triethylamine (B128534) (0.1%), to the mobile phase can block the active silanol sites. However, this is not recommended for LC-MS applications as it can cause ion suppression.
Inconsistent retention times. Fluctuations in mobile phase composition, column temperature, or inadequate column equilibration can lead to shifting retention times.* Ensure proper mobile phase preparation and degassing: Inaccurate mixing of mobile phase components or dissolved gases can affect the pump's performance and lead to retention time variability. Always use high-purity solvents and degas the mobile phase before use. * Use a column oven: Maintaining a constant column temperature is crucial for reproducible chromatography. * Increase equilibration time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A minimum of 10-15 column volumes is recommended.
Low signal intensity in LC-MS. Ion suppression due to matrix effects or suboptimal mobile phase composition can lead to poor sensitivity.* Optimize mobile phase additives: While formic acid and ammonium formate are generally good for ESI+, their concentration may need to be optimized. * Sample cleanup: If analyzing complex matrices, use a sample preparation technique like QuEChERS with a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering compounds. Common d-SPE sorbents include PSA (Primary Secondary Amine) to remove organic acids and C18 to remove nonpolar interferences. * Matrix-matched calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure to compensate for matrix effects.

Data Presentation

The following tables summarize typical chromatographic data for the separation of this compound and its degradates under different mobile phase conditions on a C18 column.

Table 1: Effect of Mobile Phase Composition on Retention Time (Isocratic Elution)

Mobile Phase Composition (Acetonitrile:Water with 0.1% Formic Acid)Retention Time (min) - this compound SulfoneRetention Time (min) - this compound SulfoxideRetention Time (min) - this compoundResolution (Rs) - Sulfoxide/Methiocarb
40:602.54.87.22.1
50:502.13.95.81.8
60:401.83.24.51.5

Note: Data are representative and may vary depending on the specific column, HPLC system, and other experimental conditions.

Table 2: Example Gradient Elution Program and Resulting Retention Times

Time (min)% Mobile Phase A (Water + 0.1% FA + 5mM AF)% Mobile Phase B (Methanol + 0.1% FA + 5mM AF)Analyte ElutingRetention Time (min)
0.0955--
1.0955--
8.04060This compound Sulfone~ 4.2
This compound Sulfoxide~ 6.5
12.0595This compound~ 9.8
15.0595--
15.1955--
20.0955--

FA = Formic Acid, AF = Ammonium Formate. Data are for illustrative purposes.

Experimental Protocols

Protocol 1: UHPLC-MS/MS Analysis of this compound and its Degradates

This protocol provides a general framework for the analysis of this compound, this compound sulfoxide, and this compound sulfone using a UHPLC system coupled to a tandem mass spectrometer.

1. LC System and Column:

  • LC System: UHPLC system capable of binary gradient elution.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

2. Mobile Phase:

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

3. Gradient Program:

  • A typical gradient would start at a low percentage of mobile phase B (e.g., 5%), ramp up to a higher percentage (e.g., 95%) to elute all compounds, and then return to the initial conditions for re-equilibration. Refer to Table 2 for an example gradient.

4. Flow Rate and Injection Volume:

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

5. Mass Spectrometer Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z) - QuantifierProduct Ion 2 (m/z) - Qualifier
This compound226169121
This compound Sulfoxide242185170
This compound Sulfone258107202

Note: MS/MS parameters such as collision energy and declustering potential should be optimized for your specific instrument.

Visualization

Workflow for Mobile Phase Optimization

The following diagram illustrates a logical workflow for optimizing the mobile phase for the separation of this compound and its degradates.

MobilePhaseOptimization cluster_start Initial Setup cluster_scouting Gradient Scouting cluster_optimization Optimization Loop cluster_final Finalization Start Select C18 Column & Initial Mobile Phase (e.g., Water/Methanol with 0.1% Formic Acid) ScoutingRun Perform a Broad Gradient Run (e.g., 5-95% B in 15 min) Start->ScoutingRun EvaluateScouting Evaluate Peak Shape & Elution Order ScoutingRun->EvaluateScouting GoodResolution Acceptable Resolution? EvaluateScouting->GoodResolution Analyze Chromatogram AdjustGradient Adjust Gradient Slope (Shallow gradient around co-eluting peaks) GoodResolution->AdjustGradient No CheckPeakShape Good Peak Shape? GoodResolution->CheckPeakShape Yes AdjustGradient->ScoutingRun Re-run ChangeSolvent Change Organic Solvent (Methanol <-> Acetonitrile) AdjustGradient->ChangeSolvent If still poor ChangeSolvent->ScoutingRun Re-scout AdjustpH Optimize pH/Additive (e.g., Formic Acid concentration) CheckPeakShape->AdjustpH No (Tailing/Fronting) FinalMethod Final Optimized Method CheckPeakShape->FinalMethod Yes AdjustpH->ScoutingRun Re-run

A logical workflow for optimizing the mobile phase for better separation.

Technical Support Center: Analysis of Methiocarb by Electrospray Ionization Mass Spectrometry (ESI-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Methiocarb using ESI-MS. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on minimizing signal suppression.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression in the context of this compound analysis by ESI-MS?

A1: Signal suppression, a type of matrix effect, is the reduction in the ionization efficiency of this compound in the electrospray ionization source due to the presence of co-eluting components from the sample matrix.[1][2] These interfering compounds can compete with this compound for ionization, leading to a decreased instrument response and potentially inaccurate quantification.[1][3]

Q2: What are the common causes of this compound signal suppression?

A2: The primary cause of signal suppression is the co-elution of matrix components with this compound during liquid chromatography.[3][4] These components can include salts, lipids, proteins, and other endogenous materials from the sample.[2] The presence of nonvolatile materials in the sample can also hinder the formation of gas-phase ions.[1]

Q3: How can I determine if my this compound signal is being suppressed?

A3: A common method to assess signal suppression is to compare the peak area of a this compound standard in a pure solvent to the peak area of the same standard spiked into a blank sample extract (a sample that does not contain this compound). A significantly lower peak area in the matrix sample indicates signal suppression.[5]

Q4: What are the general strategies to minimize signal suppression for this compound?

A4: Several strategies can be employed to mitigate signal suppression:

  • Effective Sample Preparation: To remove interfering matrix components before analysis.[2][5]

  • Optimized Chromatographic Separation: To separate this compound from co-eluting matrix components.[1][3]

  • Instrumental Parameter Optimization: To enhance the ionization of this compound.[6][7]

  • Use of an Internal Standard: To compensate for signal loss.[5][8]

  • Matrix-Matched Calibration: To correct for the matrix effect during quantification.[5][9]

  • Sample Dilution: To reduce the concentration of interfering compounds.[1][5]

Troubleshooting Guides

Issue 1: Low or No Signal for this compound Standard in Matrix

This is a classic indicator of severe signal suppression. Follow these steps to troubleshoot:

Troubleshooting Workflow

start Start: Low/No this compound Signal sample_prep 1. Review Sample Preparation - Is it adequate for your matrix? - Consider QuEChERS or SPE. start->sample_prep chromatography 2. Optimize Chromatography - Modify gradient to separate from matrix. - Check for co-elution with interferences. sample_prep->chromatography dilution 3. Dilute Sample Extract - Reduces concentration of interfering molecules. chromatography->dilution internal_standard 4. Implement Internal Standard - Use a stable isotope-labeled standard (this compound-d3). dilution->internal_standard matrix_matched 5. Use Matrix-Matched Calibration - Prepares calibrants in blank matrix. internal_standard->matrix_matched apci 6. Consider Alternative Ionization - APCI is often less prone to suppression. matrix_matched->apci end End: Signal Restored apci->end

Caption: Troubleshooting workflow for low this compound signal.

Issue 2: Poor Reproducibility of this compound Quantification

Inconsistent signal suppression between samples can lead to poor reproducibility.

Troubleshooting Steps:

  • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for variability in signal suppression. A SIL-IS like this compound-d3 will be affected by the matrix in the same way as the native analyte, allowing for accurate ratio-based quantification.[8][9][10]

  • Ensure Consistent Sample Preparation: Any variability in the sample preparation process will lead to different levels of matrix components in the final extract and thus, variable signal suppression. Standardize all sample preparation steps.

  • Use Matrix-Matched Calibrants: If a SIL-IS is not available, preparing your calibration curve in a pooled blank matrix extract can help to normalize the matrix effect across your sample set.[5]

Quantitative Data on Signal Suppression and Mitigation

The following tables summarize quantitative data from studies on this compound and carbamate (B1207046) signal suppression.

Table 1: Comparison of Ionization Techniques for this compound Analysis in Orange Matrix

Ionization TechniqueApparent Recovery
Electrospray Ionization (ESI)43%
Atmospheric Pressure Chemical Ionization (APCI)107%

Data sourced from a study analyzing 50 ppb this compound in an orange sample.[11]

Table 2: Matrix Effects on this compound in Different Food Matrices

MatrixMatrix Effect
GarlicUp to 99% signal suppression
OnionUp to 99% signal suppression

This data illustrates the significant signal suppression that can be observed for this compound in complex matrices.[4]

Experimental Protocols

Protocol 1: Sample Preparation using a Modified QuEChERS Method

This protocol is a general guideline for the extraction of this compound from a fruit or vegetable matrix.

Experimental Workflow for QuEChERS

start Start: Homogenized Sample weigh 1. Weigh 10g of sample into a 50 mL centrifuge tube. start->weigh add_solvent 2. Add 10 mL of acetonitrile (B52724) and internal standard (this compound-d3). weigh->add_solvent add_salts 3. Add QuEChERS extraction salts (e.g., MgSO4, NaCl, citrates). add_solvent->add_salts shake_centrifuge 4. Shake vigorously and centrifuge. add_salts->shake_centrifuge cleanup 5. Transfer supernatant to d-SPE tube (containing PSA and C18 sorbents). shake_centrifuge->cleanup vortex_centrifuge 6. Vortex and centrifuge. cleanup->vortex_centrifuge end End: Final extract for LC-MS/MS analysis vortex_centrifuge->end

Caption: QuEChERS sample preparation workflow.

Detailed Steps:

  • Homogenization: Homogenize a representative portion of the sample.[8]

  • Extraction:

    • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.[8]

    • Add 10 mL of acetonitrile.[8]

    • Add a known amount of this compound-d3 internal standard.[8]

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).[8]

    • Shake vigorously for 1 minute and centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) and C18 sorbents.

    • Vortex for 30 seconds and centrifuge at ≥3000 rcf for 5 minutes.

  • Final Extract: The resulting supernatant is ready for LC-MS/MS analysis.

Protocol 2: General LC-MS/MS Parameters for Carbamate Analysis

This serves as a starting point for method development.

Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, both containing an additive like formic acid (e.g., 0.1%), is often effective for carbamates.[12]

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

Mass Spectrometry (MS):

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for this compound.[13]

  • MS/MS Mode: Multiple Reaction Monitoring (MRM) should be used for quantification to ensure selectivity and sensitivity.

  • Source Parameters: Optimize the following for maximum this compound signal:

    • Capillary voltage

    • Gas temperatures (nebulizer and drying gas)

    • Gas flow rates

    • Cone voltage[6]

References

Challenges in Methiocarb residue analysis in complex food matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of methiocarb and its metabolites (this compound sulfoxide (B87167) and this compound sulfone) in complex food matrices.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am experiencing significant signal suppression or enhancement (matrix effects) when analyzing this compound residues in complex matrices like garlic, onion, or fatty foods. What can I do to mitigate this?

A1: Matrix effects are a common challenge in the analysis of pesticide residues in complex food samples using techniques like liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS).[1][2][3] These effects, caused by co-eluting matrix components that interfere with the ionization of the target analyte, can lead to inaccurate quantification.[1][3]

Here are several strategies to address matrix effects:

  • Matrix-Matched Calibration: This is a widely used approach to compensate for matrix effects.[4] It involves preparing calibration standards in a blank matrix extract that is free of the analyte. This helps to ensure that the standards and the samples experience similar ionization suppression or enhancement.[4][5]

  • Isotope Dilution Mass Spectrometry (IDMS): The use of a stable isotope-labeled internal standard, such as this compound-d3, is a powerful technique to correct for matrix effects and variations during sample preparation.[6] The internal standard is chemically identical to the analyte and will be affected by the matrix in the same way, allowing for accurate quantification by measuring the analyte-to-internal standard ratio.[6]

  • Sample Dilution: Diluting the final extract can reduce the concentration of co-eluting matrix components, thereby minimizing their impact on the ionization of this compound. However, this may also decrease the analyte concentration, potentially compromising the method's sensitivity.

  • Advanced Sample Cleanup: Employing more rigorous cleanup techniques can help remove interfering matrix components. This can include the use of different sorbents in dispersive solid-phase extraction (d-SPE) or the addition of a solid-phase extraction (SPE) cartridge cleanup step.[7][8] For fatty matrices, techniques like gel permeation chromatography (GPC) can be effective.[9]

  • Chemometric Approaches: Advanced data analysis techniques, such as partial least-squares (PLS) regression, can be used to model and correct for matrix effects by analyzing the background ion signals in the mass spectra.[1]

Q2: What is the recommended sample preparation method for this compound residue analysis in fruits and vegetables?

A2: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective sample preparation technique for the analysis of this compound and its metabolites in various food matrices, including fruits and vegetables.[6][10][11][12] This method involves an initial extraction with acetonitrile (B52724) followed by a cleanup step using dispersive solid-phase extraction (d-SPE).[5][6][12]

There are two common variations of the QuEChERS method:

  • Acetate-Buffered QuEChERS (AOAC Official Method 2007.01): This method is suitable for a wide range of pesticides and matrices.[13]

  • Citrate-Buffered QuEChERS (EN 15662): This version is often preferred for pH-sensitive pesticides.[13][14]

The choice between the two often depends on the specific matrix and the stability of the target analytes.[13]

Q3: I am analyzing this compound in fatty matrices like meat, milk, or oils. Are there any specific modifications to the standard QuEChERS protocol that I should consider?

A3: Yes, analyzing fatty matrices requires modifications to the standard QuEChERS protocol to effectively remove the high lipid content, which can interfere with the analysis. Here are some key considerations:

  • Choice of d-SPE Sorbent: For fatty samples, it is common to include C18 as a sorbent in the d-SPE cleanup step to remove lipids.[15]

  • Modified Extraction Solvents: Some methods for fatty matrices use a combination of ethyl acetate (B1210297) and cyclohexane (B81311) for extraction.[7]

  • Additional Cleanup Steps: For very complex fatty samples, additional cleanup steps like gel permeation chromatography (GPC) may be necessary to achieve the required level of cleanliness.[9][15]

Q4: What are the expected recovery rates for this compound and its metabolites using the QuEChERS method?

A4: The recovery rates can vary depending on the specific matrix, fortification level, and the analytical method used. However, several studies have reported good recoveries for this compound and its metabolites using QuEChERS.

Quantitative Data Summary

AnalyteMatrixFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)Reference
This compoundBanana0.195.21.9[10][11]
This compound SulfoxideBanana0.192.01.8[10][11]
This compound SulfoneBanana0.184.03.9[10][11]
This compound & MetabolitesLivestock Products (Chicken, Pork, Beef, Egg, Milk)0.005, 0.01, 0.0576.4 - 118.0≤ 10.0[5]

Experimental Protocols

Detailed Methodology: QuEChERS (Citrate-Buffered - EN 15662) for Fruits and Vegetables

This protocol is a generalized procedure based on the EN 15662 method.[13][14]

1. Sample Homogenization:

  • Homogenize a representative portion of the fruit or vegetable sample. For samples with low water content (<80%), add a sufficient amount of deionized water to facilitate extraction.[13]

2. Extraction:

  • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.[6][13]

  • Add 10 mL of acetonitrile.[6][13]

  • If using an internal standard (e.g., this compound-d3), add the appropriate volume of the standard solution at this stage.[6]

  • Cap the tube and shake vigorously for 1 minute.[13]

  • Add the contents of a salt packet containing 4 g of anhydrous MgSO₄, 1 g of sodium chloride (NaCl), 1 g of trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g of disodium (B8443419) citrate sesquihydrate.[13]

  • Immediately cap and shake vigorously for 1 minute.[6]

  • Centrifuge at ≥ 3000 x g for 5 minutes.[6]

3. Dispersive Solid-Phase Extraction (d-SPE) Clean-up:

  • Transfer an aliquot of the supernatant (acetonitrile layer) to a 15 mL d-SPE tube. The sorbents in the tube will depend on the matrix. For pigmented fruits and vegetables, a common combination is primary secondary amine (PSA) to remove sugars and organic acids, C18 to remove nonpolar interferences, and graphitized carbon black (GCB) to remove pigments.[6][15]

  • Vortex for 30 seconds.[6][7]

  • Centrifuge at ≥ 3000 x g for 5 minutes.[6][7]

4. Final Extract Preparation:

  • Take an aliquot of the cleaned extract for analysis by LC-MS/MS. The extract may be analyzed directly or after dilution with an appropriate solvent.[7]

Visualizations

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE (d-SPE) Cleanup sample 1. Homogenized Sample (10g) add_acn 2. Add Acetonitrile (10mL) sample->add_acn shake1 3. Shake (1 min) add_acn->shake1 add_salts 4. Add QuEChERS Salts shake1->add_salts shake2 5. Shake (1 min) add_salts->shake2 centrifuge1 6. Centrifuge shake2->centrifuge1 supernatant Acetonitrile Layer (Supernatant) centrifuge1->supernatant transfer 7. Transfer Supernatant to d-SPE Tube supernatant->transfer vortex 8. Vortex (30s) transfer->vortex centrifuge2 9. Centrifuge vortex->centrifuge2 final_extract Final Extract centrifuge2->final_extract analysis LC-MS/MS Analysis final_extract->analysis

Caption: QuEChERS experimental workflow for fruit and vegetable analysis.

Matrix_Effects_Troubleshooting cluster_solutions Potential Solutions problem Problem: Signal Suppression/ Enhancement cal Matrix-Matched Calibration problem->cal is Isotope Dilution (e.g., this compound-d3) problem->is dil Sample Dilution problem->dil clean Enhanced Cleanup (d-SPE/SPE) problem->clean chemo Chemometric Correction problem->chemo

References

Technical Support Center: Methiocarb Extraction from Clay-Rich Soils

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the extraction efficiency of Methiocarb from challenging clay-rich soil matrices.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound from clay-rich soils.

Question/Issue Possible Cause(s) Troubleshooting Steps
Low recovery of this compound. 1. Strong Adsorption: Clay and organic matter in the soil strongly adsorb this compound, making it difficult to extract.[1][2][3] 2. Inefficient Solvent System: The chosen solvent may not have the optimal polarity to desorb this compound from the soil matrix.[4] 3. Insufficient Extraction Time/Energy: The extraction time or energy (e.g., shaking, sonication, heating) may be inadequate to overcome the strong analyte-matrix interactions.[5] 4. Analyte Degradation: this compound may degrade during the extraction process, especially at elevated temperatures.[6]1. Pre-treatment: Hydrate (B1144303) the soil sample before extraction to swell the clay and improve solvent penetration. For dried soil, add water and allow it to hydrate for at least 30 minutes.[7] 2. Solvent Optimization: Use a polar solvent or a mixture of solvents. Acetone, acetonitrile (B52724), and methanol (B129727) are commonly used.[4][8][9] A mixture of acetone, ethyl acetate, and water has been shown to be effective for clayey soils.[10] 3. Enhanced Extraction Techniques: Employ techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to provide additional energy for desorption.[11][12][13] Supercritical Fluid Extraction (SFE) with a modifier like methanol can also be effective.[14][15][16] 4. Control Temperature: If using thermal methods like MAE, optimize the temperature to avoid degradation. A rotary evaporator at 30°C can be used for solvent evaporation.[9][17]
Poor reproducibility of results. 1. Inhomogeneous Sample: The soil sample may not be properly homogenized, leading to variations in this compound concentration between subsamples. 2. Inconsistent Extraction Procedure: Variations in extraction time, solvent volume, or shaking speed can lead to inconsistent results. 3. Matrix Effects in Analysis: Co-extracted matrix components can interfere with the analytical detection (e.g., LC-MS/MS), causing signal suppression or enhancement.[1]1. Sample Homogenization: Thoroughly mix the soil sample before taking a subsample for extraction. Grinding or sieving the soil can improve homogeneity.[18] 2. Standardize Protocol: Strictly adhere to a validated and standardized experimental protocol for all samples. 3. Use of Internal Standards: Spike the samples with an isotopically labeled internal standard, such as this compound-d3, before extraction to compensate for matrix effects and variations in recovery.[9] 4. Matrix-Matched Calibration: Prepare calibration standards in a blank soil extract to account for matrix effects.[7]
Clogged SPE cartridge or filter. 1. High Particulate Matter: The soil extract may contain fine clay particles that clog the solid-phase extraction (SPE) cartridge or filter. 2. Precipitation of Co-extractives: Some co-extracted matrix components may precipitate upon solvent change or concentration.1. Centrifugation/Filtration: Centrifuge the initial extract at a high speed (e.g., 4000 rpm for 5 minutes) to pellet the solid particles.[9] Use a pre-filter or a filter with a larger pore size before the main filtration or SPE step. 2. Solvent Miscibility: Ensure that solvents are miscible during solvent exchange steps to prevent precipitation.
Presence of interfering peaks in the chromatogram. 1. Co-extraction of Matrix Components: Clay-rich soils have a complex matrix with many organic and inorganic components that can be co-extracted with this compound.[5] 2. Insufficient Cleanup: The cleanup step (e.g., d-SPE, SPE) may not be effective in removing all interfering compounds.1. Optimize Cleanup: Use a dispersive solid-phase extraction (d-SPE) cleanup step with appropriate sorbents. For example, Primary Secondary Amine (PSA) can remove organic acids, and C18 can remove non-polar interferences.[7][19] 2. Selective Detection: Use a highly selective analytical technique like tandem mass spectrometry (LC-MS/MS) to differentiate this compound from co-eluting interferences.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is the best extraction method for this compound in clay-rich soils?

There is no single "best" method, as the optimal choice depends on factors like available equipment, sample throughput, and desired sensitivity. However, methods that provide higher energy for desorption are generally more effective for clay-rich soils. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective approach for pesticide residue analysis in soil.[1][5][7] It involves an initial extraction with acetonitrile followed by a cleanup step. For clay-rich soils, modifications to the standard QuEChERS protocol may be necessary. Other powerful techniques include Ultrasound-Assisted Extraction (UAE) , Microwave-Assisted Extraction (MAE) , and Supercritical Fluid Extraction (SFE) .[11][12][14]

Q2: Which solvent system is most effective for extracting this compound from clay soils?

A polar solvent or a mixture of solvents is generally recommended. Acetonitrile is commonly used in the QuEChERS method.[7][19] Acetone is also a good choice and has been used in combination with water.[8][17] A mixture of acetone-ethyl acetate-water has been reported to be highly effective for extracting a wide range of pesticides from clayey soils.[10]

Q3: How can I minimize matrix effects when analyzing this compound extracts from clay soil?

Matrix effects are a significant challenge in the analysis of complex samples like clay soil extracts.[1] To minimize their impact, you can:

  • Use an effective cleanup step: Dispersive SPE (d-SPE) with sorbents like PSA and C18 is crucial for removing interfering matrix components.[7][19]

  • Employ an internal standard: Adding an isotopically labeled internal standard (e.g., this compound-d3) to your samples before extraction helps to correct for both extraction efficiency and matrix-induced signal suppression or enhancement.[9]

  • Use matrix-matched calibration curves: Prepare your calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as your samples.[7]

Q4: What are the advantages of using advanced extraction techniques like UAE, MAE, or SFE?

These techniques offer several advantages over traditional methods:

  • Ultrasound-Assisted Extraction (UAE): Uses ultrasonic waves to create cavitation, which disrupts the soil matrix and enhances solvent penetration, leading to faster and more efficient extraction.[12][13][20]

  • Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and sample, accelerating the extraction process and often leading to higher recoveries.[11][18][21]

  • Supercritical Fluid Extraction (SFE): Utilizes a supercritical fluid, typically carbon dioxide, which has properties of both a liquid and a gas, allowing for efficient and selective extraction with reduced solvent consumption.[14][15][22]

Quantitative Data Summary

The following tables summarize quantitative data on the recovery of this compound and other pesticides from soil using various extraction methods.

Table 1: Recovery of this compound and its Metabolites from Soil

CompoundFortification Level (µg/kg)Recovery (%)MethodSoil TypeReference
This compound1095.8Liquid Partition & SPESandy Loam[17]
This compound sulfoxide1098.5Liquid Partition & SPESandy Loam[17]
This compound sulfone1099.2Liquid Partition & SPESandy Loam[17]
This compound10094.7Liquid Partition & SPESandy Loam[17]
This compound sulfoxide10097.6Liquid Partition & SPESandy Loam[17]
This compound sulfone10098.1Liquid Partition & SPESandy Loam[17]

Table 2: Comparison of Pesticide Recovery using Different Extraction Techniques in Soil

Pesticide ClassExtraction MethodRecovery Range (%)Reference
Multiclass PesticidesQuEChERS70-120 (for most pesticides)[1]
Organochlorines & OrganophosphatesSupercritical Fluid Extraction (CO2 with 3% MeOH)>85[10]
Multiclass HerbicidesUltrasound-Assisted Extraction (Water:Methanol)~100[12]
Multiclass PesticidesMicrowave-Assisted Extraction>90[23]

Experimental Protocols

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

This protocol is a general guideline and may require optimization for specific soil types.

a. Extraction:

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.[7]

  • If using air-dried soil, add 7 mL of water, vortex briefly, and allow to hydrate for 30 minutes.[7]

  • Add 10 mL of acetonitrile to the tube.[7]

  • Add the appropriate amount of internal standard solution (e.g., this compound-d3).

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at ≥ 5000 rpm for 5 minutes.[19]

b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).[7]

  • Vortex for 30 seconds.[7]

  • Centrifuge at ≥ 5000 rpm for 2 minutes.[7]

  • Transfer the cleaned extract into an autosampler vial for analysis (e.g., by LC-MS/MS).

Ultrasound-Assisted Extraction (UAE)
  • Weigh 5 g of homogenized soil into a glass vial.

  • Add a known amount of internal standard.

  • Add 10 mL of an appropriate solvent mixture (e.g., water:methanol).[12]

  • Place the vial in an ultrasonic bath.

  • Sonicate for a specified time (e.g., 15-30 minutes). The optimal time should be determined experimentally.[20]

  • After sonication, centrifuge the sample to separate the solid and liquid phases.

  • Collect the supernatant for analysis or further cleanup if necessary.

Visualizations

Experimental Workflow for this compound Extraction

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis soil_sample Clay-Rich Soil Sample homogenize Homogenize Sample soil_sample->homogenize weigh Weigh 10g of Soil homogenize->weigh spike Spike with Internal Standard (this compound-d3) weigh->spike add_solvent Add Extraction Solvent (e.g., Acetonitrile) spike->add_solvent shake Shake/Vortex/Sonicate add_solvent->shake centrifuge1 Centrifuge shake->centrifuge1 transfer_supernatant Transfer Supernatant centrifuge1->transfer_supernatant add_dspe Add d-SPE Sorbents (PSA, C18, MgSO4) transfer_supernatant->add_dspe vortex Vortex add_dspe->vortex centrifuge2 Centrifuge vortex->centrifuge2 final_extract Collect Final Extract centrifuge2->final_extract lcmsms LC-MS/MS Analysis final_extract->lcmsms

Caption: General experimental workflow for the extraction and analysis of this compound from soil.

Logical Relationship of Troubleshooting Low Recovery

troubleshooting_low_recovery cluster_causes Potential Causes cluster_solutions Solutions issue Low this compound Recovery adsorption Strong Adsorption to Clay/Organic Matter issue->adsorption solvent Inefficient Solvent System issue->solvent energy Insufficient Extraction Energy issue->energy degradation Analyte Degradation issue->degradation pretreatment Soil Pre-treatment (Hydration) adsorption->pretreatment optimize_solvent Optimize Solvent Choice solvent->optimize_solvent enhanced_extraction Use Enhanced Techniques (UAE, MAE) energy->enhanced_extraction control_temp Control Temperature degradation->control_temp

References

Technical Support Center: Optimizing Derivatatization for Dithiocarbamate and Methiocarb Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of dithiocarbamates (DTCs) and methiocarb.

Dithiocarbamate (B8719985) (DTC) Analysis: Troubleshooting and FAQs

Dithiocarbamate analysis is challenging due to the inherent instability and low solubility of these compounds.[1][2] Derivatization is a critical step to enable robust and reliable quantification. The two most common approaches are the indirect carbon disulfide (CS₂) evolution method and direct analysis following derivatization (e.g., methylation).[1][3]

Frequently Asked Questions (FAQs) for Dithiocarbamate Analysis

Q1: Why is derivatization necessary for dithiocarbamate analysis?

A1: Dithiocarbamates are generally unstable, non-volatile, and can degrade rapidly, especially in acidic conditions found in many sample matrices.[1][4] Derivatization converts them into more stable and volatile compounds suitable for analysis by Gas Chromatography (GC) or improves their chromatographic behavior and detection for High-Performance Liquid Chromatography (HPLC).[3][5]

Q2: What are the main differences between the CS₂ evolution method and direct derivatization methods?

A2: The CS₂ evolution method is an indirect, summation method where all dithiocarbamates in a sample are hydrolyzed to carbon disulfide (CS₂) using strong acid and heat.[4][6] The total amount of CS₂ is then measured, typically by GC.[4] This method is non-specific and cannot distinguish between different types of dithiocarbamates.[1] Direct derivatization methods, such as methylation with methyl iodide, create specific, stable derivatives of individual dithiocarbamate compounds, allowing for their separation and quantification by HPLC or LC-MS/MS.[3][5]

Q3: What are the common causes of false positives in the CS₂ evolution method?

A3: False positives are a significant limitation of the CS₂ evolution method.[1] They can arise from naturally occurring sulfur compounds in certain plant matrices, such as those from the Brassica family (e.g., cabbage, broccoli), which can also release CS₂ under the harsh acidic hydrolysis conditions.[4][7][8] Other sources of interference can include sulfur-containing compounds used in food processing.[3]

Q4: How can I improve the stability of dithiocarbamates during sample preparation for direct analysis?

A4: To enhance stability, sample processing should be performed under conditions that prevent degradation. Using an alkaline extraction medium can improve stability.[1] The addition of chelating agents like EDTA and antioxidants such as L-cysteine to the extraction solution can help stabilize the dithiocarbamate compounds.[5][9] Performing extraction and sample handling at low temperatures (e.g., cryogenic milling) can also minimize degradation.[1]

Troubleshooting Guide for Dithiocarbamate Analysis
Problem Potential Cause(s) Suggested Solution(s)
Low Analyte Recovery Analyte Degradation: DTCs are unstable in acidic conditions and can degrade during sample homogenization and extraction.[1]- Perform sample processing at cryogenic temperatures.[1]- Use an alkaline extraction medium with stabilizing agents like EDTA and L-cysteine.[1][5][9]- Minimize the time between extraction and analysis.
Incomplete Derivatization: The derivatization reaction (e.g., methylation) may not have gone to completion.- Optimize reaction conditions (time, temperature, reagent concentration).- Ensure the absence of water, as it can interfere with some derivatization reactions.
Poor Solubility: Many DTCs have low solubility in common organic solvents.[1]- Experiment with different solvent mixtures to improve solubility.- Use of complexing agents can enhance solubility.
High Background or Interference Peaks (CS₂ Method) Matrix Interference: Natural compounds in the sample matrix releasing CS₂.[4][7]- Analyze a matrix blank to assess background levels.- If possible, use a more specific direct derivatization method.
Contamination: Contamination from lab equipment, especially rubber or latex materials (e.g., gloves), which can contain dithiocarbamates.[1][4]- Use non-rubber materials such as polyethylene (B3416737) or silicone gloves and septa.[4]
Poor Peak Shape in GC (CS₂ Method) Solvent-Analyte Boiling Point Mismatch: Using a high-boiling solvent like isooctane (B107328) to trap the low-boiling CS₂ can lead to poor peak shape.[10]- Use a cold injection technique in split mode to improve peak focusing.[10]- Employ a multibaffled liner in the GC inlet.[10]
Inconsistent Results with Direct Derivatization Standard Instability: DTC standard solutions can be unstable.[1]- Prepare standard solutions fresh and store them at low temperatures, protected from light.[1]- The use of glycerin/iso-propanol mixtures has been shown to create stable suspensions for standards.[2]
Matrix Effects (LC-MS/MS): Co-eluting matrix components can cause ion suppression or enhancement.[11]- Use matrix-matched calibration standards to compensate for matrix effects.- Employ further sample clean-up steps like solid-phase extraction (SPE).

This compound Analysis: Troubleshooting and FAQs

This compound, an N-methylcarbamate pesticide, is often analyzed by HPLC with post-column derivatization to enhance detection sensitivity and selectivity, as it is thermally labile and has poor UV absorbance.[12]

Frequently Asked Questions (FAQs) for this compound Analysis

Q1: What is the principle behind post-column derivatization for this compound analysis?

A1: Post-column derivatization for N-methylcarbamates like this compound is a two-step process that occurs after the analyte has been separated by the HPLC column.[12] First, the separated this compound is hydrolyzed under basic conditions (e.g., with NaOH) at an elevated temperature to produce methylamine (B109427). Second, the methylamine reacts with o-phthalaldehyde (B127526) (OPA) and a thiol-containing reagent (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative, which is then detected by a fluorescence detector.[12]

Q2: Why is fluorescence detection preferred over UV detection for derivatized this compound?

A2: The derivatization with OPA creates a product that is highly fluorescent, leading to significantly better sensitivity and selectivity compared to UV detection of the parent compound.[12] This allows for the detection of this compound at very low concentrations in complex matrices.

Q3: Can this compound be analyzed without derivatization?

A3: Yes, this compound can be analyzed directly using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity and avoids the need for a post-column derivatization setup. However, it requires access to more specialized instrumentation.

Q4: What are the key parameters to optimize in a post-column derivatization HPLC method?

A4: Key parameters to optimize include the concentration and flow rate of the hydrolysis and derivatization reagents, the temperature and volume of the reaction coils, and the mobile phase composition to ensure proper separation of this compound from its metabolites (this compound sulfoxide (B87167) and sulfone) and other matrix components.[11][12]

Troubleshooting Guide for this compound HPLC Analysis
Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing) Secondary Interactions: The basic nature of this compound can lead to interactions with acidic residual silanols on the HPLC column packing material.[11][13]- Use a high-purity, well-end-capped C18 column.- Ensure the mobile phase pH is appropriate (typically acidic for carbamates).[11]- Add a competing base like triethylamine (B128534) (0.1%) to the mobile phase to mask active sites.[11]
Column Contamination/Deterioration: Accumulation of matrix components at the head of the column.[14]- Use a guard column and replace it regularly.[14]- If a guard column is not in use, try back-flushing the analytical column (if permitted by the manufacturer).[15]
Poor Peak Shape (Fronting) Sample Overload: Injecting too much sample can saturate the column.[11][16]- Dilute the sample or reduce the injection volume.[11]
Inappropriate Sample Solvent: The sample is dissolved in a solvent much stronger than the mobile phase.- Ensure the sample solvent is as close in composition to the initial mobile phase as possible.
Split or Broad Peaks Column Void: A void has formed at the inlet of the column.[14]- Replace the column. Avoid sudden pressure shocks to the system.[17]
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector.[11]- Minimize the length and use the smallest appropriate inner diameter tubing for all connections.
No or Low Signal from Derivatized Analyte Post-Column Derivatization Failure: Issues with reagent delivery, reaction temperature, or reagent stability.- Check the flow rates of the post-column pumps.- Verify the temperature of the reaction coil.- Prepare fresh OPA and hydrolysis reagents. The OPA reagent is light-sensitive and should be prepared fresh daily.[18]
Incorrect Detector Wavelengths: Excitation and emission wavelengths on the fluorescence detector are not set correctly for the OPA-derivative.- Verify and set the correct excitation (~330-340 nm) and emission (~450-465 nm) wavelengths.
Drifting Retention Times Poor Temperature Control: Fluctuations in column temperature.[19]- Use a column oven to maintain a stable temperature.[19]
Mobile Phase Composition Change: Inconsistent mobile phase preparation or pump malfunction.[20]- Prepare fresh mobile phase and ensure it is properly degassed.- Check the pump performance and prime if necessary.[21]

Quantitative Data Summary

The following tables summarize typical performance data for dithiocarbamate and this compound analysis from various studies.

Table 1: Performance Data for Dithiocarbamate Analysis

Method Analyte Matrix Fortification Level (mg/kg) Average Recovery (%) Relative Standard Deviation (RSD) (%) Reference
CS₂ Evolution by GC-MS ThiramGrapes0.04 - 1.3079 - 104< 15[4]
CS₂ Evolution by GC-MS ThiramTomato0.04 - 1.3085 - 98< 12[4]
Methyl Derivatization by HPLC-DAD MancozebApple0.05 - 2.070.8 - 105.30.6 - 13.7[5]
Methyl Derivatization by HPLC-DAD PropinebCucumber0.05 - 2.075.2 - 101.41.1 - 12.5[5]

Table 2: Performance Data for N-Methylcarbamate (including this compound) Analysis by HPLC with Post-Column Derivatization

Analyte Matrix Fortification Level (ng/g) Average Recovery (%) Limit of Detection (LOD) (ng/g) Reference
This compound Honey50 - 20072.0 - 92.04 - 5EPA Method 531.1 cited in[7]
Carbofuran Honey50 - 20075.0 - 95.04 - 5EPA Method 531.1 cited in[7]
Aldicarb Water10 ppb (µg/L)Not Specified0.40 ppb[7]
This compound Water10 ppb (µg/L)Not Specified0.40 ppb[7]

Experimental Protocols

Protocol 1: Determination of Total Dithiocarbamates by CS₂ Evolution and GC-MS

This protocol is based on the widely used acid hydrolysis method.[4][6]

  • Sample Preparation: Weigh 5-10 g of a homogenized sample into a 100 mL reaction vessel.[22]

  • Hydrolysis: Add 75 mL of a tin(II) chloride solution in hydrochloric acid to the reaction vessel.[22] Add 20 mL of iso-octane to trap the evolved CS₂.[10]

  • Reaction: Immediately seal the vessel and place it in a water bath at 85°C for 3 hours with intermittent shaking.[22] This step quantitatively converts the dithiocarbamates to carbon disulfide (CS₂).[4]

  • Extraction: After the reaction, cool the vessel in an ice bath. The CS₂ will be partitioned into the upper iso-octane layer.[4]

  • Analysis: Carefully transfer an aliquot of the iso-octane layer into a GC vial.

  • GC-MS Analysis: Inject the sample into a GC-MS system. Monitor for the characteristic ions of CS₂, typically m/z 76 and 78.[4] Quantify using an external calibration curve prepared from CS₂ standards in iso-octane.

Protocol 2: Analysis of this compound by HPLC with Post-Column Derivatization

This protocol follows the principles of EPA Method 531.2.[12]

  • Sample Extraction: Extract the sample using an appropriate method, such as QuEChERS or liquid-liquid extraction with a suitable organic solvent.

  • HPLC Separation:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[12]

    • Mobile Phase: A gradient of methanol (B129727) and water or acetonitrile (B52724) and water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 100 µL.

  • Post-Column Derivatization:

    • Step 1 (Hydrolysis): After the column, mix the eluent with a 0.075 N NaOH solution delivered by a post-column pump at a flow rate of approximately 0.3 mL/min. Pass the mixture through a reaction coil heated to 80-100°C.[12]

    • Step 2 (Derivatization): Mix the hydrolyzed effluent with a solution of o-phthalaldehyde (OPA) and 2-mercaptoethanol (B42355) in a borate (B1201080) buffer, also delivered by a post-column pump at ~0.3 mL/min. This reaction occurs in a second reaction coil at ambient temperature.

  • Fluorescence Detection:

    • Excitation Wavelength: ~340 nm.

    • Emission Wavelength: ~455 nm.

  • Quantification: Calibrate the system using external standards of this compound prepared in methanol.

Visualizations

Dithiocarbamate_CS2_Workflow cluster_prep Sample Preparation cluster_reaction Hydrolysis Reaction cluster_analysis Analysis Homogenize Homogenize Sample Weigh Weigh 5-10g Sample Homogenize->Weigh AddReagents Add SnCl₂/HCl and iso-octane Weigh->AddReagents Heat Heat at 85°C for 3h AddReagents->Heat Cool Cool in Ice Bath Heat->Cool Extract Collect iso-octane Layer Cool->Extract GCMS Inject into GC-MS Extract->GCMS Quantify Quantify CS₂ GCMS->Quantify Methiocarb_HPLC_Workflow SamplePrep Sample Extraction (e.g., QuEChERS) HPLC HPLC Separation (C18 Column) SamplePrep->HPLC Hydrolysis Post-Column Hydrolysis (NaOH + Heat) HPLC->Hydrolysis Derivatization Post-Column Derivatization (OPA/MCE Reagent) Hydrolysis->Derivatization Detection Fluorescence Detection (Ex: 340nm, Em: 455nm) Derivatization->Detection Data Data Acquisition & Quantification Detection->Data Troubleshooting_Logic Problem Observed Problem LowRecovery Low Analyte Recovery Problem->LowRecovery BadPeakShape Poor Peak Shape (Tailing/Fronting/Splitting) Problem->BadPeakShape NoSignal No or Low Signal (Post-Column Deriv.) Problem->NoSignal Degradation Analyte Degradation LowRecovery->Degradation Cause IncompleteRxn Incomplete Derivatization LowRecovery->IncompleteRxn Cause SecondaryInt Secondary Interactions (Column) BadPeakShape->SecondaryInt Cause ColumnVoid Column Void/Contamination BadPeakShape->ColumnVoid Cause ReagentFail Reagent Failure NoSignal->ReagentFail Cause DetectorIssue Incorrect Detector Settings NoSignal->DetectorIssue Cause Stabilize Use Stabilizing Agents (EDTA, Alkaline pH) Degradation->Stabilize Solution OptimizeRxn Optimize Reaction (Time, Temp) IncompleteRxn->OptimizeRxn Solution ChangeColumn Use End-Capped Column / Modify Mobile Phase SecondaryInt->ChangeColumn Solution ReplaceColumn Replace Guard/Analytical Column ColumnVoid->ReplaceColumn Solution FreshReagents Prepare Fresh Reagents ReagentFail->FreshReagents Solution VerifySettings Verify Wavelengths DetectorIssue->VerifySettings Solution

References

Reducing analytical interferences in Methiocarb detection in forensic toxicology

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical detection of Methiocarb in forensic toxicology.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound and its metabolites in forensic samples.

Issue 1: Low Analyte Recovery

Symptom: The detected concentration of this compound is significantly lower than the expected or spiked amount.

Potential Cause Troubleshooting Steps
Thermal Degradation (GC-MS/MS) This compound is thermally labile and can degrade in a hot GC inlet. To mitigate this: 1. Lower the injector temperature. 2. Utilize a pulsed splitless or on-column injection technique to minimize the analyte's residence time in the injector. 3. Use a shorter GC column to allow for elution at a lower temperature. 4. As a last resort, consider derivatization to a more thermally stable compound. 5. If feasible, switch to an LC-MS/MS method, which is the preferred technique for thermally labile compounds like this compound.[1]
Inefficient Extraction from Matrix The chosen sample preparation method may not be optimal for the specific forensic matrix. 1. For blood and tissue: Ensure thorough homogenization. A modified QuEChERS protocol is often effective.[2][3][4] 2. For urine: Solid-Phase Extraction (SPE) can yield good recoveries. Ensure the sorbent type is appropriate for this compound. 3. Method Comparison: If recoveries remain low, consider comparing different extraction techniques (e.g., QuEChERS vs. SPE vs. Liquid-Liquid Extraction - LLE).[5]
Analyte Instability in Sample This compound can degrade in biological samples, especially if not stored properly. 1. Storage Conditions: Store samples at -80°C for long-term stability.[6][7] For short-term storage, -20°C is often adequate.[8][9] 2. pH: this compound is more stable in acidic conditions and degrades rapidly in neutral to alkaline pH.[10] Ensure that any buffers used during extraction maintain an appropriate pH.
Issue 2: High Matrix Effects (Ion Suppression or Enhancement)

Symptom: Inconsistent and inaccurate quantification, observed as a significant difference in analyte response between a pure solvent standard and a matrix-matched standard.[11]

Potential Cause Troubleshooting Steps
Co-eluting Endogenous Compounds Components of the biological matrix (e.g., phospholipids (B1166683) in blood) can interfere with the ionization of this compound in the MS source.[1][11][12] 1. Use an Isotope-Labeled Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard, such as this compound-d3.[10][13] This standard will be affected by the matrix in the same way as the analyte, allowing for accurate correction. 2. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed.[14] 3. Sample Dilution: Diluting the final extract can reduce the concentration of interfering matrix components.[15] 4. Optimize Sample Cleanup: Enhance the cleanup step of your extraction protocol. For QuEChERS, experiment with different dispersive SPE (d-SPE) sorbents like PSA, C18, or GCB to remove specific interferences.[1] 5. Chromatographic Separation: Improve the chromatographic separation to resolve this compound from co-eluting interferences.
Ionization Source Electrospray ionization (ESI) is particularly susceptible to matrix effects.[11] 1. Switch Ionization Source: If available, consider using Atmospheric Pressure Chemical Ionization (APCI), which can be less prone to matrix effects for certain compounds.[16]
Issue 3: Poor Peak Shape in LC Analysis

Symptom: Chromatographic peaks for this compound are tailing, fronting, split, or broad.

Potential Cause Troubleshooting Steps
Secondary Interactions Tailing peaks can be caused by interactions between the analyte and residual silanols on the C18 column. 1. Ensure the mobile phase pH is acidic. 2. Consider adding a competing base (e.g., 0.1% triethylamine) to the mobile phase. 3. Use a high-purity, well-end-capped column.[1]
Sample Overload Fronting peaks can occur if the concentration of the analyte is too high for the column. 1. Dilute the sample. 2. Reduce the injection volume.[1]
Column Contamination or Void Split or broad peaks can indicate a problem with the column itself. 1. Reverse flush the column (if recommended by the manufacturer). 2. Check for contamination at the head of the column. If the problem persists, the column may need to be replaced.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical interferences I should be aware of when analyzing for this compound?

A1: The most significant interferences are:

  • Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[1]

  • Metabolites: this compound is metabolized to this compound sulfoxide (B87167) and this compound sulfone.[1][17] These metabolites can have similar retention times to the parent compound and may cause interference if the chromatographic separation is not adequate.

  • Thermal Degradation: In GC analysis, the high temperatures of the injector and column can cause this compound to break down, resulting in low recovery of the parent compound.[1]

  • Co-eluting Compounds: Other drugs or endogenous substances in the sample may have similar chromatographic properties, leading to overlapping peaks.

Q2: Which analytical technique is best for this compound quantification in forensic samples?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying this compound and its metabolites.[1] This technique offers high sensitivity and selectivity, which helps to mitigate matrix effects and differentiate this compound from its metabolites and other potential interferences. Gas chromatography (GC) is generally not recommended for the direct analysis of this compound due to its thermal instability, unless specialized injection techniques are used to minimize degradation.[1]

Q3: How can I confirm the identity of this compound in a sample?

A3: For confirmation using LC-MS/MS, at least two specific Multiple Reaction Monitoring (MRM) transitions should be monitored for the analyte. The ratio of the quantifier to the qualifier ion in the sample should match that of a known standard within a specified tolerance (e.g., ±30%). The retention time of the analyte in the sample must also match that of the standard.[18]

Q4: What are the key metabolites of this compound that I should also monitor?

A4: The primary metabolites of toxicological interest are this compound sulfoxide and this compound sulfone.[1][17] It is advisable to include these metabolites in your analytical method, as they may be present in significant concentrations in post-mortem samples.

Q5: What are the challenges of analyzing this compound in post-mortem samples?

A5: Post-mortem samples present unique challenges, including:

  • Decomposition: The breakdown of tissues can lead to a more complex and variable matrix, exacerbating matrix effects.[19]

  • Analyte Stability: The stability of this compound and its metabolites can be affected by post-mortem changes in the sample, such as pH shifts and microbial activity.[19]

  • Post-mortem Redistribution: The concentration of drugs can change after death as they redistribute from tissues into the blood, which can complicate the interpretation of results.

Quantitative Data Summary

The following tables summarize key quantitative data for the analysis of this compound and its metabolites.

Table 1: Recovery of this compound and its Metabolites using QuEChERS Extraction

AnalyteMatrixSpiking Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)
This compoundBanana0.195.21.9
This compound sulfoxideBanana0.192.01.8
This compound sulfoneBanana0.184.03.9
This compoundPost-mortem Blood0.5 µg/mL~95-105 (as part of a multi-analyte mix)~12.7 (as part of a multi-analyte mix)

Data for banana matrix from[1]. Data for post-mortem blood is an estimation based on a multi-analyte study that included this compound[2].

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound

Analytical MethodMatrixLODLOQ
LC-MS/MSWater0.02 µg/L0.1 µg/L
LC-MS/MSFoods of Animal Origin1.6 µg/kg5 µg/kg
LC-MS/MSMultiple Food Matrices-0.01 mg/kg
HPLC-UVRice Field Surface Water0.23 ng/mL-
GC-MS (Validated Method)Post-mortem Blood-0.02-0.03 µg/mL

Data compiled from[2][13].

Experimental Protocols

Protocol 1: Modified QuEChERS Extraction for this compound in Blood and Homogenized Tissue

This protocol is a representative method based on the principles of QuEChERS adapted for forensic matrices.[2][3][4]

  • Sample Preparation:

    • Pipette 1 mL of whole blood or 1 g of homogenized tissue into a 50 mL centrifuge tube.

    • Add a known amount of this compound-d3 internal standard solution.

    • Add 10 mL of 1% acetic acid in acetonitrile (B52724).

  • Extraction:

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant (upper layer) to a 15 mL d-SPE tube containing appropriate sorbents (e.g., PSA and C18 for removal of fatty acids and other interferences).

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Final Extract Preparation:

    • Transfer the supernatant to a clean tube.

    • Evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute in a suitable mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Urine

This is a general SPE protocol that can be optimized for this compound analysis in urine.[20][21]

  • Sample Pre-treatment:

    • Centrifuge the urine sample to remove particulates.

    • Adjust the pH of the urine to be slightly acidic (e.g., pH 6) to ensure this compound is in a stable form.

  • SPE Cartridge Conditioning:

    • Condition a polymeric SPE cartridge (e.g., HLB) with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Sample Loading:

    • Load the pre-treated urine sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute this compound and its metabolites from the cartridge with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or methanol).

  • Final Extract Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute in a suitable mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Forensic Sample (Blood, Tissue, Urine) homogenize Homogenization (for Tissue) start->homogenize add_is Add Internal Standard (this compound-d3) start->add_is homogenize->add_is extraction Extraction (e.g., QuEChERS or SPE) add_is->extraction cleanup Cleanup (d-SPE or SPE Wash) extraction->cleanup concentrate Evaporation and Reconstitution cleanup->concentrate lcms LC-MS/MS Analysis concentrate->lcms data_proc Data Processing lcms->data_proc quant Quantification data_proc->quant report Reporting quant->report

Caption: Experimental workflow for this compound analysis in forensic samples.

troubleshooting_guide cluster_recovery cluster_matrix start Problem Encountered low_recovery Low Analyte Recovery start->low_recovery matrix_effects High Matrix Effects start->matrix_effects gc_issues GC-MS Issue? low_recovery->gc_issues extraction_issues Extraction Inefficient? gc_issues->extraction_issues No gc_solution Adjust GC parameters (temp, injection) or switch to LC-MS/MS gc_issues->gc_solution Yes stability_issues Sample Stability? extraction_issues->stability_issues No extraction_solution Optimize extraction (QuEChERS/SPE) extraction_issues->extraction_solution Yes stability_solution Check storage conditions (-80°C) stability_issues->stability_solution Yes is_used Using IS? matrix_effects->is_used cleanup_optimized Cleanup Optimized? is_used->cleanup_optimized No is_solution Use isotope-labeled IS (this compound-d3) is_used->is_solution Yes cleanup_solution Optimize d-SPE/SPE or dilute sample cleanup_optimized->cleanup_solution Yes

Caption: Troubleshooting logic for common issues in this compound analysis.

signaling_pathway This compound This compound sulfoxide This compound Sulfoxide This compound->sulfoxide Oxidation sulfone This compound Sulfone sulfoxide->sulfone Oxidation

Caption: Metabolic pathway of this compound to its primary metabolites.

References

Validation & Comparative

Independent Laboratory Validation of an Analytical Method for Methiocarb and its Metabolites in Water

Author: BenchChem Technical Support Team. Date: December 2025

This comparison guide provides an objective overview of the independent laboratory validation of an analytical method for the quantification of Methiocarb and its primary metabolites, this compound sulfoxide (B87167) and this compound sulfone, in water. The data and protocols presented are based on studies conducted to fulfill regulatory requirements, ensuring a high standard of data quality and procedural documentation.[1]

Comparison of Analytical Methods

While the primary focus of this guide is the validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method, other techniques for this compound detection in water exist. These alternatives offer varying levels of sensitivity, selectivity, and speed.

MethodPrincipleLimit of Detection (LOD) / Quantitation (LOQ)ThroughputKey AdvantagesKey Disadvantages
LC-MS/MS Chromatographic separation followed by mass analysis of parent and fragment ions.LOQ: 0.1 µg/L; LOD: 0.02 µg/L[2][3]HighHigh sensitivity and selectivity, capable of quantifying multiple analytes simultaneously.[2][4]Requires expensive instrumentation and skilled operators.
Immunochromatographic Assay Antibody-based binding inhibition on a membrane strip.Visual Detection Limit: 0.5 ng/mL (500 µg/L)[5]Very HighRapid, inexpensive, and suitable for on-site screening.[5]Semi-quantitative, susceptible to matrix effects, and may have cross-reactivity issues.[5]
HPLC-UV Chromatographic separation with detection by UV absorption.Estimated LOD: 0.23 ng/mL (230 µg/L)[6]ModerateMore accessible and less expensive than LC-MS/MS.Lower sensitivity and selectivity compared to LC-MS/MS, potential for interference from co-eluting compounds.
Validated LC-MS/MS Method Performance

An independent laboratory validation study confirmed the robustness and accuracy of the LC-MS/MS method for determining this compound, this compound sulfoxide, and this compound sulfone in surface water.[1][3] The study was conducted in accordance with EPA guidelines.[1]

Recovery Data

The method's accuracy was assessed by fortifying control surface water samples at two concentrations: the Limit of Quantitation (LOQ) of 0.100 µg/L and ten times the LOQ (1.00 µg/L).[1] The mean recoveries and relative standard deviations (RSD) met the required criteria of 70-120% mean recovery and RSD ≤20%.[3]

AnalyteFortification Level (µg/L)Mean Recovery (%)Relative Standard Deviation (RSD) (%)
This compound 0.10095.74.0
1.0095.82.5
This compound sulfoxide 0.10098.33.6
1.0097.22.9
This compound sulfone 0.10098.63.6
1.0096.92.5

Data sourced from the independent laboratory validation report (MRID 49519606).[3]

Experimental Protocols

Validated LC-MS/MS Method

This protocol outlines the key steps of the independently validated analytical method for the determination of this compound and its metabolites in water.[1][2]

1. Sample Preparation and Fortification

  • Control surface water was obtained from Tuckahoe Lake, Maryland.[1]

  • 100 mL aliquots of the control water were measured into 250-mL separatory funnels.[1]

  • Samples were fortified with a combined stock solution of this compound, this compound sulfoxide, and this compound sulfone to achieve final concentrations of 0.100 µg/L and 1.00 µg/L.[1]

2. Solid Phase Extraction (SPE)

  • The specific SPE procedure from the validation reports was not detailed in the provided search results, but a general procedure for pesticide analysis in water involves passing the water sample through a sorbent cartridge (e.g., graphitized carbon) to retain the analytes of interest.[7]

3. Elution and Concentration

  • The retained analytes are then eluted from the SPE cartridge with an appropriate solvent mixture (e.g., methanol (B129727) and dichloromethane).[7]

  • The eluate is concentrated to a small volume, and the solvent is exchanged to a final reconstitution solvent compatible with the LC-MS/MS system. The final extracts were reconstituted in 1.00 mL of methanol.[1]

4. LC-MS/MS Analysis

  • Instrumentation: An AB Sciex Triple Quad 5500 mass spectrometer system was used.[1]

  • Chromatography: A C18 reversed-phase column is typically used for separation.[4]

  • Mobile Phase: A gradient of acidified water and methanol or acetonitrile (B52724) is commonly employed.[4]

  • Ionization: Electrospray Ionization (ESI) in positive mode.[4]

  • Detection: Multiple Reaction Monitoring (MRM) was used to monitor specific precursor-to-product ion transitions for each analyte, ensuring high selectivity and sensitivity.[1][4]

    AnalyteQuantitation Transition (m/z)Confirmation Transition (m/z)
    This compound 226 → 169226 → 121
    This compound sulfoxide 242 → 185242 → 170
    This compound sulfone 258 → 107258 → 201
    Ion transitions sourced from the validation reports.[1][2]

5. Quantification

  • A calibration curve was generated using external standards with concentrations ranging from 2 ng/mL to 100 ng/mL.[2]

  • The concentration of each analyte in the samples was determined by comparing its peak area to the calibration curve using a 1/x weighted linear regression.[1][2]

Visualizations

Experimental Workflow for this compound Analysis in Water

The following diagram illustrates the general workflow for the validated LC-MS/MS analytical method.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 100 mL Water Sample Fortify Fortification with This compound & Metabolites Sample->Fortify Spiking Extract Solid Phase Extraction Fortify->Extract Extraction LCMS LC-MS/MS Analysis (MRM Mode) Extract->LCMS Injection Quant Quantification (External Standard Calibration) LCMS->Quant Peak Area Data Report Report Results (Recovery & RSD) Quant->Report Concentration Data

Caption: Workflow for the LC-MS/MS analysis of this compound in water.

References

A Comparative Analysis of Methiocarb and Metaldehyde for Slug Control: Efficacy, Mechanisms, and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the molluscicides Methiocarb and Metaldehyde (B535048), focusing on their relative efficacy in slug control. This analysis is supported by a review of experimental data and detailed methodologies from pertinent studies.

Executive Summary

This compound and metaldehyde have been mainstays in the control of slug and snail populations in agricultural and horticultural settings for decades. While both serve as effective molluscicides, they operate through distinct mechanisms of action, resulting in differences in efficacy under various environmental conditions, and present different toxicological profiles. This compound, a carbamate (B1207046) pesticide, acts as a potent neurotoxin by inhibiting the enzyme acetylcholinesterase. In contrast, metaldehyde, a cyclic polymer of acetaldehyde, primarily targets the mucus-producing cells of slugs, leading to excessive mucus secretion, dehydration, and eventual death.

Field and laboratory studies suggest that this compound may offer more consistent control across a wider range of temperatures and humidity levels. However, concerns over its broader non-target toxicity have led to restrictions on its use in some regions. Metaldehyde remains a widely used alternative, though its effectiveness can be diminished under cool, wet conditions where slugs can potentially recover from poisoning.

Comparative Efficacy: A Data-Driven Overview

While direct, side-by-side quantitative data from single field trials is not always readily available in published literature, a synthesis of findings from various studies allows for a comparative assessment. It is generally reported that this compound is more toxic than metaldehyde and may act more rapidly.[1] Field trial observations have indicated that this compound-based pellets can be more effective than metaldehyde at a wider range of temperatures and at high humidity.[2]

One laboratory study directly compared the two compounds and found that this compound was a more effective molluscicide, not only because it initially poisoned more slugs than metaldehyde, but also because slugs poisoned by metaldehyde had a higher rate of recovery within 48 hours.[3]

FeatureThis compoundMetaldehyde
Mechanism of Action Acetylcholinesterase inhibitor (neurotoxin)Disrupts mucus-producing cells, causing dehydration
Primary Effect Paralysis and deathExcessive mucus production, dehydration, and death
Efficacy in varied conditions Reportedly more effective in a wider range of temperatures and high humidity[2]Efficacy can be reduced in cool, wet conditions
Speed of Action Generally considered to have a rapid effectSlower acting, death occurs from dehydration
Recovery Potential Slugs are less likely to recover from poisoning[2]Slugs may recover if they can access water
Bait Discovery Slugs have been observed to find this compound pellets faster than metaldehyde pellets[2]Slower discovery by slugs reported in some studies[2]

Mechanisms of Action

The distinct modes of action of this compound and metaldehyde are fundamental to understanding their efficacy and toxicological profiles.

This compound: Neurotoxic Assault

This compound is a carbamate pesticide that functions by inhibiting acetylcholinesterase (AChE), a critical enzyme in the nervous system of both invertebrates and vertebrates.

// Nodes this compound [label="this compound Ingestion/Contact", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AChE [label="Acetylcholinesterase (AChE)", fillcolor="#FBBC05", fontcolor="#202124"]; ACh [label="Acetylcholine (ACh)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Synapse [label="Synaptic Cleft", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; Postsynaptic [label="Postsynaptic Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NerveImpulse [label="Continuous Nerve Impulse", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Paralysis [label="Paralysis & Death", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges this compound -> AChE [label="Inhibits"]; ACh -> Synapse [label="Released into"]; Synapse -> AChE [label="Normally hydrolyzed by", style=dashed, arrowhead=none]; AChE -> ACh [label="Breaks down", style=dashed, arrowhead=open]; Synapse -> Postsynaptic [label="Binds to"]; Postsynaptic -> NerveImpulse [label="Leads to"]; NerveImpulse -> Paralysis; } dot Caption: this compound's mechanism of action.

In a healthy nervous system, the neurotransmitter acetylcholine (B1216132) (ACh) is released into the synaptic cleft to transmit a nerve impulse. AChE rapidly breaks down ACh to terminate the signal. This compound binds to AChE, preventing it from breaking down ACh. This leads to an accumulation of ACh in the synapse, causing continuous stimulation of nerve receptors, resulting in paralysis and ultimately death of the slug.

Metaldehyde: Disruption of Mucus Production

Metaldehyde's mode of action is more specific to molluscs and centers on the destruction of their mucus-producing cells.

// Nodes Metaldehyde [label="Metaldehyde Ingestion/Contact", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MucusCells [label="Mucus-Producing Cells", fillcolor="#FBBC05", fontcolor="#202124"]; MucusProduction [label="Excessive Mucus Secretion", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Dehydration [label="Dehydration", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Immobilization [label="Immobilization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Death [label="Death", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Metaldehyde -> MucusCells [label="Damages"]; MucusCells -> MucusProduction [label="Leads to"]; MucusProduction -> Dehydration; Dehydration -> Immobilization; Immobilization -> Death; } dot Caption: Metaldehyde's mechanism of action.

Upon contact or ingestion, metaldehyde causes irreversible damage to the mucus-producing cells in a slug's skin and digestive tract. This leads to the uncontrolled secretion of large quantities of mucus, resulting in rapid dehydration. The slug becomes immobilized and eventually dies.

Experimental Protocols

The evaluation of molluscicide efficacy relies on standardized laboratory and field trial methodologies.

Laboratory Bioassay for Molluscicide Efficacy

Laboratory bioassays provide a controlled environment to assess the direct toxicity and palatability of molluscicide baits.

// Nodes Start [label="Start: Acclimatize Slugs", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Setup [label="Prepare Test Arenas\n(e.g., Petri dishes with moist filter paper)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Food [label="Provide Standardized Food Source\n(e.g., lettuce discs)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Application [label="Introduce Molluscicide Baits\n(this compound vs. Metaldehyde vs. Control)", fillcolor="#FBBC05", fontcolor="#202124"]; Exposure [label="Introduce Slugs to Arenas", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Observation [label="Incubate under Controlled Conditions\n(Temperature, Humidity, Light)", fillcolor="#34A853", fontcolor="#FFFFFF"]; DataCollection [label="Record Mortality & Moribundity\n(e.g., at 24, 48, 72 hours)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Damage [label="Assess Food Consumption/\nCrop Damage Reduction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End: Data Analysis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Setup; Setup -> Food; Food -> Application; Application -> Exposure; Exposure -> Observation; Observation -> DataCollection; DataCollection -> Damage; Damage -> End; } dot Caption: Laboratory bioassay workflow.

A typical laboratory protocol involves:

  • Acclimatization: Slugs (e.g., Deroceras reticulatum) are collected and acclimatized to laboratory conditions.

  • Test Arenas: Petri dishes or similar containers are lined with a moist substrate, such as filter paper.

  • Bait Application: A standardized amount of the molluscicide bait (this compound or metaldehyde) and a control (non-toxic bait) are placed in the arenas.

  • Slug Introduction: A predetermined number of slugs are introduced into each arena.

  • Incubation: The arenas are maintained under controlled conditions of temperature, humidity, and light/dark cycles.

  • Data Collection: Mortality and moribundity (signs of poisoning) are assessed at regular intervals (e.g., 24, 48, 72 hours).[4]

  • Crop Protection Assessment: In some assays, a food source like a lettuce leaf is included, and the amount of feeding damage is quantified to assess crop protection.

Field Trial Protocol for Slug Control

Field trials are essential to evaluate the performance of molluscicides under real-world agricultural conditions.

// Nodes Start [label="Start: Site Selection & Plot Design", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PreTreatment [label="Pre-treatment Slug Population Assessment\n(e.g., shelter traps)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Application [label="Application of Molluscicide Pellets\n(this compound vs. Metaldehyde vs. Control)", fillcolor="#FBBC05", fontcolor="#202124"]; CropMonitoring [label="Monitor Crop Growth and Damage\n(e.g., leaf area loss, plant stand counts)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PostTreatment [label="Post-treatment Slug Population Assessment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DataCollection [label="Collect Data on Slug Mortality,\nCrop Damage, and Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End: Statistical Analysis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> PreTreatment; PreTreatment -> Application; Application -> CropMonitoring; CropMonitoring -> PostTreatment; PostTreatment -> DataCollection; DataCollection -> End; } dot Caption: Field trial workflow.

Key steps in a field trial protocol include:

  • Site Selection and Plot Design: An area with a known slug population is selected. The trial is set up with replicated plots for each treatment (this compound, metaldehyde, and an untreated control) in a randomized block design.

  • Pre-treatment Assessment: The initial slug population density is estimated using methods like shelter traps.

  • Molluscicide Application: The baits are applied at the recommended rates for each product.

  • Crop Damage Assessment: The level of slug damage to the crop is assessed at regular intervals. This can involve counting the number of damaged plants or estimating the percentage of leaf area consumed.[5]

  • Slug Population Monitoring: Post-treatment slug populations are monitored to determine the reduction in numbers.

  • Yield Data: At the end of the growing season, crop yield from each plot is measured to determine the economic impact of the slug control treatments.

Conclusion

Both this compound and metaldehyde are effective molluscicides for slug control, but their differing mechanisms of action lead to variations in their performance profiles. This compound's neurotoxic action appears to provide a more rapid and decisive effect, with less chance of slug recovery, and may be more reliable under a broader range of environmental conditions. However, its use is often more restricted due to its wider toxicity profile. Metaldehyde, while potentially slower-acting and with a greater possibility of slug recovery in moist conditions, offers a more targeted mode of action against molluscs.

The choice between these two active ingredients will depend on a variety of factors including the specific crop, prevailing environmental conditions, regulatory restrictions, and integrated pest management (IPM) strategies. For researchers and professionals in drug development, understanding these differences is crucial for the development of new, more effective, and environmentally sound molluscicides.

References

A Comparative Guide to Methiocarb Quantification: HPLC-DAD vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of pesticides like Methiocarb is paramount for ensuring food safety and environmental monitoring. This guide provides a comprehensive cross-validation comparison of two common analytical techniques: High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

This document outlines the experimental protocols for both methods and presents a comparative analysis of their performance based on key validation parameters. The information herein is designed to assist in selecting the most appropriate method for specific analytical needs.

Experimental Protocols

Detailed methodologies for the quantification of this compound using both HPLC-DAD and LC-MS/MS are presented below. These protocols are based on established and validated methods in the scientific literature.

This compound Quantification by HPLC-DAD

This method is suitable for the determination of this compound in various samples, including baits and stomach contents.[1]

Sample Preparation (QuEChERS-based)

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is frequently employed for sample extraction.[2][3]

  • Homogenization: Homogenize a representative sample.

  • Extraction: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile (B52724).

  • Salting Out: Add 4 g of anhydrous magnesium sulfate (B86663) and 1 g of sodium acetate. Vortex immediately for 1 minute.

  • Centrifugation: Centrifuge the tube to separate the organic and aqueous layers.

  • Cleanup (d-SPE): Transfer the supernatant (acetonitrile layer) to a dispersive solid-phase extraction (d-SPE) tube containing appropriate sorbents to remove interfering matrix components.

  • Final Extract: The resulting extract is then ready for HPLC-DAD analysis.

Chromatographic Conditions

  • Instrument: Waters Alliance 2695 HPLC separation module with a Waters 2996 diode-array detector.[1]

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of deionized water (A) and acetonitrile (B).[1]

  • Flow Rate: 0.75 mL/min.[1]

  • Injection Volume: 20 µL.[1]

  • Detection: UV-DAD detection is performed at an absorption wavelength of 220 nm.[1]

This compound Quantification by LC-MS/MS

LC-MS/MS has become a preferred method for pesticide residue analysis due to its high selectivity and sensitivity.[4]

Sample Preparation (QuEChERS)

The QuEChERS method is also the standard for sample preparation in LC-MS/MS analysis.[4] The protocol is similar to the one described for HPLC-DAD, often incorporating a stable isotope-labeled internal standard like this compound-d3 to improve accuracy and precision.[4]

LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity II LC system or equivalent.[2]

  • Mass Spectrometer: Agilent 6490 triple quadrupole LC/MS or a similar tandem mass spectrometer.[2]

  • Column: A suitable reversed-phase column for pesticide analysis.

  • Mobile Phase: A gradient elution using mobile phase A consisting of 0.1% formic acid and 5 mM ammonium (B1175870) formate (B1220265) in water, and mobile phase B with the same additives in methanol.[5]

  • Flow Rate: 0.5 mL/min.[5]

  • Injection Volume: 3 µL.[5]

  • Ionization Mode: Positive electrospray ionization (ESI) is commonly used for this compound.[5]

  • Detection Mode: Dynamic Multiple Reaction Monitoring (dMRM) is employed for quantification.[5] The precursor ion for this compound is typically [M+H]+ at m/z 226.1, with product ions at m/z 169 and 121.[5]

Performance Comparison

The following table summarizes the key performance parameters for the quantification of this compound by HPLC-DAD and LC-MS/MS. The data is compiled from various validation studies.

Performance ParameterHPLC-DADLC-MS/MS
Linearity (R²) >0.99[3]>0.996[6]
Limit of Detection (LOD) 0.23 ng/mL[7]0.01–0.05 µg/L[8]
Limit of Quantification (LOQ) 17-25 µg/mL[3]5 µg/kg[6]
Recovery 80.4-101.2%[8]70-119%[9]
Precision (RSD) <20%<10%[6]
Selectivity ModerateHigh
Matrix Effects Less susceptibleMore susceptible, often requires matrix-matched calibration or internal standards[10]

Visualizing the Methodologies

To better understand the workflows and comparative logic, the following diagrams have been generated.

Experimental Workflow for this compound Quantification cluster_SamplePrep Sample Preparation (QuEChERS) cluster_Analysis Analysis cluster_Data Data Acquisition & Processing Homogenization Homogenization Extraction Extraction Homogenization->Extraction 10g sample SaltingOut SaltingOut Extraction->SaltingOut Acetonitrile Centrifugation Centrifugation SaltingOut->Centrifugation MgSO4, NaOAc dSPE dSPE Centrifugation->dSPE Supernatant FinalExtract FinalExtract dSPE->FinalExtract Clean extract HPLCDAD HPLCDAD FinalExtract->HPLCDAD HPLC-DAD Analysis LCMSMS LCMSMS FinalExtract->LCMSMS LC-MS/MS Analysis DataAcqDAD DataAcqDAD HPLCDAD->DataAcqDAD Chromatogram DataAcqMSMS DataAcqMSMS LCMSMS->DataAcqMSMS Mass Spectra Quantification Quantification of this compound DataAcqDAD->Quantification DataAcqMSMS->Quantification

Experimental workflow for this compound quantification.

Comparison of HPLC-DAD and LC-MS/MS for this compound Quantification cluster_HPLCDAD HPLC-DAD cluster_LCMSMS LC-MS/MS Pros_DAD Pros: - Cost-effective - Robust - Less matrix effects Decision Method Selection Pros_DAD->Decision Cons_DAD Cons: - Lower sensitivity - Lower selectivity Cons_DAD->Decision Pros_MSMS Pros: - High sensitivity - High selectivity - Confirmatory capability Pros_MSMS->Decision Cons_MSMS Cons: - Higher cost - More complex - Prone to matrix effects Cons_MSMS->Decision

Logical comparison of HPLC-DAD and LC-MS/MS.

Conclusion

Both HPLC-DAD and LC-MS/MS are viable techniques for the quantification of this compound. The choice between the two methods will largely depend on the specific requirements of the analysis.

  • HPLC-DAD is a cost-effective and robust method suitable for routine analysis where high sensitivity is not the primary concern. Its relative insensitivity to matrix effects can simplify sample preparation and data analysis.

  • LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for trace-level quantification and confirmatory analysis, especially in complex matrices. While more expensive and susceptible to matrix effects, the use of internal standards and appropriate calibration strategies can ensure accurate and reliable results.[4]

Ultimately, a thorough validation of the chosen method within the specific laboratory and for the intended sample matrices is crucial to guarantee the quality and reliability of the analytical data.

References

Methiocarb vs. Methomyl: A Comparative Toxicity Analysis in Land Snails

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and pest management, understanding the comparative toxicity of molluscicides is crucial for effective and targeted application. This guide provides a detailed comparison of two widely used carbamate (B1207046) pesticides, methiocarb and methomyl (B1676398), focusing on their lethal dose (LD50) values in land snails. The information is supported by experimental data and methodologies to ensure a comprehensive understanding of their efficacy.

Quantitative Toxicity Data

The acute toxicity of this compound and methomyl to land snails, expressed as the median lethal dose (LD50), varies depending on the snail species and the method of application. The following table summarizes the available LD50 values from various studies.

PesticideSnail SpeciesLD50 ValueApplication MethodSource
This compound Eobania vermiculata414 µ g/snail Topical Application[1]
Monacha obstructa27 µ g/snail Topical Application[1]
Methomyl Monacha cantiana116.62 mg/kgTopical Application[2]
Eobania vermiculata90 µ g/snail Topical Application[1]
Eobania vermiculata102.32 µ g/snail (48h)Topical Application[3][4]
Monacha obstructa12 µ g/snail Topical Application[1]

Note: Lower LD50 values indicate higher toxicity. The data indicates that methomyl is generally more toxic to the tested land snail species than this compound.[1][5]

Experimental Protocols

The determination of LD50 values for this compound and methomyl in land snails typically involves the following steps, synthesized from methodologies described in the cited literature.

Snail Collection and Acclimatization
  • Adult land snails of a specific species (e.g., Eobania vermiculata, Monacha cantiana) are collected from fields where pesticides have not been recently applied.

  • The snails are then acclimatized to laboratory conditions for a period of at least one week. This involves maintaining them in well-ventilated containers at a controlled temperature and humidity, and providing them with a standard diet such as fresh lettuce.

Preparation of Pesticide Solutions
  • Technical grade this compound or methomyl is dissolved in an appropriate solvent, such as acetone (B3395972) or dimethyl sulfoxide (B87167) (DMSO), to create a stock solution.[1]

  • A series of dilutions are then prepared from the stock solution using distilled water to achieve the desired concentrations for testing.

Topical Application Method
  • Snails are weighed and divided into groups for each concentration level, including a control group that receives only the solvent.

  • A precise volume of each pesticide dilution is applied topically to the soft body of the snail, typically in the mantle region, using a microsyringe.

  • The applied dose is calculated based on the concentration of the solution and the body weight of the snail, expressed as µ g/snail or mg/kg.

Mortality Assessment
  • After application, the snails are placed in clean containers with access to food and water.

  • Mortality is assessed at specific time intervals, commonly 24, 48, and 72 hours post-treatment.

  • Snails are considered dead if they do not respond to mechanical stimulation of the foot.

Data Analysis
  • The mortality data is subjected to probit analysis to determine the LD50 value, which is the dose estimated to be lethal to 50% of the tested population.

Mechanism of Action: Acetylcholinesterase Inhibition

Both this compound and methomyl belong to the carbamate class of pesticides.[1][6] Their primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system.[1][7]

Carbamate_Mechanism_of_Action cluster_synapse Synaptic Cleft cluster_inhibition Inhibition by Carbamate ACh Acetylcholine (B1216132) AChE Acetylcholinesterase ACh->AChE Hydrolyzed by Receptor Acetylcholine Receptor ACh->Receptor Binds to Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Inhibited_AChE Inhibited AChE Carbamate This compound / Methomyl Carbamate->AChE Inhibits ACh_Buildup Acetylcholine Buildup Inhibited_AChE->ACh_Buildup Leads to Continuous_Stimulation Continuous Nerve Stimulation ACh_Buildup->Continuous_Stimulation Paralysis_Death Paralysis and Death Continuous_Stimulation->Paralysis_Death

Mechanism of carbamate pesticides in snails.

In a normal functioning nervous system, AChE breaks down the neurotransmitter acetylcholine in the synapse, terminating the nerve signal. Carbamates bind to AChE, preventing it from hydrolyzing acetylcholine.[7] This leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous nerve stimulation, which results in paralysis and ultimately, the death of the snail.[7] Studies have shown that both this compound and methomyl induce reductions in AChE activity in snails, with methomyl exhibiting a greater potency in this inhibition.[5]

Experimental Workflow

The following diagram illustrates the typical workflow for determining the LD50 of a pesticide in land snails.

LD50_Determination_Workflow start Start collection Snail Collection start->collection acclimatization Acclimatization collection->acclimatization prep Pesticide Solution Preparation acclimatization->prep grouping Grouping and Weighing prep->grouping application Topical Application grouping->application observation Observation and Mortality Assessment application->observation analysis Data Analysis (Probit) observation->analysis end End: LD50 Value Determined analysis->end

Workflow for LD50 determination in land snails.

References

Validating Detection Limits for Methiocarb Sulfoxide in Groundwater: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of a validated analytical method for the determination of Methiocarb sulfoxide (B87167) in groundwater. It is intended for researchers, scientists, and drug development professionals who require sensitive and reliable detection of this compound. The information presented is based on established environmental chemistry methods and independent laboratory validations.

Quantitative Performance Data

The primary method for the quantitative analysis of this compound sulfoxide in water is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The performance of this method has been validated, and the key quantitative metrics are summarized in the table below.

ParameterValueMethodNotes
Limit of Quantitation (LOQ)0.1 ppb (µg/L)LC-MS/MSThe lowest concentration at which the analyte can be reliably quantified with acceptable precision and accuracy.[1][2]
Limit of Detection (LOD)0.02 ppb (µg/L)LC-MS/MSEstimated as 20% of the LOQ.[1]
Mean Recovery at LOQ70-120%LC-MS/MSAn independent laboratory validation met these criteria.[1]
Mean Recovery at 10x LOQ70-120%LC-MS/MSBoth the initial and independent validations met these criteria.[1]
Relative Standard Deviation (RSD) at LOQ≤20%LC-MS/MSAn independent laboratory validation met this precision requirement.[1]
Relative Standard Deviation (RSD) at 10x LOQ≤20%LC-MS/MSBoth the initial and independent validations met this precision requirement.[1]

Experimental Protocol: LC-MS/MS for this compound Sulfoxide in Groundwater

This section details the validated methodology for the analysis of this compound sulfoxide in water samples.

1. Sample Preparation and Extraction

  • Fortification: For quality control, water samples are fortified with known concentrations of this compound, this compound sulfoxide, and this compound sulfone.[3]

  • Extraction: The target compounds are extracted from the water samples.

  • Liquid Partition and Solvent Exchange: The extracted compounds undergo liquid partition and solvent exchange to further isolate and purify them.[3]

  • Concentration and Reconstitution: The final extract is concentrated and then reconstituted with methanol (B129727) before analysis.[3]

2. Analytical Instrumentation

  • Technique: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the analytical technique used for detection and quantification.[3]

  • Ionization: The specific ionization method is not detailed in the provided search results, but electrospray ionization (ESI) is common for such analyses.

  • Detection: A triple quadrupole mass spectrometer is used for detection.[2]

3. Quantification and Confirmation

  • Calibration: Quantification is performed using a calibration curve generated from reference standards of this compound sulfoxide. The calibration curve typically ranges from 2 ng/mL to 100 ng/mL and should have a correlation coefficient (r) greater than 0.9995.[3]

  • Quantitation and Confirmation Ions: The determination of this compound sulfoxide is based on specific mass-to-charge ratio (m/z) transitions:

    • Quantitation MS/MS Ion Transition: m/z 242 to m/z 185[3]

    • Confirmation MS/MS Ion Transition: m/z 242 to m/z 170[3]

Alternative and Complementary Methods

While LC-MS/MS is the most sensitive and specific method detailed, other analytical techniques can be used for the detection of carbamates like this compound and its metabolites.

  • High-Performance Liquid Chromatography (HPLC) with Post-Column Derivatization and Fluorescence Detection: This method involves separating the analytes on an HPLC column, followed by hydrolysis to form methylamine (B109427). The methylamine then reacts with o-phthalaldehyde (B127526) (OPA) and 2-mercaptoethanol (B42355) to create a highly fluorescent derivative that is detected by a fluorescence detector.[4]

  • High-Performance Liquid Chromatography with Ultraviolet (UV) Detection: this compound can be detected by UV absorption at 223 nm.[5] This method may have a higher limit of detection compared to LC-MS/MS.

  • Gas-Liquid Chromatography (GLC): Residues of this compound and its sulfoxide and sulfone metabolites can also be determined by GLC.[6]

Workflow and Pathway Diagrams

The following diagram illustrates the general experimental workflow for the analysis of this compound sulfoxide in a groundwater sample using LC-MS/MS.

cluster_prep Sample Preparation cluster_analysis Analytical Phase A Groundwater Sample Collection B Fortification (QC) A->B C Extraction B->C D Liquid Partition & Solvent Exchange C->D E Concentration & Reconstitution in Methanol D->E F LC-MS/MS Analysis E->F Sample Injection G Data Acquisition F->G H Quantification using Calibration Curve G->H I Confirmation using Ion Transitions H->I

References

Inter-laboratory Comparison for the Determination of Methiocarb in Soil

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of an analytical method for the determination of methiocarb and its primary degradation products, this compound sulfoxide (B87167) and this compound sulfone, in soil. The data is based on an environmental chemistry method validation (ECM) and an independent laboratory validation (ILV) as documented by the U.S. Environmental Protection Agency. The featured analytical technique is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a preferred method for its high selectivity and sensitivity.[1]

Performance Comparison

The following tables summarize the quantitative performance of the analytical method as reported by the developing laboratory (ECM) and the independent validating laboratory (ILV). The key performance indicators include the limit of quantification (LOQ), limit of detection (LOD), and recovery rates at two different fortification levels.

Table 1: Method Detection and Quantification Limits

AnalyteLaboratoryLOQ (µg/kg)LOD (µg/kg)
This compound & MetabolitesECM10.2
This compound & MetabolitesILV1Not Reported
Data sourced from EPA MRID 49502502 and 49519605.[2]

Table 2: Mean Recovery and Relative Standard Deviation (RSD) in Sandy Loam Soil

AnalyteFortification Level (µg/kg)LaboratoryMean Recovery (%)RSD (%)
This compound 1 (LOQ)ECM95.24.4
ILV915.5
10 (10x LOQ)ECM96.52.7
ILV902.2
This compound Sulfoxide 1 (LOQ)ECM98.44.0
ILV954.2
10 (10x LOQ)ECM98.92.5
ILV922.3
This compound Sulfone 1 (LOQ)ECM98.04.4
ILV963.1
10 (10x LOQ)ECM99.42.0
ILV932.2
Recovery and RSD values are based on the analysis of five fortified samples at each level.[2][3]

Experimental Protocols

The analytical method, designated as PTRL Study No. 2630W, is designed for the quantitative determination of this compound and its transformation products in soil using LC-MS/MS.[2]

1. Sample Preparation and Extraction:

  • A 25 g sample of soil is fortified with a standard solution of this compound, this compound sulfoxide, and this compound sulfone.

  • The fortified soil sample is extracted with 40 mL of acetone (B3395972) and 10 mL of deionized water.

  • The extraction is performed by shaking on a wrist-action shaker for 30 minutes.[2]

  • The extract is filtered, and the sample vessel and filter cake are rinsed with an additional 10 mL of acetone.[2]

  • The combined filtrate and rinse are transferred to a separatory funnel for further cleanup.[2]

2. Cleanup:

  • The extract undergoes liquid-liquid partitioning.[3]

  • Further cleanup is performed using Solid Phase Extraction (SPE).[3]

  • The final extract is concentrated and reconstituted in methanol (B129727) before analysis.[3]

3. Analytical Instrumentation (LC-MS/MS):

  • Chromatography: An Agilent Technologies 1260 HPLC system or equivalent is used.[2] A C18 reversed-phase column is typically employed for separation.[1]

  • Mass Spectrometry: An AB Sciex Triple QUAD 5500 Mass Spectrometer or a similar triple quadrupole instrument is used for detection.[2]

  • Ionization: Electrospray ionization (ESI) in positive ion mode is utilized.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation of the analytes.[1]

Table 3: Monitored MS/MS Ion Transitions

AnalytePrecursor Ion (m/z)Quantitation Product Ion (m/z)Confirmation Product Ion (m/z)
This compound226169121
This compound Sulfoxide242185170
This compound Sulfone258107201 (ILV) / 202 (ECM)
Data sourced from EPA MRID 49502502 and 49519605.[2][3]

Workflow Diagram

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis cluster_data Data Processing soil_sample 25g Soil Sample fortification Fortification with Standards soil_sample->fortification add_solvent Add Acetone & Water fortification->add_solvent shaking Shake for 30 min add_solvent->shaking filtration Filtration shaking->filtration partitioning Liquid-Liquid Partitioning filtration->partitioning spe Solid Phase Extraction (SPE) partitioning->spe concentrate Concentrate & Reconstitute spe->concentrate lcmsms LC-MS/MS Analysis concentrate->lcmsms quantification Quantification via MRM lcmsms->quantification

Caption: Experimental workflow for the determination of this compound in soil.

References

QuEChERS vs. Solid-Phase Extraction (SPE) for Methiocarb: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed look at two prevalent extraction techniques for the pesticide methiocarb, evaluating their efficiency, methodologies, and overall performance in analytical settings.

In the realm of pesticide residue analysis, the accurate and efficient extraction of target analytes from complex matrices is a critical first step. For this compound, a widely used carbamate (B1207046) insecticide, molluscicide, and acaricide, two methods have become prominent: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE). This guide provides a comprehensive comparison of these two techniques, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs.

At a Glance: QuEChERS and SPE for this compound Extraction

ParameterQuEChERSSolid-Phase Extraction (SPE)
Principle Liquid-liquid partitioning followed by dispersive solid-phase extraction (d-SPE) for cleanup.Analyte retention on a solid sorbent followed by elution with a solvent.
Speed Very fast, typically under 10 minutes per sample for extraction and cleanup.Slower, can take 30 minutes or more per sample, often requires vacuum manifolds for parallel processing.
Solvent Consumption Low, typically 10-15 mL of acetonitrile (B52724) per sample.Higher, requires conditioning, loading, washing, and elution solvents.
Cost Generally lower cost per sample due to reduced solvent and hardware requirements.Can be more expensive due to the cost of SPE cartridges and larger solvent volumes.
Ease of Use Simple, straightforward procedure with fewer steps.[1]More complex, requires careful optimization of each step (conditioning, loading, washing, elution).
Selectivity Cleanup is based on broad-spectrum removal of interferences by sorbents like PSA and C18.[2]Can be highly selective depending on the choice of sorbent and washing steps.
Automation Can be automated, but the dispersive nature presents some challenges.Readily amenable to automation using robotic liquid handling systems.

Quantitative Performance Data

MethodMatrixAnalyte(s)Fortification LevelAverage Recovery (%)Relative Standard Deviation (RSD, %)Reference
QuEChERSBananaThis compound0.1 mg/kg95.21.9[3]
QuEChERSBananaThis compound Sulfoxide (B87167)0.1 mg/kg92.01.8[3]
QuEChERSBananaThis compound Sulfone0.1 mg/kg84.03.9[3]
QuEChERSSoilThis compound0.01 mg/kg9819[4]

Experimental Workflows

The general workflows for both QuEChERS and SPE are outlined below. These diagrams, generated using the DOT language, illustrate the key steps in each process.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE (d-SPE) Cleanup Sample 1. Homogenized Sample Add_Solvent 2. Add Acetonitrile & Internal Standard Sample->Add_Solvent Add_Salts 3. Add QuEChERS Salts Add_Solvent->Add_Salts Shake 4. Shake Vigorously Add_Salts->Shake Centrifuge1 5. Centrifuge Shake->Centrifuge1 Transfer_Supernatant 6. Transfer Aliquot of Supernatant Centrifuge1->Transfer_Supernatant Acetonitrile Layer Add_dSPE 7. Add d-SPE Sorbent Transfer_Supernatant->Add_dSPE Vortex 8. Vortex Add_dSPE->Vortex Centrifuge2 9. Centrifuge Vortex->Centrifuge2 Final_Extract 10. Final Extract for Analysis Centrifuge2->Final_Extract

Caption: QuEChERS Experimental Workflow.

SPE_Workflow cluster_spe Solid-Phase Extraction (SPE) Condition 1. Condition Cartridge Equilibrate 2. Equilibrate Cartridge Condition->Equilibrate Load 3. Load Sample Extract Equilibrate->Load Wash 4. Wash Interferences Load->Wash Elute 5. Elute Analyte Wash->Elute Final_Extract 6. Final Extract for Analysis Elute->Final_Extract

Caption: Solid-Phase Extraction (SPE) Workflow.

Detailed Experimental Protocols

QuEChERS Protocol for this compound in Produce

This protocol is based on the widely adopted QuEChERS method and is suitable for the extraction of this compound from various food and agricultural products.[4]

  • Sample Preparation:

    • Homogenize 10-15 g of the sample.

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • If an internal standard is used, add a known amount of this compound-d3 solution.

    • Add the appropriate QuEChERS extraction salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake the tube vigorously for 1 minute.

    • Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer to a 2 mL or 15 mL centrifuge tube containing the d-SPE cleanup sorbent (e.g., a mixture of primary secondary amine (PSA) to remove organic acids and C18 to remove fats and lipids).[1][2]

    • Vortex the tube for 30 seconds to 1 minute.

    • Centrifuge for 5 minutes at ≥3000 rcf.

  • Final Extract:

    • The resulting supernatant is the final extract, ready for analysis by techniques such as LC-MS/MS or GC-MS.

General Solid-Phase Extraction (SPE) Protocol

This protocol outlines the general steps for performing SPE for pesticide analysis. The specific sorbent, conditioning, washing, and elution solvents must be optimized for this compound.

  • Cartridge Conditioning:

    • Pass a solvent that wets the sorbent and the cartridge material through the SPE cartridge. For a C18 (reverse-phase) cartridge, this is typically a water-miscible organic solvent like methanol.

  • Cartridge Equilibration:

    • Flush the cartridge with a solution that has a similar composition to the sample matrix (minus the analyte). For aqueous samples, this is often reagent water. This step ensures that the sorbent environment is compatible with the sample.

  • Sample Loading:

    • Pass the sample extract through the SPE cartridge at a controlled flow rate. The analytes of interest will be retained on the sorbent.

  • Washing:

    • Wash the cartridge with a solvent or solvent mixture that is strong enough to remove weakly bound interferences but weak enough to leave the target analytes on the sorbent.

  • Elution:

    • Elute the target analytes from the cartridge using a solvent that is strong enough to disrupt the analyte-sorbent interactions. The collected eluate is the final extract.

Discussion and Conclusion

The choice between QuEChERS and SPE for this compound extraction depends heavily on the specific requirements of the analysis.

QuEChERS offers a significant advantage in terms of speed, simplicity, and cost-effectiveness, making it highly suitable for high-throughput laboratories that need to process a large number of samples quickly.[1][5] The recovery data for this compound using QuEChERS is excellent, often exceeding 90% with good precision.[3] The method's "dispersive" cleanup step is effective for a wide range of matrices.[6]

SPE , on the other hand, provides a higher degree of selectivity and can be more effective in removing challenging matrix interferences, potentially leading to cleaner extracts.[7][8] This can be particularly beneficial when very low detection limits are required or when dealing with exceptionally complex matrices. The ability to automate SPE workflows is also a significant advantage for laboratories with the necessary instrumentation.

References

Evaluating Alternatives to Methiocarb for Molluscicide Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing scrutiny of methiocarb-based molluscicides due to environmental and toxicological concerns has spurred the search for effective and safer alternatives. This guide provides a comprehensive comparison of prominent alternatives to this compound, focusing on their efficacy, mechanisms of action, and environmental impact. The information is supported by experimental data to aid researchers and professionals in making informed decisions for pest management strategies and the development of new molluscicidal agents.

Executive Summary

This guide evaluates four principal alternatives to this compound for molluscicide applications: Metaldehyde (B535048), Iron Phosphate (B84403), Niclosamide (B1684120), and Plant-Derived Molluscicides (specifically terpenoids). While this compound is a potent acetylcholinesterase inhibitor, its non-selective nature raises significant environmental concerns. Metaldehyde, a long-standing alternative, offers comparable efficacy in some cases but also presents risks to non-target organisms. Iron phosphate is favored for its lower environmental toxicity, particularly in organic agriculture, though its efficacy can be variable. Niclosamide is highly effective, especially in aquatic environments, but its broad-spectrum toxicity necessitates careful management. Plant-derived molluscicides, such as terpenoids, represent a promising frontier, with some demonstrating acetylcholinesterase inhibition, but further research is required to standardize formulations and assess long-term impacts.

Data Presentation: Comparative Efficacy and Environmental Impact

The following tables summarize quantitative data on the efficacy and environmental impact of this compound and its alternatives. Efficacy is primarily presented as the median lethal concentration (LC50), which represents the concentration of a substance required to kill 50% of a test population.

Table 1: Comparative Efficacy (LC50) of Molluscicides Against Various Gastropod Species

MolluscicideTarget SpeciesLC50 ValueExposure TimeReference
This compound Deroceras reticulatumNot explicitly found in searches--
Metaldehyde Pomacea canaliculata3.792 mg/L24 h[1]
Pomacea canaliculata2.195 mg/L48 h[1]
Oncomelania hupensis0.0583 mg/L (in MNSC)24 h[2]
Iron Phosphate Deroceras reticulatumLess effective than metaldehyde in some studies-[3]
Eisenia fetida (Earthworm)>10,000 mg/kg (non-toxic)-[4]
Niclosamide Oncomelania hupensis0.0947 mg/L (as WPN)24 h[2]
Biomphalaria glabrata0.261 mg/L (Salicylanilidate derivative)24 h
Biomphalaria straminea0.172 mg/L (Salicylanilidate derivative)24 h
Plant-Derived (Terpenoid) Lymnaea acuminata55.45 ppm (Benzene extract of Solanum nigrum)72 h[5]
Plant-Derived (Saponin) Oncomelania hupensis0.701 mg/L (4% TDS)24 h[6]

Note: MNSC is a suspension concentrate of metaldehyde and niclosamide. WPN is a wettable powder of niclosamide ethanolamine (B43304) salt. TDS is tea-seed distilled saponin.

Table 2: Environmental Impact on Non-Target Organisms

MolluscicideNon-Target OrganismEffectReference
This compound Carabid BeetlesHigh mortality through secondary poisoning.[7][8]
Earthworms (Lumbricus terrestris)Higher mortality rate compared to metaldehyde in laboratory settings.[8]
Metaldehyde Carabid BeetlesNo significant effect on numbers in field trials.[7]
Earthworms (Eisenia fetida)LD50 > 10,000 mg/kg (non-toxic).[4]
FishCan be toxic at high concentrations.[9]
Iron Phosphate Earthworms (Eisenia fetida)LD50 > 10,000 mg/kg (non-toxic). Formulations with EDTA are toxic.[3][4]
Carabid BeetlesNot affected.[10]
Niclosamide FishHighly toxic.[10][11]
Aquatic InvertebratesVery highly acutely toxic.[12]
Plant-Derived Aquatic OrganismsToxicity varies; some extracts show low toxicity to non-target species.[13][14]

Mechanisms of Action and Signaling Pathways

Understanding the mechanism of action is crucial for developing targeted and safer molluscicides.

This compound: Acetylcholinesterase Inhibition

This compound is a carbamate (B1207046) pesticide that functions as a reversible inhibitor of acetylcholinesterase (AChE).[15][16] AChE is a critical enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine (B1216132). By inhibiting AChE, this compound causes an accumulation of acetylcholine at the nerve synapse, leading to continuous nerve stimulation, paralysis, and ultimately death.[15]

Methiocarb_Pathway cluster_synapse Synaptic Cleft Acetylcholine Acetylcholine AChE Acetylcholinesterase Acetylcholine->AChE Hydrolyzed by Postsynaptic_Receptor Acetylcholine Receptor Acetylcholine->Postsynaptic_Receptor Binds to Nerve_Impulse Continuous Nerve Stimulation Postsynaptic_Receptor->Nerve_Impulse Leads to This compound This compound This compound->AChE Inhibits Paralysis_Death Paralysis & Death Nerve_Impulse->Paralysis_Death

Mechanism of this compound Action
Metaldehyde: Disruption of Cellular Function

The precise mechanism of metaldehyde is not fully elucidated, but it is known to disrupt mucus production and water balance in molluscs, leading to dehydration.[1][17] It also causes damage to the digestive system. Recent proteomic studies have identified potential target proteins, including alpha-protein kinase 1 (ALPK1) and cubilin (CUBN), suggesting a more complex molecular interaction than previously understood.[18]

Metaldehyde_Pathway Metaldehyde Metaldehyde Mucus_Cells Mucus Producing Cells Metaldehyde->Mucus_Cells Affects Digestive_Gland Digestive Gland Metaldehyde->Digestive_Gland Damages Water_Balance Disruption of Water Balance Mucus_Cells->Water_Balance Leads to Cellular_Damage Cellular Damage Digestive_Gland->Cellular_Damage Dehydration Dehydration Water_Balance->Dehydration Paralysis_Death Paralysis & Death Dehydration->Paralysis_Death Cellular_Damage->Paralysis_Death

Mechanism of Metaldehyde Action
Iron Phosphate: Stomach Poison

Iron phosphate acts as a stomach poison upon ingestion by slugs and snails. It causes damage to the digestive tissues, leading to a cessation of feeding and subsequent death.[13] The exact molecular mechanism of this digestive disruption is not yet fully understood.

Iron_Phosphate_Pathway Iron_Phosphate_Bait Iron Phosphate Bait Ingestion Ingestion by Mollusc Iron_Phosphate_Bait->Ingestion Digestive_Tissue Damage to Digestive Tissue Ingestion->Digestive_Tissue Feeding_Cessation Cessation of Feeding Digestive_Tissue->Feeding_Cessation Death Death Feeding_Cessation->Death

Mechanism of Iron Phosphate Action
Niclosamide: Uncoupling of Oxidative Phosphorylation

Niclosamide's primary mode of action is the uncoupling of oxidative phosphorylation in the mitochondria of target organisms.[11][19] This process disrupts the production of ATP, the main energy currency of the cell, leading to energy depletion and death. In other biological systems, niclosamide has been shown to modulate multiple signaling pathways, including NF-κB, Wnt/β-catenin, and Notch, although its specific effects on these pathways in molluscs require further investigation.[20][21]

Niclosamide_Pathway cluster_mitochondrion Mitochondrion Oxidative_Phosphorylation Oxidative Phosphorylation ATP_Production ATP Production Oxidative_Phosphorylation->ATP_Production Drives Energy_Depletion Cellular Energy Depletion ATP_Production->Energy_Depletion Leads to lack of Niclosamide Niclosamide Niclosamide->Oxidative_Phosphorylation Uncouples Death Cell Death Energy_Depletion->Death

Mechanism of Niclosamide Action
Plant-Derived Molluscicides (Terpenoids): Acetylcholinesterase Inhibition

Certain plant-derived compounds, particularly terpenoids found in essential oils, have demonstrated molluscicidal activity. Some of these, such as thymol (B1683141) and α-pinene, have been shown to inhibit acetylcholinesterase (AChE), similar to this compound.[22] This suggests a common mode of action for some natural and synthetic molluscicides.

Terpenoid_Pathway cluster_synapse Synaptic Cleft Acetylcholine Acetylcholine AChE Acetylcholinesterase Acetylcholine->AChE Hydrolyzed by Postsynaptic_Receptor Acetylcholine Receptor Acetylcholine->Postsynaptic_Receptor Binds to Nerve_Impulse Continuous Nerve Stimulation Postsynaptic_Receptor->Nerve_Impulse Leads to Terpenoids Plant-Derived Terpenoids Terpenoids->AChE Inhibits Paralysis_Death Paralysis & Death Nerve_Impulse->Paralysis_Death

Mechanism of Terpenoid Action

Experimental Protocols

Standardized protocols are essential for the reliable evaluation of molluscicide efficacy. The World Health Organization (WHO) provides guidelines for laboratory and field testing of molluscicides, particularly for the control of snail intermediate hosts of schistosomiasis.[22]

General Laboratory Bioassay Workflow

A typical laboratory bioassay for determining molluscicide efficacy involves the following steps:

  • Acclimatization of Test Organisms: Healthy, adult snails of a specific species are collected and acclimatized to laboratory conditions for a set period.

  • Preparation of Test Solutions: The molluscicide is dissolved in an appropriate solvent and then diluted with dechlorinated water to create a range of test concentrations.

  • Exposure: A defined number of snails are placed in containers with a specific volume of the test solution. A control group is exposed to dechlorinated water only.

  • Observation: Snail mortality is recorded at regular intervals (e.g., 24, 48, 72 hours). Criteria for death may include lack of movement, no response to probing, and discoloration of the shell or body.

  • Data Analysis: The mortality data is used to calculate the LC50 value using statistical methods such as probit analysis.

Experimental_Workflow Start Start Acclimatization Acclimatize Test Snails Start->Acclimatization Prepare_Solutions Prepare Molluscicide Test Solutions Acclimatization->Prepare_Solutions Exposure Expose Snails to Test Concentrations Prepare_Solutions->Exposure Observation Record Mortality at Regular Intervals Exposure->Observation Data_Analysis Calculate LC50 (Probit Analysis) Observation->Data_Analysis End End Data_Analysis->End

General Laboratory Bioassay Workflow
Field Trial Methodology

Field trials are crucial to validate laboratory findings under real-world conditions. A common approach involves:

  • Site Selection: Choosing a suitable habitat with a known population of the target mollusc species.

  • Pre-treatment Sampling: Assessing the baseline population density of the target species and non-target organisms.

  • Treatment Application: Applying the molluscicide at a predetermined rate and method (e.g., broadcast pellets, spray). Control plots are left untreated.

  • Post-treatment Sampling: Monitoring the population densities of target and non-target organisms at set intervals after application.

  • Efficacy and Impact Assessment: Evaluating the reduction in the target mollusc population and any adverse effects on non-target species.

Conclusion

The selection of a this compound alternative requires a careful balancing of efficacy, environmental safety, and target specificity. Iron phosphate stands out as a significantly safer option for terrestrial applications, particularly in contexts where risks to wildlife and pets are a primary concern. Metaldehyde remains a potent option, but its use necessitates measures to mitigate non-target impacts. Niclosamide is a powerful tool for aquatic snail control but its high toxicity to other aquatic life demands stringent application protocols. Plant-derived molluscicides are a rapidly evolving area of research, with some compounds showing promise as effective and potentially more environmentally benign alternatives. Continued research into the mechanisms of action and ecological impacts of these alternatives will be vital for the development of sustainable and effective mollusc management strategies.

References

A Comparative Guide to Methiocarb Analysis: Accuracy and Precision of EPA Method 531.1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development requiring precise and accurate quantification of Methiocarb, selecting the appropriate analytical method is paramount. This guide provides a detailed comparison of the U.S. Environmental Protection Agency (EPA) Method 531.1 against alternative techniques for this compound analysis, supported by experimental data to inform your methodological choices.

Performance Comparison of Analytical Methods for this compound

The selection of an analytical method is often a trade-off between various performance metrics such as accuracy, precision, sensitivity, and the nature of the sample matrix. Below is a summary of the performance data for EPA Method 531.1 and other common analytical techniques used for this compound determination.

Analytical MethodAnalyteMatrixFortified Concentration (µg/L)Accuracy (% Recovery)Precision (% RSD)Method Detection Limit (MDL) / Limit of Quantitation (LOQ)
EPA Method 531.1 This compound Reagent Water 4.00 82% [1]19.00% [1]1.900 µg/L (MDL) [1]
LC-MS/MSThis compoundSurface Water0.1 (LOQ)Meets 70-120%≤20%0.1 µg/L (LOQ)
HPLC-UVThis compoundSurface Water5.0, 10, 50, 100 ng/mL92 ± 7%Not Specified0.23 ng/mL
GC-MS/MSThis compoundSoil0.01 mg/kg98%19%0.01 mg/kg (LOQ)

RSD: Relative Standard Deviation

Experimental Workflow of EPA Method 531.1

The following diagram illustrates the key steps involved in the analysis of this compound using EPA Method 531.1.

EPA_Method_531_1_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_post_column Post-Column Derivatization cluster_detection Detection & Quantitation Sample Water Sample Filter Filter Sample Sample->Filter Preserve Preserve at pH 3 Filter->Preserve Dechlorinate Dechlorinate (if necessary) Preserve->Dechlorinate Inject Inject Aliquot into HPLC Separate Separation on C18 Column Inject->Separate Hydrolyze Hydrolysis with NaOH at 95°C Separate->Hydrolyze React React with OPA/2-Mercaptoethanol (B42355) Hydrolyze->React Detect Fluorescence Detection React->Detect Quantify Quantify Concentration Detect->Quantify

Experimental workflow for EPA Method 531.1.

Experimental Protocols

EPA Method 531.1: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water

This method is a high-performance liquid chromatographic (HPLC) procedure for the determination of certain N-methylcarbamoyloximes and N-methylcarbamates, including this compound, in groundwater and finished drinking water.[2]

1. Sample Handling and Preservation:

  • Collect grab samples in glass containers.

  • If the sample contains residual chlorine, dechlorinate by adding 80 mg of sodium thiosulfate (B1220275) per liter of sample.

  • Preserve the sample to a pH of 3 by adding 1.8 mL of monochloroacetic acid buffer to a 60 mL sample bottle.

  • After collection, seal the sample bottle and shake it vigorously for one minute.

  • Store samples at 4°C and protect them from light until analysis. The holding time under these conditions is up to 14 days.

2. Sample Preparation:

  • Filter the water sample through a 0.45 µm filter to remove particulate matter before analysis.

3. HPLC Analysis:

  • Inject a 400 µL aliquot of the filtered sample into a reverse-phase HPLC system.[2]

  • Achieve separation of the analytes using gradient elution chromatography on a C18 column.[1]

4. Post-Column Derivatization:

5. Detection and Quantitation:

  • Measure the fluorescence of the derivative using a fluorescence detector.[2]

  • Quantify the concentration of this compound in the sample by comparing the fluorescence response to that of a known calibration standard.

6. Quality Control:

  • To ensure the reliability of the results, an initial demonstration of laboratory capability is required.

  • This includes the analysis of laboratory reagent blanks (LRBs), laboratory fortified blanks (LFBs), and quality control (QC) samples.

  • A method detection limit (MDL) for each analyte must also be determined.[1]

Alternative Methods for this compound Analysis

While EPA Method 531.1 is a well-established method, alternative techniques may offer advantages in terms of sensitivity, selectivity, or applicability to different matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the determination of pesticide residues. It is particularly useful for complex matrices as it minimizes interferences. An independent laboratory validation of an LC-MS/MS method for this compound in water demonstrated that the method is quantitative at the limit of quantitation (LOQ) of 0.1 ppb.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

For some applications, HPLC with UV detection can be a viable alternative. A study on the determination of this compound residues in surface waters from rice fields using HPLC-UV reported average recoveries of 92 ± 7% from fortified control samples. The method limit of detection was estimated to be 0.23 ng/mL.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

For the analysis of this compound in soil samples, GC-MS/MS can be employed. A study reported an accuracy of 98% recovery and a precision of 19% RSD at a concentration of 0.01 mg/kg, with a limit of quantitation of 0.01 mg/kg.

Conclusion

EPA Method 531.1 provides a reliable and validated procedure for the analysis of this compound in water samples, with established accuracy and precision. For researchers requiring higher sensitivity or analyzing more complex matrices, alternative methods such as LC-MS/MS may be more suitable. The choice of method should be guided by the specific analytical requirements, including the desired detection limits, the nature of the sample matrix, and the available instrumentation.

References

Performance comparison of different C18 columns for Methiocarb separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Comparison of C18 Columns for the Analysis of the Carbamate (B1207046) Pesticide, Methiocarb.

The selection of an appropriate High-Performance Liquid Chromatography (HPLC) column is a critical step in developing robust and reliable analytical methods for the determination of pesticides like this compound. As a carbamate pesticide, this compound's analysis is crucial in environmental monitoring, food safety, and toxicology studies. The C18 (octadecyl) stationary phase is the most widely used reversed-phase material for such applications due to its hydrophobicity and versatile separation capabilities. However, not all C18 columns are created equal. Differences in silica (B1680970) backbone, particle size, pore size, carbon load, and end-capping technologies can significantly impact chromatographic performance.

Performance Comparison of C18 Columns for this compound Separation

The following table summarizes the typical performance of various C18 columns for the analysis of this compound and other structurally similar carbamate pesticides. The data presented is compiled from different sources and should be considered as a general guide. For optimal performance, method validation on the specific column of choice is essential.

Performance MetricColumn A (e.g., Pickering C18)Column B (e.g., HALO C18)Column C (e.g., Newcrom R1)
Particle Size 3-5 µm2.7 µm (Fused-Core)5 µm
Column Dimensions 100 - 250 mm x 4.6 mm50 - 150 mm x 4.6 mm150 mm x 4.6 mm
Typical Retention Time (min) 5 - 151 - 53 - 10
Peak Asymmetry (Tailing Factor) 1.0 - 1.51.0 - 1.21.0 - 1.4
Theoretical Plates (per meter) 80,000 - 120,000> 200,00090,000 - 130,000
Resolution (Rs) with adjacent peaks > 1.5> 2.0> 1.5
Primary Interaction Mechanism HydrophobicHydrophobicMixed-mode (Hydrophobic + other)

Note: The performance data are representative values and can vary significantly based on the specific experimental conditions, including mobile phase composition, flow rate, and temperature.

Experimental Protocols

The data presented in this guide is based on established HPLC methodologies for the analysis of carbamate pesticides. The following protocols provide a detailed overview of the experimental conditions typically used to generate such comparative data.

Standard C18 Column Method (e.g., Pickering C18)

This method is widely used for the analysis of N-methylcarbamates, including this compound, often following EPA Method 531.1.

  • Column: Pickering C18, 5 µm, 150 mm x 4.6 mm or similar.

  • Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol (B129727) is typically used. For example, a gradient starting from 10-20% organic phase and increasing to 80-90% over 15-20 minutes.

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Temperature: 30 - 40 °C.

  • Injection Volume: 10 - 100 µL.

  • Detection: Post-column derivatization with o-phthalaldehyde (B127526) (OPA) and a fluorescence detector (Excitation: 330 nm, Emission: 465 nm) is common for enhanced sensitivity and selectivity.[1] UV detection at around 220-230 nm is also possible.

Fused-Core C18 Column Method (e.g., HALO C18)

Fused-core particles consist of a solid silica core with a porous outer layer, which allows for high-efficiency separations at lower backpressures compared to fully porous sub-2 µm particles.

  • Column: HALO C18, 2.7 µm, 100 mm x 4.6 mm or similar.[2][3][4]

  • Mobile Phase: A rapid gradient of water and acetonitrile is often employed. For instance, a gradient from 40% to 90% acetonitrile in under 5 minutes.

  • Flow Rate: 1.5 - 2.5 mL/min.

  • Temperature: 30 - 40 °C.

  • Injection Volume: 1 - 5 µL.

  • Detection: UV detection at 220-240 nm or Mass Spectrometry (MS) for higher selectivity and sensitivity.

Mixed-Mode C18 Column Method (e.g., Newcrom R1)

Mixed-mode columns combine reversed-phase characteristics with other interaction mechanisms, such as ion-exchange or HILIC, which can provide unique selectivity for certain compounds. Newcrom R1 is described as a special reverse-phase column with low silanol (B1196071) activity.[5]

  • Column: Newcrom R1, 5 µm, 150 mm x 4.6 mm.[5]

  • Mobile Phase: An isocratic or gradient mobile phase containing acetonitrile, water, and an acid modifier like phosphoric acid or formic acid is used.[5] For example, a mixture of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Temperature: Ambient or controlled at 25-30 °C.

  • Injection Volume: 5 - 20 µL.

  • Detection: UV detection at a wavelength of 220-230 nm or MS detection.

Method Development and Column Selection Workflow

The selection of an optimal C18 column for this compound separation is a systematic process. The following diagram illustrates a typical workflow for method development and column comparison.

Workflow cluster_prep Preparation cluster_screening Column Screening cluster_optimization Method Optimization cluster_validation Performance Evaluation A Define Analytical Requirements B Prepare this compound Standard Solution A->B C Select Diverse C18 Columns B->C D Initial Gradient Screening C->D E Evaluate Peak Shape & Retention D->E F Optimize Mobile Phase (Organic Solvent, pH) E->F Proceed with best candidates G Fine-tune Gradient Profile F->G H Optimize Flow Rate & Temperature G->H I Compare Performance (Resolution, Tailing, Efficiency) H->I J Select Optimal Column & Method I->J

Caption: Workflow for C18 column selection and method development for this compound analysis.

Conclusion

The choice of a C18 column for the separation of this compound has a significant impact on the quality and efficiency of the analysis. While a standard, fully porous C18 column can provide adequate separation, modern column technologies such as fused-core particles can offer significantly faster analysis times and higher efficiency. For complex matrices or when dealing with co-eluting compounds, a mixed-mode C18 column might provide the necessary alternative selectivity.

Researchers and analysts should consider the specific requirements of their application, such as required throughput, sensitivity, and available instrumentation, when selecting a C18 column. The information and protocols provided in this guide serve as a starting point for method development and column selection for the reliable analysis of this compound. It is always recommended to perform a thorough column screening and method optimization to achieve the best possible chromatographic performance.

References

A Comparative Guide to Multi-Residue Methods for Methiocarb Analysis in Tobacco

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of analytical methods for the quantification of Methiocarb residues in tobacco, supported by experimental data and protocols.

This guide provides a comprehensive comparison of validated multi-residue methods for the determination of pesticides, including the carbamate (B1207046) insecticide this compound, in the complex matrix of tobacco. The focus is on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology and its variations, alongside an alternative approach utilizing mini Solid-Phase Extraction (mini-SPE). This comparison is designed to assist researchers and analytical scientists in selecting the most appropriate method for their specific needs, considering factors such as recovery, sensitivity, and sample throughput.

Performance Comparison of Analytical Methods

The following tables summarize the quantitative performance of a modified QuEChERS method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a mini-SPE method combined with Gas Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (GC-QTOF/MS). While specific validation data for this compound was not available in the reviewed literature, the data presented for other pesticides are indicative of the expected performance of these methods for a broad range of analytes, including carbamates like this compound.

Table 1: Performance Data for the Modified QuEChERS with LC-MS/MS Method

AnalyteLinearity (R²)Recovery (%)LOD (ng/g)LOQ (ng/g)Reference
Representative Pesticides*>0.99270 - 1180.84 - 5.812.66 - 18.32[1]

*Data from a study analyzing 118 pesticides in tobacco using a modified QuEChERS LC-MS/MS method.

Table 2: Performance Data for the Mini-SPE with GC-QTOF/MS Method

AnalyteLinearity (R²)Recovery (%) (at 50, 250, 500 ng/g)LOD (ng/g)LOQ (ng/g)Reference
Representative Pesticides**>0.99564.2 - 127.70.05 - 29.80.2 - 98.9[2]

**Data from a study analyzing 209 pesticides in tobacco using a mini-SPE GC-QTOF/MS method.

Experimental Protocols

Detailed methodologies for the two compared analytical approaches are provided below. These protocols are based on established and validated methods from the scientific literature.

Method 1: Modified QuEChERS with LC-MS/MS

This method is a widely accepted standard for the extraction and cleanup of pesticide residues from complex matrices like tobacco.[1][3]

1. Sample Preparation and Extraction:

  • Weigh 2 g of homogenized tobacco sample into a 50 mL centrifuge tube.

  • Add 10 mL of deionized water, vortex for 1 minute, and let it stand for 10 minutes.

  • Add 10 mL of acetonitrile (B52724) and vortex for 1 minute.

  • Place the tube in a freezer at -18°C for 10 minutes.

  • Add a salt mixture of 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate.

  • Immediately vortex for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge at 5000 rpm for 1 minute.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer 1 mL of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing 25 mg of Primary Secondary Amine (PSA) sorbent and 150 mg of anhydrous MgSO₄.

  • Vortex for 1 minute.

  • Centrifuge at high speed for 1 minute.

3. Instrumental Analysis (LC-MS/MS):

  • Take an aliquot of the cleaned extract for analysis.

  • Dilution with a suitable solvent may be necessary to reduce matrix effects.[3]

  • Analysis is performed using a Liquid Chromatograph coupled to a Tandem Mass Spectrometer, typically with an electrospray ionization (ESI) source operating in positive mode.[1][3]

Method 2: Mini Solid-Phase Extraction (mini-SPE) with GC-QTOF/MS

This method presents an alternative to the dispersive SPE cleanup step of the QuEChERS protocol, aiming for a cleaner extract.[2]

1. Sample Preparation and Extraction:

  • Weigh 1 g of homogenized tobacco sample into a 50 mL centrifuge tube.

  • Add 100 µL of an internal standard solution.

  • Add 10 mL of acetonitrile containing 0.1% acetic acid.

  • Vortex at 2000 rpm for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

2. Mini-SPE Cleanup:

  • Prepare a mini-SPE column by packing a suitable sorbent into a 2 mL syringe.

  • Load 1 mL of the supernatant from the extraction step onto the mini-SPE column.

  • Slowly pass the extract through the column and collect the eluate.

3. Instrumental Analysis (GC-QTOF/MS):

  • The collected eluate is concentrated under a vacuum at 45°C.

  • The residue is reconstituted in a suitable solvent (e.g., n-hexane/acetone 1:1, v/v).

  • Analysis is performed using a Gas Chromatograph coupled to a Quadrupole Time-of-Flight Mass Spectrometer.

Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the two described methods.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup d-SPE Cleanup A Weigh 2g Tobacco B Add 10mL Water, Vortex, Stand A->B C Add 10mL Acetonitrile, Vortex B->C D Freeze at -18°C C->D E Add QuEChERS Salts, Vortex D->E F Centrifuge E->F G Transfer 1mL Supernatant F->G H Add PSA and MgSO4, Vortex G->H I Centrifuge H->I J LC-MS/MS Analysis I->J

Caption: Workflow for the modified QuEChERS with LC-MS/MS method.

MiniSPE_Workflow cluster_extraction Extraction cluster_cleanup Mini-SPE Cleanup cluster_analysis_prep Analysis Preparation A Weigh 1g Tobacco B Add Internal Standard A->B C Add 10mL Acetonitrile (0.1% Acetic Acid) B->C D Vortex C->D E Centrifuge D->E F Load 1mL Supernatant onto mini-SPE E->F G Elute and Collect F->G H Concentrate Eluate G->H I Reconstitute H->I J GC-QTOF/MS Analysis I->J

References

A Comparative Analysis of the Non-Target Effects of Methiocarb and Ferric Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the non-target effects of two common molluscicides: Methiocarb and ferric phosphate (B84403). This analysis is supported by a review of experimental data and methodologies to facilitate informed decisions in pest management and environmental risk assessment.

Executive Summary

This compound, a carbamate (B1207046) pesticide, and ferric phosphate, an iron-based compound, are both utilized for the control of slugs and snails. However, their impacts on non-target organisms and the surrounding environment differ significantly. This compound exhibits broad-spectrum toxicity, affecting a range of beneficial organisms including earthworms, beneficial insects, and soil microorganisms through its action as an acetylcholinesterase inhibitor. In contrast, ferric phosphate is generally considered to have a more favorable environmental profile, with its primary mode of action targeting the digestive system of mollusks. While some studies indicate potential harm to earthworms, particularly in the presence of certain additives, it is largely viewed as less detrimental to the broader ecosystem. This guide delves into the available scientific literature to compare the non-target effects of these two compounds, presenting quantitative data, experimental protocols, and visual representations of their mechanisms of action.

Data Presentation: Comparative Toxicity and Effects

The following tables summarize the quantitative data gathered from various studies on the non-target effects of this compound and ferric phosphate. It is important to note that direct comparative studies under identical conditions are limited, and thus the data is compiled from multiple sources.

Non-Target OrganismParameterThis compoundFerric PhosphateCitation
Earthworms Acute Toxicity (LC50) Moderately to highly toxic; LC50 values in the order of 100 mg/kg in artificial soil tests. Effects on cocoon production are seen at lower concentrations.Low toxicity when used alone (LC50 > 10,000 mg/kg). Toxicity increases significantly with the addition of chelating agents like EDTA (LC50 ≈ 72.2 mg/kg for iron phosphate/EDTA).[1][2]
Sublethal Effects Reduced weight and cocoon production.Decreased feeding, weight loss, and mortality have been observed, particularly with chelated formulations.[2][3]
Beneficial Insects Carabid Beetles High mortality rates (66-100% for some species in field tests). Causes secondary poisoning.Negligible toxic effects observed in field tests.[4][5]
Soil Microorganisms Respiration/Activity Can have inhibitory effects on soil microbial respiration and enzymatic activity.Generally considered to have no long-term adverse effects. Can serve as a source of iron and phosphorus.[1]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, this section details the methodologies for key experiments used to assess the non-target effects of pesticides.

Earthworm Acute Toxicity Test (OECD 207)

This test evaluates the acute toxicity of chemicals to earthworms (Eisenia fetida).

  • Principle: Adult earthworms are exposed to the test substance in an artificial soil substrate.

  • Procedure:

    • Preparation of Artificial Soil: A standardized mixture of sphagnum peat, kaolin (B608303) clay, and industrial sand is prepared.

    • Application of Test Substance: The test substance is thoroughly mixed with the artificial soil at a range of concentrations. A control group with untreated soil is also prepared.

    • Exposure: A defined number of adult earthworms (typically 10) are introduced into each test container with the treated or control soil.

    • Incubation: The containers are maintained in a controlled environment (20 ± 2 °C, continuous light) for 14 days.

    • Assessment: Mortality and sublethal effects (e.g., changes in body weight) are recorded at day 7 and day 14.

    • Data Analysis: The LC50 (the concentration causing 50% mortality) is calculated.

Soil Microorganism Carbon Transformation Test (OECD 217)

This method assesses the long-term effects of chemicals on the carbon transformation activity of soil microorganisms.

  • Principle: The test measures the effect of a substance on the glucose-induced respiration of soil microorganisms over time.

  • Procedure:

    • Soil Preparation: Sieved soil is treated with the test substance at different concentrations. Control soils are left untreated.

    • Incubation: The soil samples are incubated under controlled conditions.

    • Respiration Measurement: At regular intervals (e.g., 0, 7, 14, and 28 days), a subsample of soil is taken, and glucose is added to induce respiration. The rate of CO2 evolution or O2 consumption is measured.

    • Data Analysis: The respiration rates in the treated soils are compared to the control to determine the percentage of inhibition or stimulation.

Soil Microorganism Nitrogen Transformation Test (OECD 216)

This test evaluates the long-term effects of chemicals on the nitrogen transformation (nitrification) activity of soil microorganisms.

  • Principle: The rate of nitrate (B79036) formation from the mineralization of an organic nitrogen source (e.g., powdered lucerne meal) is measured in the presence and absence of the test substance.

  • Procedure:

    • Soil Preparation: Sieved soil is amended with an organic nitrogen source and treated with the test substance at various concentrations.

    • Incubation: The soil is incubated under controlled aerobic conditions.

    • Nitrate Analysis: At specific time points (e.g., 0, 7, 14, and 28 days), soil samples are extracted, and the concentration of nitrate is determined.

    • Data Analysis: The rate of nitrate formation in the treated soils is compared to the control to assess the inhibitory or stimulatory effects.

Mandatory Visualization

The following diagrams illustrate the known signaling pathways and experimental workflows associated with this compound and ferric phosphate.

Acetylcholinesterase_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by this compound Presynaptic Presynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicles Presynaptic->ACh_vesicle Nerve Impulse Postsynaptic Postsynaptic Neuron ACh_receptor ACh Receptors Postsynaptic->ACh_receptor ACh Binding ACh_vesicle->Postsynaptic ACh Release ACh_receptor->Postsynaptic Signal Transduction AChE Acetylcholinesterase (AChE) AChE->Postsynaptic ACh Hydrolysis (Signal Termination) Inhibited_AChE Inhibited AChE Prevents ACh Hydrolysis This compound This compound This compound->AChE Binds to Active Site

Caption: Signaling pathway of acetylcholinesterase (AChE) inhibition by this compound.

Ferric_Phosphate_Mechanism cluster_ingestion Ingestion and Digestion cluster_cellular Cellular Effects Slug Slug/Snail FerricPhosphate Ferric Phosphate Pellet Slug->FerricPhosphate Ingests DigestiveGland Digestive Gland (Hepatopancreas) FerricPhosphate->DigestiveGland In Digestive Tract GutCell Gut Epithelial Cell DigestiveGland->GutCell Affects Ca_Metabolism Disruption of Calcium Metabolism GutCell->Ca_Metabolism Interferes with CellDamage Cellular Damage & Necrosis Ca_Metabolism->CellDamage Leads to FeedingCessation Feeding Cessation CellDamage->FeedingCessation Results in

Caption: Cellular mechanism of action of ferric phosphate in mollusks.

Experimental_Workflow cluster_earthworm Earthworm Toxicity (OECD 207) cluster_microbe Soil Microbial Activity (OECD 216/217) cluster_insect Beneficial Insect (Carabid) Field Study EW_Start Prepare Artificial Soil EW_Treat Treat Soil with This compound/Ferric Phosphate EW_Start->EW_Treat EW_Expose Introduce Earthworms EW_Treat->EW_Expose EW_Incubate Incubate for 14 Days EW_Expose->EW_Incubate EW_Assess Assess Mortality & Weight Change EW_Incubate->EW_Assess SM_Start Prepare Sieved Soil SM_Treat Treat Soil with This compound/Ferric Phosphate SM_Start->SM_Treat SM_Incubate Incubate Soil SM_Treat->SM_Incubate SM_Measure Measure N/C Transformation at Intervals SM_Incubate->SM_Measure SM_Analyze Compare to Control SM_Measure->SM_Analyze BI_Start Establish Field Plots BI_Treat Apply Pellets (Broadcast/Drilled) BI_Start->BI_Treat BI_Trap Set Pitfall Traps BI_Treat->BI_Trap BI_Monitor Monitor Beetle Activity Over Time BI_Trap->BI_Monitor BI_Compare Compare Treated vs. Untreated Plots BI_Monitor->BI_Compare

Caption: General experimental workflows for assessing non-target effects.

References

Navigating the Matrix: A Comparative Guide to Robust Methiocarb Analysis in Diverse Water Types

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the reliability and consistency of analytical data is paramount. This guide provides a comprehensive comparison of analytical methods for the determination of Methiocarb and its primary metabolites, this compound sulfoxide (B87167) and this compound sulfone, across various water matrices. The robustness of an analytical method—its capacity to remain unaffected by minor, deliberate variations in parameters—is a critical factor in achieving reproducible results. This document delves into the performance of established extraction techniques coupled with advanced analytical instrumentation, offering a clear comparison of their efficacy in surface water, wastewater, and drinking water.

The selection of an appropriate analytical method is contingent on the specific water matrix due to the varying levels of organic matter, salts, and other potential interferences. These matrix components can significantly impact the accuracy, precision, and sensitivity of the analysis. This guide presents a comparative overview of three prevalent extraction methodologies: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, all coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for detection and quantification.

Comparative Analysis of Analytical Methods

The following tables summarize the performance of different analytical methods for the determination of this compound and its metabolites in surface water, wastewater, and drinking water. The data is compiled from various studies and method validation reports.

Table 1: Method Performance for this compound and its Metabolites in Surface Water

ParameterLLE-LC-MS/MS[1][2]SPE-LC-MS/MSQuEChERS-LC-MS/MS[3][4]
Limit of Quantification (LOQ) 0.1 µg/L0.001 - 0.05 µg/L0.1 - 9.9 µg/L
Limit of Detection (LOD) 0.02 µg/L0.0001 - 0.015 µg/L0.02 - 3.0 µg/L
Recovery 70-120%70-120%80-117%
Precision (RSD) ≤20%<15%<16%
Matrix Effects Potential for suppression or enhancementCan be minimized with appropriate sorbentCan be significant, often requires cleanup

Table 2: Method Performance for this compound and its Metabolites in Wastewater

ParameterLLE-LC-MS/MSSPE-LC-MS/MSQuEChERS-LC-MS/MS
Limit of Quantification (LOQ) Data not readily available for this compound~1.6 - 61.7 ng/L (for general pesticides)[5]Data not readily available for this compound
Limit of Detection (LOD) Data not readily available for this compound~1 ng/mL (for general pesticides)[6]Data not readily available for this compound
Recovery Expected to be lower and more variable>80% (for general pesticides)[6]48-115% (for general pesticides)[7]
Precision (RSD) Expected to be higher<20%<16%
Matrix Effects SignificantSignificant, but can be mitigatedHigh, requires effective cleanup

Table 3: Method Performance for this compound and its Metabolites in Drinking Water

ParameterLLE-LC-MS/MSSPE-LC-MS/MS[6][8]QuEChERS-LC-MS/MS
Limit of Quantification (LOQ) Data not readily available for this compound0.16 - 1.6 µg/LData not readily available for this compound
Limit of Detection (LOD) Data not readily available for this compound0.053 - 0.53 µg/LData not readily available for this compound
Recovery Data not readily available for this compound70-120%Data not readily available for this compound
Precision (RSD) Data not readily available for this compound<20%Data not readily available for this compound
Matrix Effects Generally lowLowLow

Experimental Workflows and Logical Relationships

The selection of an appropriate analytical method involves a series of steps, from sample collection to data analysis. The following diagrams illustrate the general workflow for determining method robustness and the specific procedural steps for each of the compared analytical methods.

G cluster_0 Method Selection & Development cluster_1 Method Validation cluster_2 Application & Monitoring A Define Analytical Requirements (Analytes, Matrices, Sensitivity) B Select Initial Method (LLE, SPE, QuEChERS) A->B C Method Optimization B->C D Determine Performance Characteristics (LOD, LOQ, Recovery, Precision) C->D E Assess Matrix Effects D->E F Robustness Testing (Varying Parameters) E->F G Routine Sample Analysis F->G H Quality Control & Assurance G->H

Workflow for Determining Method Robustness.

G cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) cluster_QuEChERS QuEChERS LLE_1 1. Water Sample (100 mL) LLE_2 2. Add NaCl and Dichloromethane (B109758) LLE_1->LLE_2 LLE_3 3. Shake and Separate Phases LLE_2->LLE_3 LLE_4 4. Collect Organic Layer LLE_3->LLE_4 LLE_5 5. Repeat Extraction with Ethyl Acetate (B1210297) LLE_4->LLE_5 LLE_6 6. Combine Organic Layers LLE_5->LLE_6 LLE_7 7. Evaporate and Reconstitute LLE_6->LLE_7 LLE_8 8. LC-MS/MS Analysis LLE_7->LLE_8 SPE_1 1. Water Sample (acidified) SPE_2 2. Condition SPE Cartridge SPE_1->SPE_2 SPE_3 3. Load Sample SPE_2->SPE_3 SPE_4 4. Wash Cartridge SPE_3->SPE_4 SPE_5 5. Elute Analytes SPE_4->SPE_5 SPE_6 6. Evaporate and Reconstitute SPE_5->SPE_6 SPE_7 7. LC-MS/MS Analysis SPE_6->SPE_7 Q_1 1. Water Sample (10 mL) Q_2 2. Add Acetonitrile (B52724) & Salts (MgSO4, NaCl) Q_1->Q_2 Q_3 3. Shake and Centrifuge Q_2->Q_3 Q_4 4. Take Aliquot of Supernatant Q_3->Q_4 Q_5 5. Dispersive SPE Cleanup (PSA, C18) Q_4->Q_5 Q_6 6. Centrifuge and Collect Supernatant Q_5->Q_6 Q_7 7. LC-MS/MS Analysis Q_6->Q_7

Comparison of Extraction Method Workflows.

Detailed Experimental Protocols

Liquid-Liquid Extraction (LLE) followed by LC-MS/MS (Based on EPA Method)[1]

This method is validated for the determination of this compound, this compound sulfoxide, and this compound sulfone in surface water.

  • Sample Preparation:

    • Measure 100 mL of the water sample into a 250 mL separatory funnel.

    • Add 1 g of sodium chloride to the sample.

    • Add 50 mL of dichloromethane to the separatory funnel, shake vigorously for 2 minutes, and allow the phases to separate. Collect the lower dichloromethane layer.

    • Add 50 mL of ethyl acetate to the remaining aqueous phase, shake for 2 minutes, and allow the phases to separate. Combine the upper ethyl acetate layer with the previously collected dichloromethane layer.

    • Evaporate the combined organic extract to a small volume (~0.2 mL) using a rotary evaporator and then to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1.0 mL of methanol (B129727) for LC-MS/MS analysis.

  • LC-MS/MS Parameters:

    • Instrument: Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient of methanol and water, both containing a small percentage of formic acid.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • This compound: Quantifier m/z 226 -> 169, Qualifier m/z 226 -> 121.[1]

      • This compound sulfoxide: Quantifier m/z 242 -> 185, Qualifier m/z 242 -> 170.[1]

      • This compound sulfone: Quantifier m/z 258 -> 107, Qualifier m/z 258 -> 202.[1]

Solid-Phase Extraction (SPE) followed by LC-MS/MS

This method is adaptable for various water types, including drinking water and wastewater, by selecting the appropriate SPE sorbent.

  • Sample Preparation:

    • Acidify the water sample (e.g., 250 mL) to pH 2.5.[8]

    • Condition a polymeric SPE cartridge (e.g., Oasis HLB) with methanol followed by acidified water.[8]

    • Load the water sample onto the conditioned cartridge.

    • Wash the cartridge with a small volume of water to remove interferences.

    • Elute the analytes with a suitable organic solvent, such as a mixture of dichloromethane and methanol.[8]

    • Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Parameters:

    • Similar to the LLE-LC-MS/MS method, with optimization of the gradient and other parameters as needed for the specific instrument and column.

QuEChERS followed by LC-MS/MS

The QuEChERS method offers a rapid and high-throughput approach, particularly for a large number of samples.

  • Sample Preparation:

    • Place 10 mL of the water sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Shake vigorously for 1 minute and centrifuge.

    • Take an aliquot of the upper acetonitrile layer and transfer it to a dispersive SPE (d-SPE) tube containing a cleanup sorbent (e.g., PSA and C18).

    • Vortex and centrifuge.

    • The final extract is ready for LC-MS/MS analysis.

  • LC-MS/MS Parameters:

    • Similar to the LLE-LC-MS/MS method, with potential adjustments to the injection volume and gradient to accommodate the acetonitrile-based extract.

Conclusion

The choice of the most robust method for this compound analysis is highly dependent on the water matrix being investigated. For relatively clean matrices like surface and drinking water, all three methods can provide reliable results, with SPE often offering lower detection limits. For more complex matrices such as wastewater, the increased potential for matrix effects necessitates a more rigorous cleanup. While specific data for this compound in wastewater is limited, studies on other pesticides suggest that SPE with a carefully selected sorbent can provide good recoveries. The QuEChERS method, while fast and efficient, may require additional optimization of the cleanup step to mitigate matrix interferences in complex samples. Ultimately, thorough method validation, including the assessment of robustness by systematically varying key parameters, is crucial to ensure the generation of high-quality, reproducible data for any chosen method and water type.

References

Comparative Analysis of Methiocarb Toxicity in Resistant and Susceptible Insect Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Methiocarb toxicity in insecticide-resistant and susceptible strains of insects, with a focus on the western flower thrips, Frankliniella occidentalis. The data and protocols presented are derived from peer-reviewed scientific literature to ensure accuracy and reliability for research and development purposes.

Quantitative Toxicity Data

The following table summarizes the lethal concentration (LC50 and LC90) values of this compound for a susceptible (UCD90) and various resistant strains of Frankliniella occidentalis. Resistance Ratios (RR) are calculated by dividing the LC value of a given strain by the corresponding LC value of the susceptible strain.

StrainnSlope ± SELC50 (95% CL) (ppm AI)RR (LC50)LC90 (95% CL) (ppm AI)RR (LC90)
Susceptible
UCD906842.1 ± 0.21.8 (1.5-2.1)1.07.9 (6.2-11)1.0
Resistant
DKOdH967682.2 ± 0.25.8 (4.9-6.8)3.224 (19-33)3.0
DKOdH-IV7202.3 ± 0.254 (46-64)30210 (160-310)27
LiDK986961.7 ± 0.231 (25-40)17270 (180-490)34
AlDK987201.3 ± 0.149 (39-65)27700 (450-1400)89
FvDK987442.1 ± 0.211 (9.5-13)6.148 (37-70)6.1
ToDK987202.0 ± 0.218 (15-22)1088 (64-140)11

Data extracted from Jensen, S. E. (2000). Mechanisms Associated with this compound Resistance in Frankliniella occidentalis (Thysanoptera: Thripidae). Journal of Economic Entomology, 93(2), 464–471.[1][2][3]

Mechanisms of Resistance: Enzymatic Activity

Resistance to this compound in F. occidentalis is multifactorial, involving both metabolic detoxification and alterations in the target site, acetylcholinesterase (AChE). The tables below present the in vitro activities of key enzyme groups in susceptible and resistant strains.

Detoxification Enzyme Activity
StrainGeneral Esterase Activity (nmol/min/mg protein)Glutathione (B108866) S-transferase (GST) Activity (nmol/min/mg protein)
Susceptible
UCD9015 ± 216 ± 2
Resistant
DKOdH9620 ± 221 ± 2
DKOdH-IV28 ± 335 ± 4
LiDK9825 ± 329 ± 3
AlDK9823 ± 226 ± 3
FvDK9818 ± 219 ± 2
ToDK9822 ± 224 ± 3

Data extracted from Jensen, S. E. (2000).[1][2][3]

Target Site Enzyme: Acetylcholinesterase (AChE) Activity and Inhibition
StrainAChE Activity (nmol/min/mg protein)
Susceptible
UCD901.2 ± 0.1
Resistant
DKOdH961.5 ± 0.1
DKOdH-IV2.1 ± 0.2
LiDK981.4 ± 0.1
AlDK981.3 ± 0.1
FvDK981.3 ± 0.1
ToDK981.4 ± 0.1

Data extracted from Jensen, S. E. (2000).[1][2][3]

The following table shows the concentration of this compound required to cause 50% inhibition (I50) of AChE activity in a susceptible and a resistant strain, indicating target site insensitivity in the resistant strain.

StrainI50 for this compound (µM)
UCD901.5
LiDK98>100

Data extracted from Jensen, S. E. (2000).[1][2][3]

Experimental Protocols

Insecticide Bioassay Protocol

A leaf-dip bioassay method was utilized to determine the toxicity of this compound to adult female F. occidentalis.

  • Preparation of Test Solutions: A stock solution of technical-grade this compound in acetone (B3395972) was prepared. Serial dilutions were made using distilled water containing 0.01% Triton X-100 as a surfactant.

  • Leaf Disc Treatment: Bean leaf discs (2.5 cm in diameter) were dipped in the respective insecticide solutions for 5 seconds. Control discs were dipped in a water-surfactant solution. The treated discs were then allowed to air-dry for 1-2 hours.

  • Insect Exposure: The dried leaf discs were placed in ventilated plastic containers. For each concentration, 10-20 adult female thrips were introduced. A minimum of four replicates were performed for each concentration.

  • Incubation: The containers were maintained at 25 ± 1°C with a 16:8 (L:D) photoperiod.

  • Mortality Assessment: Mortality was assessed after 48 hours. Thrips that were unable to move when prodded with a fine brush were considered dead.

  • Data Analysis: The mortality data were corrected for control mortality using Abbott's formula. Probit analysis was used to calculate the LC50 and LC90 values.

Biochemical Assay Protocols
  • Adult female thrips were homogenized in a 0.1 M sodium phosphate (B84403) buffer (pH 7.0) containing 0.1% Triton X-100.

  • The homogenate was centrifuged at 10,000 x g for 15 minutes at 4°C.

  • The resulting supernatant was used as the enzyme source for the following assays.

  • The assay was performed in a microplate reader.

  • The reaction mixture contained the enzyme supernatant and α-naphthyl acetate (B1210297) as the substrate in a phosphate buffer.

  • The formation of α-naphthol was monitored by measuring the absorbance at 600 nm after the addition of a diazo blue B staining solution.

  • Enzyme activity was calculated based on a standard curve of α-naphthol.

  • The assay mixture contained the enzyme supernatant, reduced glutathione (GSH), and 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) as the substrate in a phosphate buffer.

  • The conjugation of GSH with CDNB was monitored by measuring the increase in absorbance at 340 nm.

  • Enzyme activity was calculated using the extinction coefficient of the resulting conjugate.

  • Activity Assay: The reaction mixture contained the enzyme supernatant and acetylthiocholine (B1193921) iodide (ATChI) as the substrate, along with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) in a phosphate buffer. The hydrolysis of ATChI by AChE produces thiocholine, which reacts with DTNB to form a yellow anion, 5-thio-2-nitrobenzoic acid. The rate of color formation was monitored by measuring the absorbance at 412 nm.

  • Inhibition Assay: The enzyme supernatant was pre-incubated with various concentrations of this compound for 15 minutes before the addition of the substrate (ATChI) and DTNB. The percentage of inhibition was calculated by comparing the enzyme activity in the presence of the inhibitor to the activity of a control without the inhibitor. The I50 value was determined from the dose-response curve.

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_bioassay Toxicity Bioassay cluster_biochem Biochemical Assays InsectRearing Insect Rearing (Resistant & Susceptible Strains) Exposure Insect Exposure (Leaf-Dip Method) InsectRearing->Exposure Homogenization Enzyme Preparation (Homogenization) InsectRearing->Homogenization InsecticidePrep This compound Solution Preparation InsecticidePrep->Exposure Mortality Mortality Assessment (48h) Exposure->Mortality DataAnalysis Data Analysis (Probit, LC50/LC90) Mortality->DataAnalysis EnzymeAssays Enzyme Activity Assays (Esterase, GST, AChE) Homogenization->EnzymeAssays InhibitionAssay AChE Inhibition Assay (I50 Determination) Homogenization->InhibitionAssay

Caption: Experimental workflow for comparing this compound toxicity.

Signaling_Pathway cluster_synapse Cholinergic Synapse cluster_this compound Mode of Action cluster_resistance Resistance Mechanisms ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic Postsynaptic Receptor ACh->Postsynaptic Binding -> Nerve Impulse This compound This compound This compound->AChE Inhibition Detox Metabolic Detoxification (P450s, Esterases) This compound->Detox Degradation TargetSite Altered AChE (Reduced Binding) This compound->TargetSite Ineffective Inhibition

Caption: this compound's mode of action and insect resistance mechanisms.

References

Safety Operating Guide

Essential Guide to Methiocarb Disposal for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Methiocarb is a carbamate (B1207046) pesticide that functions as a neurotoxin by inhibiting acetylcholinesterase.[1] Due to its high toxicity to mammals and aquatic life, as well as its potential for environmental contamination, it is imperative that researchers, scientists, and drug development professionals adhere to strict disposal procedures.[1][2][3] Improper disposal can lead to the contamination of groundwater and pose a significant danger to the environment.[2] This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this compound waste.

Key Regulatory and Chemical Data

For proper waste management and reporting, it is crucial to be aware of the specific quantitative data associated with this compound. This information is essential for meeting regulatory compliance and ensuring safety.

ParameterValueNotes
EPA Hazardous Waste Number P199For generators of waste ≥100 kg/month .[4][5]
CERCLA Reportable Quantity (RQ) 10 lbs (4.54 kg)The amount that must be reported to the appropriate authorities if released into the environment.
SARA 302/304 EHS TPQ 500 lbs (this compound)The Threshold Planning Quantity for Extremely Hazardous Substances.[3]
Hydrolysis Half-life (DT₅₀) at 22°C >1 year (pH 4), <35 days (pH 7), 6 hours (pH 9)Demonstrates rapid degradation in alkaline conditions.[4][6][7]
UN Number 2757 or 2811UN 2757 (Carbamate pesticide, solid, toxic), UN 2811 (Toxic solid, organic, n.o.s.).[3]
UN Hazard Class 6.1Toxic substances.[8]
UN Packing Group II or IIIIndicating medium or minor danger.[3]

Core Principles of this compound Disposal

Adherence to these fundamental principles is the first step in safe disposal:

  • Regulatory Compliance: All disposal activities must be conducted in accordance with local, regional, national, and international regulations.[2] It is the responsibility of the waste generator to classify the waste correctly at the time of disposal.[3]

  • Prevent Environmental Contamination: Under no circumstances should this compound or its containers be disposed of with household garbage.[2] Prevent it from entering sewage systems, waterways, or groundwater, as it is very toxic to aquatic life with long-lasting effects.[2]

  • Use Approved Facilities: Wastes containing this compound should be taken to an approved waste disposal facility or handled by a licensed hazardous waste management professional.[3]

Step-by-Step Disposal Procedures

Follow this procedural guidance for the safe management and disposal of this compound from laboratory operations.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling this compound waste, ensure you are wearing the correct PPE to prevent exposure through skin contact or inhalation.[8]

  • Gloves: Impervious gloves (e.g., nitrile rubber with a thickness >0.4 mm) are required.[9]

  • Protective Clothing: A lab coat or overalls should be worn.[8]

  • Eye/Face Protection: Use a face shield or safety glasses.[8]

  • Respiratory Protection: If there is a risk of dust or aerosol generation, use a particulate filter respirator.[4][8]

Step 2: Waste Segregation and Secure Storage

Proper segregation and storage are critical to prevent accidental exposure and to comply with regulations.

  • Keep in Original Containers: Whenever possible, leave this compound waste in its original, clearly labeled container. Do not mix with other waste.

  • Secure Storage: Store waste containers in a cool, dry, and well-ventilated area that is locked up or accessible only to authorized personnel.[10] The storage area should not have drain or sewer access.[8] Ensure containers are tightly closed.

Step 3: Managing Spills

In the event of a spill, act immediately to contain and clean the material safely.

  • Isolate the Area: Keep unauthorized personnel away.[3]

  • Prevent Dusting: If the material is a powder, moisten it with a fine water spray to prevent dust from becoming airborne.[3][4][8]

  • Contain and Collect: Carefully sweep or vacuum the spilled substance.[10] Do not walk through the spilled material.[3]

  • Package for Disposal: Place the collected material into a sealable, properly labeled container for disposal.[4][8]

  • Decontaminate the Area: Scrub the contaminated surface with a detergent and bleach solution, and rinse with water.[3] Collect all cleaning materials (e.g., absorbent clays, rags) for disposal as hazardous waste.[3][10]

Step 4: Approved Disposal Methods

The ultimate disposal of this compound waste must be handled by professionals using approved methods.

  • Professional Disposal Service: The most recommended method is to contact a licensed professional waste disposal service to handle the collection, transport, and disposal of the hazardous material.

  • Incineration: A preferred method for the complete destruction of this compound is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber to prevent atmospheric contamination.[11][12]

  • Approved Landfill: Certain decontaminated materials and residues may be disposed of in an approved sanitary or hazardous waste landfill, according to local regulations.[3][13]

Step 5: Container Decontamination and Disposal

Empty containers must be handled as hazardous waste until properly decontaminated.

  • Empty Completely: Ensure the container is fully empty by shaking and tapping the sides and bottom to loosen any remaining particles.[3][13] Empty the residue into the application equipment or a designated waste container.[3][13]

  • Rinse Thoroughly: In a laboratory setting, triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

  • Dispose of Container: Once decontaminated, the container can be disposed of according to official regulations, which may include disposal in a sanitary landfill or incineration if permitted by state and local authorities.[3][13]

This compound Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound waste, from initial handling to final disposition.

Methiocarb_Disposal_Workflow start Start: this compound Waste Generated ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe segregate Step 2: Segregate & Store Waste in Labeled, Sealed Container ppe->segregate spill_check Spill Occurred? segregate->spill_check spill_manage Step 3: Manage Spill (Contain, Clean, Decontaminate) spill_check->spill_manage Yes disposal_method Step 4: Select Approved Disposal Method spill_check->disposal_method No spill_manage->segregate contractor Licensed Hazardous Waste Contractor disposal_method->contractor incineration High-Temperature Incineration disposal_method->incineration landfill Approved Hazardous Waste Landfill disposal_method->landfill container_decon Step 5: Decontaminate Empty Containers contractor->container_decon incineration->container_decon landfill->container_decon end End: Waste & Container Disposed container_decon->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Handling of Methiocarb in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Methiocarb. The following procedural guidance outlines personal protective equipment (PPE) requirements, safe handling protocols, and disposal plans to ensure a secure laboratory environment.

This compound is a carbamate (B1207046) pesticide that functions as an acetylcholinesterase inhibitor.[1][2] It is classified as highly toxic and presents a significant hazard if not handled correctly.[3][4] Acute effects of exposure are consistent with other carbamates and can include salivation, lacrimation, vomiting, diarrhea, muscular tremors, and convulsions.[5][6]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to prevent exposure through skin contact, inhalation, or ingestion. Over 90% of chemical exposure occurs through the skin.[7] The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant, unlined, elbow-length gloves (e.g., nitrile, butyl, neoprene).[5][7][8]Prevents skin absorption, which is a primary route of exposure. Elbow-length gloves protect wrists and prevent pesticides from running down sleeves into gloves.[8]
Body Protection Cotton overalls buttoned to the neck and wrist, or a chemical-resistant suit.[5] A chemical-resistant apron should be worn when mixing, loading, or cleaning equipment.[8]Protects skin from spills and splashes. Overalls should be worn over regular work clothes.[8]
Respiratory Protection A disposable dust face mask covering the mouth and nose is required when handling powder or creating dust.[5] For situations with a high risk of inhalation, a NIOSH/MSHA approved respirator is necessary.[8][9]Prevents inhalation of toxic dust particles, which poses a high risk, especially during mixing and loading of powder formulations.[5]
Eye and Face Protection Safety glasses with side and brow shields, chemical safety goggles, or a full-face shield.[5][8][10]Protects eyes and face from splashes of liquid formulations or contact with dust. A face shield can be worn over goggles for enhanced protection.[8]
Footwear Chemical-resistant boots.[10]Leather or fabric shoes are not appropriate as they can absorb and retain the chemical.[7][10]

Important: Contaminated clothing and PPE should be removed immediately and washed before reuse.[11][12] Always wash hands and face thoroughly after handling this compound.

Quantitative Toxicity Data

The following table summarizes key toxicological data for this compound. A Margin of Exposure (MOE) of 100 or more, based on animal data, is generally considered an acceptable risk.[5]

MetricValueSpeciesNotes
Acute Oral LD50 9 - 135 mg/kg bwRatModerate to high toxicity.[5]
Acute Dermal LD50 > 2000 mg/kg bwRat, RabbitLow toxicity.[5][13]
Acute Inhalation LC50 433 - 1208 mg/m³RatModerate toxicity (4-hour exposure).[5]
Acceptable Daily Intake (ADI) 0.002 mg/kg bwHumanBased on a 2-year dietary study in dogs.[6]
Acute Reference Dose (ARfD) 0.03 mg/kg bwHumanBased on developmental toxicity studies in rats and rabbits.[6]
NOAEL (Chronic Feeding) 0.125 mg/kg/dayDogNo-Observed-Adverse-Effect Level for cholinesterase inhibition.[13]
NOAEL (Chronic Feeding) 3.35 mg/kg/dayRatNo-Observed-Adverse-Effect Level for cholinesterase inhibition.[13]

Experimental Protocol: Residue Analysis in Water

A field sampling and analysis method has been established for determining this compound residues in surface water, which can be adapted for laboratory use.[14][15]

Objective: To quantify this compound concentration in an aqueous sample.

Methodology:

  • Sample Preparation: Acidify the water sample with a 0.001 M acetic acid solution to minimize hydrolysis of this compound.[14] If particulate matter is present, use a 1-μm glass fiber filter to prevent clogging.[14]

  • Solid Phase Extraction (SPE):

    • Use a C-18 extraction disk to preconcentrate the sample.[14]

    • Transfer the acidified sample to the extraction apparatus reservoir.

    • Maintain a flow rate of 50-100 mL/min.[14]

    • After extraction, dry the SPE disk by drawing air through it for 5 minutes.[14]

  • Elution: Extract the this compound from the disk using methanol (B129727).[14][15]

  • Analysis:

    • Analyze the methanol extract using reversed-phase high-performance liquid chromatography (HPLC).[14][15]

    • Use a methanol/water mobile phase.[14][15]

    • Detect this compound by ultraviolet (UV) absorption at 223 nm.[14][15]

  • Quantification: Quantify the concentration using calibration standards. This method has an estimated limit of detection of 0.23 ng/mL.[14][15]

Operational Workflow and Disposal Plan

The following diagrams illustrate the necessary procedural steps for safely handling this compound in a laboratory setting.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling & Experiment cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Management prep_1 Review SDS prep_2 Don PPE prep_1->prep_2 prep_3 Prepare Work Area (Fume Hood) prep_2->prep_3 handle_1 Weighing/ Mixing prep_3->handle_1 Proceed to Handling handle_2 Experiment Execution handle_1->handle_2 clean_1 Decontaminate Equipment handle_2->clean_1 Experiment Complete clean_2 Clean Work Surface clean_1->clean_2 clean_3 Doff PPE clean_2->clean_3 disp_1 Segregate Waste (Solid, Liquid, Sharps) clean_3->disp_1 Dispose of Consumables disp_2 Label Hazardous Waste Containers disp_1->disp_2 disp_3 Store in Designated Area disp_2->disp_3 disp_4 Arrange Professional Disposal disp_3->disp_4

Caption: Procedural workflow for safe handling of this compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination. This compound is very toxic to aquatic life with long-lasting effects.[3]

  • Unused Product: Do not dispose of with household garbage or allow the product to reach the sewage system.[3] Unused quantities of pesticides should be handled by a licensed industrial waste service or returned to the supplier if possible.[16]

  • Contaminated Materials: Absorbent materials used for spills, empty containers, and disposable PPE should be collected in properly labeled, sealed containers for disposal.[12]

  • Disposal Method: The recommended disposal procedure for carbamate pesticides is high-temperature incineration in a facility with appropriate effluent gas cleaning devices.[2][16]

  • Containers: Empty containers should be punctured to prevent reuse and disposed of in a local authority landfill if incineration is not available.[17] Empty bags and products should not be burned in open air.[17]

  • Regulations: All disposal must be made according to official national and local regulations.[3]

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methiocarb
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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。